Benzoin
Description
This compound is a ketone that consists of acetophenone bearing hydroxy and phenyl substituents at the alpha-position. The parent of the class of benzoins. It has a role as an EC 3.1.1.1 (carboxylesterase) inhibitor. It is a member of benzoins and a secondary alpha-hydroxy ketone.
This compound is a white crystalline compound prepared by condensation of benzaldehyde in potassium cyanide, and is used in organic syntheses. This should not be confused with this compound gum from STYRAX (see [DB11222]). This compound is an FDA-approved colour additive used for marking fruits and vegetables.
This compound is a natural product found in Dianthus caryophyllus with data available.
(±)-Benzoin is a flavouring ingredient.this compound is an organic compound with the formula PhCH(OH)C(O)Ph. It is a hydroxy ketone attached to two phenyl groups. It appears as off-white crystals, with a light camphor-like odor. This compound is synthesized from benzaldehyde in the this compound condensation. It is chiral and it exists as a pair of enantiomers: (R)-benzoin and (S)-benzoin. (Wikipedia) this compound belongs to the family of Benzoins. These are organic compounds containing a 1,2-hydroxy ketone attached to two phenyl groups.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
A white crystalline compound prepared by condensation of benzaldehyde in potassium cyanide and used in organic syntheses. This should not be confused with this compound gum from STYRAX.
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-1,2-diphenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13,15H | |
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InChI Key |
ISAOCJYIOMOJEB-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)O | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C14H12O2, Array | |
| Record name | BENZOIN | |
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DSSTOX Substance ID |
DTXSID1020144 | |
| Record name | Benzoin | |
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Molecular Weight |
212.24 g/mol | |
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Physical Description |
Benzoin is an off-white to yellow-white crystalline solid with an odor of camphor. Slightly acrid taste. When broken the fresh surfaces have a milky-white color. (NTP, 1992), Dry Powder; NKRA; Pellets or Large Crystals, White or yellowish solid; Slightly soluble in water; [Hawley] Water solubility = 300 mg/L; [ChemIDplus] Slightly yellow solid; [MSDSonline], Solid, WHITE-TO-YELLOW CRYSTALS., white to light yellow crystals with a faint, sweet, balsamic odour | |
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Boiling Point |
651 °F at 760 mmHg (NTP, 1992), 194.00 °C. @ 12.00 mm Hg, at 102.4kPa: 344 °C | |
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Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992), SOL IN 3335 PARTS WATER, MORE SOL IN HOT WATER; SOL IN 5 PARTS PYRIDINE; ACETONE; SOL IN BOILING ALC; SLIGHTLY SOL IN ETHER /DL-FORM/, SOL IN HOT METHANOL; SOL IN HOT ALCOHOL; ACETONE /D & L-FORMS/, SOL IN PYRIDINE /D-FORM/, 0.3 mg/mL at 25 °C, Solubility in water, g/100ml: 0.03, insoluble in water; slightly soluble in hot water, oils, slightly soluble (in ethanol) | |
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Density |
1.31 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.31 g/cm³ | |
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Vapor Pressure |
1 MM HG @ 135.6 °C, Vapor pressure, Pa at 136 °C: 133 | |
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Color/Form |
PALE YELLOW CRYSTALS, WHITE CRYSTALS | |
CAS No. |
119-53-9, 8050-35-9, 9000-05-9, 579-44-2, 9000-72-0 | |
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| Record name | Benzoin tincture | |
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Melting Point |
279 °F (NTP, 1992), 134-138, MP:133-4 °C /D & L FORMS/, 137 °C | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/384 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Benzoin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032039 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | BENZOIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
An In-Depth Technical Guide to the Benzoin Condensation Reaction Mechanism for Aromatic Aldehydes
Introduction: The Enduring Relevance of a Classic Transformation
First reported in 1832 by Justus von Liebig and Friedrich Wöhler, the benzoin condensation is a cornerstone of organic synthesis, representing a powerful C-C bond-forming reaction between two aromatic aldehydes to yield an α-hydroxy ketone, or acyloin.[1][2] Its significance extends beyond academic interest, finding applications in the synthesis of polymers, heterocyclic compounds, and as a key step in the preparation of pharmaceutical agents like the antiepileptic drug phenytoin.[3][4] This guide provides an in-depth exploration of the reaction's mechanistic underpinnings, tailored for researchers, scientists, and drug development professionals. We will dissect the classical cyanide-catalyzed pathway and the increasingly prevalent N-heterocyclic carbene (NHC)-mediated variant, focusing on the causal factors that govern these transformations.
The core of the this compound condensation lies in a fascinating concept known as "umpolung" or polarity inversion.[5][6][7] Under normal circumstances, the carbonyl carbon of an aldehyde is electrophilic. This reaction ingeniously reverses this reactivity, transforming one aldehyde molecule into a nucleophilic acyl anion equivalent, which then attacks a second, unmodified aldehyde molecule.[5][8][9] This guide will illuminate how different catalytic systems achieve this critical polarity reversal.
Part 1: The Classical Mechanism - Cyanide as a Catalyst
The cyanide ion was the first and is a highly efficient catalyst for the this compound condensation.[1][10] Its effectiveness stems from a unique combination of properties: it is a potent nucleophile, its electron-withdrawing nature stabilizes key intermediates, and it is an excellent leaving group.[10][11] The mechanism, first proposed by A.J. Lapworth in 1903, proceeds through several distinct, reversible steps.[1][12]
The Catalytic Cycle with Cyanide
-
Nucleophilic Attack and Cyanohydrin Formation: The reaction initiates with the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon of an aromatic aldehyde. This forms a tetrahedral intermediate, a cyanohydrin anion, which is then protonated by the solvent (often aqueous ethanol) to yield a cyanohydrin.[2][10][11]
-
Deprotonation and Umpolung: A base in the reaction medium abstracts the acidic proton from the carbon that was formerly the carbonyl carbon. The electron-withdrawing cyanide group significantly increases the acidity of this proton, facilitating its removal and the formation of a resonance-stabilized carbanion.[13][14] This step is the crux of the umpolung, as the once-electrophilic carbon is now a potent nucleophile.[6][8]
-
Carbon-Carbon Bond Formation: The newly formed carbanion attacks the carbonyl carbon of a second aldehyde molecule. This nucleophilic addition results in a new carbon-carbon bond and the formation of an alkoxide intermediate.[14]
-
Proton Transfer and Catalyst Regeneration: A proton transfer occurs, followed by the elimination of the cyanide ion. This step regenerates the aromatic ketone functionality and, crucially, releases the cyanide catalyst, allowing it to participate in another catalytic cycle.[1][2] The final product is the α-hydroxy ketone, this compound.
Caption: NHC-catalyzed this compound condensation mechanism.
Advantages and Scope of NHC Catalysis
NHC catalysis offers several advantages over the traditional cyanide method:
-
Reduced Toxicity: NHCs are significantly less toxic than cyanide salts. [13]* Broader Substrate Scope: The reaction can be extended to aliphatic aldehydes, which are prone to aldol condensation under cyanide-catalyzed conditions. [12][15]* Asymmetric Catalysis: The development of chiral NHCs has enabled highly enantioselective this compound condensations, a crucial capability for drug development. [1][16][17]Triazolium-based catalysts have often shown superior enantiomeric excess compared to thiazolium salts. [1]
Experimental Protocol: Thiamine-Catalyzed "Green" this compound Synthesis
This protocol provides a safer, "greener" alternative to the cyanide-catalyzed method.
Materials:
-
Thiamine Hydrochloride (Vitamin B1)
-
Benzaldehyde (freshly purified)
-
Sodium Hydroxide (NaOH) solution (e.g., 3M)
-
Ethanol
-
Water
Procedure:
-
Dissolve thiamine hydrochloride in water in a suitable flask. [18]2. Add ethanol and cool the solution in an ice bath. [18]3. Slowly add a cooled sodium hydroxide solution dropwise while stirring, ensuring the temperature remains low. The solution should turn yellow, indicating the formation of the active thiamine ylide. [18][19]4. Add pure benzaldehyde to the catalyst solution.
-
Heat the reaction mixture gently (e.g., at 60-65°C) for 1-2 hours. [13][19]6. Cool the mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the this compound product by vacuum filtration and wash with cold water. 8. Recrystallize the crude product from an ethanol/water mixture for purification. Self-Validation: The workup and validation are similar to the cyanide protocol. A successful reaction yields a crystalline product. The yield can be variable, and factors like reaction time and temperature are critical for optimization. Poor yields might result from incomplete reaction or side reactions.
Part 3: Comparative Analysis and Field Insights
| Feature | Cyanide Catalysis | N-Heterocyclic Carbene (NHC) Catalysis |
| Catalyst | Cyanide ion (e.g., NaCN, KCN) | Thiazolium or Triazolium salts (e.g., Thiamine) |
| Toxicity | High | Low |
| Substrate Scope | Primarily aromatic aldehydes [8][14] | Aromatic and aliphatic aldehydes [12][15] |
| Asymmetric Control | Not readily achievable | High enantioselectivity with chiral NHCs [1][16] |
| Reaction Conditions | Often requires reflux | Generally milder conditions [20] |
| Key Intermediate | Cyanohydrin-derived carbanion | Breslow Intermediate [21] |
Causality Behind Experimental Choices
-
Purity of Aldehyde: The use of freshly distilled or purified aromatic aldehydes is critical. [22]The primary impurity, benzoic acid, can neutralize the basic catalyst (cyanide or the base used to generate the NHC), thereby inhibiting or halting the reaction.
-
Choice of Base (NHC): The base used to deprotonate the azolium precatalyst must be strong enough to form the carbene but not so strong as to promote competing reactions like the Cannizzaro reaction. [23]Bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or potassium tert-butoxide are commonly employed. [16][20]* Solvent System: The classic this compound condensation often uses an alcohol-water mixture. [22]This solvent system is effective at dissolving both the organic aldehyde and the inorganic catalyst salts, while also serving as a proton source for the various proton transfer steps in the mechanism.
Conclusion: A Versatile Tool for Modern Synthesis
The this compound condensation, from its cyanide-catalyzed origins to its modern NHC-driven iterations, remains a testament to the power of catalytic C-C bond formation through umpolung reactivity. For professionals in drug development and chemical research, a thorough understanding of both the classical and modern mechanistic pathways is essential. While the cyanide-catalyzed method is historically significant and efficient, the advent of NHC catalysis has broadened the reaction's scope, enhanced its safety profile, and unlocked the door to asymmetric synthesis. This adaptability ensures that the this compound condensation will continue to be a valuable and frequently employed transformation in the construction of complex molecular architectures.
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The Benzoin Condensation: A Legacy of Liebig and Wöhler in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Serendipitous Discovery in Bitter Almond Oil
In the landscape of 19th-century chemistry, where the fundamental principles of organic structure were still being uncovered, Justus von Liebig and Friedrich Wöhler stood as titans.[1] Their collaborative spirit, a fusion of Liebig's ambition and Wöhler's gentle precision, led to groundbreaking discoveries that laid the groundwork for modern organic chemistry.[2] In 1832, during their investigations into the oil of bitter almonds (primarily benzaldehyde), they observed a remarkable transformation: two molecules of the aromatic aldehyde coupled to form a new substance, an α-hydroxy ketone they named benzoin.[3][4][5] This reaction, born from curiosity, was the first reported instance of the this compound condensation, a carbon-carbon bond-forming reaction that continues to be a cornerstone of synthetic organic chemistry.[6][7][8]
This guide provides a comprehensive technical overview of the this compound condensation, from its historical roots to its modern applications in complex molecule and drug synthesis. We will delve into the mechanistic intricacies that drive this transformation, explore detailed experimental protocols, and examine the evolution of catalytic systems that have rendered this classic reaction more efficient, safer, and stereoselective.
The Mechanistic Heart of the Condensation: Umpolung Reactivity
The this compound condensation is a classic example of "umpolung," or polarity reversal.[9] An aldehyde's carbonyl carbon is typically electrophilic. The genius of the this compound condensation lies in the temporary transformation of this electrophilic center into a nucleophilic one, enabling it to attack a second aldehyde molecule.[10] This crucial reversal is achieved through the action of a catalyst.
The Classic Cyanide-Catalyzed Mechanism
Shortly after Liebig and Wöhler's initial discovery, Nikolay Zinin, a student in Liebig's laboratory, developed a more efficient catalytic version using cyanide in the late 1830s.[3][4] The mechanism, later elucidated by A. J. Lapworth in 1903, proceeds through the following key steps[3][11]:
-
Nucleophilic Attack: The cyanide anion, a potent nucleophile, attacks the electrophilic carbonyl carbon of an aldehyde molecule.[6]
-
Proton Transfer & Umpolung: The resulting cyanohydrin intermediate undergoes a proton transfer. The electron-withdrawing nature of the nitrile group increases the acidity of the adjacent C-H bond, facilitating deprotonation to form a resonance-stabilized carbanion.[12] This carbanion is the key "umpolung" species, with a nucleophilic carbon at the former carbonyl position.
-
Carbon-Carbon Bond Formation: This nucleophilic intermediate then attacks the carbonyl carbon of a second aldehyde molecule.[13]
-
Catalyst Regeneration: Subsequent proton transfer and elimination of the cyanide ion (an excellent leaving group) regenerates the catalyst and yields the final α-hydroxy ketone product, this compound.[4]
Caption: Figure 1: Cyanide-Catalyzed this compound Condensation Mechanism
The Rise of Greener Catalysts: Thiamine (Vitamin B1)
While effective, the high toxicity of cyanide salts spurred the search for safer alternatives.[10] In a significant breakthrough, it was discovered that thiamine hydrochloride (Vitamin B1) can catalyze the this compound condensation in a manner analogous to cyanide.[14] This discovery has been pivotal in making the reaction more amenable to academic and industrial settings.[15]
The catalytic activity of thiamine stems from its thiazolium salt moiety. In the presence of a base, the acidic proton at the C2 position of the thiazolium ring is removed, generating a nucleophilic N-heterocyclic carbene (NHC).[14] This NHC is the active catalyst and mimics the role of cyanide.
The thiamine-catalyzed mechanism involves:
-
NHC Formation: Deprotonation of the thiamine thiazolium ring to form the active NHC catalyst.
-
Nucleophilic Attack: The NHC attacks the aldehyde carbonyl.
-
Proton Transfer & Umpolung: The resulting intermediate undergoes a proton transfer to form a key resonance-stabilized intermediate, often referred to as the "Breslow intermediate."[12]
-
C-C Bond Formation: This intermediate attacks a second aldehyde molecule.
-
Catalyst Regeneration: The tetrahedral intermediate collapses, eliminating the NHC catalyst and forming this compound.
Caption: Figure 2: Thiamine-Catalyzed this compound Condensation via NHC
Experimental Protocols: From Classic to Green Synthesis
The practical execution of the this compound condensation requires careful attention to reactant purity and reaction conditions. Benzaldehyde, for instance, is susceptible to oxidation to benzoic acid, which can inhibit the reaction.[16] Therefore, using freshly distilled benzaldehyde is crucial for achieving high yields.[17]
Protocol 1: Classic Cyanide-Catalyzed Synthesis of this compound
This protocol is based on the highly efficient, traditional method. Extreme caution must be exercised due to the high toxicity of sodium cyanide. All operations should be performed in a certified fume hood, and appropriate personal protective equipment must be worn.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
|---|---|---|---|
| Benzaldehyde (pure) | 106.12 | 25.0 g (24.0 mL) | 0.236 |
| Sodium Cyanide (NaCN) | 49.01 | 2.5 g | 0.051 |
| Ethanol (95%) | - | 125 mL | - |
| Deionized Water | - | 125 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a reflux condenser, add 125 mL of 95% ethanol, 125 mL of water, 25.0 g of pure benzaldehyde, and 2.5 g of sodium cyanide.[17]
-
Heat the mixture to a gentle boil and maintain reflux for 30 minutes.[17] Crystals of this compound may begin to separate from the hot solution.
-
After the reflux period, cool the flask first to room temperature and then in an ice bath to maximize crystallization.
-
Collect the crude this compound crystals by vacuum filtration and wash them with a small amount of cold water.
-
The crude product can be recrystallized from hot 95% ethanol to yield pure, white crystals of this compound. A typical yield of crude product is in the range of 90-92%.[17]
Protocol 2: Thiamine-Catalyzed "Green" Synthesis of this compound
This protocol offers a much safer alternative to the cyanide-catalyzed method and is well-suited for a variety of laboratory settings.[18]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
|---|---|---|---|
| Thiamine Hydrochloride | 337.27 | 0.80 g | 0.0024 |
| Sodium Hydroxide (3 M) | 40.00 | 5.0 mL | 0.015 |
| Ethanol (95%) | - | 20 mL | - |
| Deionized Water | - | 8 mL | - |
| Benzaldehyde (pure) | 106.12 | 7.0 mL (7.3 g) | 0.069 |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2.6 g of thiamine hydrochloride in 8 mL of water.[14]
-
Add 20 mL of 95% ethanol and cool the solution in an ice bath.
-
Slowly add 5 mL of 3 M sodium hydroxide dropwise over approximately 10 minutes, ensuring the temperature does not exceed 20°C.[14] The solution should turn yellow, indicating the formation of the active catalyst.
-
Add 7 mL of pure benzaldehyde to the yellow mixture.
-
Heat the reaction gently at reflux for 60 to 90 minutes.
-
Cool the reaction mixture to room temperature, then place it in an ice bath to induce crystallization. Scratching the inside of the flask with a glass rod may be necessary to initiate crystal formation.[18]
-
Collect the product crystals by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol-water mixture to obtain pure this compound.
Caption: Figure 3: General Experimental Workflow for this compound Synthesis
Modern Frontiers: Asymmetric Synthesis and Drug Development
The this compound condensation has evolved far beyond the synthesis of its namesake. The development of chiral N-heterocyclic carbene catalysts has enabled highly enantioselective versions of the reaction, providing access to optically active α-hydroxy ketones, which are valuable building blocks in medicinal chemistry.[3][19] These asymmetric reactions are critical for the synthesis of complex natural products and pharmaceuticals.[20]
For instance, intramolecular this compound condensations catalyzed by chiral NHCs have been used to construct complex polycyclic structures with high stereocontrol.[21] Furthermore, the this compound product itself is a versatile intermediate. It can be oxidized to benzil, which serves as a key precursor for the synthesis of the antiepileptic drug Phenytoin.[22][23] This application underscores the enduring relevance of Liebig and Wöhler's discovery in the development of modern therapeutics.
Conclusion
From a serendipitous observation in bitter almond oil to a sophisticated tool in asymmetric catalysis and drug discovery, the this compound condensation is a testament to the enduring power of fundamental chemical research. The initial work by Liebig and Wöhler not only introduced a novel carbon-carbon bond-forming reaction but also opened the door to the concept of "umpolung" reactivity.[24] The subsequent evolution of the reaction, driven by a deeper mechanistic understanding and the pursuit of safer, more efficient catalysts, showcases the dynamism of chemical science. For today's researchers, the this compound condensation remains a robust and versatile reaction, its legacy firmly cemented in the synthesis of complex molecules that impact science and society.
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Physicochemical properties and crystal structure of (R/S)-benzoin
An In-depth Technical Guide to the Physicochemical Properties & Crystal Structure of (R/S)-Benzoin
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
Benzoin (C₁₄H₁₂O₂), a 1,2-hydroxy ketone, is a molecule of significant interest in synthetic organic chemistry, serving as a key precursor to compounds like benzil and finding applications as a degassing agent in powder coatings.[1] This technical guide provides a comprehensive examination of the physicochemical properties of racemic (R/S)-benzoin, including its thermal characteristics, solubility profile, and detailed spectroscopic signatures (UV-Vis, IR, ¹H NMR, ¹³C NMR). Furthermore, it delves into the principles governing its solid-state architecture, discussing the key intermolecular forces that define the crystal lattice. This document synthesizes field-proven insights with established data, offering detailed experimental protocols for purification and characterization to support researchers in their laboratory endeavors.
Part 1: Physicochemical Properties of (R/S)-Benzoin
The physical and chemical properties of a compound are foundational to its application and analysis. They dictate the choice of solvents for reactions and purification, the conditions for storage, and the analytical methods for its identification and quality control.
General & Thermal Properties
(R/S)-Benzoin is an off-white to pale yellow crystalline solid, often with a faint, camphor-like odor.[1][2] Its core physicochemical and thermal properties are summarized in Table 1. The melting point is a critical indicator of purity; a sharp melting range, consistent with literature values, typically signifies a high-purity sample. The boiling point is often reported at reduced pressure to prevent decomposition at higher temperatures.
Table 1: Core Physicochemical Properties of (R/S)-Benzoin
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₂O₂ | [2] |
| Molecular Weight | 212.24 g/mol | [2] |
| Appearance | Off-white to pale yellow crystalline solid | [2][3] |
| Melting Point | 134 - 138 °C | [4][5] |
| Boiling Point | 344 °C (at 1023 hPa); 194 °C (at 12 mmHg) | [4][6] |
| Density | ~1.31 g/cm³ (at 20 °C) | [1][6] |
| pKa (predicted) | 12.28 - 12.62 | [4] |
| LogP | ~2.13 | [2] |
Solubility Profile
The solubility of this compound is dictated by its molecular structure, which contains a polar hydroxyl group and a carbonyl group, but is dominated by two nonpolar phenyl rings. This duality makes it sparingly soluble in water but readily soluble in many organic solvents. The choice of an appropriate solvent system is paramount for achieving efficient purification via recrystallization. As with most solids, the solubility of this compound in organic solvents increases significantly with temperature.[7][8][9] Studies have shown that acetone is a particularly effective solvent, a phenomenon attributed to strong hydrogen bonding interactions.[8][9]
-
Soluble: Hot Ethanol, Acetone, Chloroform, Pyridine.[2][10][11]
-
Recrystallization Solvents: Ethanol, 70:30 Ethanol/Water mixture.[12][13]
Spectroscopic Characterization
Spectroscopy is the cornerstone of molecular characterization. The following sections detail the key spectral signatures used to identify and confirm the structure of this compound.
In UV-Vis spectroscopy, this compound exhibits strong absorption in the ultraviolet region, arising from π → π* electronic transitions within the phenyl rings and the carbonyl group. The primary absorption maximum (λ_max) is typically observed around 247 nm when measured in ethanol.[2] This characteristic absorption provides a reliable method for quantitative analysis, such as determining solubility, using a spectrophotometer.[7][8]
The IR spectrum of this compound provides a definitive fingerprint of its functional groups. The presence of both a hydroxyl (-OH) and a carbonyl (C=O) group is clearly indicated.
-
O-H Stretch: A broad and prominent absorption band is observed in the region of 3200-3500 cm⁻¹ , characteristic of a hydrogen-bonded hydroxyl group.[14]
-
C-H Stretch (Aromatic): Peaks are typically seen just above 3000 cm⁻¹ (~3000-3100 cm⁻¹ ).[15]
-
C=O Stretch: A strong, sharp absorption peak appears around 1700-1750 cm⁻¹ , which is indicative of the ketone carbonyl group.[14][15]
-
C=C Stretch (Aromatic): Multiple sharp peaks in the 1500-1600 cm⁻¹ region confirm the presence of the phenyl rings.[15]
The presence of the broad O-H peak is the most telling evidence that the this compound condensation has occurred, distinguishing the product from the starting benzaldehyde reactant, which lacks this feature.[14]
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts are sensitive to the electronic environment of each nucleus.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H NMR (δ, ppm) (DMSO-d₆) | ¹³C NMR (δ, ppm) (CDCl₃) | Notes |
| Aromatic Protons | 7.24 - 8.02 (m, 10H) | 128.0 - 139.0 | Complex multiplets representing the 10 protons on the two phenyl rings. |
| Methine Proton (-CH) | ~6.10 (d, 1H) | ~76.0 | The proton on the carbon bearing the hydroxyl group. It appears as a doublet due to coupling with the -OH proton. |
| Hydroxyl Proton (-OH) | ~6.04 (d, 1H) | - | The hydroxyl proton signal. Its position can be variable and it appears as a doublet. |
| Carbonyl Carbon (C=O) | - | ~198.0 | The ketone carbonyl carbon is significantly deshielded and appears far downfield. |
| Methine Carbon (-CHOH) | - | ~75.6 | The carbon atom bonded to both a phenyl group and the hydroxyl group. |
Note: Chemical shifts can vary slightly depending on the solvent and concentration. The ¹H NMR data is referenced from a spectrum in DMSO-d₆[2] and ¹³C NMR data is referenced from spectra in CDCl₃.[1]
Part 2: Crystal Structure of (R/S)-Benzoin
The three-dimensional arrangement of molecules in the solid state, or crystal structure, is determined by a delicate balance of intermolecular forces. Understanding this architecture is crucial for predicting material properties like stability, dissolution rate, and mechanical strength. Racemic this compound crystallizes in a well-ordered lattice, with its structure available through repositories like the Cambridge Crystallographic Data Centre (CCDC).
Key Intermolecular Interactions
While specific unit cell parameters and space group information require access to crystallographic databases, the primary forces governing the packing of (R/S)-benzoin molecules can be expertly inferred from its molecular structure. These interactions are fundamental to crystal engineering.[3]
-
Hydrogen Bonding: The most significant directional interaction in the this compound crystal is the hydrogen bond. The hydroxyl group (-OH) of one molecule acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) of an adjacent molecule serves as the acceptor. This interaction links molecules together, often forming chains or dimeric motifs that are fundamental to the overall crystal packing.
-
π-π Stacking: The two phenyl rings in this compound are electron-rich π-systems. In the solid state, these rings on adjacent molecules tend to stack on top of each other in an offset fashion to maximize attractive van der Waals forces. This π-π stacking is a crucial cohesive force that contributes to the thermodynamic stability of the crystal.
-
Van der Waals Forces: Weaker, non-directional van der Waals forces, including London dispersion forces, exist between all atoms and contribute significantly to the overall lattice energy.
These interactions collectively ensure that the molecules pack efficiently and symmetrically in the solid state.
Caption: Conceptual diagram of key intermolecular forces in the (R/S)-benzoin crystal lattice.
Part 3: Experimental Methodologies
The following protocols describe standard laboratory procedures for the purification and characterization of (R/S)-benzoin. The causality behind each step is explained to provide a deeper understanding of the process.
Protocol 1: Purification by Recrystallization
Objective: To purify crude this compound by removing soluble impurities and to grow well-defined crystals suitable for analysis.
Principle: Recrystallization leverages the difference in solubility of the compound and its impurities in a given solvent at different temperatures. The ideal solvent dissolves the compound well when hot but poorly when cold, while impurities remain soluble at all temperatures. Slow cooling promotes the formation of a pure, ordered crystal lattice.
Materials:
-
Crude (R/S)-benzoin
-
95% Ethanol (or a 70:30 ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Boiling chips or stir bar
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound (~1.0 g) into a 50 mL Erlenmeyer flask with a boiling chip. Add a minimum amount of hot 95% ethanol (start with ~8-10 mL) and gently heat the mixture on a hot plate.[12]
-
Rationale: Using the minimum volume of hot solvent ensures the solution will be saturated upon cooling, maximizing the yield of recovered crystals. Heating increases the solubility of this compound dramatically.
-
-
Achieve Saturation: Continue adding small portions of hot ethanol until all the this compound has just dissolved. Avoid adding an excess of solvent, as this will reduce the final yield.[13]
-
Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature.
-
Rationale: Slow cooling is critical. It allows the this compound molecules to selectively deposit onto the growing crystal lattice, excluding impurities which remain in the "mother liquor." Rapid cooling would trap impurities within a less-ordered solid.[13]
-
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal formation is evident, place it in an ice-water bath for 10-15 minutes to maximize precipitation.
-
Rationale: Further decreasing the temperature lowers the solubility of this compound, forcing more of the dissolved product out of the solution.
-
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining mother liquor.
-
Rationale: The wash solvent must be cold to prevent the desired product from re-dissolving.
-
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator. Weigh the final product and calculate the percent recovery.
Caption: Workflow for the purification of (R/S)-benzoin via recrystallization.
Protocol 2: Melting Point Determination
Objective: To assess the purity of the recrystallized this compound.
Procedure:
-
Load a small amount of the dry, recrystallized this compound into a capillary tube.
-
Place the tube in a melting point apparatus.
-
Heat the sample rapidly to about 15-20 °C below the expected melting point (134-138 °C).
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting range. A pure sample should have a narrow melting range (1-2 °C) that aligns with the literature value.
Protocol 3: Conceptual Workflow for Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional structure of the molecule and its arrangement in the crystal lattice.
This workflow outlines the major stages involved in a single-crystal XRD experiment, the gold standard for structural elucidation.
Caption: Conceptual workflow for structure determination by single-crystal X-ray diffraction.
Conclusion
(R/S)-Benzoin is a well-characterized compound with a distinct set of physicochemical properties that facilitate its identification and purification. Its thermal stability, solubility profile, and rich spectroscopic signatures provide a robust framework for its analysis in research and industrial settings. The solid-state structure is governed by a combination of strong, directional hydrogen bonds and weaker π-π stacking interactions, which together dictate the crystalline architecture. The experimental protocols detailed herein offer reliable, field-proven methods for obtaining and verifying high-purity this compound, empowering scientists to utilize this versatile molecule with confidence.
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The Principle of Umpolung in Aldehyde Reactivity: A Deep Dive into the Benzoin Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic reversal of innate chemical polarity, a concept known as "Umpolung," provides a powerful paradigm in organic synthesis for forging unconventional carbon-carbon bonds.[1][2] The benzoin condensation, a classic reaction dimerizing two aldehydes to form an α-hydroxy ketone, stands as the quintessential example of this principle in action.[3][4] This guide offers a comprehensive exploration of the umpolung reactivity of aldehydes, grounded in the mechanistic intricacies of the this compound synthesis. We will dissect the historical cyanide-based catalysis, delve into the modern era of N-Heterocyclic Carbene (NHC) organocatalysis, and present field-proven protocols. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this fundamental transformation in their work.
The Umpolung Concept: Inverting the Natural Order of Reactivity
In conventional organic chemistry, the carbonyl carbon of an aldehyde is intrinsically electrophilic due to the polarization of the C=O bond. It readily reacts with nucleophiles. The concept of Umpolung, a term introduced by Seebach and Corey, describes the deliberate inversion of this polarity, transforming the normally electrophilic acyl carbon into a nucleophilic acyl anion equivalent.[1] This inversion unlocks retrosynthetic disconnections that are otherwise inaccessible, enabling the formation of bonds between two former carbonyl carbons.[1][5]
The this compound reaction is the archetypal manifestation of aldehyde umpolung, where one aldehyde molecule acts as an acyl anion donor and a second molecule serves as the conventional carbonyl electrophile.[6][7]
Figure 2: The catalytic cycle of the cyanide-mediated this compound condensation, highlighting the formation of the key acyl anion equivalent.
The Modern Catalyst: N-Heterocyclic Carbenes (NHCs)
While effective, the high toxicity of cyanide salts spurred the search for alternative catalysts. This led to the discovery and development of N-heterocyclic carbenes (NHCs) as powerful organocatalysts for the this compound reaction. [6]The biological cofactor thiamine (Vitamin B1), which contains a thiazolium salt moiety, catalyzes analogous reactions in nature and served as the inspiration for this field. [8][9]
The Breslow Intermediate and the NHC Catalytic Cycle
In 1958, Ronald Breslow proposed a mechanism for thiazolium-catalyzed this compound reactions that has become a cornerstone of NHC catalysis. [6][10]The cycle is initiated by the deprotonation of an azolium salt (e.g., thiazolium or triazolium) precursor by a base to generate the nucleophilic NHC.
The key steps are:
-
Nucleophilic Attack: The NHC attacks the aldehyde carbonyl, forming a zwitterionic tetrahedral intermediate. [6]2. Formation of the Breslow Intermediate: A proton transfer from the carbonyl carbon to the oxygen atom generates a nucleophilic enaminol species known as the Breslow intermediate . [6][11]This intermediate is the NHC-generated equivalent of the acyl anion and is the heart of the umpolung step. Its existence has been confirmed by NMR spectroscopy. [11]3. Nucleophilic Attack: The Breslow intermediate attacks a second aldehyde molecule.
-
Product Formation: A final proton transfer and elimination of the NHC catalyst yields the this compound product and regenerates the active catalyst. [6] Recent studies have also suggested that the Breslow intermediate can engage in single-electron transfer (SET) pathways, opening up radical-based reaction possibilities. [11][12]
Figure 3: The catalytic cycle of the NHC-mediated this compound reaction, proceeding through the critical Breslow intermediate.
Catalyst Comparison and Reaction Scope
The choice of catalyst has profound implications for the this compound reaction's scope, efficiency, and stereochemical outcome.
| Feature | Cyanide Ion | N-Heterocyclic Carbenes (NHCs) |
| Toxicity | High | Low to moderate |
| Substrate Scope | Primarily aromatic aldehydes | Aromatic and aliphatic aldehydes, glyoxals [8][13] |
| Reaction Conditions | Often requires heat | Often proceeds at room temperature [14] |
| Asymmetric Control | Not possible | Excellent; enabled by chiral NHC backbones [8][15] |
| Key Intermediate | Cyanohydrin-derived carbanion | Breslow intermediate (enaminol) |
Asymmetric this compound Condensation
A significant advantage of NHC catalysis is the ability to perform highly enantioselective this compound reactions. By incorporating chirality into the backbone of the NHC precursor, a chiral environment is created around the active site, directing the approach of the second aldehyde molecule. Triazolium-derived NHCs have proven particularly effective for asymmetric transformations, often providing higher enantiomeric excesses than their thiazolium counterparts. [6][8][15] Table 1: Selected Chiral NHC Pre-catalysts for Asymmetric this compound Condensation
| Catalyst Structure (Precursor) | Aldehyde | Yield (%) | ee (%) | Reference |
| Pyroglutamic acid-derived triazolium salt | Benzaldehyde | High | ~95% | Enders et al. [6][15] |
| Bis-triazolium salt | Benzaldehyde | High | 95% | You et al. [6][15] |
| Pentafluorophenyl-triazolium salt | Benzaldehyde | 90% | >99% | Inoue et al. [6] |
| Aminoindanol-triazolium salt | Various aldehydes | High | High | [6][15] |
Cross-Benzoin and Aza-Benzoin Reactions
The umpolung strategy extends beyond the simple homodimerization of aldehydes.
-
Cross-Benzoin Reactions: The coupling of two different aldehydes is possible, though chemoselectivity can be a challenge. [6]Strategies often involve using one aldehyde that readily forms the Breslow intermediate (the donor) and another that is a highly reactive electrophile (the acceptor).
-
Aza-Benzoin Reactions: The electrophilic aldehyde can be replaced with an activated imine, leading to the synthesis of valuable α-amino ketones. [16][17]This transformation is a powerful tool for building motifs common in medicinal chemistry. [16][17]
Field-Proven Methodologies: Experimental Protocols
The following protocols are presented as self-validating systems, with explanations for key steps to ensure reproducibility and understanding.
Protocol 1: Classic Cyanide-Catalyzed Synthesis of this compound
(Adapted from Organic Syntheses)[18]
This protocol is robust and high-yielding but requires stringent safety precautions due to the use of sodium cyanide.
-
Rationale: This procedure uses a hydroalcoholic solution to ensure solubility of both the organic benzaldehyde and the inorganic cyanide salt. The reaction is run under reflux to accelerate the rate. It is critical to use freshly purified benzaldehyde, as benzoic acid contamination from air oxidation can quench the basic conditions needed for catalysis. [18]
-
Step-by-Step Procedure:
-
Reactant Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 95% ethanol (60 mL), deionized water (50 mL), and freshly distilled benzaldehyde (50 g, 0.47 mol).
-
Catalyst Addition: In a well-ventilated fume hood, carefully add sodium cyanide (5.0 g, 0.1 mol) to the mixture.
-
Reaction: Gently heat the mixture to reflux using a heating mantle. Maintain a gentle boil for 30-45 minutes. Crystals of this compound may begin to separate from the hot solution. [18] 4. Isolation: After the reflux period, cool the flask first to room temperature and then in an ice-water bath to maximize crystallization.
-
Purification: Collect the crude product by vacuum filtration, washing the crystals with a small amount of cold water. The crude this compound (typically 45-47 g, 90-94% yield) can be recrystallized from hot 95% ethanol (approx. 8 mL per gram of crude product) to yield pure, white crystals. [18][19] 6. Validation: The purity of the final product should be confirmed by melting point analysis (literature M.P. 135-137 °C) and spectroscopic methods (IR, ¹H NMR).
-
Protocol 2: Thiamine (NHC)-Catalyzed Synthesis of this compound
(Adapted from LibreTexts Chemistry)[19]
This protocol offers a safer alternative to cyanide, using the readily available Vitamin B1 (thiamine hydrochloride) as the NHC precatalyst.
-
Rationale: Thiamine hydrochloride is deprotonated in situ by a base (NaOH) to form the active thiamine ylide (an NHC). The reaction is run at a controlled, cool temperature initially to manage the exothermic deprotonation and catalyst formation, then allowed to proceed at room temperature over a longer period to avoid thermal degradation of the catalyst. [19]An ethanol/water solvent system is used to balance the solubility of the polar catalyst salt and the nonpolar aldehyde. [19]
-
Step-by-Step Procedure:
-
Base Preparation: Place 1.5 mL of 3 M NaOH in a small Erlenmeyer flask and cool it in an ice bath.
-
Catalyst Preparation: In a 50 mL Erlenmeyer flask, dissolve thiamine hydrochloride (0.80 g) in deionized water (2.5 mL). Add 95% ethanol (7.5 mL) and cool this solution in the ice bath.
-
Catalyst Activation: While swirling the thiamine solution in the ice bath, add the cold NaOH solution dropwise over 3-5 minutes. A yellow color, indicating the formation of the active ylide, should appear.
-
Substrate Addition: Remove the flask from the ice bath and add benzaldehyde (5.0 mL) in one portion. Swirl to mix thoroughly. The solution will initially appear milky before clearing.
-
Reaction: Seal the flask with parafilm and store it in a dark place at room temperature for at least 24 hours (or until the next lab period).
-
Isolation & Purification: Cool the reaction mixture in an ice bath to induce crystallization. Collect the crystals by vacuum filtration. Wash the solid with a cold 2:1 water/ethanol mixture to remove impurities. Air dry the product. [19] 7. Validation: Assess yield and confirm product identity and purity via melting point and spectroscopy as described in Protocol 1.
-
Applications in Drug Development and Beyond
The α-hydroxy ketone motif generated by the this compound reaction is a valuable synthetic intermediate. One of the most prominent applications is in the synthesis of the antiepileptic drug phenytoin . [20]The synthesis involves the this compound product as a key starting material.
Figure 4: Synthetic workflow illustrating the application of the this compound condensation product in the preparation of Phenytoin.
Beyond this, this compound products are used as photoinitiators in polymer chemistry and as building blocks for a wide array of heterocyclic compounds. [21][20][22][23]The versatility and power of aldehyde umpolung ensure that the this compound condensation and its modern variants will remain a vital tool for synthetic chemists in both academic and industrial settings.
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The Pivotal Catalyst: A Technical Guide to the Role of Cyanide in the Benzoin Condensation's Discovery and Elucidation
Abstract
The benzoin condensation, a cornerstone of carbon-carbon bond formation in organic synthesis, represents a classic example of catalysis and reactivity modulation. First reported in 1832, its practical application and mechanistic understanding hinged on the introduction of the cyanide ion as a catalyst. This technical guide provides an in-depth exploration of the critical role of cyanide in the historical development and mechanistic elucidation of the this compound reaction. We will dissect the catalytic cycle, grounded in the seminal work of Liebig, Wöhler, Zinin, and Lapworth, and supported by modern computational analysis. Furthermore, a detailed, field-tested experimental protocol for the cyanide-catalyzed synthesis of this compound will be presented, emphasizing the causal relationships between procedural steps and reaction outcomes. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this foundational reaction.
Historical Context: From Observation to Catalysis
The journey to understanding the this compound condensation began in 1832 with the work of Justus von Liebig and Friedrich Wöhler.[1][2] While investigating the properties of bitter almond oil, primarily composed of benzaldehyde, they observed its transformation into a new crystalline substance, which they named "this compound".[1] This initial discovery, however, was more of a chemical curiosity than a practical synthetic method.
A significant breakthrough occurred in the late 1830s when Nikolay Zinin, a student of Liebig, discovered that the reaction could be efficiently catalyzed by the cyanide ion.[1][2] This pivotal development transformed the this compound condensation from a serendipitous observation into a reliable and synthetically useful reaction, paving the way for its widespread use in organic chemistry.
The Mechanistic Heart: Cyanide's Catalytic Cycle
The true genius of cyanide's role in the this compound condensation lies in its ability to induce a temporary reversal of the normal electrophilic character of the aldehyde's carbonyl carbon, a phenomenon now known as "umpolung" or polarity reversal.[3][4][5] The currently accepted mechanism was first proposed by Arthur J. Lapworth in 1903 and has since been substantiated by extensive experimental and computational studies.[1][6][7]
The catalytic cycle can be broken down into the following key steps:
Step 1: Nucleophilic Attack and Cyanohydrin Formation The reaction is initiated by the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon of a benzaldehyde molecule. This reversible step results in the formation of a cyanohydrin intermediate, specifically mandelonitrile anion.[8][9]
-
Causality: The high nucleophilicity of the cyanide ion is crucial for this initial attack. The electronegative nitrogen atom of the cyanide group also plays a role in stabilizing the resulting negative charge on the oxygen.
Step 2: Proton Transfer and the "Umpolung" A proton is abstracted from the carbon atom that was formerly the carbonyl carbon. This deprotonation is facilitated by the electron-withdrawing nature of the adjacent cyano group, which increases the acidity of this proton.[3][8] The resulting carbanion is resonance-stabilized.
-
Expertise & Experience: This is the critical "umpolung" step. The normally electrophilic carbonyl carbon has been transformed into a nucleophilic carbanion, completely reversing its reactivity. This transient nucleophile is the key to forming the new carbon-carbon bond.
Step 3: Nucleophilic Attack on a Second Aldehyde The newly formed carbanion, a potent nucleophile, attacks the electrophilic carbonyl carbon of a second benzaldehyde molecule. This step forms the crucial carbon-carbon bond and creates a new, larger intermediate.
Step 4: Rearrangement and Catalyst Regeneration A proton transfer occurs, followed by the elimination of the cyanide ion. The departure of the cyanide ion, a good leaving group, is thermodynamically favorable as it regenerates the stable aromatic ketone, this compound, and releases the catalyst to participate in another cycle.[7][9]
-
Trustworthiness: The regeneration of the cyanide ion at the end of the cycle is the hallmark of a true catalyst. It is not consumed in the overall reaction, allowing a substoichiometric amount to facilitate the conversion of a large quantity of reactants.
Visualizing the Catalytic Cycle
The following diagram, rendered in DOT language, illustrates the intricate steps of the cyanide-catalyzed this compound condensation.
Caption: Catalytic cycle of the cyanide-mediated this compound condensation.
Experimental Protocol: A Self-Validating Synthesis
The following protocol for the cyanide-catalyzed synthesis of this compound is adapted from a robust and well-established procedure.[10] The rationale behind each step is provided to ensure a thorough understanding and successful execution.
Reagents and Equipment
| Reagent/Equipment | Quantity/Specification |
| Benzaldehyde | 50.0 g (freshly distilled) |
| Sodium Cyanide (NaCN) | 5.0 g |
| Ethanol (95%) | 62.5 mL |
| Deionized Water | 50.0 mL |
| Round-bottom flask | 250 mL |
| Reflux condenser | |
| Heating mantle | |
| Buchner funnel and flask | |
| Filter paper | |
| Ice bath |
Step-by-Step Methodology
-
Preparation of the Reaction Mixture:
-
In a 250 mL round-bottom flask, combine 62.5 mL of 95% ethanol and 50.0 mL of deionized water.
-
To this solvent mixture, add 50.0 g of freshly distilled benzaldehyde.
-
Finally, add 5.0 g of sodium cyanide. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Causality: The ethanol-water mixture serves as a suitable solvent system to dissolve both the organic benzaldehyde and the inorganic sodium cyanide. The purity of benzaldehyde is critical; any benzoic acid impurity, formed from the oxidation of benzaldehyde, will neutralize the cyanide catalyst and significantly reduce the yield.[10]
-
-
Reaction Execution:
-
Attach a reflux condenser to the flask and heat the mixture to a gentle boil using a heating mantle.
-
Maintain the reflux for 30-45 minutes. The formation of crystalline this compound may be observed during this time.
-
Expertise & Experience: The reaction is often exothermic.[10] Careful control of the heating is necessary to maintain a steady reflux without boiling too vigorously.
-
-
Isolation and Purification of this compound:
-
After the reflux period, cool the reaction mixture in an ice bath to maximize the crystallization of the product.
-
Collect the crude this compound by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold water to remove any residual cyanide and other water-soluble impurities.
-
The crude product can be further purified by recrystallization from ethanol.
-
Trustworthiness: The appearance of a white to pale yellow crystalline solid is a primary indicator of a successful reaction. A typical yield of crude this compound is in the range of 90-92%.[10]
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Modern Perspectives and Alternative Catalysts
While the cyanide-catalyzed this compound condensation remains a classic and efficient reaction, the toxicity of cyanide has driven the development of alternative catalysts. Notably, N-heterocyclic carbenes (NHCs), often generated in situ from thiazolium salts, have emerged as powerful catalysts for the this compound and related reactions.[1][7] These catalysts operate via a similar "umpolung" mechanism but offer the advantages of lower toxicity and the potential for asymmetric catalysis.
Computational studies, such as those employing density functional theory (DFT), have provided deeper insights into the reaction mechanism, corroborating Lapworth's proposed pathway and providing quantitative data on the energetics of the transition states and intermediates.[11]
Conclusion
The role of cyanide as a catalyst in the this compound condensation is a testament to the power of catalysis to unlock synthetic pathways. Its introduction by Zinin was a pivotal moment that transformed a chemical curiosity into a robust synthetic tool. The elucidation of its mechanism by Lapworth, centered on the concept of "umpolung," has had a lasting impact on the field of organic chemistry, influencing the design of new reactions and catalysts. For researchers and professionals in the chemical sciences, a thorough understanding of the historical context, mechanistic intricacies, and practical execution of the cyanide-catalyzed this compound condensation provides not only a valuable synthetic method but also a foundational lesson in the principles of catalysis and chemical reactivity.
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Photochemical alpha-cleavage mechanism of benzoin derivatives
An In-Depth Technical Guide to the Photochemical Alpha-Cleavage of Benzoin Derivatives
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive exploration of the photochemical alpha-cleavage (Norrish Type I) mechanism of this compound and its derivatives. Tailored for researchers, chemists, and professionals in drug development, this document moves beyond simple procedural outlines to deliver a deep, mechanistic understanding grounded in field-proven insights and authoritative references. We will dissect the photophysical processes, explore the factors governing reaction efficiency, detail robust experimental protocols for investigation, and highlight key applications that leverage this powerful photochemical transformation.
Introduction: The Significance of this compound's Photoreactivity
This compound and its derivatives are α-hydroxy ketones that represent a cornerstone in organic photochemistry. Their ability to undergo efficient carbon-carbon bond cleavage upon absorption of ultraviolet (UV) light makes them exceptionally versatile. This process, known as the Norrish Type I or α-cleavage reaction, generates two distinct radical intermediates.[1] The controlled generation of these radicals underpins their widespread use as photoinitiators in free-radical polymerization for applications ranging from dental restorative materials to advanced microelectronics.[2][3]
Furthermore, this clean, light-induced fragmentation allows this compound derivatives to function as photoremovable protecting groups (PPGs), or "photocages."[4][5] In this capacity, they can mask a specific functional group on a bioactive molecule, rendering it inert. Subsequent irradiation at a precise time and location triggers the α-cleavage, releasing the active molecule with high spatiotemporal control. This "caging" strategy is a powerful tool in chemical biology and drug delivery, enabling the controlled release of therapeutics.[6][7] Understanding the intricacies of the α-cleavage mechanism is therefore paramount to optimizing existing applications and designing the next generation of photoresponsive materials and therapies.
The Core Mechanism: A Step-by-Step Photophysical Journey
The α-cleavage of a this compound derivative is not an instantaneous event but rather a sequence of well-defined photophysical and photochemical steps. The entire process is initiated by the absorption of a photon and typically concludes within nanoseconds.[2][8]
Step 1: Photon Absorption and Excitation (S₀ → S₁) The process begins when the this compound molecule in its ground electronic state (S₀) absorbs a photon of UV light (typically in the 300-400 nm range).[3] This absorption promotes a valence electron to a higher energy molecular orbital, transitioning the molecule to an excited singlet state (S₁). This is dictated by the first law of photochemistry, which states that light must be absorbed for a photochemical reaction to occur.[9]
Step 2: Intersystem Crossing (S₁ → T₁) While cleavage can theoretically occur from the S₁ state, for this compound derivatives, it is significantly less efficient. The S₁ state rapidly undergoes a spin-inversion process known as intersystem crossing (ISC) to populate the corresponding excited triplet state (T₁).[2][8] For derivatives like 3',5'-dimethoxythis compound (DMB), this ISC process is remarkably fast, occurring on the order of picoseconds (e.g., 7.6 ps for DMB).[2][10] The triplet state is paramount because it has a longer lifetime than the singlet state, providing a sufficient window for the bond-breaking event to occur.[6] Quenching studies using triplet quenchers like piperylene confirm the involvement of the triplet state in the reaction mechanism.[6][7]
Step 3: α-Cleavage (Norrish Type I Reaction) From the excited triplet state (specifically, the nπ* triplet state), the molecule undergoes homolytic cleavage of the C-C bond alpha to the carbonyl group.[1][2] This is the defining step of the mechanism, resulting in the formation of a radical pair: a benzoyl radical and a substituted benzyl alcohol radical.[3][11]
Step 4: Fate of the Radical Intermediates The newly formed radicals can undergo several secondary reactions, including:
-
Initiation of Polymerization: In the presence of monomers (like acrylates), the radicals can initiate a chain polymerization reaction.[12]
-
Hydrogen Abstraction: The radicals can abstract hydrogen atoms from the solvent or other molecules, leading to the formation of aldehydes (e.g., benzaldehyde).[2]
-
Radical Recombination: The two radicals can recombine. Self-recombination can lead to products like benzil.[2]
Causality: Key Factors Governing Reaction Efficiency
The efficiency of α-cleavage is quantified by its quantum yield (Φ) , defined as the number of molecules undergoing a specific event (cleavage) divided by the number of photons absorbed.[9][13] A higher quantum yield signifies a more efficient process. Several structural and environmental factors critically influence this efficiency.
Electronic Effects of Substituents
The choice of substituents on the aromatic rings is the most powerful tool for tuning the photoreactivity of this compound derivatives. Electron-donating groups (EDGs), such as methoxy (-OCH₃) groups, play a crucial role.
-
Causality: Placing EDGs on the benzyl moiety (the ring attached to the carbon bearing the hydroxyl group) stabilizes the resulting benzyl alcohol radical.[2][8] This stabilization provides a stronger thermodynamic driving force for the C-C bond cleavage, thereby increasing the rate and quantum yield of the reaction.[2]
A prime example is the comparison between unsubstituted this compound and 3',5'-dimethoxythis compound (DMB). The two methoxy groups in DMB significantly enhance the efficiency of photocleavage.[2][8][10]
| Compound | Substituents | Photo-Cleavage Quantum Yield (Φ) | Reference |
| This compound | None | 0.35 | [2] |
| 3',5'-Dimethoxythis compound (DMB) | Two -OCH₃ groups at 3' and 5' positions | 0.54 | [2][8] |
Molecular Conformation and Hydrogen Bonding
The three-dimensional structure of the this compound derivative in its ground state can predetermine its photochemical fate.
-
Causality: Theoretical calculations and experimental evidence show that this compound derivatives can exist in different conformations (e.g., cis and trans).[2][8] The trans conformation, which has an nπ* character in the triplet state, is favorable for α-cleavage. Conversely, the cis conformation, which may be stabilized by an intramolecular hydrogen bond, can adopt a ππ* character that disfavors C-C bond breaking.[2] Therefore, factors that favor the trans conformation can lead to higher quantum yields.
Experimental Investigation: Protocols and Methodologies
A thorough investigation of the α-cleavage mechanism requires a multi-faceted approach combining steady-state experiments with time-resolved spectroscopy.
Protocol: Steady-State Photolysis and Product Analysis
This experiment aims to identify the final, stable products of the photochemical reaction, providing evidence for the proposed cleavage mechanism.
Objective: To identify the photoproducts of 3',5'-dimethoxythis compound (DMB) in acetonitrile.
Materials:
-
3',5'-dimethoxythis compound (DMB)[2]
-
Acetonitrile (MeCN), spectroscopy grade
-
Quartz cuvettes or a photochemical reactor[14]
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Internal standard (if quantitation is desired)
Methodology:
-
Sample Preparation: Prepare a solution of DMB in MeCN (e.g., 1 mM) in a quartz vessel. Purge the solution with an inert gas (N₂ or Ar) for 15-20 minutes to remove dissolved oxygen, which can quench the triplet state or react with the radical intermediates.
-
Irradiation: Irradiate the solution with the UV source at a constant temperature. Take aliquots at specific time intervals (e.g., 0, 1, 3, 5, 10 minutes).
-
Analysis: Inject the aliquots into the GC-MS system.
-
Data Interpretation: Analyze the chromatograms to identify the products formed over time. Based on the α-cleavage mechanism, expected products include 3,5-dimethoxybenzaldehyde, benzaldehyde, and recombination products like benzil.[2] Comparing the mass spectra of the product peaks with a library or known standards confirms their identity.
Self-Validation: The protocol is self-validating through the use of a time-course study. The disappearance of the parent DMB peak should correlate with the appearance of the expected photoproduct peaks. A control sample kept in the dark should show no reaction, confirming the process is light-induced.
Protocol: Time-Resolved Transient Absorption (TA) Spectroscopy
This advanced technique allows for the direct observation of short-lived excited states and radical intermediates, providing definitive proof of the mechanistic pathway.
Objective: To detect the excited triplet state and radical intermediates of DMB following photoexcitation.
Instrumentation:
-
Femtosecond (fs) or Nanosecond (ns) Transient Absorption Spectrometer[16][17][18]
-
Pump laser (e.g., 266 nm) to excite the sample[2]
-
Probe light source (white light continuum)
Methodology:
-
Sample Preparation: Prepare a deoxygenated solution of DMB in MeCN, as described previously. The concentration may need to be adjusted to achieve an optimal optical density at the pump wavelength.
-
Data Acquisition: Place the sample in the TA spectrometer. The pump pulse excites the DMB molecules. The probe pulse, delayed by a precise time interval (from femtoseconds to microseconds), passes through the sample, and its absorption is measured.
-
Spectral Analysis:
-
Femtosecond TA (fs-TA): This technique will reveal the initial S₁ state and its rapid decay, concurrent with the rise of the T₁ state signal, confirming the timescale of ISC.[2][8]
-
Nanosecond TA (ns-TA): On this timescale, one can observe the decay of the T₁ state and the formation of the longer-lived benzoyl and benzyl alcohol radicals, which have distinct absorption spectra.[2]
-
-
Kinetic Analysis: By monitoring the rise and decay of absorption signals at specific wavelengths, the lifetimes of the transient species (S₁, T₁, radicals) can be determined. For DMB, the T₁ state gives way to radical formation on a picosecond timescale.[2]
Trustworthiness: The assignment of transient species is corroborated by computational methods like Density Functional Theory (DFT), which can predict the absorption spectra of the proposed intermediates.[2][8] Comparing the experimental TA spectra to the calculated spectra provides a high degree of confidence in the assignments.
Applications in Drug Development and Beyond
The precise and efficient nature of this compound's α-cleavage is harnessed in several high-tech fields.
-
Photocaged Compounds for Drug Delivery: A therapeutic agent can be covalently linked to a this compound derivative, typically at the hydroxyl position, forming a this compound ester. This "caged" drug is biologically inactive. Upon irradiation of the target tissue with light, the α-cleavage reaction occurs, releasing the drug molecule and activating its therapeutic effect.[4][5] This strategy minimizes off-target effects and allows for on-demand drug activation. The efficiency of release is directly tied to the quantum yield of photocleavage.
-
In-Situ Polymerizing Biomaterials: this compound derivatives are mixed with biocompatible monomers and injected or implanted into the body. Exposure to light (e.g., via a fiber optic cable) initiates polymerization through the α-cleavage mechanism, forming a solid hydrogel or implant in-situ. This is widely used in dentistry for curing fillings and has applications in tissue engineering for creating scaffolds for cell growth.[2][19]
Conclusion
The photochemical α-cleavage of this compound derivatives is a robust and highly tunable reaction central to modern photochemistry. The journey from photon absorption to the generation of reactive radicals proceeds via a critical triplet excited state, and its efficiency is dictated by a confluence of electronic and conformational factors. A deep understanding of this mechanism, validated through rigorous experimental protocols involving both steady-state product analysis and advanced transient spectroscopy, empowers scientists to rationally design and optimize photoinitiators and photoremovable protecting groups for cutting-edge applications in polymer science, materials chemistry, and targeted drug delivery.
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The Alchemist's Touch: A Guide to N-Heterocyclic Carbenes in Benzoin Condensation
For Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond a Catalyst, A Paradigm Shift in Synthesis
In the intricate world of organic synthesis, the quest for elegant and efficient carbon-carbon bond formation is perpetual. The benzoin condensation, a classic reaction dating back to 1832, has long been a staple for the synthesis of α-hydroxy ketones, crucial building blocks in medicinal chemistry and materials science.[1] For over a century, the reaction was primarily the domain of cyanide, a potent but notoriously hazardous catalyst. The paradigm shifted dramatically with the advent of N-heterocyclic carbenes (NHCs), which have not only provided a safer and more versatile alternative but have also unlocked unprecedented levels of stereocontrol.[1][2]
This guide is not merely a collection of protocols; it is an in-depth exploration of the "why" behind the "how." As a senior application scientist, my objective is to provide you with the foundational knowledge and practical insights necessary to not only successfully execute NHC-catalyzed this compound condensations but also to innovate and adapt these methodologies to your specific research challenges. We will delve into the heart of the catalytic cycle, understand the nuances of catalyst design, and walk through a field-proven experimental protocol, equipping you with the expertise to confidently employ this powerful synthetic tool.
The "Umpolung" Principle: Inverting the Reactivity of Aldehydes
At its core, the magic of the NHC-catalyzed this compound condensation lies in the concept of "Umpolung," or polarity inversion.[3] Aldehydes, by their very nature, possess an electrophilic carbonyl carbon. The genius of NHC catalysis is its ability to transiently transform this electrophilic center into a nucleophilic one, effectively turning the aldehyde's inherent reactivity on its head.[2][3]
This remarkable transformation is orchestrated by the NHC, a class of persistent carbenes that, unlike their transient counterparts, can be isolated and handled under standard laboratory conditions. The most commonly employed NHCs in this compound condensation are derived from thiazolium and triazolium salts.[4] These precursors are deprotonated in situ using a mild base to generate the catalytically active carbene.
Deconstructing the Catalytic Cycle: The Breslow Intermediate
The mechanistic pathway of the NHC-catalyzed this compound condensation was first elucidated by Ronald Breslow in 1958 and remains a cornerstone of our understanding.[2][5] The catalytic cycle can be visualized as a finely choreographed dance of electrons, initiated by the nucleophilic attack of the NHC on the aldehyde's carbonyl carbon.
Diagram: The Breslow Catalytic Cycle
Caption: The catalytic cycle of NHC-catalyzed this compound condensation.
The key intermediate in this cycle is the Breslow intermediate .[5] This species is an enaminol derivative that effectively functions as an acyl anion equivalent. The formation of the Breslow intermediate is the pivotal "Umpolung" step, transforming the initially electrophilic carbonyl carbon into a potent nucleophile. This nucleophilic species then attacks a second molecule of the aldehyde, leading to the formation of a new carbon-carbon bond. Subsequent proton transfer and elimination of the NHC catalyst releases the α-hydroxy ketone product and regenerates the catalyst for the next cycle.
The Catalyst's Toolkit: Thiazolium vs. Triazolium Salts
The choice of the NHC precursor is a critical determinant of the reaction's efficiency and, in the case of asymmetric synthesis, its stereochemical outcome. The two most prominent classes of precursors are thiazolium and triazolium salts.
| Precursor Type | Key Characteristics | Typical Applications |
| Thiazolium Salts | Historically significant, readily available. Thiamine (Vitamin B1) is a naturally occurring thiazolium salt.[2] | General homo- and cross-benzoin condensations. |
| Triazolium Salts | Generally more active and stable catalysts. The electronic properties can be readily tuned by modifying the substituents on the triazole ring.[6] | High-efficiency this compound condensations, and particularly favored for asymmetric variants due to the ease of introducing chiral scaffolds.[7][8][9] |
The enhanced activity of triazolium-derived NHCs is attributed to their greater stability and the favorable electronic properties of the triazole ring, which facilitate the key steps of the catalytic cycle. For researchers venturing into asymmetric this compound condensation, chiral triazolium salts are the catalysts of choice, offering a versatile platform for designing highly enantioselective transformations.[7][8][9]
In the Trenches: A Field-Proven Experimental Protocol
Theoretical understanding is paramount, but its true value is realized through successful application in the laboratory. The following protocol for the homo-benzoin condensation of benzaldehyde using a thiazolium salt precursor is a robust and reproducible starting point for researchers new to this chemistry.
Materials and Reagents
-
Thiamine hydrochloride
-
Sodium hydroxide (3M aqueous solution)
-
95% Ethanol
-
Benzaldehyde (freshly distilled)
-
Deionized water
-
Ice bath
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Büchner funnel and filter paper
Step-by-Step Procedure
-
Catalyst Preparation: In a 250-mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.6 g of thiamine hydrochloride in 8 mL of deionized water. Add 20 mL of 95% ethanol to the flask.[10]
-
Base Addition: Cool the solution in an ice bath with stirring. Slowly add 5 mL of a 3M sodium hydroxide solution dropwise over approximately 10 minutes, ensuring the temperature remains below 20°C. A yellow color, indicative of the active ylide formation, should be observed.[10]
-
Substrate Addition: To the yellow mixture, add 7 mL of freshly distilled benzaldehyde.[10]
-
Reaction: Gently heat the reaction mixture to reflux for 1-1.5 hours. A gentle reflux is characterized by a slow drip rate from the condenser.[10]
-
Crystallization: After the reflux period, cool the reaction mixture to room temperature, and then further cool it in an ice bath to induce crystallization of the this compound product. If crystallization does not occur spontaneously, it can be induced by scratching the inside of the flask with a glass rod.[10]
-
Isolation: Collect the crude this compound crystals by vacuum filtration using a Büchner funnel. Wash the crystals with two 50 mL portions of cold water to remove any water-soluble impurities.[10]
-
Purification: Recrystallize the crude product from 95% aqueous methanol. The approximate solubility of this compound in hot 95% aqueous methanol is 1 g per 10 mL.[10]
-
Drying and Characterization: Collect the purified crystals by vacuum filtration and allow them to air dry. Determine the melting point and calculate the percent yield of the purified this compound.
Diagram: Experimental Workflow for this compound Condensation
Caption: A step-by-step workflow for the NHC-catalyzed this compound condensation.
The Frontier of Asymmetric this compound Condensation
While the protocol described above provides a solid foundation, the true power of NHC catalysis is most evident in the realm of asymmetric synthesis. The development of chiral NHC catalysts has enabled the synthesis of enantioenriched α-hydroxy ketones with high levels of stereocontrol.[11]
The design of effective chiral NHCs often involves the incorporation of a rigid chiral backbone, which creates a well-defined steric environment around the carbene center. This steric hindrance influences the trajectory of the incoming aldehyde, favoring one approach over the other and thereby inducing asymmetry in the product. Triazolium salts derived from aminoindanes and pyroglutamic acid are prominent examples of successful chiral precatalysts.[1]
The pursuit of "greener" chemical processes has also impacted this field, with successful asymmetric this compound condensations being carried out in aqueous media, reducing the reliance on volatile organic solvents.[11][12]
Concluding Remarks: A Tool for Innovation
The NHC-catalyzed this compound condensation is more than just a reaction; it is a testament to the power of organocatalysis to solve long-standing synthetic challenges. From its mechanistic elegance to its practical utility, this transformation offers a versatile and powerful tool for the modern organic chemist. By understanding the fundamental principles of "Umpolung," the intricacies of the Breslow catalytic cycle, and the nuances of catalyst selection, researchers are well-equipped to not only apply this methodology but to also push the boundaries of what is possible in the synthesis of complex molecules. The journey from the early discoveries of Liebig and Wöhler to the sophisticated chiral NHCs of today is a compelling narrative of scientific progress, and the next chapter is waiting to be written in your laboratory.
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Asymmetric benzoin condensation principles and stereoselectivity
The asymmetric this compound condensation has matured into a robust and highly selective transformation in the synthetic chemist's toolkit. The development of sophisticated N-heterocyclic carbene catalysts, guided by mechanistic understanding and rational design principles, has enabled the synthesis of α-hydroxy ketones and their derivatives with near-perfect enantiocontrol. For professionals in drug development, this provides a reliable pathway to key chiral building blocks, facilitating the exploration of chemical space and the synthesis of complex active pharmaceutical ingredients. [2][16] Future research will likely focus on developing catalysts that operate under even milder, more sustainable conditions (e.g., in water), expanding the substrate scope to include more challenging aliphatic aldehydes, and integrating this powerful C-C bond-forming reaction into complex cascade sequences to build molecular complexity with greater efficiency. [17][18]
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Rovis, T. (n.d.). Figure 2: Selected chiral thiazolium salts for the asymmetric this compound condensation. ResearchGate. Available at: [Link]
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Inokuma, T., Hashimoto, K., Fujiwara, T., Sun, C., Kuwano, S., & Yamada, K. (2020). Remote Electronic Effect of Chiral N-Heterocyclic Carbene Catalyst on an Asymmetric this compound Reaction. ChemistryOpen, 9(1), 10-14. Available at: [Link]
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Spectroscopic Characterization of Pure Benzoin: A Technical Guide
<
Introduction
Benzoin (C₁₄H₁₂O₂), systematically named 2-hydroxy-1,2-diphenylethanone, is an aromatic organic compound of significant interest in synthetic chemistry and materials science.[1][2] It serves as a key precursor in the synthesis of various organic molecules and as a photoinitiator in polymerization reactions.[3][4] The accurate characterization of its purity and structural integrity is paramount for its effective application. This guide provides an in-depth technical overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—used to verify the identity and quality of pure this compound.
Molecular Structure and Functional Groups
This compound is an α-hydroxy ketone, featuring a hydroxyl (-OH) group and a ketone (C=O) group on adjacent carbon atoms.[5] The molecule consists of an ethylene bridge flanked by two phenyl groups.[1] The carbon atom bearing the hydroxyl group is a chiral center, meaning this compound can exist as a pair of enantiomers, (R)-benzoin and (S)-benzoin.[1][2]
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Theoretical Basis
The chemical shift (δ) of a proton in an NMR spectrum is influenced by its local electronic environment. Electronegative atoms, such as oxygen, deshield nearby protons, causing them to resonate at a higher frequency (downfield). Aromatic rings induce a ring current that can either shield or deshield nearby protons, depending on their position relative to the ring.
Expected ¹H NMR Spectrum of this compound
A typical ¹H NMR spectrum of this compound, usually recorded in a deuterated solvent like deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), will exhibit distinct signals corresponding to the different types of protons in the molecule.[6][7]
| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Aromatic Protons (C₆H₅) | 7.2 - 8.1 | Multiplet | 10H | The ten protons on the two phenyl rings will appear as a complex multiplet due to their different chemical environments and spin-spin coupling. |
| Methine Proton (-CH) | ~6.1 | Singlet/Doublet | 1H | This proton is adjacent to the hydroxyl group and a phenyl group. In some solvents, it may couple with the hydroxyl proton. |
| Hydroxyl Proton (-OH) | Variable (e.g., ~6.0 in DMSO-d₆) | Singlet/Doublet | 1H | The chemical shift of this proton is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. It may appear as a broad or sharp signal. |
Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency.[7]
The presence of these signals, with their characteristic chemical shifts and integration values, provides strong evidence for the this compound structure. The absence of signals from impurities confirms the sample's purity.[8]
Experimental Protocol: ¹H NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-25 mg of the pure this compound sample.[9]
-
Solvent Selection: Choose a suitable deuterated solvent in which this compound is soluble, such as CDCl₃ or DMSO-d₆.[9][10]
-
Dissolution: Dissolve the this compound sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[6][10]
-
Filtration: To remove any particulate matter, filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube.[11]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Caption: ¹H NMR experimental workflow.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
Theoretical Basis
The chemical shifts of carbon atoms are also influenced by their electronic environment. Carbonyl carbons are significantly deshielded and appear far downfield. Aromatic carbons have characteristic chemical shifts in the range of 120-140 ppm.
Expected ¹³C NMR Spectrum of this compound
The proton-decoupled ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom.
| Carbon Type | Approximate Chemical Shift (δ, ppm) | Notes |
| Carbonyl Carbon (C=O) | ~195-198 | The most downfield signal due to the strong deshielding effect of the oxygen atom. |
| Aromatic Carbons (C₆H₅) | ~123-140 | Multiple signals will be observed for the different carbon atoms in the two phenyl rings. |
| Methine Carbon (-CH) | ~75-76 | The carbon atom bonded to the hydroxyl group and a phenyl group. |
Note: Chemical shifts are approximate and can vary depending on the solvent.[12][13]
The number and chemical shifts of the signals in the ¹³C NMR spectrum provide a definitive fingerprint of the this compound molecule.
Experimental Protocol: ¹³C NMR Sample Preparation
The sample preparation for ¹³C NMR is similar to that for ¹H NMR, but a higher concentration of the sample (50-100 mg) is typically required due to the lower natural abundance of the ¹³C isotope.[9]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Theoretical Basis
Different chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to the vibrational frequencies of its bonds. This results in an IR spectrum with characteristic absorption bands.
Expected IR Spectrum of this compound
The IR spectrum of this compound will show characteristic absorption bands for its key functional groups.
| Functional Group | Approximate Wavenumber (cm⁻¹) | Appearance | Notes |
| Hydroxyl (-OH) | 3200 - 3600 | Broad | The broadness is due to intermolecular hydrogen bonding.[14] |
| Aromatic C-H | ~3000 - 3100 | Sharp | Stretching vibrations of the C-H bonds on the phenyl rings. |
| Carbonyl (C=O) | ~1680 - 1700 | Strong, Sharp | Stretching vibration of the ketone group.[15] |
| Aromatic C=C | ~1450 - 1600 | Medium to Weak | Stretching vibrations of the carbon-carbon bonds in the phenyl rings. |
The presence of a broad absorption band in the hydroxyl region and a strong, sharp band in the carbonyl region are key indicators of the this compound structure.[14][15]
Experimental Protocol: IR Sample Preparation (KBr Pellet Method)
-
Sample and KBr Preparation: Weigh approximately 1-2 mg of the pure this compound sample and 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).[16][17]
-
Grinding: Thoroughly grind the this compound and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.[18][19]
-
Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (8-10 tons) to form a thin, transparent pellet.[16][18]
-
Analysis: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.
Caption: IR spectroscopy experimental workflow (KBr pellet method).
Alternatively, Attenuated Total Reflectance (ATR)-FTIR spectroscopy can be used, which requires minimal to no sample preparation.[20][21][22] The solid this compound sample is simply placed in direct contact with the ATR crystal for analysis.[23]
Conclusion
The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive and definitive characterization of pure this compound. ¹H and ¹³C NMR confirm the molecular structure and connectivity of the carbon and hydrogen atoms, while IR spectroscopy verifies the presence of the key hydroxyl and carbonyl functional groups. By comparing the obtained spectra with established data, researchers can confidently assess the identity, purity, and structural integrity of their this compound samples, ensuring the reliability of their subsequent research and development activities.
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Unveiling the Benzoin Condensation: A Guide to Theoretical Studies and Computational Modeling
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of the benzoin condensation, a cornerstone carbon-carbon bond-forming reaction, through the lens of modern computational chemistry. We will dissect the established mechanistic pathways, from the classic cyanide-catalyzed route to the versatile N-heterocyclic carbene (NHC)-mediated transformations, and detail the theoretical frameworks that have become indispensable for understanding and predicting their outcomes. This document is intended for researchers and professionals seeking to leverage computational tools to gain deeper mechanistic insights, rationalize experimental observations, and design novel catalytic systems.
The Foundational Principle: Umpolung Reactivity
The this compound condensation is a classic example of umpolung, or polarity inversion, where the intrinsic electrophilic character of an aldehyde's carbonyl carbon is temporarily reversed to become nucleophilic.[1][2] This reaction dimerizes two aldehydes to form an α-hydroxy ketone, known as a this compound.[3][4] First reported in 1832 by Liebig and Wöhler, the catalytic version using cyanide was developed shortly after, laying the groundwork for a reaction that remains highly relevant in synthesis.[3][5] The ability to forge a new C-C bond and a stereocenter from readily available aldehydes makes it a highly atom-economical process.[4][6]
The conceptual leap in understanding this reaction came from recognizing that a catalyst could induce this polarity reversal. While cyanide was the historical catalyst of choice, the discovery by Breslow in 1958 that thiazolium salts—precursors to N-heterocyclic carbenes (NHCs)—could also catalyze the reaction opened a new era of organocatalysis.[7] Both cyanide and NHCs are effective because they are good nucleophiles, good leaving groups, and can stabilize the key anionic intermediate responsible for the umpolung reactivity.[8][9]
Mechanistic Dichotomy: Cyanide vs. N-Heterocyclic Carbenes
While both catalyst classes achieve the same fundamental transformation, their mechanisms, scope, and the depth of computational insight available differ significantly.
The Classic Pathway: Cyanide-Catalyzed this compound Condensation
The mechanism, first proposed by A. J. Lapworth in 1903, proceeds through a series of reversible steps.[3][10]
-
Nucleophilic Attack: The cyanide anion attacks the electrophilic carbonyl carbon of an aldehyde to form a cyanohydrin intermediate, often called the Lapworth intermediate.[3][11]
-
Proton Transfer & Umpolung: A proton transfer from the former carbonyl carbon to the oxygen atom, facilitated by the electron-withdrawing nature of the nitrile group, generates a carbanion. This carbanion is resonance-stabilized, and it is at this stage that the original carbonyl carbon has become a potent nucleophile.[8]
-
C-C Bond Formation: This nucleophilic carbanion attacks the carbonyl carbon of a second aldehyde molecule.[8]
-
Catalyst Regeneration: Subsequent proton transfer and elimination of the cyanide ion, which is a good leaving group, yields the final this compound product and regenerates the catalyst.[3][10]
Computational studies, primarily using Density Functional Theory (DFT), have been employed to dissect this pathway, particularly in the absence of protic solvents. One such study using the B3LYP functional with the 6-31+G(d,p) basis set investigated the reaction in aprotic media.[12][13][14] It revealed that the formation of the cyanohydrin intermediate could be a multi-step process assisted by another aldehyde molecule.[12][13] The rate-determining step was identified as the reaction of a cyanide/benzaldehyde complex with a second benzaldehyde molecule, with a calculated activation free energy barrier of 26.9 kcal/mol.[12][13][14]
The Modern Workhorse: N-Heterocyclic Carbene (NHC) Catalysis
The advent of stable N-heterocyclic carbenes revolutionized this compound condensation, offering a less toxic and more tunable alternative to cyanide.[15] Thiazolium, triazolium, and imidazolium salts are common precatalysts that are deprotonated in situ to generate the active NHC catalyst.[7][9][16]
The NHC-catalyzed mechanism, first proposed by Breslow, centers on the formation of the eponymous Breslow intermediate .[4][7]
-
Nucleophilic Attack: The NHC catalyst adds to an aldehyde, forming a zwitterionic adduct.[17]
-
Breslow Intermediate Formation: A crucial proton transfer occurs from the aldehyde's carbon to the oxygen atom. Computational studies have shown that this is often not a direct transfer but is assisted by solvent molecules or other additives, which significantly lowers the energy barrier.[17][18] The resulting enaminol-like structure is the Breslow intermediate, the key acyl anion equivalent.[7][17]
-
Nucleophilic Attack: The electron-rich Breslow intermediate attacks a second aldehyde molecule, forming a new C-C bond.[7]
-
Product Formation: The resulting intermediate undergoes tautomerization and then eliminates the NHC catalyst to afford the this compound product.[7]
The versatility of NHCs stems from the ability to modify their steric and electronic properties by changing the substituents on the heterocyclic ring. This has enabled the development of highly efficient catalysts for homo-benzoin, crossed-benzoin, and, most significantly, asymmetric this compound condensations.[4][6]
Computational Modeling: From Theory to Predictive Power
Computational modeling has become an indispensable tool for elucidating the intricate details of the this compound condensation. It allows for the study of transient intermediates and transition states that are difficult or impossible to observe experimentally.
Core Computational Methodologies
Density Functional Theory (DFT) is the most widely used method for studying the this compound condensation due to its favorable balance of accuracy and computational cost.
| Parameter | Typical Selection & Rationale |
| DFT Functional | B3LYP: A workhorse hybrid functional, often used for baseline mechanistic studies.[12][13] M06-2X, ωB97X-D: Functionals that better account for non-covalent interactions (e.g., dispersion), which can be critical for accurately modeling catalyst-substrate complexes and transition states. |
| Basis Set | 6-31G(d), 6-31+G(d,p): Pople-style basis sets commonly used. The + indicates diffuse functions, important for describing anions, and the (d,p) indicates polarization functions, crucial for describing bonding accurately.[12][13][14] |
| Solvent Model | Polarizable Continuum Model (PCM), SMD: Implicit solvation models are used to account for the bulk effects of the solvent without the high computational cost of explicitly modeling solvent molecules. This is crucial as the reaction is sensitive to solvent polarity. |
A Validated Computational Workflow
A rigorous computational study follows a self-validating protocol to ensure the reliability of the results. This workflow is essential for locating and verifying the key stationary points (minima and transition states) on the potential energy surface.
Caption: A typical self-validating computational workflow.
Step-by-Step Protocol:
-
Geometry Optimization: The starting point is to find the lowest energy structure for all species of interest. This is typically done using a modest basis set.
-
Frequency Calculation: This is a critical validation step. For a stable molecule (reactant, product, intermediate), all calculated vibrational frequencies must be real (positive). For a transition state (TS), there must be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that a calculated TS connects the intended reactant and product, an IRC calculation is performed. This traces the reaction path downhill from the TS to the two associated minima. This step is essential for ensuring the trustworthiness of the calculated pathway.
-
Single-Point Energy Refinement: Once the geometries are validated, more accurate electronic energies are calculated using a larger basis set and a more sophisticated solvent model. This improves the quantitative accuracy of the energy barriers and reaction energies.
-
Thermodynamic Corrections: The results from the frequency calculation are used to compute thermal corrections to the electronic energy, yielding the Gibbs free energy (G), which is used to construct the final reaction energy profile.
Case Study: Rationalizing Asymmetric Induction
Computational modeling has been particularly insightful in the field of asymmetric this compound condensation. By building models of the transition states leading to the different stereoisomers, researchers can understand the origins of enantioselectivity.
Computational studies on thiazolium- and triazolium-catalyzed asymmetric this compound reactions have successfully predicted experimental trends.[19] By optimizing the transition state geometries for the C-C bond-forming step with a chiral catalyst, the energy difference between the pathways leading to the (R) and (S) products can be calculated. These studies often reveal that specific non-covalent interactions, such as hydrogen bonding or steric repulsion between the substrate and the chiral groups on the catalyst, are responsible for favoring one transition state over the other.[4] For example, it was computationally predicted and experimentally verified that triazolium-based catalysts often provide higher enantiomeric excess than thiazolium catalysts.[19]
Catalytic Cycles and Key Intermediates: A Visual Summary
The following diagram illustrates the generally accepted catalytic cycle for the NHC-mediated this compound condensation, highlighting the central role of the Breslow intermediate.
Caption: The catalytic cycle of the NHC-catalyzed this compound condensation.
Conclusion and Future Outlook
Theoretical and computational studies have fundamentally transformed our understanding of the this compound condensation. They have moved the field from postulating mechanisms to quantitatively predicting reaction barriers, rationalizing catalyst performance, and guiding the design of new, more efficient, and selective catalysts. For drug development professionals, these tools offer a powerful, resource-efficient way to explore reaction pathways for the synthesis of complex chiral molecules, such as α-hydroxy ketones, which are valuable building blocks.[2][20] As computational methods continue to improve in accuracy and efficiency, their role in catalyst design and mechanistic elucidation will only expand, paving the way for the discovery of novel transformations with unprecedented control and precision.
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Methodological & Application
Application Note: Thiamine-Catalyzed Benzoin Condensation in Ethanol
Abstract
This application note provides a comprehensive protocol and scientific background for the thiamine-catalyzed benzoin condensation of benzaldehyde in an ethanol solvent system. This "green" chemical transformation leverages the biocatalyst thiamine (Vitamin B1) to circumvent the use of traditionally hazardous cyanide catalysts.[1] We will delve into the mechanistic underpinnings of this reaction, highlighting the principle of "umpolung" or polarity inversion, which is central to this synthesis.[2][3][4] Detailed, step-by-step experimental procedures for the reaction, product isolation, and purification via recrystallization are provided for researchers, scientists, and drug development professionals.
Introduction: A Greener Approach to a Classic Reaction
The this compound condensation is a classic carbon-carbon bond-forming reaction that dimerizes two aldehydes to form an α-hydroxy ketone, also known as an acyloin.[5] Historically, this reaction was catalyzed by highly toxic cyanide ions.[6][7] The modern approach, and the focus of this guide, utilizes thiamine hydrochloride (Vitamin B1) as a biologically-derived and much safer catalyst.[1][8] This substitution aligns with the principles of green chemistry by replacing a hazardous reagent with a benign one.
The catalytic prowess of thiamine lies in the thiazolium ring, which, under basic conditions, can be deprotonated to form a nucleophilic carbene, or ylide.[7][9] This ylide is the active catalytic species that initiates the condensation cascade.
The Principle of Umpolung in Thiamine Catalysis
The thiamine-catalyzed this compound condensation is a prime example of umpolung, a German term for polarity inversion.[3][4] In a typical aldehyde, the carbonyl carbon is electrophilic. Thiamine catalysis temporarily reverses this polarity, rendering the carbonyl carbon nucleophilic.
Here's a breakdown of this crucial concept:
-
Normal Polarity: The carbonyl carbon of benzaldehyde is electron-deficient due to the electronegativity of the oxygen atom, making it an electrophile.
-
Polarity Inversion (Umpolung): The thiamine ylide attacks the electrophilic carbonyl carbon of a benzaldehyde molecule. Subsequent proton transfer and resonance stabilization result in an intermediate where the original carbonyl carbon becomes a nucleophilic carbanion.[8][9] This "activated aldehyde" intermediate is often referred to as the Breslow intermediate.[10]
-
Nucleophilic Attack: This newly formed nucleophilic center can then attack the electrophilic carbonyl carbon of a second benzaldehyde molecule, forming the key carbon-carbon bond.[8]
-
Catalyst Regeneration: The thiamine catalyst is subsequently eliminated, regenerating the ylide to continue the catalytic cycle, and yielding the final this compound product.[8]
The ability of the thiazolium ring to stabilize the key carbanionic intermediate through resonance is fundamental to its catalytic activity, mimicking the function of cyanide in the classical version of this reaction.[6][7][9]
Mechanistic Pathway of Thiamine Catalysis
The catalytic cycle can be visualized as a series of discrete, reversible steps.
Caption: Catalytic cycle of thiamine in this compound condensation.
Experimental Protocol
This protocol is designed for the synthesis of this compound from benzaldehyde using thiamine hydrochloride as a catalyst in an ethanol-water solvent system.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Thiamine Hydrochloride | 337.27 | 0.80 g | 2.37 | Catalyst precursor |
| Water (deionized) | 18.02 | 2.5 mL | - | Solvent for catalyst |
| 95% Ethanol | - | 7.5 mL | - | Co-solvent |
| 5 M Sodium Hydroxide | 40.00 | 1.5 mL | 7.5 | Base for catalyst activation |
| Benzaldehyde | 106.12 | 5.0 mL (5.22 g) | 49.19 | Substrate, use freshly distilled |
Equipment
-
50 mL Erlenmeyer flask
-
10 mL Erlenmeyer flask
-
Magnetic stir bar (optional)
-
Ice bath
-
Parafilm or stopper
-
Büchner funnel and filter flask
-
Filter paper
-
Beakers
-
Heating mantle or hot plate
-
Recrystallization apparatus
Reaction Procedure
Caption: Experimental workflow for this compound synthesis.
Step-by-Step Instructions:
-
Catalyst Preparation: In a 50 mL Erlenmeyer flask, dissolve 0.80 g of thiamine hydrochloride in 2.5 mL of deionized water. Once dissolved, add 7.5 mL of 95% ethanol. Cool this solution in an ice bath for several minutes.[11]
-
Base Preparation: In a separate 10 mL Erlenmeyer flask, place 1.5 mL of 5 M NaOH and cool it in an ice bath.[11]
-
Catalyst Activation: While keeping both flasks in the ice bath, slowly add the cold 5 M sodium hydroxide solution dropwise to the thiamine solution over 3-5 minutes with constant swirling. A yellow color should develop, indicating the formation of the active thiamine ylide.[12][13] It is crucial to keep the temperature from rising significantly during this step.[13]
-
Substrate Addition: Remove the flask containing the activated catalyst from the ice bath and add 5.0 mL of fresh benzaldehyde all at once. Swirl the flask to ensure thorough mixing.[11] The mixture may initially appear milky but should clarify.
-
Reaction: Seal the flask with Parafilm and allow it to stand. The reaction can proceed at room temperature for at least 24 hours or can be gently heated in a water bath to approximately 60-65°C for 1-2 hours to expedite the process.[6][11][14] Overheating can lead to catalyst decomposition and side product formation.[13]
-
Product Isolation: After the reaction period, cool the mixture in an ice bath to induce crystallization of the this compound product.[11] Collect the solid crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of a cold 2:1 mixture of water and 95% ethanol to remove any unreacted benzaldehyde and other soluble impurities.[11] Air dry the crude product for at least 15 minutes.
Purification by Recrystallization
The primary impurity in the crude product is likely unreacted benzaldehyde, with potential for benzoic acid if the aldehyde has oxidized.[15] Recrystallization is a highly effective method for purification.
-
Solvent Selection: 95% ethanol is an excellent solvent for recrystallizing this compound, as this compound's solubility is significantly higher in hot ethanol than in cold ethanol.[16]
-
Procedure: a. Transfer the crude this compound to a clean Erlenmeyer flask. b. Add a minimal amount of hot 95% ethanol to just dissolve the solid (approximately 8 mL per gram of crude product).[11] Keep the solution gently boiling.[14][17] c. Once fully dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[18] d. After reaching room temperature, place the flask in an ice bath to maximize crystal formation. e. Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold ethanol.[17] f. Dry the crystals completely to obtain pure this compound. The melting point of pure this compound is approximately 137°C.
Troubleshooting and Key Considerations
-
Low Yield: This can result from impure or oxidized benzaldehyde, insufficient reaction time, or suboptimal temperature control during catalyst activation or reaction.[13] Ensure benzaldehyde is fresh and the pH is alkaline (pH > 8) for catalyst activation.[13][19]
-
Reaction Fails to Start: The most common cause is the failure to generate the active ylide. Ensure the sodium hydroxide solution is of the correct concentration and is added slowly while cooling to prevent catalyst degradation.[13]
-
Oily Product or Failure to Crystallize: This often indicates a large amount of unreacted benzaldehyde.[15] Ensure the reaction has gone to completion and wash the crude product thoroughly.
-
Dark Reaction Mixture: Overheating during the reaction can cause decomposition of the catalyst and/or substrate, leading to a darkened mixture and lower yields.[13]
Conclusion
The thiamine-catalyzed this compound condensation is an elegant and effective method for synthesizing α-hydroxy ketones, embodying key principles of green chemistry. By understanding the underlying mechanism of umpolung and carefully controlling the experimental parameters outlined in this protocol, researchers can achieve high yields of pure product. This procedure serves as a robust foundation for applications in organic synthesis and as an excellent pedagogical tool for demonstrating enzymatic-like catalysis in a laboratory setting.
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Benzoin as a Photoinitiator for Free Radical Polymerization: An Application Note and Protocol Guide
<
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of benzoin as a photoinitiator for free radical polymerization. This compound, a cost-effective and readily available compound, serves as a classic Type I photoinitiator, generating free radicals upon exposure to ultraviolet light. This guide delves into the fundamental mechanism of action, spectroscopic properties, and practical considerations for its use. Detailed, step-by-step protocols for both bulk and solution polymerization of vinyl monomers are presented, emphasizing experimental causality and self-validating procedures. Furthermore, this note discusses factors influencing polymerization efficiency, methods for polymer characterization, and the inherent advantages and limitations of using this compound, alongside a troubleshooting guide for common experimental issues.
Introduction
Free radical polymerization is a cornerstone of polymer synthesis, enabling the creation of a vast array of materials from vinyl monomers. The process relies on the generation of highly reactive radical species to initiate a chain reaction.[1] Photoinitiated polymerization, or photopolymerization, offers remarkable spatial and temporal control over this process by using light to generate the initiating radicals.[2] This is achieved through the inclusion of a photoinitiator, a compound that absorbs light and subsequently produces reactive species.[3][4]
This compound (2-hydroxy-1,2-diphenylethanone) is a well-established Type I photoinitiator.[5] Upon absorption of ultraviolet (UV) radiation, the this compound molecule undergoes a unimolecular bond cleavage to form two distinct free radicals, which then initiate polymerization.[4][5] Its ease of use and economic advantages have made it a subject of continued interest and application in both academic research and industrial processes.[5][6] This guide aims to provide both the theoretical foundation and the practical knowledge required to successfully employ this compound in free radical polymerization.
Mechanism of Action: α-Cleavage
This compound is classified as a Type I photoinitiator, meaning it undergoes homolytic cleavage of a bond upon UV irradiation to directly generate free radicals.[4][5] The specific mechanism for this compound is known as α-cleavage (alpha-cleavage), which refers to the breaking of the carbon-carbon bond adjacent to the carbonyl group.[7][8][9]
The process can be summarized in the following steps:
-
Photoexcitation: The this compound molecule absorbs a photon of UV light, promoting it to an excited singlet state (S1).
-
Intersystem Crossing (ISC): The excited singlet state rapidly undergoes intersystem crossing to a more stable triplet state (T1).[7][10]
-
α-Cleavage: From the triplet state, the molecule undergoes cleavage of the C-C bond between the carbonyl group and the carbon bearing the hydroxyl group.[7][11] This Norrish Type I reaction is highly efficient and results in the formation of two distinct radical species: a benzoyl radical and a hydroxybenzyl radical.[5][7]
-
Initiation: Both of these radical species are capable of initiating polymerization by attacking the double bond of a vinyl monomer, thus starting the polymer chain growth.
Caption: Photolytic α-cleavage of this compound to generate initiating free radicals.
Spectroscopic Properties and Light Source Selection
The efficiency of photoinitiation is critically dependent on the overlap between the emission spectrum of the light source and the absorption spectrum of the photoinitiator.[12] this compound exhibits a strong absorption maximum in the UV region, typically around 247-250 nm.[5][13][14][15]
For practical applications, light sources that emit in this range are most effective. Medium-pressure mercury lamps are a common choice as they have strong emission lines in the required UV spectrum. More recently, UV Light Emitting Diodes (LEDs) operating at specific wavelengths, such as 365 nm, have also been used effectively, although the absorption by this compound is less efficient at this longer wavelength.[5][16]
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₂O₂ | [13] |
| Molar Mass | 212.24 g/mol | [17] |
| Melting Point | 133 - 137 °C | [18][19] |
| Appearance | Off-white solid powder | [18] |
| UV Absorption Max (λmax) | ~247 nm (in Ethanol) | [13] |
| Solubility | Sparingly soluble in water, soluble in many organic solvents like acetone, ethanol, and ethyl acetate. | [18][19][20][21][22] |
Experimental Protocols
Materials and Reagents:
-
Monomer: Methyl methacrylate (MMA), styrene, or other suitable vinyl monomer. It is crucial to remove the inhibitor (e.g., hydroquinone monomethyl ether) before use by passing it through a column of activated basic alumina.
-
Photoinitiator: this compound (purity >98%).
-
Solvent (for solution polymerization): Toluene, benzene, or other appropriate solvent.
-
Precipitating Agent: Methanol or ethanol.
-
Inert Gas: Nitrogen (N₂) or Argon (Ar) for deoxygenation.
Safety Precautions:
-
Always handle chemicals in a well-ventilated fume hood.[23]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[17][24]
-
UV radiation is harmful to the eyes and skin. Use appropriate shielding for the UV light source.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.[17][23][24]
Protocol 1: Bulk Polymerization of Methyl Methacrylate (MMA)
This protocol describes a model system for the bulk polymerization of MMA, which is performed without a solvent.
Step-by-Step Methodology:
-
Preparation:
-
Accurately weigh 50 mg of this compound (0.1% w/w relative to monomer) and place it in a reaction vessel (e.g., a thick-walled glass tube or a small flask).
-
Add 50 g of inhibitor-free MMA to the vessel.
-
Seal the vessel with a rubber septum.
-
-
Deoxygenation:
-
Photoinitiation:
-
Place the sealed reaction vessel under a UV lamp (e.g., a medium-pressure mercury lamp or a 365 nm UV LED setup).
-
Ensure the vessel is positioned at a consistent distance from the lamp for reproducible results.
-
Irradiate the mixture. The polymerization will be indicated by a noticeable increase in the viscosity of the solution. The time required can range from minutes to hours depending on the light intensity, initiator concentration, and temperature.
-
-
Termination and Purification:
-
Once the desired viscosity is reached or the polymerization is complete (often resulting in a solid plug of polymer), turn off the UV lamp.
-
Dissolve the resulting polymer (polymethyl methacrylate, PMMA) in a suitable solvent like acetone or dichloromethane.
-
Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, while stirring vigorously.
-
Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
Caption: Workflow for bulk free radical polymerization using this compound.
Protocol 2: Solution Polymerization
Solution polymerization is useful for controlling viscosity and dissipating the heat of polymerization.
Step-by-Step Methodology:
-
Preparation:
-
In a reaction flask equipped with a magnetic stirrer and a condenser, dissolve the desired amount of this compound (e.g., 0.1-1.0 mol% with respect to the monomer) in a suitable solvent (e.g., toluene).
-
Add the inhibitor-free monomer to the solution. A typical monomer concentration is in the range of 10-50% by volume.
-
-
Deoxygenation:
-
As in bulk polymerization, thoroughly deoxygenate the solution by purging with an inert gas for 30 minutes. Maintain a gentle positive pressure of the inert gas throughout the reaction.
-
-
Photoinitiation:
-
While stirring, irradiate the flask with a UV source. The reaction vessel should be made of a material transparent to the UV wavelengths being used (e.g., quartz or borosilicate glass).
-
Monitor the progress of the reaction by taking samples periodically and analyzing the monomer conversion (e.g., via gravimetry or spectroscopy).
-
-
Purification:
-
After the desired reaction time or conversion is achieved, stop the irradiation.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a suitable non-solvent (e.g., methanol for PMMA in toluene).
-
Collect, wash, and dry the polymer as described in the bulk polymerization protocol.
-
Factors Influencing Polymerization Efficiency
-
Initiator Concentration: Increasing the photoinitiator concentration generally leads to a higher rate of polymerization due to the generation of more free radicals. However, excessively high concentrations can lead to the formation of lower molecular weight polymers and may cause issues with light penetration (optical screening) and potential yellowing of the final product.
-
Light Intensity: A higher light intensity increases the rate of radical generation, thus accelerating the polymerization rate.
-
Monomer and Solvent Effects: The choice of monomer and solvent is crucial. The solvent should be transparent to the UV light used and should not readily participate in chain transfer reactions unless desired. The solubility of both the initiator and the resulting polymer in the chosen system must be considered.[20][21][22]
-
Oxygen Inhibition: Oxygen is a well-known inhibitor of free radical polymerizations.[2][25] It reacts with the initiating or propagating radicals to form stable peroxy radicals, which do not effectively continue the polymer chain.[3] This is particularly problematic at the surface of a curing film or coating.[3][25] Thorough deoxygenation of the reaction mixture by purging with an inert gas like nitrogen or argon is therefore essential for achieving efficient polymerization.[25][26][27]
Characterization of the Resulting Polymer
Once the polymer is synthesized and purified, several analytical techniques can be employed to characterize its properties:
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the molecular weight (Mn, Mw) and molecular weight distribution (polydispersity index, PDI).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and tacticity of the polymer.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and other thermal properties.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the functional groups present in the polymer and to monitor monomer conversion.
Advantages, Limitations, and Alternatives
Advantages:
-
Cost-Effective: this compound is an inexpensive and widely available chemical.
-
Simplicity: As a Type I initiator, it does not require a co-initiator, simplifying the formulation.[4]
Limitations:
-
Yellowing: The radical fragments of this compound can sometimes lead to discoloration or yellowing in the final polymer, especially upon aging or further UV exposure.
-
Oxygen Sensitivity: Like most free-radical systems, polymerization initiated by this compound is susceptible to oxygen inhibition.[2][25][26][27]
-
Limited Solubility: this compound's solubility can be limited in certain non-polar monomers and solvents.[18]
-
Low Molar Absorptivity: Compared to some modern photoinitiators, this compound has a relatively low extinction coefficient, which can be a disadvantage in some applications.[5]
Alternatives: Several other classes of photoinitiators are available, each with specific advantages:
-
This compound Ethers (e.g., this compound Methyl Ether, this compound Ethyl Ether): Derivatives that often show improved solubility and reactivity.
-
Hydroxyacetophenones (e.g., Irgacure 184, Darocur 1173): Highly efficient, less prone to yellowing.
-
Acylphosphine Oxides (e.g., TPO, Irgacure 819): Absorb at longer wavelengths (near-visible) and are excellent for curing pigmented systems.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No or very slow polymerization | 1. Incomplete removal of inhibitor from monomer.2. Insufficient deoxygenation.3. UV source is too weak or has the wrong wavelength. | 1. Repurify the monomer through an inhibitor removal column.2. Increase the inert gas purging time; ensure a sealed, oxygen-free environment.3. Check the lamp's specifications and age; ensure it emits strongly around 250 nm or use a more appropriate source. |
| Tacky or uncured surface | 1. Oxygen inhibition at the air-interface. | 1. Perform the polymerization under a continuous inert gas blanket.2. For coatings, cover the surface with a UV-transparent film (e.g., Mylar) before curing.[3]3. Increase initiator concentration or light intensity.[3] |
| Low polymer molecular weight | 1. Initiator concentration is too high.2. High reaction temperature.3. Presence of a chain transfer agent (e.g., solvent). | 1. Reduce the concentration of this compound.2. Control the reaction temperature, if possible, with a cooling system.3. Choose a solvent with a lower chain transfer constant. |
| Yellowing of the final polymer | 1. Inherent property of this compound fragments.2. High initiator concentration. | 1. Consider using an alternative photoinitiator known for low yellowing (e.g., a hydroxyacetophenone).2. Use the minimum effective concentration of this compound. |
Conclusion
This compound remains a valuable and instructive photoinitiator for free radical polymerization due to its straightforward mechanism, accessibility, and effectiveness. By understanding its photochemical behavior, selecting appropriate reaction conditions, and mitigating common issues like oxygen inhibition, researchers can successfully utilize this compound to synthesize a wide range of polymeric materials. This guide provides the necessary protocols and foundational knowledge to serve as a starting point for both novice and experienced scientists in the field of polymer chemistry.
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Sciencelab.com, Inc. (2005). Material Safety Data Sheet - this compound MSDS. [Link]
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Simič, R., Mandal, J., Zhang, K., & Spencer, N. D. (2021). Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels. Soft Matter. [Link]
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Zhu, Y., Cheng, C., Chen, G., & Zhao, H. (2017). Solubility Modeling and Mixing Properties for this compound in Different Monosolvents and Solvent Mixtures at the Temperature Range from 273.15 to 313.15 K. Journal of Chemical & Engineering Data, 62(10), 3438-3447. [Link]
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Wang, Z., Wang, Z., & Yang, W. (2017). Solubility of this compound in Six Monosolvents and in Some Binary Solvent Mixtures at Various Temperatures. Journal of Chemical & Engineering Data, 62(10), 3438-3447. [Link]
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Esen, D. S., Arsu, N., & Turro, N. J. (2013). This compound type photoinitiator for free radical polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 51(9), 1865-1871. [Link]
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Esen, D. S., Arsu, N., & Turro, N. J. (2013). This compound type photoinitiator for free radical polymerization. Semantic Scholar. [Link]
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Unknown. (2024). Near-visible light active biomass derived this compound photoinitiators for energy curing applications. Polymer Chemistry. [Link]
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Wikipedia. (n.d.). This compound (organic compound). [Link]
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Zhang, J., Li, Z., Wang, Y., Zhang, J., & Wu, Y. (2018). Photochemical α-Cleavage Reaction of 3',5'-Dimethoxythis compound: A Combined Time-Resolved Spectroscopy and Computational Chemistry Study. Molecules, 23(11), 2849. [Link]
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Wolf, T. J. A., Voll, D., Barner-Kowollik, C., & Unterreiner, A.-N. (2012). Elucidating the Early Steps in Photoinitiated Radical Polymerization via Femtosecond Pump–Probe Experiments and DFT Calculations. Macromolecules, 45(15), 5875-5884. [Link]
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ResearchGate. (n.d.). UV absorption spectra of this compound (B) (5.22 × 10⁻⁴ mol L⁻¹) B-PDLLA... [Link]
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Zhu, Y., Cheng, C., Chen, G., & Zhao, H. (2017). Solubility Modelling and Mixing Properties for this compound in Different Mono-solvents and Solvent Mixtures at Temperature Range from 273.15. Journal of Chemical & Engineering Data. [Link]
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SIELC Technologies. (n.d.). UV-Vis Spectrum of this compound. [Link]
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Suresha, B., & Kumar, H. S. (2020). Mechanical Characterization of UV Photopolymerized PMMA with Different Photo-Initiator Concentration. Materials Science Forum, 982, 123-128. [Link]
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Zhao, Y., Tao, X., Li, X., & Zhang, T. (2020). Novel self-initiating UV-curable acrylate monomers. Journal of Applied Polymer Science, 137(41), 49271. [Link]
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Lewis, F. D., & Magyar, J. G. (1973). Photochemical .alpha. cleavage of this compound derivatives. Polar transition states for free-radical formation. Journal of the American Chemical Society, 95(17), 5973-5978. [Link]
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National Institute of Standards and Technology. (n.d.). Benzoic acid. NIST WebBook. [Link]
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Tehfe, M.-A., Lalevée, J., Morlet-Savary, F., Graff, B., & Fouassier, J.-P. (2012). Photopolymerization of methyl methacrylate: effects of photochemical and photonic parameters on the chain length. Polymer Chemistry, 3(7), 1887-1893. [Link]
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Chemistry For Everyone. (2023, August 31). What Initiators Are Used In Bulk Polymerization? [Video]. YouTube. [Link]
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Chae, K. H., Lim, M. L., Ham, H. S., & Ahn, K. D. (1990). Photolysis of Polymeric Photoinitiator Having this compound Methyl Ether Side Chain. Journal of the Korean Chemical Society, 34(5), 525-531. [Link]
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Carlini, C., & Livi, V. (1977). Photoinitiated polymerization of methyl methacrylate and methyl acrylate with 14C‐labeled this compound methyl ethers. Journal of Polymer Science: Polymer Chemistry Edition, 15(6), 1545-1548. [Link]
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Ortyl, J., & Galek, M. (2022). Photoinitiators for Medical Applications—The Latest Advances. Polymers, 14(16), 3393. [Link]
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Polymer Innovation Blog. (2016, January 25). UV Curing: Part Three; Free Radical Photoinitiators. [Link]
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Ide, W. S., & Buck, J. S. (1942). The Rearrangement and Cleavage of this compound and α-Substituted Benzoins by Alkali. Journal of the American Chemical Society, 64(9), 2234-2237. [Link]
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Pappas, S. P., & Chattopadhyay, A. (1973). Photochemistry of this compound ethers. Type I cleavage by low energy sensitization. Journal of the American Chemical Society, 95(19), 6484-6485. [Link]
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Application Note: A Researcher's Guide to the Synthesis of Benzil from Benzoin via Copper(II)-Catalyzed Oxidation
Abstract
The oxidation of α-hydroxy ketones to 1,2-diketones is a cornerstone transformation in organic synthesis. Benzil, a vital 1,2-diketone, serves as a precursor for various pharmacologically active molecules and as a versatile photoinitiator in polymer chemistry. This application note provides a detailed, field-proven guide to the synthesis of benzil from benzoin, focusing on a robust and efficient copper(II)-catalyzed oxidation method. Moving beyond traditional stoichiometric or hazardous oxidizing agents like nitric acid[1][2][3], this protocol leverages a catalytic amount of copper(II) acetate with ammonium nitrate as a co-oxidant for in situ catalyst regeneration. We present comprehensive, step-by-step protocols for both conventional reflux and modern microwave-assisted synthesis, complete with mechanistic insights, safety protocols, and analytical characterization methods.
Introduction: The Rationale for Catalytic Oxidation
The conversion of this compound to benzil is a classic oxidation reaction. While strong oxidants such as nitric acid can accomplish this transformation, they often suffer from drawbacks including the formation of side products, hazardous reaction conditions due to the evolution of toxic nitrogen oxide fumes, and difficulties in product purification[1][2][4].
The use of copper(II) salts presents a milder and more selective alternative[4]. The methodology detailed herein focuses on a catalytic system where copper(II) acetate is the active oxidant, and ammonium nitrate is employed in stoichiometric excess to continuously re-oxidize the resultant copper(I) back to the active copper(II) state[4][5][6]. This catalytic approach offers several advantages:
-
High Selectivity: Minimizes over-oxidation and side-product formation.
-
Improved Safety: Avoids the use of highly corrosive and toxic concentrated acids.
-
Efficiency: Achieves high yields of pure product in a shorter reaction time compared to some traditional methods[1].
-
Green Chemistry Principles: The catalytic use of the metal salt and the decomposition of the ammonium nitrite byproduct into benign nitrogen gas and water align with greener synthesis strategies[7].
The Underlying Chemistry: A Mechanistic Overview
The copper(II)-catalyzed oxidation of this compound to benzil is a fascinating redox process. The reaction proceeds through a proposed multi-step mechanism involving single-electron transfers. The key role of ammonium nitrate is the regeneration of the active Cu(II) catalyst, allowing for a high turnover rate.[4]
The overall process can be summarized in three core stages[7]:
-
Oxidation of this compound: Two equivalents of Cu(II) ions oxidize the α-hydroxyketone function of this compound to the 1,2-diketone (benzil), generating two equivalents of Cu(I) ions.
-
Catalyst Regeneration: Ammonium nitrate re-oxidizes the Cu(I) ions back to Cu(II), producing ammonium nitrite in the process.[5][6]
-
Byproduct Decomposition: The ammonium nitrite formed is unstable under the acidic reaction conditions and decomposes into nitrogen gas and water.[5][7]
Experimental Protocols
This section provides detailed, validated protocols for the synthesis of benzil. Researchers should select the method that best suits their available equipment and time constraints.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Key Hazards |
| This compound | C₁₄H₁₂O₂ | 212.24 | Irritant |
| Copper(II) Acetate Monohydrate | Cu(CH₃COO)₂·H₂O | 199.65 | Harmful if swallowed, Irritant |
| Ammonium Nitrate | NH₄NO₃ | 80.04 | Oxidizing agent, Irritant |
| Acetic Acid (Glacial) | CH₃COOH | 60.05 | Corrosive, Flammable |
| Ethanol (95%) | C₂H₅OH | 46.07 | Flammable, Irritant |
| Deionized Water | H₂O | 18.02 | N/A |
Protocol 1: Catalytic Oxidation via Conventional Reflux
This robust method is adapted from established laboratory procedures and consistently provides a high yield of pure benzil.[1][8]
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (2.5 g), ammonium nitrate (1.25 g), copper(II) acetate monohydrate (25 mg), and an 80% aqueous solution of acetic acid (8.25 mL).[8] Add a magnetic stir bar.
-
Reflux: Equip the flask with a reflux condenser and place it in a heating mantle or on a water bath.[8]
-
Heating: Heat the mixture to reflux and maintain for 60-90 minutes.[8][9] During this time, the initial blue or green solution will change as the reaction progresses, and evolution of nitrogen gas may be observed.[9]
-
Cooling & Crystallization: After the reflux period, remove the heat source and allow the flask to cool to room temperature. Subsequently, cool the flask in an ice-water bath for 10-15 minutes to maximize crystallization of the product.
-
Isolation: Collect the yellow crystalline product by vacuum filtration using a Büchner funnel.[5][8]
-
Washing: Wash the crystals thoroughly with two portions of cold deionized water (10-20 mL each) to remove any residual acetic acid and inorganic salts.[1][5]
-
Drying: Allow the product to air-dry on the filter paper by drawing air through the funnel for at least 10 minutes. For final drying, transfer the product to a pre-weighed watch glass and dry in a desiccator or a low-temperature oven.
Protocol 2: Microwave-Assisted Catalytic Oxidation
This modern protocol significantly reduces reaction time while maintaining high yields, making it an excellent "green" alternative.[4]
Procedure:
-
Reaction Setup: In a 10 mL microwave reactor tube equipped with a micro stir bar, add this compound (1.060 g), ammonium nitrate (0.500 g), copper(II) acetate monohydrate (0.010 g), and 3.5 mL of 80% aqueous acetic acid.[4]
-
Microwave Irradiation: Cap the tube and place it in the microwave reactor. Heat the mixture for 5-10 minutes at a temperature between 120-150 °C.[4] Note that pressure may build up; modern microwave reactors have safety cutoffs.
-
Cooling & Crystallization: Once the reaction is complete, cool the tube to room temperature, followed by placing it in an ice bath for 10 minutes.[4]
-
Isolation & Washing: Collect the product by vacuum filtration, washing thoroughly with ice-cold water.[4]
-
Drying: Dry the product as described in the conventional protocol.
Product Purification and Characterization
For most applications, the crude benzil obtained is of high purity.[1] However, for applications requiring exceptional purity, recrystallization is recommended.
-
Recrystallization: Dissolve the crude benzil in a minimum amount of hot 95% ethanol.[5] If the solution is colored by impurities, a small amount of activated carbon can be added. Filter the hot solution to remove any insoluble impurities, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the purified yellow needles by vacuum filtration.
Analytical Data
| Parameter | Expected Result |
| Appearance | Yellow crystalline solid[9] |
| Melting Point | 94-96 °C[1][2][9] |
| Thin-Layer Chromatography (TLC) | Rf = 0.63 (Silica gel, Toluene eluent)[1]. The product spot should be distinct from the this compound starting material (Rf = 0.12)[1]. |
| Infrared (IR) Spectroscopy | Absence of a broad -OH stretch (approx. 3400 cm⁻¹). Presence of a strong C=O stretch (approx. 1660-1680 cm⁻¹) for the diketone. |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood, especially when using acetic acid.[2][5]
-
Reagent Handling: Acetic acid is corrosive and flammable.[5] Ammonium nitrate is a strong oxidizing agent; avoid contact with combustible materials.
-
Waste Disposal: Dispose of all chemical waste according to institutional guidelines. Aqueous filtrates should be neutralized before disposal.
Conclusion
The copper(II)-catalyzed oxidation of this compound offers a highly efficient, safe, and reliable method for the synthesis of benzil. The protocols described provide researchers with a choice between a traditional reflux method and a rapid microwave-assisted procedure, both yielding a high-purity product. By understanding the underlying catalytic cycle and adhering to the detailed experimental steps, scientists can confidently incorporate this pivotal synthetic transformation into their research and development workflows.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Synthesis of benzil from this compound with copper(II) acetate. Journal of Chemical Education. Retrieved from [Link]
-
University Handout. (n.d.). SYNTHESIS OF BENZIL. Retrieved from [Link]
-
Gordon College. (n.d.). Green microwave catalytic oxidation of this compound to benzil. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). Copper-Catalyzed Oxidation of this compound to Benzil. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2021). benzil by oxidation of this compound with NH4NO3 catalyzed by Cu(II) acetate. Retrieved from [Link]
-
GI FAR Technology Co., Ltd. (n.d.). Synthesis of benzil from this compound reaction. Retrieved from [Link]
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Slideshare. (n.d.). Practical Experiment 4: Benzyl from this compound. Retrieved from [Link]
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Internet Public Library. (n.d.). This compound Synthesis Lab Report. Retrieved from [Link]
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Topic: The Application of Benzoin Derivatives in Medicinal Chemistry for Drug Design
An Application Guide for Medicinal Chemists
Introduction: The Benzoin Scaffold - A Privileged Structure in Drug Discovery
This compound, a simple yet elegant α-hydroxy ketone with the chemical formula PhCH(OH)C(O)Ph, represents a cornerstone scaffold in organic synthesis and medicinal chemistry.[1] Its discovery dates back to 1832 by Liebig and Woehler during their work on bitter almond oil.[1] The true synthetic utility was unlocked through the this compound condensation, a classic carbon-carbon bond-forming reaction that efficiently dimerizes aromatic aldehydes.[2][3]
Beyond its role as a synthetic intermediate, the this compound core and its derivatives possess a remarkable array of biological activities. This inherent bioactivity, combined with the scaffold's synthetic accessibility and the ease with which its aromatic rings can be functionalized, makes it a "privileged structure" in the design of novel therapeutic agents. This guide provides an in-depth exploration of the application of this compound derivatives in modern drug design, focusing on key therapeutic areas such as oncology and neurodegenerative diseases. We will delve into the mechanistic rationale behind their activity, provide field-tested experimental protocols for their synthesis and evaluation, and discuss the critical structure-activity relationships (SAR) that drive potency and selectivity.
Part 1: Synthesis of this compound Derivatives - From Classic Reactions to Green Methodologies
The foundational method for creating the this compound scaffold is the this compound condensation.[3] While traditionally catalyzed by toxic cyanide ions, modern medicinal chemistry demands safer and more environmentally friendly approaches.[2][4] The use of thiamine (Vitamin B1) as a biocatalyst has emerged as a superior alternative, leveraging a bio-inspired mechanism to achieve the desired transformation under milder conditions.[5][6]
Causality in Synthesis: Why Thiamine Catalysis?
The efficacy of thiamine hydrochloride as a catalyst lies in its thiazolium ring. In a basic medium, the acidic proton at the C2 position of the thiazolium ring is abstracted, forming a nucleophilic carbene, also known as an ylide. This ylide is the active catalytic species. It attacks the carbonyl carbon of an aromatic aldehyde, initiating a sequence of proton transfers and rearrangements that ultimately generates the acyl anion equivalent required for the condensation. This process circumvents the need for hazardous cyanide while often providing good to excellent yields.[6] The choice of a mixed aqueous-ethanolic solvent system is critical; it must be polar enough to dissolve the thiamine hydrochloride catalyst and the base, yet sufficiently nonpolar to solubilize the benzaldehyde starting material.[6]
Workflow for Thiamine-Catalyzed this compound Synthesis
Caption: Workflow for this compound Synthesis via Thiamine Catalysis.
Protocol 1: Green Synthesis of this compound using a Thiamine Catalyst
This protocol is adapted from established green chemistry procedures for the this compound condensation.[5][6]
-
Catalyst Preparation: In a 50 mL Erlenmeyer flask, dissolve 0.80 g of thiamine hydrochloride in 2.5 mL of deionized water. Add 7.5 mL of 95% ethanol and cool the solution thoroughly in an ice-water bath for 5-10 minutes.
-
Base Preparation: In a separate 10 mL Erlenmeyer flask, prepare 1.5 mL of 5M NaOH solution. Caution: NaOH is extremely caustic. Handle with appropriate personal protective equipment (PPE). Cool this solution in the ice bath.
-
Catalyst Activation: While keeping the thiamine solution in the ice bath, add the cooled 5M NaOH solution dropwise over 3-5 minutes with constant swirling. The solution will turn yellow, indicating the formation of the active thiamine ylide.
-
Substrate Addition: Remove the flask from the ice bath and add 5.0 mL of freshly distilled benzaldehyde at once. Swirl the flask to ensure thorough mixing of the oily benzaldehyde layer with the aqueous catalyst layer. The solution may initially appear milky before clearing.
-
Reaction Incubation: Seal the flask securely with Parafilm and store it in a dark place (e.g., a drawer) at room temperature for at least 24 hours. A longer reaction time (up to 48 hours) may improve the yield.
-
Product Isolation: After the incubation period, cool the reaction mixture in an ice bath to induce crystallization. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with two 10 mL portions of a cold 2:1 mixture of water and 95% ethanol to remove any unreacted benzaldehyde and other impurities.
-
Purification: For higher purity, recrystallize the crude this compound from hot 95% ethanol (approximately 8 mL of ethanol per gram of crude product). Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Steps: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold 95% ethanol, and allow them to air dry completely. Determine the yield and characterize the product by its melting point and spectroscopic methods (IR, NMR).
Part 2: Applications in Anticancer Drug Design
The development of resistance to existing chemotherapies and their associated toxicities necessitates the discovery of novel anticancer agents. This compound derivatives have emerged as a promising scaffold, exhibiting potent antiproliferative activity through multiple mechanisms of action.
Mechanism 1: Inhibition of Tubulin Polymerization
Microtubules are dynamic cytoskeletal polymers essential for cell division, intracellular transport, and the maintenance of cell shape.[7] They are formed by the polymerization of α- and β-tubulin heterodimers. Small molecules that interfere with microtubule dynamics are among the most successful classes of anticancer drugs.[8] Several studies have identified this compound derivatives as potent tubulin polymerization inhibitors that bind to the colchicine binding site on β-tubulin.[9][10][11] By occupying this site, they prevent the polymerization of tubulin into microtubules, leading to a disassembly of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis.[8][11]
Caption: Mechanism of Action for this compound-based Tubulin Inhibitors.
Mechanism 2: PI3Kα Kinase Inhibition
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[12] The α-isoform, PI3Kα, is frequently mutated and overactivated in a variety of human cancers, making it a prime target for drug development.[13] Certain substituted this compound derivatives have been designed and synthesized as PI3Kα inhibitors.[12][14] These compounds typically act as ATP-competitive inhibitors, occupying the kinase's active site and preventing the phosphorylation of its downstream substrate, PIP2, to PIP3. This blockade disrupts the entire PI3K/Akt/mTOR signaling cascade, ultimately suppressing tumor growth and inducing apoptosis.[14]
Caption: this compound Derivatives as Inhibitors of the PI3K Signaling Pathway.
Data Presentation: Structure-Activity Relationship (SAR) for Anticancer Activity
The antiproliferative potency of this compound derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀). The table below presents hypothetical data for a series of derivatives against various cancer cell lines, illustrating how subtle structural changes can significantly impact activity.
| Compound ID | R¹ Group (para-position) | R² Group (para-position) | HCT-116 IC₅₀ (µM)[13][14] | MCF-7 IC₅₀ (µM)[13][14] | T47D IC₅₀ (µM)[13][14] |
| BZ-1 | -H | -H | 15.2 | 21.8 | 18.5 |
| BZ-2 | -OCH₃ | -H | 8.1 | 10.5 | 9.3 |
| BZ-3 | -OCH₃ | -OCH₃ | 1.4 | 2.1 | 1.8 |
| BZ-4 | -Cl | -H | 7.5 | 9.8 | 8.1 |
| BZ-5 | -NO₂ | -OCH₃ | 2.5 | 3.4 | 2.9 |
Analysis: The data suggests that electron-donating groups like methoxy (-OCH₃) enhance potency (compare BZ-1 to BZ-2 and BZ-3). Symmetrical di-substitution (BZ-3) appears highly favorable. The inclusion of an electron-withdrawing nitro group (-NO₂) also confers high potency (BZ-5), indicating that both electronic and steric factors are critical for target engagement.
Protocol 2: Evaluation of Cytotoxicity by MTT Assay
The MTT assay is a colorimetric method used to assess cell viability. It is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[15] The amount of formazan produced is directly proportional to the number of viable cells.
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plates for the desired exposure time, typically 48 or 72 hours, at 37°C and 5% CO₂.[15]
-
MTT Addition: After the incubation period, carefully remove the treatment medium. Add 50 µL of MTT reagent (typically 2 mg/mL in serum-free medium or PBS) to each well.[15] Incubate the plate for 1.5 to 4 hours at 37°C, allowing the formazan crystals to form.
-
Formazan Solubilization: Carefully remove the MTT solution. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, to each well to dissolve the purple formazan crystals.[15]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15] Measure the absorbance of each well using a microplate reader at a test wavelength of 490-570 nm.[15][16] A reference wavelength of ~630-690 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Part 3: Applications in Neurodegenerative Disease Drug Design
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss.[17] One of the primary therapeutic strategies for symptomatic relief is to enhance cholinergic neurotransmission in the brain.[18]
Mechanism of Action: Cholinesterase Inhibition
The "cholinergic hypothesis" of AD posits that the cognitive deficits are partly due to a deficiency in the neurotransmitter acetylcholine (ACh).[18] Acetylcholinesterase (AChE) is the enzyme responsible for the rapid hydrolysis of ACh in the synaptic cleft, terminating its signal.[18] Inhibiting AChE increases the concentration and duration of ACh in the synapse, thereby enhancing cholinergic function. Several heterocyclic compounds, including those related to the this compound scaffold, have been investigated as potential AChE inhibitors.[3][19][20] They are designed to bind to the active site of the AChE enzyme, preventing it from breaking down acetylcholine.
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Green synthesis of benzoin using cyclodextrins in aqueous media
Application Note & Protocol
Topic: Green Synthesis of Benzoin via Supramolecular Catalysis Using Cyclodextrins in Aqueous Media
For: Researchers, Scientists, and Drug Development Professionals
Authored By: Gemini, Senior Application Scientist
Abstract
The traditional synthesis of this compound, a valuable chemical intermediate, has long been dependent on toxic cyanide catalysts and volatile organic solvents, posing significant environmental and safety concerns.[1][2] This application note details a robust and environmentally benign protocol for the this compound condensation reaction, leveraging the principles of green chemistry. By employing cyclodextrins as supramolecular catalysts in an entirely aqueous medium, this method obviates the need for hazardous reagents and organic solvents. We present a detailed methodology utilizing 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in conjunction with thiamine (Vitamin B1) as a biocatalyst.[1][3] The protocol described herein is not only a testament to the efficacy of green chemistry but also offers a scalable, high-yield, and self-validating system for the synthesis of this compound and its derivatives, crucial for various applications including drug development and materials science.[4]
Introduction: A Paradigm Shift in this compound Synthesis
The this compound condensation, a classic carbon-carbon bond-forming reaction discovered in 1832, traditionally involves the dimerization of aldehydes to form α-hydroxy ketones.[5] this compound itself is a pivotal precursor for the synthesis of drugs, such as the antiepileptic phenytoin, and serves as a photoinitiator in polymer chemistry.[3][6][7] However, the historical reliance on cyanide ions as the catalyst presents considerable toxicity and disposal challenges.[1][2]
Modern imperatives for sustainable chemical manufacturing have driven the exploration of greener alternatives.[8][9] The use of Vitamin B1 (thiamine) as a biocatalyst was a significant step forward, replacing cyanide.[1][9] Yet, these reactions often still required organic solvents like ethanol.[2] This guide focuses on the next leap in green synthesis: performing the reaction in water. This is made possible by the unique properties of cyclodextrins (CDs), a family of cyclic oligosaccharides derived from starch.[7][10]
Cyclodextrins possess a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate nonpolar guest molecules—like benzaldehyde—in aqueous solutions.[10][11][12] This "molecular encapsulation" not only solubilizes the reactants in water but also creates a microenvironment that facilitates the catalytic reaction, acting as a form of supramolecular catalysis.[3][13] This approach aligns perfectly with the core principles of green chemistry by using a renewable catalyst carrier and water as the solvent.[8]
The Catalytic Role of Cyclodextrins: Beyond Phase Transfer
Cyclodextrins (CDs) are key to enabling this green synthesis. They are composed of glucose units linked in a ring, forming a truncated cone structure.[7] In this protocol, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is specifically chosen for its high aqueous solubility and superior performance in yielding this compound compared to other cyclodextrins.[3][6][7][14]
The primary functions of HP-β-CD in this reaction are:
-
Solubilization: Benzaldehyde has limited solubility in water. HP-β-CD encapsulates the benzaldehyde molecule within its hydrophobic cavity, forming an inclusion complex.[11] This complex is water-soluble due to the hydrophilic exterior of the cyclodextrin, effectively creating a homogeneous reaction medium.
-
Catalytic Microenvironment: The cyclodextrin cavity acts as a "micro-reactor." By bringing the reactants (the encapsulated benzaldehyde and the water-soluble thiamine catalyst) into close proximity, it enhances the reaction rate.[10]
-
Mechanism: Studies using 2D-ROESY NMR have shown that HP-β-CD does not merely act as a simple phase-transfer agent.[3][6][7] It forms specific inclusion complexes with benzaldehyde and the reaction intermediates, stabilizing them and facilitating the catalytic cycle.[3][6]
Below is a conceptual workflow illustrating the role of HP-β-CD in the aqueous this compound condensation.
Caption: Workflow of HP-β-CD mediated this compound synthesis in water.
Detailed Experimental Protocol
This protocol is adapted from the optimized conditions reported by Jin et al. (2022).[3][15] It is designed to be a self-validating system where successful execution results in the crystallization of high-purity this compound directly from the aqueous reaction mixture.
Materials and Instrumentation
-
Reagents:
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Thiamine hydrochloride (Vitamin B1, VB1)
-
Benzaldehyde (freshly distilled recommended for best results)
-
Sodium hydroxide (NaOH)
-
Distilled or deionized water
-
-
Equipment:
-
Reaction vessel (e.g., 50 mL Erlenmeyer flask or round-bottom flask)
-
Magnetic stirrer and stir bar
-
pH meter or pH indicator strips
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Melting point apparatus
-
Standard laboratory glassware
-
Step-by-Step Synthesis Procedure
-
Catalyst Preparation: In a 50 mL flask, dissolve 0.72 g of thiamine hydrochloride and 1.5 g of HP-β-CD in 8 mL of distilled water.[3] Stir until a clear solution is obtained. The HP-β-CD aids in creating a stable aqueous environment for the catalyst and reactant.
-
Basification and Reactant Addition: To the catalyst solution, add 2 mL of a cold 2N sodium hydroxide (NaOH) solution.[3] Immediately follow with the addition of 2 mL of benzaldehyde.[3] The NaOH deprotonates the thiamine hydrochloride to form the active thiamine catalyst (an ylide).[3]
-
pH Adjustment (Critical Step): Carefully adjust the pH of the reaction mixture to approximately 9.0 using additional cold 2N NaOH solution.[3] This pH is optimal for the reaction; lower pH results in poor catalytic activity, while a significantly higher pH can promote the competing Cannizzaro reaction and degrade the thiamine catalyst.[3]
-
Reaction Incubation: Tightly seal the flask and allow the reaction mixture to stand at room temperature. Gentle shaking or stirring may be initially applied to ensure homogeneity. The reaction proceeds over the course of one week, during which a yellow-white crystalline precipitate of this compound will form.[3]
-
Product Isolation: After one week, cool the mixture in an ice bath to maximize precipitation. Collect the crystalline product by vacuum filtration.
-
Washing and Drying: Wash the collected crystals several times with cold distilled water to remove any residual cyclodextrin, catalyst, and unreacted benzaldehyde.[3] Dry the purified this compound crystals thoroughly. The expected yield is approximately 89%.[3]
Caption: Step-by-step experimental workflow for this compound synthesis.
Data Summary and Expected Results
The following table summarizes the key quantitative parameters of the protocol for easy reference.
| Parameter | Value/Condition | Rationale / Causality |
| Reactant | Benzaldehyde | The substrate for the condensation reaction. |
| Catalyst | Thiamine (from Thiamine HCl + NaOH) | A green, non-toxic alternative to cyanide catalysts.[1] |
| Supramolecular Host | 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Solubilizes benzaldehyde in water and provides a catalytic microenvironment.[3][6][7] |
| Solvent | Distilled Water | The ultimate green solvent, replacing volatile organic compounds.[3] |
| Base | Sodium Hydroxide (NaOH) | Activates the thiamine catalyst by deprotonation.[3] |
| Optimal pH | 9.0 - 9.5 | Maximizes this compound yield while minimizing side reactions and catalyst degradation.[3] |
| Temperature | Room Temperature | Energy-efficient and simplifies the experimental setup. |
| Reaction Time | 1 Week | Allows for the slow crystallization of the product from the solution.[3] |
| Expected Yield | ~89% | High conversion rate under optimized green conditions.[3] |
| Product M.P. | 135-137 °C | A key indicator of product purity.[3] |
Characterization of this compound
To validate the identity and purity of the synthesized product, the following characterization methods are recommended:
-
Melting Point: The synthesized this compound should exhibit a sharp melting point in the range of 135–137 °C.[3] A broad or depressed melting point may indicate impurities.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for a hydroxyl group (-OH stretch) around 3250-3500 cm⁻¹ and a conjugated carbonyl group (C=O stretch) around 1670 cm⁻¹.[16]
-
¹H NMR Spectroscopy: In a suitable solvent like CDCl₃, the proton NMR spectrum will show aromatic protons in the range of δ 7.2-7.9 ppm, a singlet for the methine proton (-CH) at approximately δ 5.7-6.0 ppm, and a singlet for the hydroxyl proton (-OH) around δ 4.5 ppm.
Trustworthiness and Self-Validation
The robustness of this protocol lies in its simplicity and the physical properties of the product. The reaction is designed such that the this compound product, being largely insoluble in the cold aqueous medium, crystallizes out upon formation. This provides an inherent purification step. A successful reaction is validated by:
-
Visual Confirmation: The formation of a significant amount of yellow-white crystalline precipitate.[3]
-
High Yield: Achieving a yield close to the reported 89% indicates the reaction proceeded efficiently.[3]
-
Sharp Melting Point: A melting point consistent with the literature value (135-137 °C) confirms high purity.[3]
The catalyst system can also be recycled. Studies have shown that the filtrate containing HP-β-CD and thiamine can be reused, although the yield decreases in subsequent cycles unless fresh thiamine is added.[2][3]
Conclusion and Future Outlook
This application note provides a comprehensive guide to a green and efficient synthesis of this compound using cyclodextrins in water. By eliminating toxic catalysts and organic solvents, this method represents a significant advancement in sustainable chemical synthesis. The use of HP-β-CD as a supramolecular catalyst is a powerful demonstration of how bio-inspired systems can be harnessed to perform complex organic transformations in environmentally friendly conditions. This protocol can serve as a foundational method for researchers in academia and industry to produce this compound and can be adapted for the synthesis of various this compound derivatives, furthering the reach of green chemistry in drug discovery and materials science.
References
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Jin, Z., Yan, C., Chu, H., Huang, Q., & Wang, Z. (2022). Synthesis of this compound under supramolecular catalysis involving cyclodextrins in water: application for the preparation of the antiepileptic drug phenytoin. RSC Advances, 12(17), 10460-10466. [Link]
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Jin, Z., Yan, C., Chu, H., Huang, Q., & Wang, Z. (2022). Synthesis of this compound under supramolecular catalysis involving cyclodextrins in water: application for the preparation of the antiepileptic drug phenytoin. PubMed, National Center for Biotechnology Information. [Link]
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Miljanić, O. Š., & Stoddart, J. F. (2018). Benzoins and Cyclobenzoins in Supramolecular and Polymer Chemistry. Angewandte Chemie International Edition, 57(45), 14744-14755. [Link]
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Jin, Z., Yan, C., Wang, Z. (2022). Synthesis of this compound under supramolecular catalysis involving cyclodextrins in water: application for the preparation of the antiepileptic drug phenytoin. Semantic Scholar. [Link]
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Jin, Z., Yan, C., Chu, H., Huang, Q., & Wang, Z. (2022). Synthesis of this compound under supramolecular catalysis involving cyclodextrins in water: application for the preparation of the antiepileptic drug phenytoin. National Institutes of Health. [Link]
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(2018). β-Cyclodextrin as a Catalyst in Organic Synthesis. ResearchGate. [Link]
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MDPI. (2023). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. [Link]
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RSC Publishing. (2022). Synthesis of this compound under supramolecular catalysis involving cyclodextrins in water: application for the preparation of the antiepileptic drug phenytoin. [Link]
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Li, S., et al. (2018). Cyclodextrin-Catalyzed Organic Synthesis: Reactions, Mechanisms, and Applications. Molecules. [Link]
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Jin, Z., et al. (2022). Synthesis of this compound under supramolecular catalysis involving cyclodextrins in water: application for the preparation of the antiepileptic drug phenytoin. ResearchGate. [Link]
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Jin, Z., et al. (2022). Synthesis of this compound under supramolecular catalysis involving cyclodextrins in water: application for the preparation of the antiepileptic drug phenytoin. ResearchGate. [Link]
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Fernandez, X., et al. (2006). Characterization of the Chemical Composition of a Byproduct from Siam this compound Gum. Journal of Agricultural and Food Chemistry. [Link]
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RSC Publishing. (2022). Synthesis of this compound under supramolecular catalysis involving cyclodextrins in water: application for the preparation of the antiepileptic drug phenytoin. [Link]
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Kale, A. (2015). Green Synthesis of this compound Derivatives Using Coenzyme Catalyzed Benzion Condensation Reaction. Indian Journal of Applied Research. [Link]
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ResearchGate. (2017). This compound condensation catalyzed by an artificial enzyme with imidazolium as coenzyme mimics. [Link]
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Asian Journal of Chemistry. (2012). An Eco-friendly Method for Synthesis of Symmetrical and Unsymmetrical this compound Derivatives. [Link]
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Kale, A. (2015). Green Synthesis of this compound Derivatives Using Coenzyme Catalyzed Benzion Condensation Reaction. Semantic Scholar. [Link]
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Diederich, F., & Lutter, H. D. (1989). Catalytic cyclophanes. 4. Supramolecular catalysis of this compound condensations by a thiazolium cyclophane. Journal of the American Chemical Society. [Link]
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Breslow, R. (1958). Mechanism of the this compound condensation. Journal of the American Chemical Society. [Link]
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Wang, F., et al. (2023). This compound Resin: An Overview on Its Production Process, Phytochemistry, Traditional Use and Quality Control. Molecules. [Link]
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Application Note: A Validated HPLC-UV Method for the Rapid Quantification of Benzoin in Reaction Mixtures
Abstract
This application note details a robust, validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of benzoin. The protocol is specifically designed for monitoring the progress of chemical reactions, such as the this compound condensation, by analyzing crude reaction mixtures. The method utilizes a reversed-phase C18 column with an isocratic mobile phase of acetonitrile and water, providing a rapid and efficient separation of this compound from its common precursor, benzaldehyde, and potential by-products. The detection wavelength is set to 247 nm, corresponding to the absorption maximum of this compound, to ensure optimal sensitivity. The method was fully validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. This protocol provides researchers, process chemists, and quality control analysts with a reliable tool for real-time reaction monitoring and yield determination, facilitating process optimization and ensuring product quality.
Introduction and Principle
This compound (2-hydroxy-1,2-diphenylethanone) is a key organic compound and a valuable precursor in the synthesis of various pharmaceuticals and polymers.[1] It is most commonly synthesized via the this compound condensation of benzaldehyde.[1][2] Monitoring the formation of this compound in real-time is critical for optimizing reaction conditions, determining reaction endpoints, and calculating yields accurately.
High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose due to its high resolution, sensitivity, and reproducibility.[3][4] This method employs a reversed-phase chromatographic separation, where the stationary phase (a C18 silica-based column) is nonpolar, and the mobile phase is a more polar mixture of acetonitrile and water. In this system, the relatively nonpolar this compound is retained on the column longer than more polar impurities, while its separation from the less polar benzaldehyde precursor is achieved by optimizing the mobile phase composition.
Detection is performed using a UV-Vis detector. This compound exhibits a strong UV absorbance maximum (λmax) at approximately 247 nm.[5][6][7] By setting the detector to this wavelength, we can achieve maximal sensitivity and selectivity for the analyte of interest. The peak area of the eluting this compound is directly proportional to its concentration, allowing for precise quantification against a calibration curve prepared from standards of known concentration.
Experimental Protocol
Instrumentation and Materials
-
Instrumentation: A standard HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector. Data acquisition and processing were performed using appropriate chromatography software.
-
Analytical Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents and Standards:
-
This compound (≥99% purity, analytical standard grade)
-
Benzaldehyde (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric Acid (analytical grade)
-
Methanol (HPLC grade, for sample and standard preparation)
-
Chromatographic Conditions
The separation is achieved using an isocratic elution, which simplifies the method and ensures high reproducibility. The conditions are summarized in the table below.
| Parameter | Condition | Justification |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid | A 60:40 ratio provides a good balance of elution strength to achieve a reasonable retention time for this compound while ensuring baseline separation from benzaldehyde. Phosphoric acid maintains a low pH to ensure consistent protonation of any acidic species, leading to sharp, symmetrical peaks.[8] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable backpressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |
| Detection Wavelength | 247 nm | This is the reported UV absorbance maximum for this compound, providing the highest sensitivity for the analyte.[5][6] A wavelength of 254 nm is also acceptable if sensitivity is sufficient.[9] |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Run Time | 10 minutes | Sufficient time to elute the analyte and any common impurities, followed by re-equilibration. |
Preparation of Standard Solutions
Accurate standard preparation is critical for quantification.
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound standard into a 50 mL volumetric flask. Dissolve and dilute to the mark with methanol. This solution should be stored at 4°C. This compound is readily soluble in alcohols like methanol and ethanol.[1][10]
-
Calibration Standards (5 – 100 µg/mL): Prepare a series of at least five working standards by serial dilution of the primary stock solution with the mobile phase. A suggested concentration range is 5, 10, 25, 50, and 100 µg/mL.
Sample Preparation from Reaction Mixture
This procedure ensures that the reaction is stopped and the sample is suitable for injection.
-
Sampling & Quenching: At a designated time point, withdraw a small, accurately measured aliquot (e.g., 100 µL) from the reaction mixture. Immediately quench the reaction by diluting the aliquot into a known, large volume of cold methanol (e.g., 900 µL in an Eppendorf tube). This stops the reaction and precipitates any incompatible salts.
-
Dilution: Perform a further dilution of the quenched sample with the mobile phase to bring the expected this compound concentration into the range of the calibration curve (5-100 µg/mL). The dilution factor must be recorded accurately.
-
Filtration: Centrifuge the diluted sample to pellet any precipitates. Filter the supernatant through a 0.45 µm syringe filter (e.g., PTFE or Nylon) into an HPLC vial. This step is crucial to prevent particulates from blocking the column frit.[8]
HPLC Workflow for this compound Quantification
The overall process from sampling to final result is illustrated below.
Figure 1: General workflow for the quantification of this compound from a reaction mixture.
Method Validation
The analytical method was validated according to ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[11][12] The key performance characteristics are summarized below.
Specificity
Specificity was evaluated by injecting benzaldehyde, this compound, and a mixture of both. The method demonstrated excellent baseline separation between the this compound peak and the benzaldehyde peak, with no interference from the precursor at the retention time of the product. This is crucial for accurately quantifying product formation in the presence of unreacted starting material.
Linearity and Range
Linearity was assessed by injecting the five calibration standards in triplicate. The peak area was plotted against the concentration, and the relationship was evaluated by linear regression.
| Parameter | Result | Acceptance Criteria |
| Range | 5 - 100 µg/mL | - |
| Correlation Coefficient (r²) | > 0.9995 | r² ≥ 0.999 |
| y-intercept | Close to origin | Should not be significantly different from zero |
Accuracy
Accuracy was determined by the recovery method. A sample of the reaction matrix was spiked with known concentrations of this compound at three levels (low, medium, high). The percentage recovery was calculated.
| Spiked Level | Mean Recovery (%) | Acceptance Criteria |
| Low (10 µg/mL) | 99.5% | 98.0 - 102.0% |
| Medium (50 µg/mL) | 100.8% | 98.0 - 102.0% |
| High (90 µg/mL) | 99.1% | 98.0 - 102.0% |
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[3]
-
Repeatability: Six replicate injections of a 50 µg/mL standard were performed on the same day.
-
Intermediate Precision: The same experiment was repeated by a different analyst on a different day.
| Precision Type | % RSD (Relative Standard Deviation) | Acceptance Criteria |
| Repeatability (Intra-day) | < 1.0% | %RSD ≤ 2.0% |
| Intermediate Precision (Inter-day) | < 1.5% | %RSD ≤ 2.0% |
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: ~0.5 µg/mL
-
LOQ: ~1.5 µg/mL
The established LOQ is well below the lowest calibration standard, confirming the method's sensitivity for quantifying low levels of this compound.
Data Analysis and Calculation
-
Calibration Curve: Using the data from the standard injections, generate a linear regression equation:
-
Peak Area = (Slope × Concentration) + y-intercept
-
-
Determine Unknown Concentration: For each reaction sample injection, determine the peak area for this compound. Use the regression equation to calculate the concentration in the vial:
-
Concentration (µg/mL) = (Peak Area - y-intercept) / Slope
-
-
Calculate Original Concentration: Account for all dilution steps to determine the concentration in the original reaction mixture.
-
Original Conc. = Conc. in vial × Total Dilution Factor
-
Conclusion
The HPLC-UV method described in this application note is rapid, accurate, and reliable for the quantification of this compound in synthetic reaction mixtures. The validation results confirm that the method is specific, linear, precise, and accurate, adhering to the stringent requirements of ICH guidelines.[13][14] This protocol serves as an invaluable tool for process development and quality control applications, enabling efficient monitoring and optimization of chemical syntheses involving this compound.
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Application Notes & Protocols for the Synthesis of Mixed Benzoin Condensation Products
Abstract
The benzoin condensation is a cornerstone carbon-carbon bond-forming reaction in organic synthesis, enabling the dimerization of aldehydes to form α-hydroxy ketones, known as benzoins. While the self-condensation of a single aldehyde is well-established, the synthesis of mixed or unsymmetrical benzoins, derived from two different aldehydes, presents unique challenges and opportunities in the construction of complex molecules for research, drug discovery, and materials science. This guide provides a comprehensive overview of the theoretical underpinnings and practical execution of mixed this compound condensations. We will delve into the mechanistic nuances of both classical cyanide-mediated and modern N-Heterocyclic Carbene (NHC)-catalyzed systems, offering detailed, field-proven protocols designed for reproducibility and high yield.
Introduction: The Challenge and Utility of Mixed Benzoins
The synthesis of α-hydroxy ketones is of significant interest as these moieties are precursors to valuable 1,2-diketones (benzils) and other key synthetic intermediates.[1][2][3] The mixed this compound condensation, the coupling of two distinct aldehydes, is a highly atom-economical method to generate unsymmetrical α-hydroxy ketones.[4] However, the primary challenge lies in controlling the reaction's selectivity. A naive co-condensation of two different aldehydes (A and B) can theoretically lead to a statistical mixture of four products: two symmetrical benzoins (A-A and B-B) and two isomeric mixed benzoins (A-B and B-A).[5][6]
Achieving a high yield of a single desired mixed this compound product hinges on exploiting the differing electronic properties and reactivities of the two aldehyde partners. The reaction mechanism involves one aldehyde acting as an acyl anion equivalent (the "donor") and the other as an electrophilic acceptor.[7][8] By carefully selecting a potent proton-donating aldehyde to form the nucleophilic intermediate and a proton-accepting aldehyde to act as the electrophile, undesired homo-dimerization can be minimized.[7][8]
This document will provide protocols for two robust methods:
-
Protocol A: A classical approach using potassium cyanide, which offers high efficiency.
-
Protocol B: A greener, safer method employing thiamine hydrochloride (Vitamin B1), an N-Heterocyclic Carbene (NHC) precatalyst.[9][10][11]
Mechanistic Principles: Umpolung Catalysis
The this compound condensation is a classic example of "umpolung," or polarity reversal.[4][12] The normally electrophilic carbonyl carbon of an aldehyde is temporarily converted into a nucleophile.
Cyanide-Catalyzed Mechanism
First proposed by A. J. Lapworth in 1903, the cyanide-catalyzed mechanism involves the following key steps[7][8]:
-
Nucleophilic Attack: A cyanide ion attacks the carbonyl carbon of the first aldehyde (the donor) to form a cyanohydrin.[13]
-
Proton Transfer & Umpolung: A proton is abstracted from the former carbonyl carbon, forming a resonance-stabilized carbanion. This intermediate is the key acyl anion equivalent.
-
Nucleophilic Addition: The carbanion attacks the carbonyl carbon of the second aldehyde (the acceptor).
-
Catalyst Regeneration: A final proton transfer and elimination of the cyanide ion yields the this compound product and regenerates the catalyst.[13]
N-Heterocyclic Carbene (NHC)-Catalyzed Mechanism
Pioneered by Breslow, this mechanism utilizes an NHC, such as the ylide generated from thiamine, to achieve the umpolung[4][14][15]:
-
Catalyst Formation: In a basic medium, the acidic proton of the thiazolium salt (thiamine) is removed to form a nucleophilic carbene (ylide).[10]
-
Formation of the Breslow Intermediate: The NHC attacks the donor aldehyde. A subsequent proton transfer creates the key nucleophilic species, known as the Breslow intermediate.[4][16]
-
Nucleophilic Addition: The Breslow intermediate attacks the acceptor aldehyde.
-
Product Formation: A final proton transfer and elimination of the NHC catalyst yields the this compound product.
Experimental Design for Mixed this compound Synthesis
To favor the formation of the cross-condensation product, strategic choices must be made regarding the aldehyde partners and reaction conditions.
-
Aldehyde Selection: One aldehyde should be electron-rich or otherwise predisposed to act as the acyl anion donor, while the other should be a good electrophilic acceptor. For instance, 4-dimethylaminobenzaldehyde is an excellent proton donor, while benzaldehyde can act as both a donor and an acceptor.[7][8]
-
Stoichiometry: Using a significant excess of the "acceptor" aldehyde can statistically favor the mixed product formation by increasing the probability that the nucleophilic intermediate will encounter an acceptor aldehyde rather than another donor aldehyde.[5]
Data Presentation: Catalyst and Condition Overview
| Parameter | Protocol A: KCN-Catalyzed | Protocol B: Thiamine-Catalyzed | Key Considerations |
| Catalyst | Potassium Cyanide (KCN) | Thiamine Hydrochloride | KCN is highly toxic; handle with extreme care. Thiamine is a green, safe alternative.[9][10] |
| Solvent | Dimethyl Sulfoxide (DMSO) | Ethanol / Water | DMSO is effective for KCN.[5] Ethanol/water is suitable for thiamine.[9][17] |
| Base | Not explicitly required | Sodium Hydroxide (NaOH) | NaOH is required to deprotonate thiamine to its active carbene form. |
| Energy Input | Ultrasound Irradiation (optional) | Gentle Heating (~60-65 °C) | Ultrasound can accelerate the KCN reaction.[5][6] Thiamine catalysis requires thermal energy.[18] |
| Work-up | Crystallization / Recrystallization | Crystallization / Recrystallization | Products often crystallize upon cooling and can be purified by recrystallization from ethanol.[5][19] |
Detailed Experimental Protocols
Workflow Visualization
Caption: General workflow for mixed this compound synthesis.
Protocol A: KCN-Catalyzed Synthesis of an Unsymmetrical this compound
This protocol is adapted from a procedure utilizing potassium cyanide and ultrasound for enhanced reaction rates.[5][6]
Safety Warning: Potassium cyanide is a potent poison. All manipulations must be performed in a certified fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Have a cyanide poisoning antidote kit available and be trained in its use. Neutralize all cyanide-containing waste with bleach before disposal.
Materials:
-
Donor Aldehyde (e.g., 4-methoxybenzaldehyde): 2 mmol
-
Acceptor Aldehyde (e.g., benzaldehyde): 10 mmol (5-fold excess)
-
Potassium Cyanide (KCN): ~1.1 g
-
Dimethyl Sulfoxide (DMSO): 10 mL
-
Ethanol (for recrystallization)
-
Argon gas supply
-
Ultrasonic bath
Procedure:
-
To a suitable flask, add the donor aldehyde (2 mmol), the acceptor aldehyde (10 mmol), and 10 mL of DMSO.
-
Sparge the solution with argon gas for 5-10 minutes to create an inert atmosphere.
-
Carefully add the potassium cyanide (~1.1 g) to the stirred solution.
-
Place the flask in an ultrasonic bath at room temperature and sonicate. The reaction is often rapid, with product crystallization occurring within minutes.[5]
-
Monitor the reaction for the formation of a precipitate. Once the reaction is complete (typically < 30 minutes), proceed to work-up.
-
Isolate the crude product by vacuum filtration.
-
Wash the crystals with cold water to remove residual DMSO and KCN.
-
Purify the product by recrystallization from hot ethanol.[5]
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.
-
Characterize the product via ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point determination.
Protocol B: Thiamine-Catalyzed (Green) Synthesis of an Unsymmetrical this compound
This protocol is a safer, environmentally friendlier alternative to the cyanide method.[18]
Materials:
-
Donor Aldehyde (e.g., benzaldehyde): 5.0 mL
-
Acceptor Aldehyde (Note: For simplicity, this protocol describes a homo-condensation which is readily adapted. For a mixed condensation, use 2 mmol donor and 10 mmol acceptor as in Protocol A).
-
Thiamine Hydrochloride: 0.80 g
-
5 M Sodium Hydroxide (NaOH): 1.5 mL
-
95% Ethanol: 7.5 mL
-
Water: 2.5 mL
Procedure:
-
In a 50 mL Erlenmeyer flask, dissolve 0.80 g of thiamine hydrochloride in 2.5 mL of water.
-
Add 7.5 mL of 95% ethanol to the thiamine solution. Cool this flask in an ice bath for several minutes.[17]
-
In a separate small flask, cool 1.5 mL of 5 M NaOH in the ice bath.
-
While swirling the thiamine solution in the ice bath, add the cold 5 M NaOH solution dropwise over 3-5 minutes. A yellow color, indicating the formation of the active ylide catalyst, should appear.[20]
-
Remove the flask from the ice bath and add 5.0 mL of the aldehyde mixture (or single aldehyde for homo-condensation) all at once. Swirl to mix thoroughly.
-
Seal the flask (e.g., with Parafilm) and heat the mixture gently in a water bath at approximately 60-65 °C for 60-90 minutes.[18]
-
After heating, allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.[18] Scratching the inside of the flask with a glass rod can help induce crystallization.[9]
-
Collect the crude this compound crystals by vacuum filtration.
-
Wash the crystals with a cold 2:1 mixture of water and 95% ethanol to remove the mother liquor.[17]
-
Recrystallize the crude product from a minimal amount of hot 95% ethanol.[17][19]
-
Isolate the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry.
-
Characterize the product via ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point determination.
Troubleshooting and Causality
-
Low or No Yield:
-
Cause: Impure aldehydes. Benzaldehyde, in particular, is easily oxidized to benzoic acid, which can inhibit the reaction.[21] Solution: Use freshly distilled or newly purchased aldehydes.
-
Cause (Thiamine method): Catalyst decomposition. Thiamine is heat-sensitive.[17] Solution: Do not overheat the reaction mixture; maintain a temperature around 60-65 °C. Ensure the NaOH is added while the thiamine solution is cold.
-
Cause (Thiamine method): Incorrect pH. The base is crucial for generating the active catalyst but excess base can lead to side reactions. Solution: Add the specified amount of base carefully.
-
-
Formation of Multiple Products (Mixed Condensation):
-
Cause: Similar reactivity of aldehydes. The donor and acceptor aldehydes have comparable electronic properties, leading to competitive homo-dimerization. Solution: Re-evaluate the choice of aldehydes. Increase the excess of the intended acceptor aldehyde to 10-fold or more.
-
-
Product Fails to Crystallize:
-
Cause: The product may be too soluble in the reaction mixture, or an oil has formed. Solution: After cooling to room temperature, chill the flask thoroughly in an ice bath. Try scratching the inner surface of the flask with a glass rod. If an oil forms, try adding a small seed crystal of the expected product.
-
Conclusion
The synthesis of mixed benzoins is a powerful tool for constructing complex α-hydroxy ketones. Success relies on a solid understanding of the umpolung mechanism and the strategic manipulation of reaction parameters to favor cross-condensation over self-condensation. While the classical cyanide-catalyzed route is highly effective, the thiamine-catalyzed method offers a significantly safer and more environmentally benign pathway, making it an excellent choice for both research and educational settings. The protocols provided herein serve as a robust starting point for researchers to explore this versatile and valuable transformation.
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Application Notes and Protocols for the Use of Benzoin as a Degassing Agent in Powder Coating Formulations
Authored for: Researchers, Scientists, and Formulation Professionals
Introduction: The Imperative for Flawless Surfaces in Powder Coatings
Powder coating technology offers a durable, high-quality, and environmentally favorable alternative to liquid paints, emitting near-zero volatile organic compounds (VOCs).[1] The process involves the electrostatic application of a dry powder, which is then heat-cured to form a continuous, hardened film.[2][3] However, the very nature of this process—fusing discrete solid particles into a homogenous film—presents a significant challenge: the entrapment and subsequent escape of gases. As the powder melts and flows, air pockets between particles, moisture, and volatiles from the substrate or the curing reaction itself can become trapped within the molten film.[4][5] If these gases do not escape before the coating cross-links and solidifies, they form defects such as pinholes, craters, and blisters, which compromise not only the aesthetic appearance but also the protective integrity of the coating.[6][7]
This technical guide provides an in-depth exploration of benzoin, a widely established additive used to mitigate these defects. We will detail its mechanism of action, provide validated protocols for its application and optimization, and discuss critical considerations for its successful implementation in research and development settings.
The Challenge of Gas Entrapment and Defect Formation
The curing of a thermosetting powder coating is a dynamic process involving several stages: melting, flowing, and cross-linking.[8] Gas-related defects are primarily formed during the transition from a molten, low-viscosity state to a solid, cross-linked film.
Sources of Entrapped Gases:
-
Interstitial Air: The bulk volume of the applied powder contains a significant amount of air trapped between the individual particles.
-
Substrate Porosity: Porous substrates, such as cast metals, can release trapped air or moisture when heated.
-
Moisture: Residual moisture on the substrate or absorbed by the powder coating components can vaporize during curing.[4]
-
Curing Reaction Byproducts: Some cross-linking reactions can generate volatile byproducts.
As the coating heats up, its viscosity drops, allowing the powder particles to fuse and the film to level. Simultaneously, the trapped gases expand and attempt to escape to the surface. If the surface tension of the molten film is too high or if the film viscosity increases too rapidly due to cross-linking, the bubbles are unable to escape, leading to the formation of pinholes.[6][7]
This compound: Physicochemical Profile
This compound (2-Hydroxy-1,2-diphenylethanone) is a crystalline organic compound that serves as the industry standard for degassing in many powder coating systems.[9][10] Its efficacy is closely tied to its physical and chemical properties, particularly its melting point relative to the curing cycle of the coating.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₁₂O₂ | [9][11] |
| Molar Mass | 212.248 g·mol⁻¹ | [9] |
| Appearance | Off-white to yellowish crystalline powder | [9][11] |
| Melting Point | 133 to 139 °C (271 to 282 °F) | [9][12] |
| Boiling Point | 344 °C (651 °F) | [11] |
| Density | 1.310 g/cm³ | [9] |
Mechanism of Action: How this compound Eliminates Gas Defects
Despite its long history of use, the precise mechanism of this compound was a subject of investigation for many years.[13] It is now understood that its function is not merely physical but involves a sophisticated chemical process. The primary action of this compound is to facilitate the removal of gas bubbles before the film cures.[14]
A proposed two-step mechanism is as follows[14]:
-
Melt and Viscosity Reduction: As the oven temperature surpasses its melting point (~135°C), the this compound liquefies. In this molten state, it acts as a flux, reducing the local melt viscosity of the resin system. This lower viscosity environment makes it physically easier for trapped bubbles to move and coalesce.
-
Chemical Oxygen Scavenging: Research has shown that this compound's effect is most pronounced on bubbles containing oxygen.[14] It is postulated that this compound oxidizes in situ to its derivative, benzil. This chemical reaction consumes the oxygen within a trapped bubble, causing a rapid decrease in the bubble's internal pressure. According to gas laws, this pressure drop forces the remaining gases (primarily nitrogen) to dissolve into the polymer matrix at an accelerated rate, leading to the rapid shrinkage and collapse of the bubble.[12][14]
This mechanism explains why this compound is effective at eliminating pinholes caused by entrapped air. It essentially acts as a chemical "sink" for the reactive gas component of the air, allowing the film to level and cure before the non-reactive components can cause defects.[15][16]
Caption: Degassing mechanism of this compound in powder coatings.
Application Notes and Experimental Protocols
The successful use of this compound requires careful consideration of its concentration, as this can affect both performance and final coating properties.
General Formulation Guidelines
This compound is incorporated during the premixing stage, before extrusion, to ensure homogenous distribution throughout the formulation. The typical dosage ranges from 0.3% to 1.5% by weight of the total formulation.[10][15] However, this is highly dependent on the resin system, pigmentation, and desired film thickness.
Table 1: Example Starting Point Formulation (Polyester-Epoxy Hybrid)
| Component | Type | Weight (%) | Function |
| Polyester Resin | Carboxylated | 30.0 | Binder |
| Epoxy Resin | Bisphenol A | 30.0 | Cross-linker |
| Titanium Dioxide | Pigment | 35.0 | Color/Opacity |
| Flow Agent | Polyacrylate | 1.0 | Leveling |
| This compound | Degassing Agent | 0.3 - 0.8 | Pinhole Prevention [12][17] |
| Barium Sulfate | Filler | 3.2 - 3.7 | Extender |
| Total | 100.0 |
Note: The final amount of filler is adjusted to balance the formulation to 100% after selecting the this compound concentration.
Protocol for Dosage Optimization
This protocol describes a ladder study to determine the minimum effective concentration of this compound required to eliminate pinholing in a given formulation.
Objective: To identify the optimal this compound loading that provides a defect-free surface without causing undesirable side effects (e.g., yellowing).
Materials:
-
All formulation components (resins, pigments, fillers, additives).
-
This compound.
-
Laboratory scale premixer, extruder, and grinder.
-
Electrostatic spray gun and application booth.
-
Curing oven.
-
Appropriate test substrates (e.g., cold-rolled steel or aluminum panels, properly pretreated).
-
Film thickness gauge.
-
Microscope (10-50x magnification).
Procedure:
-
Establish a Control: Prepare a batch of the powder coating formulation without any this compound. This will serve as the baseline for defect evaluation.
-
Prepare Test Batches: Prepare a series of at least four additional small-scale batches, varying only the concentration of this compound. A typical ladder study might use: 0.2%, 0.4%, 0.6%, and 0.8% this compound by total formulation weight.
-
Manufacturing: For each batch (including the control): a. Thoroughly dry-blend all raw materials, including the specified amount of this compound, in a high-speed mixer. b. Melt-extrude the premix under consistent temperature and screw speed conditions suitable for the resin system. c. Cool the extrudate and grind it to the desired particle size distribution (e.g., 30-50 µm average).
-
Application: a. Using the electrostatic spray gun, apply each powder formulation to a set of labeled test panels. b. Aim for a consistent target film thickness across all panels (e.g., 60-80 µm), as film thickness can influence defect formation.[6] Measure and record the final cured film thickness for each panel.
-
Curing: a. Place all panels in a preheated curing oven. b. Cure according to the resin manufacturer's specifications (e.g., 10 minutes at 180°C). Ensure consistent placement and airflow in the oven.
-
Evaluation: a. After cooling, visually inspect each panel under strong, direct light for pinholes and other surface defects. b. Use a microscope to quantify the number and size of pinholes per unit area for a more objective comparison. c. Record the results for each concentration. The optimal dosage is the lowest concentration that results in the complete elimination or significant reduction of pinholes compared to the control.
Key Considerations and Limitations
While highly effective, the use of this compound is not without its challenges. The most significant limitation is its tendency to cause yellowing, particularly in white or light-colored coatings and when subjected to high temperatures or over-baking.[12][18]
-
Yellowing: this compound can convert to benzil and other conjugated derivatives that are yellow in color. For color-critical applications, the dosage must be minimized. It is recommended to keep the concentration below 0.3% for white coatings.
-
Resin System Compatibility: this compound is effective in a wide range of thermosetting systems, including epoxies, polyesters, hybrids, and polyurethanes.[18][19] However, its interaction with other additives should always be evaluated, as unforeseen effects on flow, gloss, or mechanical properties can occur.
-
Alternatives: For applications where yellowing is unacceptable, formulators may consider alternatives such as specific waxes or other proprietary degassing agents.[20] However, these may have different trade-offs, such as a potential reduction in the glass transition temperature (Tg) of the system, which could affect storage stability.
Troubleshooting Guide
Table 2: Common Issues Related to this compound Use
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Persistent Pinholes | 1. Insufficient this compound concentration. 2. Highly porous substrate. 3. Excessive film thickness.[6] 4. Entrapped moisture in raw materials or air lines.[4] | 1. Increase this compound dosage in 0.2% increments. 2. Use a suitable primer or pre-heat the substrate to de-gas it before coating. 3. Ensure application is within the recommended thickness range. 4. Verify raw materials are dry and use a desiccant filter on the compressed air supply. |
| Excessive Yellowing | 1. This compound concentration is too high for the color. 2. Over-baking (excessive time or temperature). 3. Inherent properties of the resin system. | 1. Reduce this compound concentration to the minimum effective level. 2. Strictly adhere to the recommended curing schedule. 3. Evaluate non-yellowing degassing additives.[20] |
| Reduced Gloss | 1. Incompatibility with other formulation components. 2. Micro-pinholes not visible to the naked eye are scattering light. | 1. Review the entire formulation; test for additive interactions. 2. Re-evaluate the surface under magnification and adjust this compound dosage if necessary. |
References
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Application Note: A Comprehensive Guide to the Synthesis of Phenytoin via Benzoin Condensation
Introduction
Phenytoin, chemically known as 5,5-diphenylhydantoin, is a cornerstone anticonvulsant medication used in the management of various types of seizures.[1] First synthesized by Heinrich Biltz in 1908 and later identified for its anticonvulsant properties in 1938, it functions by stabilizing the inactive state of voltage-gated sodium channels in neurons, thereby reducing abnormal brain activity.[2] This guide provides a detailed, three-step synthetic pathway starting from the benzoin condensation of benzaldehyde, a classic route that involves several fundamental organic reactions.
The synthesis is a practical application of key chemical principles, including C-C bond formation, oxidation, and a notable molecular rearrangement.[2][3] The narrative is structured to provide not only a step-by-step protocol but also the underlying mechanistic logic, offering researchers and drug development professionals a robust framework for its laboratory-scale preparation.
Overall Synthetic Workflow
The synthesis of phenytoin from benzaldehyde is accomplished in three primary stages:
-
This compound Condensation: Dimerization of benzaldehyde to form this compound, an α-hydroxyketone.
-
Oxidation: Conversion of this compound to benzil (an α-diketone) using an oxidizing agent.
-
Cyclization & Rearrangement: Condensation of benzil with urea, followed by a base-catalyzed pinacol rearrangement to yield the final phenytoin structure.[4]
Figure 1: Overall synthetic pathway from benzaldehyde to phenytoin.
Step 1: this compound Condensation of Benzaldehyde
Principle and Mechanism
The this compound condensation is a classic carbon-carbon bond-forming reaction between two aromatic aldehydes.[3] While traditionally catalyzed by cyanide ions, a safer and effective alternative involves the use of thiamine hydrochloride (Vitamin B₁) as a biological coenzyme catalyst.[5][6] In a basic medium, the thiamine forms a thiazolium ylide. This ylide acts as a nucleophile, attacking the carbonyl carbon of a benzaldehyde molecule. This process effectively reverses the carbonyl's polarity (umpolung), allowing the intermediate to attack a second benzaldehyde molecule, ultimately leading to the formation of this compound after the catalyst is regenerated.[6] It is crucial to use freshly distilled benzaldehyde, as its oxidation to benzoic acid can inhibit the reaction.[6]
Experimental Protocol
-
Catalyst Preparation: In a 125 mL Erlenmeyer flask, dissolve 1.20 g of thiamine hydrochloride in 4.0 mL of deionized water. Once fully dissolved, add 12.0 mL of 95% ethanol.[5]
-
Basification: Cool the flask in an ice bath and slowly add 4.0 mL of cold 2.5 M sodium hydroxide solution. The solution pH should be approximately 10-11.[5]
-
Reaction Initiation: To the cooled catalyst solution, add 6.24 g (5.9 mL) of freshly purified benzaldehyde. Swirl the flask to ensure thorough mixing.[5][6]
-
Incubation: Stopper the flask and allow the reaction mixture to stand at room temperature for at least 24 hours. A pale yellow, crystalline precipitate of this compound will form.[5]
-
Isolation and Purification: Collect the crude this compound crystals by vacuum filtration. Wash the crystals sequentially with cold water and a small amount of cold ethanol to remove impurities.[5]
-
Recrystallization: Recrystallize the crude product from 95% ethanol to obtain pure, white this compound crystals. Air dry the final product and determine its melting point (literature: 134-137 °C).[3][7]
Reagent Summary (Step 1)
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| Benzaldehyde | 106.12 | 6.24 g | 0.059 |
| Thiamine HCl | 337.27 | 1.20 g | 0.0036 |
| Sodium Hydroxide | 40.00 | 4.0 mL (2.5 M) | 0.010 |
| 95% Ethanol | - | 12.0 mL | - |
Step 2: Oxidation of this compound to Benzil
Principle and Mechanism
This step involves the oxidation of the secondary alcohol group in this compound to a ketone, yielding the α-diketone, benzil. A common and effective laboratory oxidant for this transformation is concentrated nitric acid.[3][8] The reaction proceeds by converting the hydroxyl group into a better leaving group, which is then eliminated to form the carbonyl. This process involves the evolution of reddish-brown nitrogen oxide gases, necessitating the use of a fume hood.[3] Greener alternatives, such as using aqueous iron(III) chloride (FeCl₃), have also been developed to avoid the use of strong acids and toxic fumes.[7]
Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask, place 5.0 g of dry this compound. In a fume cupboard, carefully add 25 mL of concentrated nitric acid.[3]
-
Heating: Gently heat the mixture on a hot plate or in a water bath. Swirl the flask occasionally. The reaction is complete when the evolution of red-brown nitrogen oxide fumes ceases (approximately 1.5-2 hours).[3][8]
-
Product Precipitation: Allow the reaction mixture to cool to room temperature. Pour the cooled solution into 100 mL of ice-cold water while stirring vigorously. Benzil will precipitate as a yellow solid.[3]
-
Isolation and Purification: Collect the crude benzil by vacuum filtration and wash it thoroughly with cold water to remove any residual nitric acid.
-
Recrystallization: Recrystallize the crude product from 95% ethanol. The pure product should be yellow, needle-like crystals with a melting point of 94-96 °C.[3][7]
Reagent Summary (Step 2)
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| This compound | 212.24 | 5.0 g | 0.0236 |
| Conc. Nitric Acid | 63.01 | 25 mL | - |
| 95% Ethanol | - | As needed | - |
Step 3: Synthesis of Phenytoin from Benzil
Principle and Mechanism
The final step is the synthesis of the hydantoin ring system. This reaction is a base-catalyzed condensation of benzil with urea, followed by a molecular rearrangement analogous to the benzilic acid rearrangement.[5][9] The reaction proceeds through an intermediate heterocyclic pinacol (a 1,2-diol).[10][11] Upon acidification, this intermediate undergoes a pinacol-type rearrangement. A 1,2-phenyl shift occurs, leading to a more stable carbocation, which then rearranges to form the thermodynamically stable 5,5-diphenylhydantoin (phenytoin) ring structure.[3][11][12]
Figure 2: Key mechanistic steps in the final conversion to phenytoin.
Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottomed flask, combine 5.3 g (0.025 mol) of benzil, 3.0 g (0.05 mol) of urea, 15 mL of 30% aqueous sodium hydroxide solution, and 75 mL of ethanol.[10][11][12]
-
Reflux: Attach a reflux condenser and heat the mixture to a boil using a heating mantle. Maintain the reflux for at least 2 hours.[10][11][12]
-
Workup: Cool the flask to room temperature and pour the reaction mixture into 125 mL of water. Mix thoroughly and allow it to stand for 15 minutes.[11][12]
-
Filtration of By-product: Filter the solution under suction to remove any insoluble by-products.[11][12]
-
Precipitation of Phenytoin: Transfer the filtrate to a beaker and cool it in an ice-water bath. Carefully render the filtrate strongly acidic by adding concentrated hydrochloric acid dropwise until no more precipitate forms.[11][12]
-
Isolation and Purification: Immediately filter the precipitated white solid (phenytoin) under suction. Recrystallize the crude product from industrial spirit (95% ethanol) to obtain pure 5,5-diphenylhydantoin.
-
Characterization: Dry the final product and determine its melting point (literature: 295-298 °C) and yield.[11][12] Further characterization can be performed using IR and NMR spectroscopy.[13][14][15]
Reagent Summary (Step 3)
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| Benzil | 210.23 | 5.3 g | 0.025 |
| Urea | 60.06 | 3.0 g | 0.050 |
| Sodium Hydroxide | 40.00 | 15 mL (30% aq.) | - |
| Ethanol | 46.07 | 75 mL | - |
| Conc. Hydrochloric Acid | 36.46 | As needed | - |
Conclusion
This application note outlines a reliable and well-established three-step synthesis for the anticonvulsant drug phenytoin, starting from benzaldehyde. The pathway leverages fundamental organic reactions, including this compound condensation, oxidation, and a key pinacol rearrangement, providing a comprehensive educational and practical guide for researchers. By understanding the causality behind each step and adhering to the detailed protocols, this synthesis can be successfully performed to yield high-purity phenytoin for research and developmental purposes.
References
-
Practical Experiment 5: Phenytoin. (n.d.). Slideshare. Retrieved from [Link]
-
Synthesis of this compound under supramolecular catalysis involving cyclodextrins in water: application for the preparation of the antiepileptic drug phenytoin. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Synthesis of 5,5-diphenyl-2,4-imidazolidinedione (Phenytoin) from Almond. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]
-
syhtesis-of-phynetoin-students.pdf. (n.d.). Slideshare. Retrieved from [Link]
-
How to Synthesize Phenytoin from Benzil. (2020, July 20). YouTube. Retrieved from [Link]
- Process for the production of 5 5-diphenylhydantoin. (1972, February 29). Google Patents.
-
Aim: To prepare phenytoin from benzil and urea. (n.d.). CUTM Courseware. Retrieved from [Link]
-
Dilantin, 5,5-Diphenylhydantoin. (2014, December 25). Organic Synthesis International. Retrieved from [Link]
-
Phenytoin Synthesis step1: this compound condensation. (2019, March 16). YouTube. Retrieved from [Link]
-
Synthesis of the pharmaceutical phenytoin (diphenylhydantoin) for demonstrating pinacol rearrangement. (2020, August 20). Morressier. Retrieved from [Link]
-
Synthesis of Phenytoin from Benzil. (2021, April 28). YouTube. Retrieved from [Link]
-
(PDF) Synthesis of this compound under supramolecular catalysis involving cyclodextrins in water: application for the preparation of the antiepileptic drug phenytoin. (n.d.). ResearchGate. Retrieved from [Link]
-
SYNTHESIS OF PHENYTOIN BY GREEN CHEMISTRY APPROACH. (2023, March 11). World Journal of Pharmaceutical and Life Sciences. Retrieved from [Link]
-
The synthesis of 5,5'-diphenylhydantoin. (n.d.). Journal of Chemical Education. Retrieved from [Link]
-
Synthesis and evaluation of phenytoin derivatives as anticonvulsant agents. (2009, January 1). TÜBİTAK Academic Journals. Retrieved from [Link]
-
(PDF) Synthesis and evaluation of phenytoin derivatives as anticonvulsant agents. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Synthesis of 5,5-Diphenyl-2,4-imidazolidinedione (Phenytoin) from Almond. (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) Synthesis and evaluation of phenytoin derivatives as anticonvulsant agents. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Synthesis of Phenytoin From Benzil and Urea: Requirements. (n.d.). Scribd. Retrieved from [Link]
-
The synthesis of 5,5'-diphenylhydantoin: A novel benzil-benzilic acid rearrangement. (n.d.). ACS Publications. Retrieved from [Link]
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Application Notes & Protocols: A Guide to the Photochemical Cleavage of Benzoin Ethers
Introduction: The Role of Benzoin Ethers in Photochemistry
This compound ethers are a cornerstone class of compounds in the field of photochemistry, primarily serving as highly efficient photoinitiators.[1][2][3] Their utility stems from their ability to undergo a specific type of photochemical reaction known as α-cleavage, or a Norrish Type I reaction, upon exposure to ultraviolet (UV) light.[1][2][4] This process generates reactive free radicals, which can initiate a cascade of chemical reactions, most notably polymerization. Consequently, this compound ethers are indispensable in a wide array of industrial applications, including UV-curable coatings, inks, adhesives, and dental composites, where rapid and controlled curing at ambient temperatures is paramount.[5][6] This guide provides a comprehensive overview of the theoretical underpinnings and practical execution of the photochemical cleavage of this compound ethers, tailored for researchers and professionals in organic synthesis and drug development.
Pillar 1: The Underlying Mechanism of α-Cleavage
The efficacy of this compound ethers as photoinitiators is rooted in their molecular structure, which is primed for a clean and efficient homolytic cleavage of the C-C bond alpha to the carbonyl group. The process can be dissected into several key steps:
-
Photoexcitation: The process begins with the absorption of a photon of UV light by the this compound ether molecule. This elevates the molecule from its ground electronic state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The excited singlet state is typically short-lived and rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁). For some this compound derivatives like 3',5'-dimethoxythis compound (DMB), this ISC process is remarkably fast, occurring on the picosecond timescale.[1][2]
-
α-Cleavage (Norrish Type I Reaction): It is from this nπ* triplet state that the crucial α-cleavage occurs.[1][2] The energy localized in the excited carbonyl group facilitates the homolytic rupture of the adjacent carbon-carbon bond, yielding two distinct radical species: a benzoyl radical and a substituted benzyl radical.[4]
The general mechanism is depicted below:
Caption: Step-by-step workflow for a typical photochemical experiment.
Step-by-Step Procedure:
-
Preparation: Prepare a solution of the this compound ether in the chosen solvent at the desired concentration (e.g., 0.01 M). The solvent should be transparent at the irradiation wavelength and inert under the reaction conditions. Acetonitrile is a common choice. [1]2. Assembly: Place the solution in the quartz reaction vessel with a magnetic stir bar. Position the vessel within the photoreactor chamber, ensuring it is centered with respect to the light source. Connect the cooling system to the reactor.
-
Degassing: Oxygen can quench the excited triplet state of the photoinitiator and react with the generated radicals, leading to undesired byproducts. It is crucial to deoxygenate the solution by bubbling a stream of inert gas (nitrogen or argon) through it for 15-20 minutes prior to irradiation. Maintain a positive pressure of the inert gas throughout the reaction.
-
Irradiation: Start the magnetic stirrer and the cooling circulator, setting the desired temperature (typically room temperature). Once the temperature is stable, turn on the UV lamp to initiate the reaction.
-
Reaction Monitoring: The progress of the reaction should be monitored periodically. This can be done by withdrawing small aliquots of the reaction mixture at different time intervals and analyzing them using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). [7][8]For more detailed kinetic studies, in-situ monitoring techniques such as FlowNMR or ATR-FTIR can be employed. [9][10][11]6. Work-up and Product Analysis: Once the starting material has been consumed (as indicated by the monitoring technique), turn off the lamp. Remove the reaction vessel from the reactor. The solvent can be removed under reduced pressure. The resulting crude product mixture, containing cleavage products like benzaldehyde and recombination products, can be analyzed and purified using standard techniques such as column chromatography, GC-MS, and NMR spectroscopy. [1]
Safety Precautions
-
UV Radiation: UV light is harmful to the eyes and skin. Never look directly at an unshielded UV lamp. Ensure the photoreactor has appropriate safety interlocks that prevent the lamp from operating when the chamber is open. Use UV-blocking safety glasses.
-
High Voltage: The power supplies for UV lamps operate at high voltages. Ensure all electrical connections are secure and properly grounded.
-
Solvent Handling: Work in a well-ventilated fume hood. The organic solvents used are often flammable and volatile.
-
Pressurized Systems: When purging with inert gas, do not create a closed system, as pressure can build up. Use a bubbler to ensure a safe outlet for the gas.
Conclusion
The photochemical cleavage of this compound ethers is a powerful and versatile reaction that forms the basis of numerous advanced technologies. [12]A thorough understanding of the underlying Norrish Type I mechanism, coupled with a well-designed experimental setup, is crucial for achieving reproducible and efficient results. By carefully controlling parameters such as wavelength, temperature, and reaction atmosphere, researchers can effectively harness the power of light to generate reactive species for a wide range of synthetic applications.
References
- Technological Innovations in Photochemistry for Organic Synthesis: Flow Chemistry, High-Throughput Experimentation, Scale-up, and Photoelectrochemistry.
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- Overview of Photocatalytic Membrane Reactors in Organic Synthesis, Energy Storage and Environmental Applic
- Photochemical α-Cleavage Reaction of 3',5'-Dimethoxythis compound: A Combined Time-Resolved Spectroscopy and Computational Chemistry Study.
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- Photochemical Reaction Detection in HPLC.
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- Online monitoring of a photocatalytic reaction by real-time high resolution FlowNMR spectroscopy. Royal Society of Chemistry.
- This compound type photoinitiator for free radical polymerization.
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- This compound methyl ether (NSC76550). MedchemExpress.
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- 12. The application advantages of photoreaction technology in the field of organic synthesis-Shanghai 3S Technology [3s-tech.net]
Application Notes & Protocols: Derivatization of Benzoin's Hydroxyl Group for Enhanced Aqueous Solubility
Introduction: The Challenge of Benzoin's Insolubility in Drug Development
This compound, a readily available organic compound, presents a fascinating scaffold for medicinal chemistry due to its unique α-hydroxy ketone structure.[1][2] Its derivatives have been explored for a range of biological activities. However, a significant hurdle in the development of this compound-based therapeutic agents is its poor aqueous solubility. This compound is only slightly soluble in water, a characteristic that severely limits its bioavailability and therapeutic potential.[1][2][3] This inherent insolubility necessitates the exploration of chemical modification strategies to enhance its dissolution in aqueous media, a critical factor for effective drug delivery.
This technical guide provides an in-depth exploration of various derivatization strategies targeting the hydroxyl group of this compound to improve its aqueous solubility. We will delve into the rationale behind these modifications and provide detailed, field-proven protocols for the synthesis of key derivatives. The aim is to equip researchers, scientists, and drug development professionals with the practical knowledge to overcome the solubility challenges associated with this promising chemical entity.
Core Principle: The Prodrug Approach for Solubility Enhancement
The central strategy employed here is the "prodrug" concept. A prodrug is a pharmacologically inactive derivative of a parent drug molecule that, after administration, undergoes enzymatic or chemical transformation in the body to release the active parent drug.[4] This approach is particularly valuable for overcoming poor physicochemical properties like low water solubility. By attaching a hydrophilic promoiety to the parent drug, its aqueous solubility can be dramatically increased, thereby improving its absorption and distribution.[4][5] In the case of this compound, the secondary hydroxyl group serves as an ideal attachment point for such hydrophilic moieties.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: Prodrug strategy for enhancing this compound's therapeutic efficacy.
Derivatization Strategies and Protocols
This section details three primary strategies for derivatizing the hydroxyl group of this compound to enhance its aqueous solubility:
-
Esterification: Introduction of polar ester groups.
-
Phosphorylation: Attachment of a highly hydrophilic phosphate group.
-
Amino Acid Conjugation: Coupling with polar amino acids.
Esterification: Synthesis of this compound Acetate
Esterification is a straightforward method to modify the hydroxyl group. While simple alkyl esters might not dramatically increase water solubility, they serve as a foundational example of derivatization. The synthesis of this compound acetate is a classic and well-documented procedure.
Rationale: The acetylation of the hydroxyl group in this compound replaces a hydrogen bond donor with an acetyl group, which can alter the crystal lattice energy and slightly modify its polarity. While this compound acetate itself is not highly water-soluble, this protocol demonstrates a fundamental esterification reaction that can be adapted with more polar carboxylic acids to potentially improve aqueous solubility.
Experimental Protocol: Acid-Catalyzed Acetylation of this compound
-
Materials:
-
This compound
-
Glacial Acetic Acid
-
Acetic Anhydride
-
Concentrated Sulfuric Acid
-
95% Ethanol
-
Deionized Water
-
-
Procedure:
-
In a 1-liter beaker equipped with a mechanical stirrer, combine 212 g (1 mole) of this compound, 200 mL of glacial acetic acid, and 200 mL (2.1 moles) of acetic anhydride.
-
With continuous stirring, slowly add 20 mL of concentrated sulfuric acid. The addition should take approximately five minutes. The temperature of the mixture will rise to about 50°C as the this compound dissolves.
-
Place the beaker on a steam bath and heat for 20 minutes.
-
Allow the reaction mixture to cool slightly and then transfer it to a large dropping funnel.
-
Slowly add the reaction mixture to 2.5 liters of vigorously stirred water in a 4-liter container over 30 minutes to precipitate the product.
-
Continue stirring for one hour to ensure complete precipitation.
-
Collect the crystalline solid by suction filtration using a large Büchner funnel.
-
Wash the crystals thoroughly with cold water and suck them as dry as possible.
-
For recrystallization, transfer the crude product to a beaker and add approximately 400 mL of 95% ethyl alcohol. Warm the mixture to about 60°C until the solid dissolves.
-
Cool the solution to 5°C with stirring to induce crystallization.
-
Collect the purified this compound acetate crystals by suction filtration and air dry.
-
Characterization: The synthesized this compound acetate can be characterized by its melting point (literature: 81-83°C) and spectroscopic methods such as FT-IR (disappearance of the hydroxyl stretch and appearance of an ester carbonyl stretch) and ¹H NMR.
Solubility Assessment: While quantitative data for this compound acetate's water solubility is limited, it is generally considered to have low aqueous solubility.[6][7] The parent compound, this compound, has a water solubility of approximately 0.3 g/L.[6] A comparative solubility study between this compound and its acetate derivative should be performed using a shake-flask method followed by quantification via HPLC or UV-Vis spectroscopy to determine the effect of acetylation.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption: Synthesis of this compound Acetate.
Phosphorylation: Towards Highly Water-Soluble Phosphate Esters
The introduction of a phosphate group is a highly effective strategy for dramatically increasing the aqueous solubility of poorly soluble drugs. The resulting phosphate esters are often readily cleaved in vivo by phosphatases to release the parent drug.
Rationale: The phosphate group is ionizable at physiological pH, leading to the formation of a highly polar and water-soluble salt. This significant increase in hydrophilicity can overcome the solubility limitations of the parent molecule.
Experimental Protocol: Synthesis of a this compound Phosphate Ester (Conceptual Protocol)
-
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃) or other suitable phosphorylating agent
-
Anhydrous pyridine or other non-protic base
-
Anhydrous aprotic solvent (e.g., dichloromethane, THF)
-
Aqueous buffer solution (for work-up)
-
-
Procedure (General Outline):
-
Dissolve this compound in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0°C).
-
Add anhydrous pyridine to the solution.
-
Slowly add a solution of phosphorus oxychloride in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to stir at 0°C for a specified time and then warm to room temperature, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of an aqueous buffer solution.
-
Extract the aqueous layer with an organic solvent to remove any unreacted this compound.
-
The aqueous layer containing the water-soluble phosphate ester can then be purified by techniques such as ion-exchange chromatography or precipitation as a salt.
-
Characterization: The formation of the phosphate ester can be confirmed by ³¹P NMR spectroscopy, which will show a characteristic signal for the phosphate group. Mass spectrometry can be used to confirm the molecular weight of the product.
Solubility Assessment: The aqueous solubility of the this compound phosphate ester is expected to be significantly higher than that of this compound. The solubility should be determined at different pH values using the shake-flask method followed by a suitable analytical technique for quantification.
Amino Acid Conjugation: Leveraging Biological Building Blocks
Coupling amino acids to a drug molecule is another effective strategy to enhance aqueous solubility. The zwitterionic nature and inherent polarity of amino acids can impart greater hydrophilicity to the resulting conjugate.[8]
Rationale: Amino acids possess both an acidic carboxyl group and a basic amino group, making them highly polar. By forming an ester linkage between the hydroxyl group of this compound and the carboxyl group of an amino acid, a hydrophilic promoiety is introduced. The choice of amino acid can be tailored to further optimize solubility and other properties.
Experimental Protocol: Synthesis of a this compound-Amino Acid Ester (Conceptual Protocol)
-
Materials:
-
This compound
-
N-protected amino acid (e.g., Boc-glycine)
-
Coupling agent (e.g., DCC - dicyclohexylcarbodiimide, or EDC - 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Catalyst (e.g., DMAP - 4-dimethylaminopyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, DMF)
-
Reagents for deprotection of the amino acid (e.g., trifluoroacetic acid for Boc group removal)
-
-
Procedure (General Outline):
-
Dissolve the N-protected amino acid, this compound, and DMAP in an anhydrous aprotic solvent.
-
Cool the mixture in an ice bath.
-
Add a solution of the coupling agent (e.g., DCC) in the same solvent to the reaction mixture.
-
Allow the reaction to stir at 0°C and then warm to room temperature, monitoring by TLC.
-
After the reaction is complete, filter off any precipitated urea byproduct (if DCC is used).
-
Wash the organic layer with dilute acid, dilute base, and brine to remove unreacted starting materials and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the N-protected this compound-amino acid ester by column chromatography.
-
Deprotect the amino group using appropriate conditions (e.g., TFA in dichloromethane for a Boc group).
-
Purify the final this compound-amino acid ester, which may be isolated as a salt to further enhance solubility.
-
Characterization: Successful synthesis can be confirmed by ¹H NMR and ¹³C NMR spectroscopy, observing the characteristic signals for both the this compound and amino acid moieties. Mass spectrometry will confirm the expected molecular weight.
Solubility Assessment: The aqueous solubility of the this compound-amino acid conjugate is expected to be significantly improved compared to this compound. The shake-flask method should be employed to determine the solubility, and the influence of pH on solubility should also be investigated.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
} caption: Synthesis of this compound-Amino Acid Conjugate.
Data Summary and Comparison
The following table provides a comparative summary of the expected physicochemical properties of the parent this compound and its derivatized forms. The values for the phosphate and amino acid conjugates are predictive and should be experimentally determined.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Aqueous Solubility | Key Features |
| This compound | C₁₄H₁₂O₂ | 212.24 | Low (~0.3 g/L)[6] | Poorly soluble parent compound. |
| This compound Acetate | C₁₆H₁₄O₃ | 254.28 | Low[6][7] | Simple ester, modest change in polarity. |
| This compound Phosphate | C₁₄H₁₃O₅P | 292.22 | High (pH-dependent) | Highly polar, ionizable group. |
| This compound-Glycine Conjugate | C₁₆H₁₅NO₄ | 285.29 | Moderate to High | Introduction of a polar, zwitterionic amino acid. |
Conclusion and Future Directions
The derivatization of the hydroxyl group of this compound presents a viable and effective strategy to overcome its inherent poor aqueous solubility. The protocols and strategies outlined in this guide provide a solid foundation for researchers to synthesize and evaluate a range of this compound prodrugs. Esterification with polar groups, phosphorylation, and amino acid conjugation are powerful tools to enhance the developability of this promising scaffold.
Future work should focus on the synthesis of a wider array of derivatives and the comprehensive evaluation of their physicochemical and biological properties. This includes detailed studies on their aqueous solubility at various pH levels, their stability in biological media, and their in vitro and in vivo conversion back to the parent this compound molecule. Such studies are crucial for the rational design of novel, water-soluble this compound-based therapeutics with improved pharmacokinetic profiles and enhanced efficacy.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8400, this compound. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of this compound ester. Retrieved from [Link]
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Rautio, J., Meanwell, N. A., Di, L., & Hageman, M. J. (2018). The prodrug approach: a successful tool for improving drug solubility. Pharmaceutical Research, 35(8), 1-20. Retrieved from [Link]
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Asian Journal of Research in Chemistry. (2022). Green approach towards Synthesis and Structural Analysis of benzocaine-based compound and its co-crystals. Asian Journal of Research in Chemistry, 15(2), 123-127. Retrieved from [Link]
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The Japanese Pharmacopoeia. (2021). This compound. Retrieved from [Link]
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Wikipedia. (2024, May 15). This compound (organic compound). Retrieved from [Link]
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Harris, J. M. (1985). Laboratory synthesis of polyethylene glycol derivatives. Journal of Macromolecular Science, Part C: Polymer Reviews, 25(3), 325-373. Retrieved from [Link]
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Tokumoto, H., et al. (2002). Synthesis of novel water soluble benzylazolium prodrugs of lipophilic azole antifungals. Bioorganic & Medicinal Chemistry Letters, 12(19), 2775-2778. Retrieved from [Link]
- Google Patents. (n.d.). US20050192460A1 - Process for preparing amino acid esters and their acid addition salts.
-
Wang, Z., et al. (2022). Synthesis of this compound under supramolecular catalysis involving cyclodextrins in water: application for the preparation of the antiepileptic drug phenytoin. RSC Advances, 12(17), 10636-10644. Retrieved from [Link]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Stepwise PEG synthesis featuring deprotection and coupling in one pot - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust GC-MS Protocol for the Analysis of Benzoin Reaction Byproducts
Introduction: The Synthetic Utility and Analytical Challenges of the Benzoin Condensation
The this compound condensation is a venerable and powerful carbon-carbon bond-forming reaction in organic synthesis, classically involving the dimerization of two aromatic aldehydes to form an α-hydroxy ketone, a key structural motif in many natural products and pharmaceutical agents.[1][2] The reaction is typically catalyzed by a nucleophile, such as a cyanide ion or, more recently, an N-heterocyclic carbene (NHC), which ingeniously reverses the polarity of the aldehyde's carbonyl carbon—a concept known as "umpolung".[3][4]
Despite its elegance, the this compound condensation is not always perfectly selective. The reaction's efficiency and the resulting product distribution are highly sensitive to reaction conditions, including catalyst choice, solvent, temperature, and the presence of atmospheric oxygen.[5] Consequently, a mixture of byproducts, such as unreacted starting material, over-oxidized products like benzil, and rearrangement products, can form. These impurities can complicate purification and reduce the overall yield, making a robust analytical method for in-process monitoring and final product quality control essential.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as the premier analytical technique for this task. The inherent volatility of the key analytes (benzaldehyde, this compound, and related byproducts) makes them ideal candidates for gas chromatography. The high resolving power of modern capillary columns ensures the separation of structurally similar compounds, while the mass spectrometer provides definitive structural identification based on unique fragmentation patterns. This application note presents a detailed, field-proven GC-MS protocol designed for researchers, scientists, and drug development professionals to accurately identify and quantify the components of a this compound reaction mixture.
Mechanistic Insight: Predicting Potential Byproducts
A successful analytical protocol is built upon a solid understanding of the reaction mechanism and potential side reactions. The core this compound condensation proceeds via the formation of a key intermediate (a cyanohydrin or a Breslow intermediate in cyanide and NHC catalysis, respectively) that acts as a nucleophile.[3][6] However, deviations from this primary pathway can lead to several common byproducts.
Figure 1: Simplified reaction scheme showing the desired this compound product and common byproducts originating from side reactions.
-
Benzoic Acid: The aldehyde starting material is susceptible to oxidation, particularly if the reaction is run under aerobic conditions or for extended periods.
-
Benzil: The desired α-hydroxy ketone (this compound) can be further oxidized to the corresponding 1,2-diketone (benzil).
-
Benzyl Alcohol: Under certain conditions, especially with strong bases, a competing Cannizzaro-type disproportionation reaction can occur, leading to the formation of both benzoic acid and benzyl alcohol.
The ability to separate and identify these compounds is a critical requirement for the analytical method.
The Experimental Protocol: From Reaction Vial to Analyte Identification
This protocol is structured to provide a clear, step-by-step workflow, from sample quenching and preparation to final data analysis. The causality behind key steps is explained to ensure scientific integrity and facilitate troubleshooting.
Sample Preparation: Isolating the Analytes
The objective of this stage is to quench the reaction, remove the catalyst and non-volatile components, and transfer the analytes into a solvent compatible with GC-MS analysis.[7]
Step-by-Step Methodology:
-
Reaction Quenching: Upon completion, cool the reaction mixture to room temperature. Add 1 M aqueous HCl dropwise to neutralize the basic catalyst until the pH is ~6-7. This step is crucial to halt the reaction and prevent further side reactions during workup.
-
Liquid-Liquid Extraction (LLE): Transfer the quenched mixture to a separatory funnel. Add an equal volume of ethyl acetate (a common volatile organic solvent suitable for GC-MS[7]) and shake vigorously for 1-2 minutes. Allow the layers to fully separate.
-
Organic Phase Collection: Collect the upper organic layer, which now contains the analytes of interest.
-
Aqueous Wash: Wash the collected organic layer with an equal volume of saturated sodium bicarbonate solution to remove residual acid, followed by a wash with brine to reduce the amount of dissolved water.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate to remove residual water, which can be detrimental to the GC column and ionization source.
-
Filtration and Dilution: Filter the dried solution to remove the drying agent. Dilute an aliquot of the sample to a final concentration of approximately 10-100 µg/mL in ethyl acetate. This concentration range is generally optimal to avoid detector saturation while ensuring adequate signal for minor byproducts.[8]
Figure 2: Workflow for sample preparation prior to GC-MS analysis.
GC-MS Instrumentation and Parameters
The following parameters are a robust starting point for the analysis on a standard single-quadrupole GC-MS system. A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is recommended for excellent resolution of aromatic compounds.[9]
Table 1: GC-MS Instrument Parameters
| Parameter | Setting | Rationale |
| GC System | Standard GC with Capillary Inlet | Provides the necessary platform for separation. |
| Column | HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film | A workhorse column offering excellent performance for a wide range of semi-volatile organic compounds. |
| Carrier Gas | Helium, Constant Flow | Inert gas providing good chromatographic efficiency. A constant flow of 1.2 mL/min is typical.[10] |
| Inlet Temp | 250 °C | Ensures rapid and complete volatilization of all target analytes without thermal degradation. |
| Injection | 1 µL, Split (e.g., 50:1) | A split injection prevents column overload from high-concentration samples and maintains sharp peak shapes. |
| Oven Program | ||
| - Initial Temp | 70 °C, hold 2 min | Allows for proper focusing of the analytes at the head of the column. |
| - Ramp | 15 °C/min to 280 °C | A moderate ramp rate balances analysis time with the resolution of key components. |
| - Final Hold | 280 °C, hold 5 min | Ensures that all higher-boiling point compounds, like benzyl benzoate, have eluted. |
| MS System | Single Quadrupole Mass Spectrometer | Standard for routine identification and quantification. |
| Transfer Line | 280 °C | Prevents cold spots and analyte condensation between the GC and MS. |
| Ion Source | Electron Ionization (EI), 70 eV | Standard ionization energy that produces reproducible, library-searchable mass spectra.[11] |
| Source Temp | 230 °C | Optimal temperature for efficient ionization while minimizing thermal degradation within the source.[10] |
| Quad Temp | 150 °C | Standard operating temperature for the mass filter.[10] |
| Scan Range | 40 - 450 m/z | A mass range that encompasses the molecular ions and key fragments of all expected analytes. |
Data Analysis and Interpretation
-
Peak Identification: The primary method of identification is a comparison of the acquired mass spectrum for each chromatographic peak against a trusted spectral library, such as the NIST Mass Spectral Library. A high match score (>850/1000) combined with a logical retention time provides a confident identification.
-
Confirmation: For absolute certainty, especially for regulatory filings, it is best practice to confirm the identity and retention time of each compound by injecting a pure analytical standard under the same conditions.
-
Quantification: For relative quantification (e.g., determining the percentage of byproducts), the peak area percent report from the total ion chromatogram (TIC) can be used. For absolute quantification, an internal standard method with calibration curves for each analyte is required.
Table 2: Expected Analytes and Key Identifying Ions
| Compound | Expected Retention Time (Approx.) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Benzaldehyde | ~7.0 min | 106 | 105, 77 |
| Benzyl Alcohol | ~7.5 min | 108 | 107, 79, 77 |
| Benzoic Acid | ~11.0 min | 122 | 105, 77 |
| This compound | ~16.5 min | 212 | 105, 77 |
| Benzil | ~17.0 min | 210 | 105, 77 |
Note: Retention times are estimates and will vary based on the specific instrument, column condition, and exact parameters used.
Trustworthiness and Method Validation
To ensure that the protocol is self-validating, the following steps are recommended:
-
Run a Method Blank: Analyze a sample of pure ethyl acetate to ensure there is no contamination from the solvent or the system.
-
Spike and Recovery: Spike a clean solvent sample with known amounts of pure standards (benzaldehyde, this compound, etc.) and run the analysis to confirm their retention times and ensure adequate recovery.
-
Monitor System Performance: Regularly check the MS tune and chromatographic performance (peak shape, resolution) to ensure consistent results.
By following this detailed protocol, researchers can confidently and accurately characterize the outcomes of their this compound condensation reactions, leading to better process control, higher purity products, and a deeper understanding of the underlying chemical transformations.
References
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Title: this compound Condensation - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
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Title: this compound condensation - Wikipedia Source: Wikipedia URL: [Link]
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Title: Mechanism of this compound Condensation Reaction - BYJU'S Source: BYJU'S URL: [Link]
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Title: this compound Condensation and Perkin Condensation | Pharmaguideline Source: Pharmaguideline URL: [Link]
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Title: The Mechanism of the this compound Condensation Source: Organic Chemistry Tutor URL: [Link]
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Title: Sample Preparation Guidelines for GC-MS Source: University of Illinois Urbana-Champaign URL: [Link]
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Title: GC-MS Sample Preparation - Organomation Source: Organomation URL: [Link]
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Title: GC-MS sample preparation and column choice guide - SCION Instruments Source: SCION Instruments URL: [Link]
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Title: An Overview on the N-Heterocyclic Carbene-Catalyzed Aza-Benzoin Condensation Reaction - MDPI Source: MDPI URL: [Link]
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Title: NHC-catalysed this compound condensation – is it all down to the Breslow intermediate? - Chemical Science (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]
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Title: N-Heterocyclic carbene (NHC)-catalyzed intramolecular this compound condensation–oxidation - Organic & Biomolecular Chemistry (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]
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Title: this compound condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions - Semantic Scholar Source: Semantic Scholar URL: [Link]
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Title: (PDF) Recent Advances in N-Heterocyclic Carbene (NHC)-Catalyzed this compound Reactions - ResearchGate Source: ResearchGate URL: [Link]
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Title: Mechanism of the this compound condensation | Journal of the American Chemical Society Source: American Chemical Society URL: [Link]
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Title: A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae Source: MDPI URL: [Link]
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Title: QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY - TDI-Brooks Source: TDI-Brooks URL: [Link]
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Title: this compound condensation - L.S.College, Muzaffarpur Source: L.S. College, Muzaffarpur URL: [Link]
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- 11. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Benzoin Condensation Yields
Welcome to the technical support center for the benzoin condensation reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions, with a special focus on the critical role of benzaldehyde purity in achieving high reaction yields.
Troubleshooting Guide: Addressing Common Experimental Issues
Here, we address specific problems you may encounter during the this compound condensation, providing explanations and actionable solutions.
Q1: My this compound condensation yield is significantly lower than expected. What are the likely causes?
Low yields in this compound condensation are most commonly traced back to the purity of the starting benzaldehyde. Benzaldehyde is notoriously susceptible to air oxidation, forming benzoic acid.[1][2][3][4][5] This acidic impurity is detrimental to the reaction for several key reasons:
-
Neutralization of the Catalyst's Environment: The this compound condensation is typically catalyzed by a nucleophile like cyanide or a thiamine-derived N-heterocyclic carbene (NHC), both of which require basic conditions to be effective.[6][7][8][9] Benzoic acid will neutralize the base (e.g., sodium hydroxide) in the reaction mixture.[10][11][12]
-
Protonation of Key Intermediates: The reaction mechanism involves the formation of a crucial carbanion intermediate.[11] Any acidic proton source, such as benzoic acid, will quench this intermediate, halting the condensation pathway.[11][12]
Solution: It is imperative to use freshly purified benzaldehyde for this reaction. Commercial benzaldehyde, even from a newly opened bottle, may contain significant amounts of benzoic acid.
Q2: I noticed a white crystalline solid in my bottle of benzaldehyde. What is it, and how do I remove it?
The white solid is almost certainly benzoic acid, a product of the atmospheric oxidation of benzaldehyde.[1] Its presence is a clear indicator that the starting material is impure and will likely lead to poor yields.
Solution: You must purify the benzaldehyde before use. A standard and effective procedure is to wash the benzaldehyde with an aqueous solution of sodium carbonate or sodium bicarbonate. This will convert the insoluble benzoic acid into its water-soluble sodium salt, which can then be separated in the aqueous layer.
-
Place the impure benzaldehyde in a separatory funnel.
-
Add an equal volume of a 10% aqueous sodium carbonate solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The upper layer is the purified benzaldehyde, and the lower aqueous layer contains the sodium benzoate.
-
Drain and discard the lower aqueous layer.
-
Wash the benzaldehyde layer with an equal volume of water to remove any residual sodium carbonate.
-
Drain the aqueous layer and transfer the purified benzaldehyde to a clean, dry flask.
-
Dry the benzaldehyde with an anhydrous drying agent, such as anhydrous magnesium sulfate or sodium sulfate.
-
For exacting work, the benzaldehyde can be further purified by distillation under reduced pressure. Collect the fraction boiling at 178–180°C at atmospheric pressure.[13]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the this compound condensation?
The this compound condensation is a classic carbon-carbon bond-forming reaction that involves the dimerization of two aromatic aldehydes to form an α-hydroxy ketone, known as a this compound.[6][7][8][14] The reaction is catalyzed by a nucleophile, which facilitates a key "umpolung" or polarity reversal of one of the aldehyde carbonyl carbons.[14]
The mechanism, first proposed by A. J. Lapworth in 1903, can be summarized in the following steps when using a cyanide catalyst[6][9]:
-
Nucleophilic Attack: The cyanide anion attacks the carbonyl carbon of the first benzaldehyde molecule to form a cyanohydrin intermediate.[7][8][15]
-
Proton Transfer and Umpolung: A proton is abstracted from the cyanohydrin, forming a carbanion. This carbanion is resonance-stabilized, and the original electrophilic carbonyl carbon is now nucleophilic.
-
Attack on Second Aldehyde: This nucleophilic carbanion attacks the carbonyl carbon of a second benzaldehyde molecule.[6]
-
Proton Transfer and Catalyst Elimination: A final proton transfer and the elimination of the cyanide ion yield the this compound product and regenerate the catalyst.[6]
A similar mechanism occurs with a thiamine (Vitamin B1) catalyst, where the deprotonated thiazolium ring forms an ylide that acts as the nucleophilic catalyst.[16]
Q2: Why is thiamine often used as a "green" alternative to cyanide catalysts?
While cyanide is a highly effective catalyst for the this compound condensation, it is also extremely toxic.[16][17] Thiamine hydrochloride (Vitamin B1) has emerged as a widely used, safer alternative.[17] In the presence of a base, thiamine forms a thiazolium ylide, which is an N-heterocyclic carbene (NHC) that can catalyze the reaction through a similar mechanistic pathway to cyanide.[18] The use of thiamine is a cornerstone of green chemistry approaches to this classic reaction.[17]
Q3: Can I expect a significant yield improvement by using purified benzaldehyde?
Yes, the improvement in yield can be substantial. While yields can vary based on reaction conditions, the purity of the benzaldehyde is a critical factor.
| Benzaldehyde Quality | Common Impurity | Expected Yield Range | Reference |
| Unpurified (Commercial Grade) | Benzoic Acid | ~50% or lower | [13] |
| Purified (Washed & Dried) | Minimal | 90-92% | [13] |
Visualizing the Process
To better understand the core concepts, the following diagrams illustrate the purification workflow and the catalytic cycle of the this compound condensation.
Caption: Workflow for the purification of benzaldehyde.
Caption: Catalytic cycle of the this compound condensation.
References
- Wikipedia. (n.d.). This compound condensation.
- Pharmaguideline. (n.d.). This compound Condensation and Perkin Condensation.
- Organic Chemistry Portal. (n.d.). This compound Condensation.
- BYJU'S. (2020, April 13). Mechanism of this compound Condensation Reaction.
- Organic Chemistry Tutor. (n.d.). This compound Condensation.
- Unknown. (n.d.). This compound Condensation.
- Brainly.com. (2023, August 4). Why might the presence of benzoic acid be deleterious to the this compound condensation?
- Sciencemadness.org. (n.d.). Thiamine Catalyzed this compound Condensation.
- Warner, J. C. (2002). The this compound Condensation. In Greener Approaches to Undergraduate Chemistry Experiments. American Chemical Society.
- Taylor & Francis Online. (n.d.). Oxidation of Benzaldehyde to Benzoic Acid.
- Homework.Study.com. (n.d.). Why might the presence of benzoic acid be deleterious to the this compound condensation?
- PierpaLab. (2025, April 10). This compound Condensation with Thiamine.
- Scientific.Net. (n.d.). Oxidation of Benzaldehyde to Benzoic Acid with Aqueous Hydrogen Peroxide over Dodecatungstophosphoric Acid.
- Sciencemadness.org. (n.d.). This compound condensation catalyzed by thiamine (n°38).
- Unknown. (n.d.). Thiamine-catalyzed this compound Condensation.
- Organic Syntheses. (n.d.). This compound.
- Beyond Benign. (n.d.). This compound Condensation.
- ResearchGate. (2025, August 9). Oxidation of Benzaldehyde to Benzoic Acid.
- Quora. (2024, June 10). What is the process for converting benzaldehyde into benzoic acid using a base? Why does this reaction occur?
- ResearchGate. (2025, August 7). Oxidation of Benzaldehyde to Benzoic Acid using Heterogenous Nial-Hydrotalcite-Like-Compounds as the Catalyst in Acetic Acid.
- ResearchGate. (2025, August 6). Mechanism Insight into the Cyanide-Catalyzed this compound Condensation: A Density Functional Theory Study.
- Quora. (2016, October 6). Why might the presence of benzoic acid be harmful to the this compound condensation?
- Vedantu. (n.d.). This compound Condensation Reaction: Mechanism, Examples, and Lab Insights.
- ScienceAsia. (2012, December 6). This compound condensation of aromatic aldehydes catalysed by N,N-dimethylbenzimidazolium iodide and NaOH under green conditions.
- Scribd. (n.d.). This compound Condensation.
- ResearchGate. (2021, June 13). Why thiamine hydrochloride does not give good yield in cross this compound condensation?
- Journal of the American Chemical Society. (n.d.). Mechanism of the this compound condensation.
- Semantic Scholar. (n.d.). This compound condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions.
- L.S.College, Muzaffarpur. (2020, July 6). This compound condensation.
- Sciencemadness Discussion Board. (2020, July 8). Thiamine catalyzed this compound condensation failure.
- Unknown. (n.d.). A Multi-step Synthesis. Benzaldehyde to this compound. This compound to Hydrothis compound and Benzil.
- University Chemistry. (n.d.). Self-Condensation of Benzaldehyde to Benzyl Benzoate over Sodium Benzyloxide.
- YouTube. (2021, January 26). This compound condensation of benzaldehyde using thiamine.
- Chegg. (2021, October 10). Create a lab report on The this compound Condensation and Subsequent Reactions to include.
- European Journal of Chemistry. (n.d.). This compound condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions.
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Technical Support Center: Optimization of Cyanide-Catalyzed Benzoin Reaction
Welcome to the technical support center for the cyanide-catalyzed benzoin reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to optimize your catalyst concentration and navigate common experimental challenges, ensuring reliable and high-yield synthesis of α-hydroxyketones.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the this compound condensation, with a focus on the pivotal role of the cyanide catalyst.
Q1: My reaction is very slow or appears to have stalled. What are the likely causes related to the catalyst?
A1: A sluggish or stalled reaction is a common issue, often directly linked to the cyanide catalyst's activity and concentration.
-
Insufficient Catalyst Concentration: The first step in the this compound condensation is the nucleophilic attack of the cyanide ion on the aldehyde carbonyl.[1][2][3] If the catalyst concentration is too low, this initial, rate-determining step will be slow, leading to a significant decrease in the overall reaction rate.[4][5] The classic Organic Syntheses procedure for benzaldehyde condensation uses approximately 10 mol% of sodium cyanide relative to the aldehyde.[6] While this is a robust starting point, highly pure or less reactive aldehydes may require slight adjustments.
-
Catalyst Purity and Decomposition: Ensure your cyanide salt (e.g., NaCN or KCN) is of high purity and has been stored properly. Cyanide salts can degrade over time, especially with exposure to moisture and carbon dioxide, leading to a lower effective concentration of the active cyanide ion.
-
Inadequate Activation of the Catalyst: The cyanide ion is the active catalytic species. Ensure the reaction conditions (e.g., solvent polarity) are suitable for the dissolution and dissociation of the cyanide salt.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a slow or stalled this compound reaction.
Q2: My reaction yielded a significant amount of side products. How can I mitigate this by optimizing the catalyst concentration?
A2: The formation of side products can often be traced back to an inappropriate catalyst concentration or impurities in the starting materials.
-
Excess Catalyst: While a certain concentration of cyanide is necessary, a large excess can potentially lead to side reactions. One common impurity in benzaldehyde is benzoic acid, formed from air oxidation.[6][7] If the reaction mixture is not sufficiently basic to neutralize the benzoic acid, the acidic conditions can react with the cyanide catalyst to produce highly toxic hydrogen cyanide gas, depleting the catalyst and creating a significant safety hazard.
-
Aldol Condensation: In some cases, particularly with aldehydes that have α-hydrogens or under strongly basic conditions, aldol condensation can compete with the this compound reaction.[8][9] While cyanide itself is not a strong base, the reaction conditions can sometimes promote this side reaction. Careful control of catalyst concentration and temperature is key.
Recommended Action: Start with a well-established catalyst loading, such as the 10 mol% used in the literature procedure.[6] If side products are observed, consider a slight reduction in catalyst concentration and ensure the purity of your aldehyde.
Q3: The reaction worked initially, but the product yield is lower than expected. Could the catalyst be the issue?
A3: Yes, low yield despite an initial reaction can be related to catalyst stability and reaction equilibrium.
-
Catalyst Degradation: As mentioned, the cyanide catalyst can be sensitive to acidic impurities. If your benzaldehyde contains benzoic acid, the catalyst can be consumed over the course of the reaction, leading to a premature halt and lower yields.[6] It is crucial to use freshly distilled or purified benzaldehyde.[6]
-
Reversibility of the Reaction: The this compound condensation is a reversible reaction.[2][10] The position of the equilibrium is influenced by the stability of the product and the reaction conditions. An optimal catalyst concentration helps to drive the reaction towards the product side efficiently.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of the cyanide catalyst in the this compound reaction?
A1: The cyanide ion plays a multifaceted and crucial role in the this compound condensation:
-
Nucleophilic Attack: It initiates the reaction by attacking the carbonyl carbon of an aldehyde molecule to form a cyanohydrin intermediate.[1][2][3]
-
Umpolung (Polarity Inversion): The electron-withdrawing nature of the cyano group increases the acidity of the adjacent C-H bond.[1][5] This allows for deprotonation to form a carbanion, effectively reversing the normal electrophilic character of the carbonyl carbon to a nucleophilic one.[11][12]
-
Good Leaving Group: After the nucleophilic carbanion attacks a second aldehyde molecule, a series of proton transfers occurs, followed by the elimination of the cyanide ion to regenerate the catalyst and yield the this compound product.[1][2][5]
Catalytic Cycle of the this compound Reaction:
Caption: The catalytic cycle of the cyanide-catalyzed this compound reaction.
Q2: What is a typical starting concentration for the cyanide catalyst, and how do I prepare an optimization series?
A2: A common and effective starting point for catalyst concentration is based on the well-documented procedure from Organic Syntheses, which uses approximately 10 mol% of sodium cyanide relative to benzaldehyde.[6]
To optimize the catalyst concentration for your specific substrate and conditions, you can set up a series of small-scale reactions with varying catalyst loadings.
Table 1: Example of a Catalyst Concentration Optimization Series
| Reaction ID | Benzaldehyde (mmol) | NaCN (mmol) | Catalyst Loading (mol%) |
| Opt-1 | 10 | 0.5 | 5 |
| Opt-2 | 10 | 0.8 | 8 |
| Opt-3 | 10 | 1.0 | 10 (Baseline) |
| Opt-4 | 10 | 1.2 | 12 |
| Opt-5 | 10 | 1.5 | 15 |
Monitor each reaction by TLC or another suitable method to assess the reaction rate and product purity.
Q3: What are the critical safety precautions when working with cyanide catalysts?
A3: Cyanide compounds are highly toxic and require strict adherence to safety protocols.
-
Engineering Controls: Always handle solid cyanide salts and conduct the reaction in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves (double gloving is recommended).
-
Incompatible Materials: Keep cyanides away from acids. The reaction of cyanide with acid produces highly toxic and flammable hydrogen cyanide (HCN) gas.
-
Waste Disposal: Dispose of all cyanide-containing waste in designated, properly labeled hazardous waste containers.
-
Emergency Preparedness: Ensure you are aware of your institution's emergency procedures for cyanide exposure and that an emergency shower and eyewash station are accessible. Never work alone when using cyanides.
Experimental Protocols
Protocol 1: General Procedure for Cyanide-Catalyzed this compound Condensation of Benzaldehyde
This protocol is adapted from the robust procedure published in Organic Syntheses.[6]
-
Preparation: In a round-bottomed flask equipped with a reflux condenser, combine 95% ethanol, water, and freshly distilled benzaldehyde.
-
Catalyst Addition: Add sodium cyanide (96-98% purity).
-
Reaction: Heat the mixture to a gentle reflux for 30-60 minutes. The product will begin to crystallize from the hot solution.
-
Workup: Cool the reaction mixture in an ice bath to complete crystallization. Collect the crude this compound by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from 95% ethanol to obtain pure this compound.
Protocol 2: Step-by-Step Guide for Catalyst Concentration Optimization
-
Setup: Prepare a series of small-scale reactions in parallel (e.g., in vials or small flasks with stir bars).
-
Reagent Addition: To each reaction vessel, add the solvent system and the aldehyde substrate.
-
Catalyst Variation: Add the pre-weighed amounts of sodium cyanide to each respective vessel, corresponding to the desired mol% as outlined in Table 1.
-
Reaction Monitoring: Place all reactions in a heating block or oil bath at the same temperature and start stirring simultaneously. Monitor the progress of each reaction at regular intervals (e.g., every 15 minutes) using TLC.
-
Analysis: After a set reaction time (e.g., 1 hour), quench the reactions and perform a workup. Analyze the yield and purity of the product from each reaction to determine the optimal catalyst concentration.
References
-
Adams, R.; Marvel, C. S. This compound. Org. Synth.1921 , 1, 33; Coll. Vol.1941 , 1, 94. [Link]
-
Fujita, K.-i.; Iida, H.; Yamaguchi, R. Minimization of Amounts of Catalyst and Solvent in NHC-Catalyzed this compound Reactions of Solid Aldehydes: Mechanistic Consideration of Solid-to-Solid Conversion and Total Synthesis of Isodarparvinol B. ACS Omega2020 , 5 (17), 9996-10005. [Link]
-
Fujita, K.-i.; Iida, H.; Yamaguchi, R. Minimization of Amounts of Catalyst and Solvent in NHC-Catalyzed this compound Reactions of Solid Aldehydes: Mechanistic Consideration of Solid-to-Solid Conversion and Total Synthesis of Isodarparvinol B. ACS Publications2020 . [Link]
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Organic Chemistry Tutor. This compound Condensation. [Link]
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Wikipedia. This compound condensation. [Link]
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Sá, M. M. Mechanistic Pathways in Cyanide-Mediated this compound Condensation: A Comprehensive Electron Localisation Function (ELF) and Catastrophe Theory Analysis of the Umpolung Reaction. National Institutes of Health2022 . [Link]
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Thiamine-catalyzed this compound Condensation. [Link]
-
Massey, R. S.; Murray, J.; Collett, C. J.; Zhu, J.; Smith, A. D.; O'Donoghue, A. C. Kinetic and structure–activity studies of the triazolium ion-catalysed this compound condensation. Royal Society of Chemistry2020 . [Link]
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Mechanism Insight into the Cyanide-Catalyzed this compound Condensation: A Density Functional Theory Study. ResearchGate. [Link]
-
Linghu, X.; Bausch, C. C.; Johnson, J. S. Mechanism Insight into the Cyanide-Catalyzed this compound Condensation: A Density Functional Theory Study. ACS Publications2010 . [Link]
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Linghu, X.; Bausch, C. C.; Johnson, J. S. Mechanism insight into the cyanide-catalyzed this compound condensation: a density functional theory study. PubMed2010 . [Link]
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Linghu, X.; Johnson, J. S. Mechanism and scope of the cyanide-catalyzed cross silyl this compound reaction. PubMed2005 . [Link]
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Thiamine catalyzed this compound condensation failure. Sciencemadness Discussion Board2020 . [Link]
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This compound condensation of aromatic aldehydes catalysed by N,N-dimethylbenzimidazolium iodide and NaOH under green conditions. ScienceAsia2012 . [Link]
-
Sá, M. M. Mechanistic Pathways in Cyanide-Mediated this compound Condensation: A Comprehensive Electron Localisation Function (ELF) and Catastrophe Theory Analysis of the Umpolung Reaction. MDPI2022 . [Link]
-
This compound Condensation. Organic Chemistry Portal. [Link]
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This compound Condensation. Chem-Station Int. Ed.2015 . [Link]
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NHC-Catalyzed this compound Condensation – Is It All Down to the Breslow Intermediate? ResearchGate2015 . [Link]
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This compound condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions. Semantic Scholar2019 . [Link]
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What is this compound condensation? Quora2018 . [Link]
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This compound Condensation and Perkin Condensation. Pharmaguideline. [Link]
-
An Overview on the N-Heterocyclic Carbene-Catalyzed Aza-Benzoin Condensation Reaction. MDPI2018 . [Link]
-
Why thiamine hydrochloride does not give good yield in cross this compound condensation? ResearchGate2021 . [Link]
-
Polymer Supported Cyanide as an Efficient Catalyst in this compound Condensation: An Efficient Route to α-Hydroxy Carbonyl Compounds. Semantic Scholar. [Link]
-
This compound condensation. L.S.College, Muzaffarpur2020 . [Link]
-
This compound Condensation. [Link]
-
Polymer Supported Cyanide as an Efficient Catalyst in this compound Condensation: An Efficient Route to ?-Hydroxy Carbonyl Compounds. ResearchGate. [Link]
-
Efficient and Mild this compound Condensation Reaction Catalyzed by Simple 1-N-Alkyl-3-methylimidazolium Salts. ResearchGate. [Link]
-
This compound Condensation: Mechanism, Applications. Science Info2023 . [Link]
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Troubleshooting low yields in asymmetric benzoin condensation
Welcome to the technical support center for asymmetric benzoin condensation. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in this powerful C-C bond-forming reaction. Here, we address common issues with low yields and enantioselectivity through a series of targeted questions and answers, providing not just solutions but the underlying chemical principles to empower your experimental design.
Section 1: Catalyst System & Activation Failures
The heart of the asymmetric this compound condensation is the chiral N-heterocyclic carbene (NHC) catalyst. Problems with its generation, stability, or activity are the most common source of low yields.
Question 1: My reaction shows no product formation, and I only recover the starting aldehyde. What is the most likely cause?
This scenario strongly suggests a failure in generating the active NHC catalyst. The entire catalytic cycle hinges on the deprotonation of the azolium salt (precatalyst) to form the nucleophilic carbene.
Answer: The primary suspects are the base, the precatalyst integrity, and the reaction atmosphere.
-
Base Selection is Critical: The base must be strong enough to deprotonate the C2-proton of the azolium salt but not so strong that it promotes undesired side reactions like the Cannizzaro reaction. 1,8-Diazabicycloundec-7-ene (DBU) and potassium tert-butoxide (KOtBu) are common choices, but their effectiveness depends on the acidity of the specific precatalyst. Triazolium salts are generally more acidic than thiazolium or imidazolium salts and may require a weaker base.[1][2]
-
Precatalyst Purity and Handling: Azolium salts are often crystalline solids but can be hygroscopic. Water contamination can interfere with the base and quench the active NHC. Ensure your precatalyst is rigorously dried in vacuo before use.
-
Inert Atmosphere: While many NHC-catalyzed reactions are robust, the Breslow intermediate and the NHC itself can be sensitive to oxygen.[3] Performing the reaction under an inert atmosphere (Nitrogen or Argon) is a mandatory first step in troubleshooting to rule out oxidative catalyst deactivation.
Troubleshooting Protocol: Validating Your Catalyst System
Before committing your valuable substrate, perform a benchmark reaction with a simple, reliable aldehyde like benzaldehyde to confirm your catalyst system is active.
-
To a flame-dried Schlenk flask, add the chiral azolium salt precatalyst (e.g., 5 mol%).
-
Seal the flask, and evacuate and backfill with dry Nitrogen or Argon three times.
-
Add anhydrous solvent (e.g., THF, 0.1 M) via syringe.
-
Add the base (e.g., DBU, 5 mol%) via syringe and stir for 15-20 minutes at room temperature to allow for NHC generation.
-
Add benzaldehyde (1.0 equiv) via syringe.
-
Stir at the intended reaction temperature and monitor by TLC or GC/MS.
If this benchmark reaction fails, the issue lies with your precatalyst, base, solvent, or general technique, not the target substrate.
Question 2: I've observed that my reaction starts but stops before completion, resulting in a low yield. What could cause premature catalyst death?
Answer: Premature termination of the catalytic cycle points to catalyst deactivation or instability under the reaction conditions.
-
Catalyst Deactivation Pathway: One potential deactivation pathway involves the catalyst reacting with itself or impurities.[4] The choice of N-aryl substituent on the NHC is crucial; bulky groups like 2,4,6-trimethylphenyl (mesityl) often enhance catalyst stability and prevent dimerization.
-
Substrate-Induced Deactivation: Certain functional groups on the aldehyde substrate can react irreversibly with the NHC. For example, highly electrophilic aldehydes or those with acidic protons might lead to off-cycle reactions.
-
Temperature Sensitivity: While heating can increase reaction rates, it can also accelerate catalyst decomposition. If you are running the reaction at elevated temperatures, consider if a more thermally stable catalyst architecture is needed or if the reaction can be run at a lower temperature for a longer duration.
Section 2: Reaction Conditions & Optimization
Even with an active catalyst, suboptimal reaction conditions can severely limit yield and enantioselectivity.
Question 3: My yield is low, and I'm also seeing several byproducts. How do I identify and suppress them?
Answer: Byproduct formation indicates that competing reaction pathways are out-pacing the desired this compound condensation. The identity of the byproducts provides crucial clues.
-
Homo-Benzoin Adducts (in cross-reactions): In a cross-benzoin reaction between two different aldehydes (A and B), the formation of homo-adducts (A-A and B-B) is a common problem.[1][5] This is governed by the relative rates of reaction.
-
Solution: Add the more reactive aldehyde (typically the better acyl anion precursor) slowly via syringe pump to a solution of the catalyst and the less reactive aldehyde. This keeps the concentration of the more reactive partner low, disfavoring self-condensation.
-
-
Stetter Reaction Products: If your aldehyde or solvent contains trace amounts of an enone (α,β-unsaturated ketone), the nucleophilic Breslow intermediate can undergo a 1,4-conjugate addition (a Stetter reaction) instead of the desired 1,2-addition to another aldehyde.[1]
-
Product Racemization: The basic conditions required for NHC generation can also lead to enolization of the α-hydroxy ketone product, causing racemization and lowering the enantiomeric excess (ee).[3] This can be particularly problematic in reactions requiring long times or higher temperatures. Running the reaction at a lower temperature (e.g., -20 °C) can often suppress this.[3]
Catalytic Cycle and Common Failure Points
The following diagram illustrates the generally accepted Breslow mechanism for the NHC-catalyzed this compound condensation and highlights key areas for troubleshooting.[6]
Caption: The NHC catalytic cycle for this compound condensation.
Question 4: How does solvent choice impact my reaction yield?
Answer: The solvent plays a multifaceted role, influencing reactant solubility, catalyst activity, and the stability of charged intermediates. There is no single "best" solvent, and optimization is often required.
-
Polar Aprotic Solvents (THF, CH2Cl2, Dioxane): These are the most common choices. They generally provide good solubility for both the polar precatalyst and the organic substrates.
-
Protic Solvents (e.g., Water, Alcohols): While seemingly counterintuitive, some highly efficient asymmetric this compound condensations have been developed in water.[7][8] The hydrophobic effect can accelerate the reaction, but substrate solubility can be a major limitation.
-
Nonpolar Solvents (Toluene, Hexane): These are less common as they often lead to poor solubility of the azolium salt precatalyst, preventing efficient generation of the active NHC.
| Solvent | Type | Typical Observations | Reference |
| Tetrahydrofuran (THF) | Polar Aprotic | General-purpose, good starting point for optimization. | [4] |
| Dichloromethane (DCM) | Polar Aprotic | Good solubility, but volatility can be an issue. | |
| Toluene | Nonpolar | Often results in poor catalyst solubility and low yields. | [7] |
| Water | Polar Protic | Can lead to dramatic rate acceleration for some substrates. | [7][8] |
Table 1. General impact of solvent choice on asymmetric this compound condensation.
Section 3: Substrate Scope & Limitations
Not all aldehydes are created equal. The electronic and steric properties of your substrate can dramatically affect its suitability for this reaction.
Question 5: My reaction works well for aromatic aldehydes but fails for aliphatic aldehydes. Why is this and how can I overcome it?
Answer: This is a classic challenge in this compound condensation. The differences in reactivity and side reaction pathways between aromatic and aliphatic aldehydes are significant.
-
Acidity of Aldehyde Proton: Aliphatic aldehydes have more acidic α-protons. In the presence of the base used to generate the NHC, they can undergo self-aldol condensation, which competes directly with the this compound pathway.
-
Stability of Breslow Intermediate: The Breslow intermediate formed from aromatic aldehydes is stabilized by the aryl ring, making it more favorable to form.
-
Solutions:
-
Use a Milder Base: A less-coordinating base like a tertiary amine (e.g., DBU) is often preferred over ionic bases (e.g., KOtBu) for aliphatic aldehydes to minimize aldol side reactions.
-
Specialized Catalysts: Highly chemoselective catalysts have been developed that favor the cross-benzoin reaction between aliphatic and aromatic aldehydes or α-ketoesters.[9][10] Triazolium-based NHCs often show better performance and selectivity than thiazolium-based ones for these challenging substrates.[1]
-
Crossed Aza-Benzoin Reaction: In some cases, converting the aliphatic aldehyde to an imine and performing an aza-benzoin reaction can be a more successful strategy.[6]
-
Troubleshooting Workflow for Low Yields
Use this decision tree to systematically diagnose and solve issues with low reaction yields.
Caption: A systematic workflow for troubleshooting low yields.
References
Sources
- 1. This compound condensation - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 8. Item - NâHeterocyclic Carbene-Catalyzed Asymmetric this compound Reaction in Water - figshare - Figshare [figshare.com]
- 9. BJOC - Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions [beilstein-journals.org]
- 10. This compound Condensation [organic-chemistry.org]
Side products formation in the benzoin condensation reaction
Welcome to the technical support center for the benzoin condensation reaction. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this classic C-C bond-forming reaction. Here, we address common challenges, particularly the formation of side products, providing in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction outcomes.
Troubleshooting Guide: Side Product Formation
This section directly addresses specific experimental issues. Each entry details the potential cause, the underlying chemical mechanism, and actionable protocols to mitigate the problem.
Question 1: My reaction mixture and isolated product have a distinct yellow color, and the yield of white, crystalline this compound is low. What is happening?
Answer:
The most probable cause for a yellow-colored product is the formation of benzil (1,2-diphenylethane-1,2-dione), which is a known oxidation product of this compound.[1][2] this compound's secondary alcohol moiety is susceptible to oxidation, especially at elevated temperatures or upon exposure to atmospheric oxygen.
Causality and Mechanism:
The α-hydroxyketone structure of this compound makes the benzylic proton adjacent to the alcohol susceptible to abstraction. In the presence of an oxidant (like air) and potentially facilitated by base or metal ion impurities, the alcohol is oxidized to a ketone, yielding the yellow-colored diketone, benzil.[2][3]
Mitigation Protocol: Minimizing Benzil Formation
-
Inert Atmosphere: The most effective method to prevent oxidation is to exclude oxygen.
-
Setup: Assemble your reaction flask with a condenser and a gas inlet adapter (e.g., a three-way stopcock or a Schlenk line adapter).
-
Procedure: Purge the assembled, dry glassware with an inert gas (Nitrogen or Argon) for 5-10 minutes before adding reagents. Maintain a slight positive pressure of the inert gas throughout the reaction and cooling process.
-
-
Degas Solvents: Solvents can contain significant amounts of dissolved oxygen.
-
Procedure: Before use, degas your solvent (e.g., ethanol, water) by sparging with an inert gas for 15-20 minutes or by using several freeze-pump-thaw cycles for more sensitive reactions.
-
-
Control Reaction Temperature: Excessive heat can accelerate oxidation.
-
Procedure: Maintain the recommended reaction temperature (often around 60-65°C for thiamine-catalyzed reactions) using a temperature-controlled oil bath.[4] Avoid aggressive refluxing.
-
-
Purification: If benzil has already formed, it can be separated from this compound.
-
Recrystallization: this compound and benzil have different solubilities. Recrystallization from ethanol is often effective.[5][6] this compound is typically less soluble in cold ethanol than benzil, allowing for its selective crystallization. A detailed protocol is provided in the purification section below.
-
Question 2: My reaction has a low yield of this compound, and upon workup, I'm isolating significant amounts of benzoic acid and benzyl alcohol. Why is this competing reaction occurring?
Answer:
You are observing the Cannizzaro reaction , a classic disproportionation of aldehydes that lack α-hydrogens, such as benzaldehyde.[7][8] This reaction is base-induced and directly competes with the desired this compound condensation pathway, especially under strongly alkaline conditions.[9]
Causality and Mechanism:
The Cannizzaro reaction is initiated by the attack of a hydroxide ion on the aldehyde's carbonyl carbon.[7][10] The resulting tetrahedral intermediate then transfers a hydride ion (H⁻) to a second molecule of the aldehyde. This redox process results in one molecule being oxidized to a carboxylic acid (benzoic acid) and the other being reduced to a primary alcohol (benzyl alcohol).[7]
Mitigation Protocol: Suppressing the Cannizzaro Reaction
-
Control Basicity (Thiamine Catalyst): The thiamine-catalyzed reaction requires a base to generate the active ylide catalyst, but excess base promotes the Cannizzaro reaction.[11]
-
Procedure: Add the base (e.g., 3M NaOH) dropwise to the cooled solution of thiamine hydrochloride and benzaldehyde. Monitor the pH, ensuring it becomes basic enough to form the yellow ylide but avoiding strongly alkaline conditions. The temperature during base addition should be kept low (<20°C) to prevent catalyst degradation.[4]
-
-
Catalyst Choice: Traditional cyanide catalysis is less prone to the Cannizzaro side reaction because the cyanide ion (CN⁻) is a weaker base than hydroxide (OH⁻).[12] However, due to its extreme toxicity, cyanide is often avoided.[13]
-
Workup Strategy: If Cannizzaro products have formed, they can be removed during purification.
-
Extraction: Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with a saturated sodium bicarbonate solution. This will convert the acidic benzoic acid into its water-soluble sodium salt, which will move to the aqueous layer.[14] Benzyl alcohol is more polar than this compound and can often be partially removed during subsequent recrystallization steps.
-
Question 3: The reaction seems sluggish, and upon completion, a significant amount of unreacted benzaldehyde remains. What causes incomplete conversion?
Answer:
Incomplete conversion can stem from several factors, including impure starting materials, insufficient catalyst activity, or sub-optimal reaction conditions.
Causality and Mechanism:
-
Impure Benzaldehyde: Commercial benzaldehyde can oxidize on exposure to air, forming benzoic acid.[15] This acidic impurity can neutralize the base required to activate the thiamine catalyst or interfere with the cyanide-catalyzed mechanism, effectively inhibiting the reaction.
-
Catalyst Deactivation: The thiamine-derived catalyst is sensitive to heat and prolonged exposure to strong bases.[4] If the reaction temperature is too high or the base is added too quickly, the catalyst can decompose.
-
Reversibility: The this compound condensation is a reversible reaction.[16] If the product does not precipitate from the reaction mixture, the equilibrium may not be sufficiently driven towards the product side.
Mitigation Protocol: Ensuring Complete Conversion
-
Purify Benzaldehyde: Always use freshly distilled or purified benzaldehyde for best results.
-
Procedure: Wash commercial benzaldehyde with an equal volume of 10% sodium carbonate solution in a separatory funnel to remove benzoic acid. Separate the layers, dry the organic layer with anhydrous magnesium sulfate, and distill under reduced pressure, collecting the fraction boiling at 178–180°C.[15]
-
-
Optimize Catalyst Activation and Reaction Conditions:
-
Thiamine Catalyst: Ensure the thiamine hydrochloride solution turns yellow upon careful, cooled addition of base, indicating the formation of the active ylide.[6] Maintain the reaction temperature between 60-65°C.[4]
-
Reaction Time: While some protocols suggest 1-1.5 hours, allowing the reaction to proceed longer (e.g., 2-3 hours or even overnight at a slightly lower temperature) can sometimes improve yields, especially if crystallization is slow.[1]
-
-
Induce Crystallization: Since the reaction is an equilibrium, forcing the product out of solution can drive the reaction to completion.
-
Procedure: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solution's surface. Alternatively, add a small seed crystal of pure this compound.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the pros and cons of using cyanide versus thiamine as a catalyst?
A1: The choice of catalyst is a critical decision balancing efficiency, safety, and environmental impact.
| Feature | Cyanide (NaCN, KCN) | Thiamine HCl (Vitamin B1) | Advanced N-Heterocyclic Carbenes (NHCs) |
| Efficiency | High yields, fast reaction times (often <1 hour).[15] | Good to moderate yields, slower reaction times (1-24+ hours).[17] | High to excellent yields, often fast.[17] |
| Safety | Extremely Toxic. Requires careful handling and a dedicated quench protocol (e.g., bleach). | Non-toxic, "green" alternative.[11][13] | Generally low toxicity, but precursors can be hazardous. |
| Conditions | Typically aqueous ethanol, reflux. | Aqueous ethanol, requires careful pH and temperature control.[4] | Various organic solvents, often requires strong, non-aqueous bases (e.g., DBU, KHMDS). |
| Side Reactions | Less prone to Cannizzaro reaction. | Sensitive to base concentration, can lead to Cannizzaro products. | Can be highly selective, minimizing side reactions. |
| Asymmetry | Achiral, produces racemic this compound. | Achiral, produces racemic this compound. | Chiral NHCs can induce high enantioselectivity.[18] |
Q2: How do I properly purify my crude this compound product?
A2: Recrystallization is the most common and effective method for purifying this compound from side products like benzil and unreacted benzaldehyde.[14][19]
Standard Protocol: Recrystallization of this compound from Ethanol
-
Dissolution: Place the crude this compound product in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol—just enough to dissolve the solid completely.[15][20] Keep the ethanol near its boiling point on a hot plate.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this process.
-
Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for 15-20 minutes to maximize the yield of crystallized product.[20]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[19]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities (the "mother liquor").[20]
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator. Confirm purity by taking a melting point (pure this compound: 134-137°C).
Q3: Can this reaction be used for aldehydes other than benzaldehyde?
A3: Yes, the this compound condensation is applicable to a range of aromatic aldehydes and can even be extended to aliphatic aldehydes under certain conditions.[21][22] However, side product formation becomes more complex.
-
Substituted Aromatic Aldehydes: The reaction is greatly affected by the nature of substituents on the aromatic ring. Electron-withdrawing groups (like nitro) can inhibit the reaction, while strong electron-donating groups (like dimethylamino) can also cause issues.[12][23]
-
Crossed-Benzoin Condensation: Using two different aldehydes can produce unsymmetrical benzoins. However, this often leads to a mixture of four products (two symmetrical and two unsymmetrical benzoins), creating a significant purification challenge.[16][23] Careful selection of aldehydes, where one acts as a donor and the other as an acceptor, is necessary to achieve selectivity.[23]
Sources
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- 2. ijarsct.co.in [ijarsct.co.in]
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- 4. Sciencemadness Discussion Board - Thiamine catalyzed this compound condensation failure - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Benzil by Oxidation of this compound with Nitric Acid - Edubirdie [edubirdie.com]
- 6. m.youtube.com [m.youtube.com]
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- 9. Three competitive transition states in the this compound condensation compared to the clear rate-determining step in the Cannizzaro reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. chemistwizards.com [chemistwizards.com]
- 11. chem.latech.edu [chem.latech.edu]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
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- 19. chem.libretexts.org [chem.libretexts.org]
- 20. youtube.com [youtube.com]
- 21. This compound Condensation and Perkin Condensation | Pharmaguideline [pharmaguideline.com]
- 22. byjus.com [byjus.com]
- 23. asianpubs.org [asianpubs.org]
Recrystallization techniques for purification of crude benzoin
Welcome to the technical support center for the purification of crude benzoin via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common issues encountered during this critical purification technique.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind recrystallizing this compound?
Recrystallization is a purification technique for solid organic compounds. The core principle relies on the differential solubility of the desired compound (this compound) and its impurities in a chosen solvent at different temperatures. An id[1][2]eal solvent will dissolve a large amount of this compound at an elevated temperature but only a small amount at lower temperatures. Impur[1][3]ities, ideally, will either be highly soluble in the solvent at all temperatures (remaining in the liquid phase, or mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration). As th[2]e saturated hot solution cools, the solubility of this compound decreases, leading to the formation of purified crystals, leaving the impurities behind in the solution.
[4]Q2: Which solvent is most effective for the recrystallization of this compound?
Ethanol, particularly 95% ethanol or an ethanol-water mixture, is a commonly recommended and effective solvent for this compound recrystallization. This [4][5][6]is due to this compound's high solubility in hot ethanol and significantly lower solubility in cold ethanol. A 70:[1]30 ethanol-water mixture is also frequently used. The a[3][7]ddition of water can further decrease the solubility of this compound at cold temperatures, potentially increasing the yield of recrystallized product. The selection of a solvent is critical and should be based on solubility tests to find a solvent that provides high recovery and well-formed crystals.
[8][9]Q3: What are the common impurities found in crude this compound?
Crude this compound synthesized via the this compound condensation of benzaldehyde can contain several impurities. These[8] can include unreacted benzaldehyde, by-products such as benzoic acid (from the oxidation of benzaldehyde), and residual solvents from the synthesis process. Natur[8]al this compound resin can contain other organic compounds like cinnamic acid derivatives. The p[8]resence of these impurities can lower and broaden the melting point of the this compound.
[1]Q4: How can I determine the purity of my recrystallized this compound?
The most common and accessible method for assessing the purity of recrystallized this compound is by measuring its melting point. Pure this compound has a sharp melting point range of 134-138°C. Impur[4][9][10][11]ities will typically cause the melting point to be lower and the range to be broader. Compa[1]ring the melting point of your recrystallized product to the literature value is a strong indicator of purity.
[14]Q5: What safety precautions should be taken during this compound recrystallization?
Ethanol is a flammable liquid, so heating should be done using a steam bath or a hot plate in a well-ventilated fume hood, away from open flames. Alway[12]s use boiling stones or a boiling stick when heating liquids to prevent bumping. Wear [12][13]appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handl[13][14]e hot glassware with care.
T[15]roubleshooting Guide
Problem 1: No crystals form upon cooling.
-
Cause A: Too much solvent was used. If an excessive amount of solvent is added, the solution will not be saturated upon cooling, and crystallization will not occur. *[1] Solution: Gently heat the solution to evaporate some of the solvent until the solution becomes saturated. You can test for saturation by dipping a glass rod into the solution and removing it; if crystals form on the rod as it cools, the solution is saturated.
-
Cause B: The cooling process is too slow or incomplete.
-
Solution: After allowing the solution to cool to room temperature, place it in an ice-water bath to further decrease the temperature and induce crystallization.
-
[18]Problem 2: The recrystallized product is still impure (low melting point, broad range).
-
Cause A: The cooling process was too rapid. Rapid cooling can trap impurities within the crystal lattice. *[1] Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.
-
[3][7]Cause B: Incomplete removal of the mother liquor. The mother liquor contains the dissolved impurities.
-
Solution: Ensure the crystals are washed with a small amount of ice-cold solvent during vacuum filtration to rinse away any adhering mother liquor. Using[7] solvent that is not cold will dissolve some of the product, reducing the yield.
-
-
Cause C: Insoluble impurities were not removed.
-
Solution: If insoluble impurities are present in the crude material, they should be removed by hot gravity filtration of the hot, saturated solution before cooling.
-
Problem 3: Low percent recovery of the recrystallized product.
-
Cause A: Too much solvent was used. As mentioned, this keeps more of the product dissolved in the mother liquor. *[1] Solution: Use the minimum amount of hot solvent necessary to dissolve the crude this compound.
-
[7]Cause B: Premature crystallization during hot filtration.
-
Solution: If hot filtration is necessary, use a pre-heated funnel and flask to prevent the solution from cooling and crystallizing prematurely.
-
-
Cause C: Washing the crystals with solvent that is not ice-cold.
-
Solution: Always use ice-cold solvent to wash the crystals during vacuum filtration to minimize dissolution of the product.
-
-
[7]Cause D: The product is still wet. Residual solvent will add to the weight, giving an artificially high yield initially, which then decreases as the product dries. *[16] Solution: Ensure the product is thoroughly dried to a constant weight before calculating the final yield.
[3]Problem 4: Oiling out instead of crystallization.
-
Cause A: The boiling point of the solvent is higher than the melting point of the solute. This can cause the solute to melt and separate as an oil rather than crystallizing.
-
Solution: While not typically an issue with this compound and ethanol, if this occurs, try using a lower-boiling point solvent or a solvent mixture.
-
-
Cause B: High concentration of impurities.
-
Solution: Vigorously scratching the oil with a glass rod can sometimes induce crystallization. If th[15]is fails, it may be necessary to perform a preliminary purification step or repeat the recrystallization.
-
Experimental Protocols
Standard Recrystallization of this compound
This protocol outlines the steps for purifying crude this compound using a 95% ethanol solvent system.
Materials:
-
Crude this compound
-
95% Ethanol
-
Erlenmeyer flasks
-
Hot plate or steam bath
-
Boiling stones or a boiling stick
-
Hirsch or Büchner funnel with filter paper
-
Vacuum filtration apparatus
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a boiling stone or stick. In a separate flask, heat the 95% ethanol to its boiling point. Add the minimum amount of hot ethanol to the crude this compound to completely dissolve it. It is[16] crucial to add the solvent in small portions and allow time for the solid to dissolve between additions to avoid using an excess of solvent.
-
[7]Cooling and Crystallization: Once the this compound is completely dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Slow [3]cooling promotes the formation of larger, purer crystals. After[3] the solution has reached room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
[7]Isolation: Collect the purified crystals by vacuum filtration using a Hirsch or Büchner funnel.
-
[15]Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any residual impurities from the mother liquor.
-
[7]Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. For a more thorough drying, the crystals can be transferred to a watch glass and air-dried or placed in a drying oven at a temperature well below the melting point of this compound.
-
[4]Analysis: Once dry, determine the mass of the purified this compound to calculate the percent recovery. Measure the melting point of the crystals to assess their purity.
D[9]ata Presentation
Solvent Selection for this compound Recrystallization
| Solvent | Boiling Point (°C) | This compound Solubility (Hot) | This compound Solubility (Cold) | Comments |
| Ethanol (95%) | 78 | High | Low[1] | Com[1]monly used and effective. Flammable. |
| [12]Water | 100 | Slightly soluble | Ins[9]oluble | Not[9] a good single solvent, but useful in mixtures with ethanol. |
| [3][7]Methanol | 65 | Soluble | Sparingly soluble | Can be used, but ethanol is more common. |
| [17]Toluene | 111 | Soluble | Sparingly soluble | Higher boiling point makes it more difficult to remove. |
| [17]Ethyl Acetate | 77 | Very high | Mod[18][19]erate | High solubility at low temperatures may lead to lower yields. |
| Cyclohexane | 81 | Low | Ver[18][19]y low | Generally a poor solvent for this compound. |
Visualizations
Workflow for this compound Recrystallization
Caption: A flowchart of the this compound recrystallization process.
References
- Recrystallization 2. (n.d.).
- Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. (n.d.).
- Part 2. (revised 7/10). Recrystallize this compound if you did not do it the previous. (n.d.).
- EduBirdie. (n.d.). Benzil by Oxidation of this compound with Nitric Acid.
- Recrystallization Lab: Procedure & Safety. (n.d.). Studylib.
- This compound Synthesis Lab: Coenzyme Chemistry & Condensation. (n.d.). Studylib.
- Recrystallization. (2022, March 16). XULA Digital Commons.
- This compound. (n.d.). Organic Syntheses Procedure.
- Wikipedia. (n.d.). This compound (organic compound).
- What are the possible impurities in this compound and how to remove them? (2025, July 31). Blog.
- This compound Synthesis Day 3: Crystallization Purification. (2020, July 14). YouTube.
- 9: Multistep Synthesis (Experiment). (2020, June 29). Chemistry LibreTexts.
- This compound. (n.d.). atamankimya.com.
- Recrystallization of Benzoic Acid. (n.d.). Alfa Chemistry.
- Material Safety Data Sheet - this compound MSDS. (2005, September 10).
- Why does pure this compound have a melting point of 137C in terms of its bonding and structure of the molecule? (2017, December 7). Quora.
- This compound - SAFETY DATA SHEET. (n.d.).
- This compound | 579-44-2. (2025, September 23). ChemicalBook.
- EXPERIMENT 2 GENERAL SAFETY CONSIDERATIONS. (n.d.). Dr. Nerz.
- Experiment 4 purification - recrystallization of benzoic acid | PDF. (n.d.). Slideshare.
-
Solubility Modeling and Mixing Properties for this compound in Different Monosolvents and Solvent Mixtures at the Temperature Range from 273.15 to 313.15 K. (2018, January 8). Journal of Chemical & Engineering Data - ACS Publications. Retrieved from [Link]
-
Solubility Modeling and Mixing Properties for this compound in Different Monosolvents and Solvent Mixtures at the Temperature Range from 273.15 to 313.15 K. (n.d.). ResearchGate. Retrieved from [Link]
- This compound. (n.d.).
- This compound | 119-53-9. (2025, December 31). ChemicalBook.
-
This compound | C14H12O2 | CID 8400. (n.d.). PubChem - NIH. Retrieved from [Link]
-
This compound Resin: An Overview on Its Production Process, Phytochemistry, Traditional Use and Quality Control. (2023, May 14). PubMed Central. Retrieved from [Link]
- Recrystallization of Benzoic Acid. (n.d.).
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Technical Support Center: Managing Competing Cannizzaro Reaction in Benzoin Synthesis
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the benzoin synthesis, specifically the competing Cannizzaro reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of this compound and its derivatives.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing causative explanations and actionable solutions.
Q1: My this compound yield is significantly lower than expected, and I've isolated benzoic acid and benzyl alcohol as byproducts. What's causing this?
A1: You are observing the classic signs of a competing Cannizzaro reaction. This side reaction becomes significant under conditions that favor it over the desired this compound condensation. The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde (like benzaldehyde) into a primary alcohol and a carboxylic acid.[1][2]
Root Causes & Corrective Actions:
-
Excessively Strong Base Concentration: The Cannizzaro reaction's rate is typically second order in aldehyde and first or even second order in base, making it highly sensitive to hydroxide concentration.[2] The this compound condensation, catalyzed by thiamine, requires a base to deprotonate the thiamine hydrochloride to its active ylide form, but an overly high concentration will accelerate the Cannizzaro pathway.[3]
-
Solution: Carefully control the amount of base (e.g., NaOH or KOH) added. Use a calibrated pH meter or indicator paper to ensure the pH is just basic enough (around 8-10) to generate the thiamine ylide without creating a strongly alkaline environment. Add the base dropwise and with cooling to prevent localized areas of high concentration.[3]
-
-
Elevated Reaction Temperature: Higher temperatures can favor the Cannizzaro reaction. While the this compound condensation requires heating (typically around 60-65°C), excessive temperatures can promote the undesired pathway.[4][5]
-
Impure Benzaldehyde: Benzaldehyde can oxidize over time to benzoic acid, especially when exposed to air.[6] The presence of benzoic acid can alter the pH and reaction environment.
Q2: The reaction mixture turned a dark red or brown color, and upon workup, I recovered mostly unreacted benzaldehyde or a sticky polymer.
A2: This often indicates catalyst decomposition or polymerization of the aldehyde. The thiamine catalyst is sensitive to both heat and prolonged exposure to a basic medium.
Root Causes & Corrective Actions:
-
Catalyst Inactivation: The active thiamine ylide can decompose if the initial solution is not handled correctly. Adding the base to a warm thiamine solution or allowing the mixture to stand for too long before adding the aldehyde can lead to catalyst degradation.[5]
-
Solution: Prepare the catalyst solution by dissolving thiamine hydrochloride in water, adding ethanol, and then cooling the mixture in an ice bath before the dropwise addition of the cold base solution.[4] The temperature during base addition should be kept low, ideally below 20°C, and some protocols recommend below 5-6°C.[3] Add the benzaldehyde promptly after the catalyst solution has been prepared and turned a pale yellow color.[5]
-
-
Aldehyde Polymerization: Benzaldehyde can polymerize under certain conditions, leading to the formation of a "goo."[6] This can be exacerbated by impurities or improper reaction conditions.
-
Solution: Ensure high-purity benzaldehyde is used.[7] Adhering to the correct order of addition and temperature control for catalyst formation is critical. If polymerization occurs, the product is often difficult to salvage; focus on optimizing the setup for the next attempt.
-
Q3: No crystals of this compound have formed, even after cooling the reaction mixture for an extended period.
A3: This issue points to either a failed reaction or problems with product crystallization.
Root Causes & Corrective Actions:
-
Reaction Failure: If the conditions were not optimal (e.g., inactive catalyst, wrong temperature), the condensation may not have occurred to any significant extent.
-
Solution: Re-evaluate your entire procedure. Check the purity of reagents, the order of addition, and temperature logs. A small-scale test reaction can help identify the problematic step.
-
-
Crystallization Issues: this compound can sometimes remain supersaturated in the ethanol/water mixture.
-
Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface.[8] Alternatively, add a small seed crystal of pure this compound to the cooled solution.[8] If the product has oiled out, try adding a small amount of cold water to see if it solidifies.
-
| Problem | Primary Cause | Recommended Solution(s) |
| Low Yield, Presence of Benzoic Acid & Benzyl Alcohol | Competing Cannizzaro Reaction | Lower base concentration; Maintain temperature at 60-65°C; Use pure benzaldehyde. |
| Dark Reaction Color, Polymer Formation | Catalyst Decomposition / Aldehyde Polymerization | Prepare catalyst at low temperature (<20°C); Add benzaldehyde promptly after catalyst formation. |
| No Product Crystallization | Reaction Failure or Supersaturation | Review and optimize reaction conditions; Induce crystallization via scratching or seeding. |
Section 2: Frequently Asked Questions (FAQs)
Q4: What is the fundamental difference between the this compound and Cannizzaro reaction mechanisms?
A4: The core difference lies in the initial nucleophilic attack and the subsequent reaction pathway.
-
This compound Condensation: This is a C-C bond-forming reaction. It relies on a catalyst (like cyanide or the thiamine ylide) to achieve "umpolung" or polarity reversal of the aldehyde's carbonyl carbon.[9] The catalyst attacks the benzaldehyde carbonyl, and through a series of steps, the former carbonyl carbon becomes a nucleophile (as a resonance-stabilized carbanion) that attacks a second molecule of benzaldehyde.[10][11]
-
Cannizzaro Reaction: This is a redox disproportionation reaction.[2] A hydroxide ion (OH⁻) acts as the nucleophile, attacking the aldehyde carbonyl. The key step is the transfer of a hydride ion (H⁻) from the resulting tetrahedral intermediate to a second molecule of aldehyde, thereby oxidizing the first molecule to a carboxylic acid and reducing the second to an alcohol.[12][13]
Q5: Why is thiamine (Vitamin B1) used as a "green" alternative to cyanide for the this compound condensation?
A5: Thiamine hydrochloride is a safe, edible vitamin, whereas sodium or potassium cyanide are highly toxic.[10][14] Mechanistically, thiamine serves the same fundamental purpose as cyanide: it is a good nucleophile, can stabilize the key carbanionic intermediate through resonance (acting as an "electron sink"), and is a good leaving group to regenerate the catalyst and release the this compound product.[3][15] The active catalytic species is the ylide formed by deprotonating the thiazolium ring of thiamine.[11] This makes the thiamine-catalyzed reaction a much safer and more environmentally benign procedure suitable for academic and industrial labs.[14]
Q6: How does the base concentration critically influence the competition between these two reactions?
A6: The base plays a dual but concentration-dependent role.
-
In this compound Condensation: A catalytic amount of a relatively mild base is required to deprotonate the thiamine hydrochloride (pKa ~4.8) to form the active thiazolium ylide.[3] This process initiates the desired catalytic cycle.
-
In the Cannizzaro Reaction: This reaction requires a stoichiometric amount of a strong base.[12] The reaction rate is directly proportional to the hydroxide ion concentration.[2] Therefore, as the base concentration increases, the rate of the Cannizzaro reaction increases much more dramatically than the rate of the desired this compound condensation, leading to the formation of undesired byproducts.[16]
Section 3: Key Mechanisms & Workflows
Mechanistic Comparison
The following diagrams illustrate the distinct pathways of the thiamine-catalyzed this compound condensation and the base-induced Cannizzaro reaction.
Caption: Competing Reaction Pathways
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving issues when the Cannizzaro reaction is observed.
Caption: Troubleshooting Logic
Section 4: Optimized Protocol for Thiamine-Catalyzed this compound Synthesis
This protocol is designed to maximize the yield of this compound while minimizing the Cannizzaro side reaction.
Materials:
-
Thiamine hydrochloride: 0.7 g (2.08 mmol)
-
Deionized water: 1.5 mL
-
95% Ethanol: 6 mL
-
3M Sodium hydroxide (NaOH) solution, chilled
-
Benzaldehyde, pure: 4.0 mL (39 mmol)
-
100 mL round-bottom flask
-
Magnetic stir bar and stir plate
-
Ice bath
-
Water bath for heating
Procedure:
-
Catalyst Preparation:
-
In a 100 mL round-bottom flask, dissolve 0.7 g of thiamine hydrochloride in 1.5 mL of deionized water.
-
Add 6 mL of 95% ethanol to the solution.
-
Cool the flask in an ice bath until the temperature of the solution is below 5°C.
-
-
Ylide Formation:
-
While stirring vigorously in the ice bath, slowly add 1.5 mL of chilled 3M NaOH solution dropwise over 10 minutes.
-
Ensure the temperature does not rise above 6°C during the addition. The solution should turn a pale yellow, indicating the formation of the active thiamine ylide.
-
-
Reaction:
-
To the cold catalyst solution, add 4.0 mL of pure benzaldehyde.
-
Remove the flask from the ice bath and place it in a water bath preheated to 65°C.
-
Heat the mixture with stirring at 65°C for 60-90 minutes.[4]
-
-
Isolation and Purification:
-
After heating, allow the reaction mixture to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.[4]
-
Collect the crude this compound crystals by vacuum filtration.
-
Wash the crystals with cold deionized water to remove any residual base or catalyst.
-
Recrystallize the crude product from a minimal amount of a hot ethanol-water mixture to obtain pure, white crystals of this compound.
-
References
-
PierpaLab. (2025, April 10). This compound Condensation with Thiamine. Available from: [Link]
-
University of Colorado, Boulder. (n.d.). This compound Condensation. Available from: [Link]
-
Mount Holyoke College. (n.d.). The this compound Condensation. Available from: [Link]
-
NileRed. (2021, January 26). This compound condensation of benzaldehyde using thiamine [Video]. YouTube. Available from: [Link]
-
Sciencemadness.org. (n.d.). Thiamine Catalyzed this compound Condensation. Available from: [Link]
-
Sciencemadness.org. (n.d.). This compound condensation catalyzed by thiamine (n°38). Available from: [Link]
-
NileRed. (2018, September 3). This compound Condensation Reaction using Thiamine HCl [Video]. YouTube. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Three competitive transition states in the this compound condensation compared to the clear rate-determining step in the Cannizzaro reaction. Organic & Biomolecular Chemistry. Available from: [Link]
-
Study.com. (n.d.). Why are thiamine and cyanide good catalysts for the this compound condensation reaction?. Available from: [Link]
-
Wikipedia. (n.d.). Cannizzaro reaction. Available from: [Link]
-
Nagendrappa, G. (n.d.). This compound Condensation. The Cyanide Connection with Tapioca and Vitamin B1. Resonance. Available from: [Link]
-
ResearchGate. (2014). Three competitive transition states in the this compound condensation compared to the clear rate-determining step in the Cannizzaro reaction. Available from: [Link]
-
Chemistry LibreTexts. (2014, August 29). 17.7: Vitamin B1. Available from: [Link]
-
Wikipedia. (n.d.). This compound condensation. Available from: [Link]
-
Allen Institute. (n.d.). Cannizzaro Reaction Mechanism. Available from: [Link]
-
Aakash Institute. (n.d.). Name reactions Types, List, Aldol condensation & Cannizzaro Reaction. Available from: [Link]
-
Sciencemadness Discussion Board. (2020, July 7). Thiamine catalyzed this compound condensation failure. Available from: [Link]
-
L.S.College, Muzaffarpur. (2021, December 9). Cannizzaro reaction. Available from: [Link]
-
SlidePlayer. (n.d.). Cannizzaro Reaction. Available from: [Link]
-
ResearchGate. (2021, June 13). Why thiamine hydrochloride does not give good yield in cross this compound condensation?. Available from: [Link]
-
Chemistry LibreTexts. (2023, January 22). Cannizzaro Reaction. Available from: [Link]
-
Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Available from: [Link]
-
Organic Syntheses. (n.d.). This compound. Available from: [Link]
-
YouTube. (2021, January 23). This compound Condensation and Cannizzaro's Reaction. Available from: [Link]
-
Chemist Wizards. (n.d.). Cannizzaro Reaction. Available from: [Link]
-
University of Technology, Iraq. (n.d.). Cannizzaro Reaction. Available from: [Link]
-
Chegg. (2021, October 10). Create a lab report on The this compound Condensation and Subsequent Reactions. Available from: [Link]
-
Beyond Benign. (n.d.). This compound Condensation. Available from: [Link]
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Optimization of reaction time and temperature for benzoin synthesis
Welcome to the technical support center for the optimization of benzoin synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this classic carbon-carbon bond-forming reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues you may encounter during the this compound condensation, providing probable causes and actionable solutions.
Question 1: My reaction yielded very little or no this compound product. What went wrong?
Answer:
Low or no yield in a this compound condensation is a frequent issue stemming from several potential sources. A systematic check of your reagents and reaction conditions is the best approach.
-
Purity of Benzaldehyde: Benzaldehyde is notoriously susceptible to air oxidation, forming benzoic acid.[1][2][3] The presence of benzoic acid can inhibit the reaction, particularly in thiamine-catalyzed condensations, by neutralizing the basic conditions required to activate the catalyst.[4]
-
Catalyst Activity (Thiamine-based): Thiamine hydrochloride requires deprotonation by a base (like NaOH) to form the active thiamine ylide catalyst.[6][7]
-
Cause: The base may have been added too quickly, causing the temperature to rise and potentially decompose the heat-sensitive thiamine catalyst.[2][6] Alternatively, the base might not be sufficiently concentrated or may have degraded over time.
-
Solution: Add the base dropwise to the thiamine solution while cooling it in an ice bath to keep the temperature from rising significantly.[2][6][8] Ensure your base solution is fresh and of the correct concentration.
-
-
Reaction Time and Temperature: The this compound condensation, especially when catalyzed by thiamine, can be slow at room temperature.[2][9]
-
Cause: Insufficient reaction time or suboptimal temperature can lead to low conversion. While heating can accelerate the reaction, excessive heat can degrade the thiamine catalyst.[2]
-
Solution: For thiamine-catalyzed reactions, a common approach is to heat the mixture gently (e.g., 60-65°C) for 1-2 hours or to let it react at room temperature for an extended period (24 hours or more).[2][3][10][11] The cyanide-catalyzed reaction is often faster and can be completed by boiling for as little as 30 minutes.[5]
-
-
Solvent System: The solubility of reactants is crucial. Benzaldehyde is poorly soluble in water, which can hinder the reaction if the solvent system is not appropriate.[12][13]
Question 2: The reaction worked, but it was very slow, or the product took a long time to crystallize. How can I speed it up?
Answer:
Reaction rate is a function of temperature, concentration, and catalyst efficiency.
-
Temperature Optimization:
-
For thiamine-catalyzed reactions, gently heating the mixture in a water bath to around 60°C can significantly increase the rate compared to room temperature reactions.[10][11][16] Be careful not to overheat, as this can degrade the catalyst.[2][3]
-
For cyanide-catalyzed reactions, refluxing the mixture for about 30 minutes is typically sufficient.[5] Some reports even note complete reaction in as little as five to ten minutes under boiling conditions, possibly initiated by seed crystals.[5]
-
-
Catalyst Choice:
-
Cyanide is a highly efficient and fast catalyst for the this compound condensation.[10][17] However, due to its extreme toxicity, N-heterocyclic carbenes (NHCs) like thiamine are often preferred for safety.[7][9] Other NHCs derived from imidazolium or triazolium salts can also offer enhanced catalytic activity.[18][19][20]
-
-
Inducing Crystallization:
-
If the product does not crystallize upon cooling, several techniques can be employed.
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus.[6][8] This creates microscopic imperfections that can serve as nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure this compound to the cooled solution to induce crystallization.[8]
-
Concentration: If the product is too soluble, you may need to partially evaporate the solvent to reach a supersaturated state before cooling.
-
Question 3: My final product is a yellow oil or discolored solid, not the expected white crystals. What are the impurities and how can I remove them?
Answer:
A yellow or oily product indicates the presence of impurities. The most common culprits are unreacted benzaldehyde, oxidation by-products, and side-reaction products.
-
Common Impurities:
-
Unreacted Benzaldehyde: This is a frequent impurity if the reaction did not go to completion.[1]
-
Benzoic Acid: Formed from the oxidation of benzaldehyde.[1]
-
Benzil: The α-hydroxy ketone product (this compound) can be oxidized to the α-diketone (benzil), especially if the reaction is exposed to air for prolonged periods at elevated temperatures.[21]
-
-
Purification Protocol: Recrystallization
-
Recrystallization is the most effective method for purifying crude this compound.[1][6][22]
-
Solvent Choice: 95% ethanol is a common and effective solvent.[2][6][23] this compound is highly soluble in hot ethanol but much less soluble at low temperatures, while impurities like unreacted benzaldehyde tend to remain in the cold solvent.[1]
-
Procedure:
-
Dissolve the crude product in the minimum amount of boiling 95% ethanol.[22][23]
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Further cool the flask in an ice bath to maximize the recovery of the crystallized product.[6][23]
-
Wash the collected crystals with a small amount of cold solvent (e.g., a cold water-ethanol mixture) to remove any adhering mother liquor containing dissolved impurities.[2][23]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the thiamine-catalyzed this compound condensation?
A1: There is a trade-off between reaction rate and catalyst stability. A common practice is to gently heat the reaction at 60-65°C for 1-2 hours.[3][10][11] This provides a reasonable reaction rate without significant degradation of the thiamine catalyst. Alternatively, the reaction can be left to proceed at room temperature for 24 hours or longer, which is a milder but slower method.[2][8][24]
Q2: How long should I run the reaction?
A2: This depends on the catalyst and temperature:
-
Thiamine-catalyzed (at 60-65°C): Typically 1-2 hours is sufficient.[6][10]
-
Thiamine-catalyzed (at room temp): A minimum of 24 hours is often recommended.[2][8][24] Some procedures allow the reaction to stand for up to a week.[8][12]
-
Cyanide-catalyzed (at reflux): The reaction is often complete within 30 minutes.[5]
Q3: How can I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is an excellent method to monitor the consumption of benzaldehyde and the formation of this compound.[11][21][25]
-
Procedure: Spot the starting material (benzaldehyde), the reaction mixture, and a co-spot (both starting material and reaction mixture) on a silica gel TLC plate.[26]
-
Eluent: A non-polar solvent system like dichloromethane or a mixture of hexane and ethyl acetate is suitable.
-
Interpretation: Benzaldehyde is less polar and will have a higher Rf value than the more polar this compound product, which contains a hydroxyl group.[11][27] The reaction is complete when the spot corresponding to benzaldehyde has disappeared or is very faint.
Q4: What is the role of the base (e.g., NaOH) in the thiamine-catalyzed reaction?
A4: The base is crucial for generating the active catalyst. Thiamine hydrochloride is a salt. The base deprotonates the acidic proton on the thiazolium ring of thiamine, forming a nucleophilic ylide (an N-heterocyclic carbene).[6][7] This ylide is the true catalytic species that attacks the aldehyde.[18]
Q5: Can I use other aldehydes besides benzaldehyde?
A5: Yes, the this compound condensation can be performed with various aromatic aldehydes.[18][28] Electron-releasing groups on the aromatic ring generally give good yields, while electron-withdrawing groups can sometimes lead to sluggish reactions.[10][19] The reaction can also be extended to aliphatic aldehydes, though conditions may need further optimization.[18]
Data Summary & Protocols
Table 1: Recommended Reaction Conditions
| Catalyst | Temperature | Typical Reaction Time | Key Considerations |
| Thiamine HCl / NaOH | Room Temperature | 24 - 48 hours[2][8] | "Green" and safe; slower kinetics.[9] |
| Thiamine HCl / NaOH | 60 - 65 °C | 1 - 2 hours[10][16] | Faster than room temp; risk of catalyst degradation if overheated.[2][3] |
| Sodium Cyanide (NaCN) | Reflux (in aq. Ethanol) | 30 minutes[5] | Highly efficient and fast; extremely toxic.[7][10] |
Experimental Protocol: Thiamine-Catalyzed Synthesis of this compound
This protocol is adapted from established green chemistry procedures.[2][8][10][24]
-
Catalyst Preparation: In a 50 mL Erlenmeyer flask, dissolve 0.80 g of thiamine hydrochloride in 2.5 mL of water.[2]
-
Add 7.5 mL of 95% ethanol to the thiamine solution. Cool the flask in an ice bath for several minutes.[2]
-
In a separate small flask, cool 1.5 mL of 5M NaOH in the ice bath.[2]
-
While swirling the thiamine solution in the ice bath, add the cooled 5M NaOH dropwise over 3-5 minutes. A yellow color, indicative of the active ylide catalyst, should appear.[6]
-
Reaction: Remove the flask from the ice bath and add 5.0 mL of fresh benzaldehyde all at once. Swirl to mix thoroughly.[2]
-
Seal the flask with parafilm and either:
-
Workup & Isolation: Cool the reaction mixture in an ice bath to induce crystallization. If crystals are slow to form, scratch the inside of the flask with a glass rod.[6][8]
-
Collect the crude this compound crystals by vacuum filtration.[8]
-
Wash the crystals with 10-15 mL of a cold 2:1 mixture of water and 95% ethanol to remove soluble impurities.[2]
-
Purification: Recrystallize the crude product from a minimal amount of hot 95% ethanol (approximately 8 mL per gram of crude product).[2]
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry.
Visualizing the Process
This compound Condensation Troubleshooting Workflow
This diagram outlines a logical sequence for diagnosing and solving common issues in this compound synthesis.
Caption: Troubleshooting workflow for low this compound yield.
Thiamine-Catalyzed this compound Condensation Mechanism
This diagram illustrates the key steps in the catalytic cycle using thiamine.
Caption: Catalytic cycle of the thiamine-mediated this compound condensation.
References
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- Thiamine Catalyzed this compound Condensation. (n.d.). Sciencemadness.org.
- The this compound Condensation. (n.d.). American Chemical Society.
- This compound Condensation Reaction using Thiamine HCl. (2018, September 3). YouTube.
- What are the possible impurities in this compound and how to remove them? (2025, July 31). Blog.
- This compound Condensation. (n.d.). Indian Academy of Sciences.
- Multistep Synthesis (Experiment). (2020, June 29). Chemistry LibreTexts.
- This compound addition. (n.d.). Wikipedia.
- A Comparative Guide to Alternative Catalysts for the this compound Condensation Reaction. (n.d.). Benchchem.
- Organic Chem Lab: this compound Condensation. (n.d.). PDF.
- Organic Chem: this compound Synthesis Guide. (n.d.). PDF.
- This compound. (n.d.). Organic Syntheses Procedure.
- Synthesis of this compound under supramolecular catalysis involving cyclodextrins in water: application for the preparation of the antiepileptic drug phenytoin. (2022, April 4). RSC Publishing.
- The Mechanism of the this compound Condensation. (n.d.). Organic Chemistry Tutor.
- Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions. (2016, March 9). PMC.
- This compound Synthesis Day 3: Crystallization Purification. (2020, July 14). YouTube.
- This compound Condensation. (2020, July 23). YouTube.
- This compound Condensation. (n.d.). ResearchGate.
- Solved B A student monitoring a this compound condensation by TLC. (2021, April 6). Chegg.com.
- This compound condensation of aromatic aldehydes catalysed by N,N-dimethylbenzimidazolium iodide and NaOH under green conditions. (2012, December 6). ScienceAsia.
- Synthesis of this compound under supramolecular catalysis involving cyclodextrins in water: application for the preparation of the ant. (2022, April 4). SciSpace.
- This compound Condensation. (2020, May 27). YouTube.
- The progress of the reaction was monitored by TLC. After completion... (n.d.). ResearchGate.
- How To: Monitor by TLC. (n.d.). University of Rochester Department of Chemistry.
- Thiamine catalyzed this compound condensation failure. (2020, July 8). Sciencemadness Discussion Board.
- This compound Condensation. (n.d.). Organic Chemistry Portal.
- Why might the presence of benzoic acid be harmful to the this compound condensation? (2016, October 6). Quora.
- Green Synthesis of this compound Derivatives Using Coenzyme Catalyzed Benzion Condensation Reaction. (n.d.). Worldwidejournals.com.
- This compound condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions. (n.d.). Semantic Scholar.
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Technical Support Center: Overcoming Poor Solubility of Benzoin Derivatives in Polymerization Media
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for photoinitiated polymerization. This guide is designed for researchers, scientists, and drug development professionals who utilize benzoin-derived photoinitiators and encounter challenges related to their solubility. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to empower you to troubleshoot effectively and optimize your experiments.
This document moves beyond a simple FAQ list. It is structured to first build a foundational understanding of the problem, then provide actionable troubleshooting steps and advanced strategies, all supported by scientific evidence and practical protocols.
Section 1: Understanding the Core Challenge: The "Why" of Poor Solubility
Before diving into solutions, it's crucial to understand the root cause of the problem. Answering the "why" allows for more intuitive and effective troubleshooting.
Q: Why are many this compound derivatives poorly soluble in common polymerization media?
A: The solubility challenge stems from a fundamental mismatch in molecular properties between the photoinitiator and the surrounding medium.
-
Molecular Structure: this compound and its derivatives are characterized by multiple aromatic (phenyl) rings.[1][2] These rings are rigid, planar, and largely non-polar, creating a crystalline structure that requires significant energy to break down.
-
Polarity Mismatch: Many common polymerization systems are based on non-polar or moderately polar monomers, such as acrylates and methacrylates. The relatively polar nature of the α-hydroxy ketone functional group in this compound is often insufficient to overcome the non-polar character of the rest of the molecule, leading to poor miscibility in these monomers.[3][4] The principle of "like dissolves like" is key; a significant disparity in solubility parameters between the initiator and the medium results in poor solubility.[3]
-
Hydrogen Bonding: While the hydroxyl group on this compound can participate in hydrogen bonding, which aids solubility in protic solvents like alcohols, it is less effective in the aprotic environments typical of many bulk monomer systems.[3][5]
Q: How exactly does poor solubility negatively impact my polymerization experiment?
A: The insolubility of a photoinitiator is not a minor inconvenience; it directly and detrimentally affects the polymerization kinetics, efficiency, and the final properties of the cured material.[6][7]
-
Reduced Initiation Efficiency: If the photoinitiator is not fully dissolved, its molecules are not evenly distributed. Light can only activate molecules it can reach. Undissolved initiator crystals have a very low surface area exposed to UV light, leading to a drastic reduction in the generation of initiating free radicals.[8]
-
Inconsistent and Incomplete Curing: Pockets of undissolved initiator create "dead zones" where polymerization does not initiate effectively. This results in a heterogeneous polymer network with uncured or partially cured regions, compromising mechanical strength and performance.[9]
-
Surface Defects and Haze: The initiator can precipitate out of the solution as the polymerization proceeds and the polarity of the medium changes. This can lead to surface defects like pinholing or wrinkling and cause optical imperfections such as cloudiness or haze in the final product.[7]
-
Lower Polymerization Rate: A lower concentration of dissolved initiator means a lower concentration of active radicals generated per unit of time, which directly translates to a slower polymerization rate.[6][8]
The following diagram illustrates the cascading effects of poor photoinitiator solubility.
Caption: Consequences of Poor Photoinitiator Solubility.
Section 2: Troubleshooting Guide: First-Response Actions
When you encounter a problem in the lab, a systematic approach is key. This section provides direct answers to common experimental issues.
Q: My this compound initiator is visible as solid particles in my monomer/resin mixture. What are my immediate steps?
A: This is a clear indication of insolubility. Do not proceed with curing. Address the issue with the following workflow:
-
Mechanical Agitation: Ensure you have provided sufficient mixing energy. Use a magnetic stirrer for an adequate duration (30-60 minutes). For highly viscous resins, consider an overhead mechanical stirrer.
-
Gentle Heating: Gently warm the mixture (e.g., to 40-50 °C) while stirring. Increased temperature often enhances solubility.[3][5] Caution: Be mindful of the monomer's volatility and the potential for premature thermal polymerization. Do not overheat.
-
Sonication: Place the vessel in an ultrasonic bath. The high-frequency agitation can help break down agglomerates and improve dissolution.
-
Add a Co-solvent: If the above steps fail, the system requires chemical modification. The most straightforward approach is to add a small amount (e.g., 1-5% w/w) of a good solvent for the initiator that is also miscible with your monomer system. See Section 3 for a detailed guide on co-solvent selection.
Q: My polymerization is very slow, or the material feels tacky and under-cured even after extended UV exposure. Could this be a solubility problem?
A: Yes, this is a classic symptom of poor initiation efficiency, which is often linked to solubility.[6] Even if you cannot visually see particles, the initiator may be forming microscopic, non-solubilized aggregates.
-
Verify Dissolution: Take a small, clear sample of your liquid formulation before curing. Shine a laser pointer through it. If you see a distinct beam path (the Tyndall effect), it indicates the presence of suspended, undissolved particles. A truly dissolved solution will not scatter the light.
-
Review Your Formulation: Is the initiator concentration too high? You may be exceeding the solubility limit. Try reducing the concentration slightly. The choice of photoinitiator is critical; some are inherently more soluble than others.[7]
-
Re-evaluate the Medium: If you've recently changed your monomer or oligomer, its polarity may be different, affecting the initiator's solubility.
Section 3: Proactive Strategies for Enhancing Solubility
Moving from reactive troubleshooting to proactive formulation design is essential for reproducible results. This section details the primary methods for ensuring complete initiator solubility.
Strategy 1: Judicious Selection of Co-solvents
Adding a co-solvent is often the most effective and immediate solution.
A: The goal is to find a "bridge" solvent that is an excellent solvent for the this compound derivative and is also fully miscible with your polymerization medium.
-
Consult Solubility Data: this compound itself is very soluble in ethanol and acetone, and soluble in chloroform.[1][3][5] this compound methyl ether is soluble in methanol.[10] Start with these or similar solvents.
-
Use Low Volatility Solvents: To prevent evaporation during processing, choose co-solvents with relatively high boiling points. Acetone, for example, is an excellent solvent but may evaporate quickly. Consider solvents like N-methyl-2-pyrrolidone (NMP), ethyl acetate, or specific ketones.
-
Perform a Screening Experiment: The best approach is empirical. A step-by-step protocol is provided below.
-
Objective: To identify a suitable co-solvent and the minimum effective concentration required to dissolve the this compound initiator in the target monomer system.
-
Materials:
-
This compound derivative photoinitiator
-
Primary monomer/oligomer resin
-
Candidate co-solvents (e.g., Acetone, Ethyl Acetate, Isopropanol, NMP)
-
Small glass vials (4-5 mL) with caps
-
Magnetic stir plate and stir bars
-
-
Procedure:
-
Prepare a stock solution of the photoinitiator in each candidate co-solvent (e.g., 10% w/w). Ensure it dissolves completely.
-
In separate vials, weigh out your monomer/oligomer resin (e.g., 2 g per vial).
-
To each vial, add the target concentration of your solid photoinitiator (e.g., 0.04 g for a 2% loading). Do not stir yet. The initiator should be visibly undissolved. This is your negative control.
-
Titrate the co-solvent stock solution into the monomer/initiator mixture dropwise while stirring.
-
Observe the point at which the solution becomes completely clear and free of particles. Record the amount of co-solvent solution added.
-
Calculate the final weight percentage of the co-solvent required.
-
-
Analysis: The best co-solvent is the one that achieves full dissolution at the lowest concentration and has the least impact on the final polymer properties. Always perform a test cure on the successful formulation to ensure the co-solvent does not inhibit polymerization or plasticize the final product excessively.
Strategy 2: Chemical Modification - Choosing a More Soluble Initiator
If adding a co-solvent is undesirable (e.g., in solvent-free formulations), the best solution is to use a this compound derivative that has been chemically modified for enhanced solubility.[11][12]
A: Chemists have developed numerous derivatives to tackle solubility issues. The strategy involves adding functional groups to the this compound backbone that improve its interaction with the polymerization medium.
-
Hydrophilic Modifications: For aqueous or hydrogel systems, derivatives incorporating hydroxyl (-OH) or polyethylene glycol (PEG) chains are highly effective.[13][14] A prime example is Irgacure 2959, which features a hydroxyethoxy group, making it significantly more water-soluble than other initiators like TPO.[11][13]
-
Organo-soluble Modifications: For non-polar systems, adding longer alkyl chains or other lipophilic groups can improve compatibility.
-
Macrophotoinitiators: In this advanced approach, the this compound moiety is covalently attached to a polymer chain that is soluble in the monomer system.[15][16] This not only solves the solubility problem but can also reduce the migration of the initiator from the cured polymer.[16]
| Photoinitiator | Chemical Structure | Key Features & Typical Solubility | Common Applications |
| This compound | Ph-CH(OH)-C(O)-Ph | Parent compound. Poor solubility in many non-polar monomers. Soluble in acetone, ethanol.[1][5] | Powder coatings (degassing agent), precursor for other initiators.[1] |
| This compound Methyl Ether | Ph-CH(OCH₃)-C(O)-Ph | Improved solubility in organic media compared to this compound. Soluble in methanol.[10][17] | General purpose UV curing for coatings and inks. |
| Irgacure 2959 (HAP type) | (Structure with hydroxyethoxy group) | Water-soluble derivative. Excellent for hydrogels and biomedical applications.[11][13][18] | 3D printing of hydrogels, cell encapsulation, biomedical devices.[11][19] |
| Darocur 1173 (HAP type) | (Structure with hydroxyl group) | Liquid at room temp. Good solubility in most common acrylate and methacrylate monomers. | Clear coats, adhesives, electronics. |
This decision tree can help guide your strategy selection process.
Caption: Decision workflow for enhancing initiator solubility.
Section 4: Frequently Asked Questions (FAQs)
Q1: How can I visually confirm my initiator is fully dissolved if the liquid is opaque or colored? A: Filtration is the most reliable method. Filter a small sample of your formulation through a 0.2 or 0.45 µm syringe filter (ensure the filter material is compatible with your chemicals). If any undissolved initiator is present, it will be captured on the filter membrane, which you can then visually inspect.
Q2: Will adding a co-solvent negatively affect the final properties of my polymer? A: It can. Co-solvents can act as plasticizers, reducing the glass transition temperature (Tg) and hardness of the final polymer. They can also slightly increase cure shrinkage if they are volatile. This is why it is critical to use the absolute minimum amount of co-solvent necessary and to perform mechanical and thermal analysis (e.g., DMA, DSC) on your final cured material to verify its properties.
Q3: My initiator dissolves initially but seems to crash out during UV exposure, leaving a cloudy film. Why? A: This phenomenon, known as "blooming" or precipitation, occurs because the solubility of the initiator changes as the medium converts from monomer to polymer. The newly formed polymer may be a poorer solvent for the initiator than the initial monomer mixture. The solutions are to: 1) use a lower initiator concentration, 2) improve the initial solvency with a co-solvent, or 3) switch to a more compatible or polymeric photoinitiator.[16]
Q4: Are there any this compound derivatives that work well under visible light (e.g., 405 nm LEDs)? A: Traditional this compound and its simple ethers have poor absorption in the visible light spectrum.[12][20] Their activity is primarily in the UV-A range (~365 nm). For visible light applications, you would typically need to use a different class of photoinitiators, such as phosphine oxides (e.g., TPO) or camphorquinone-based systems, often in combination with a sensitizing dye.[21][22] Some research has focused on modifying this compound derivatives to shift their absorption, but commercially, other initiator classes dominate this area.[23]
References
- RadTech. (n.d.). Effect of Photoinitiator Solubility on Polymerization in Lyotropic Liquid Crystalline Media.
- ACS Publications. (2025, April 1). Strategies to Improve Water Solubility of Photoinitiator for Photopolymerization-Based 3D Printing in Biomedical Applications. ACS Applied Polymer Materials.
- National Institutes of Health (NIH). (n.d.). Water-Soluble Photoinitiators in Biomedical Applications. PMC.
- ACS Publications. (2025, April 1). Strategies to Improve Water Solubility of Photoinitiator for Photopolymerization-Based 3D Printing in Biomedical Applications. ACS Applied Polymer Materials.
- MDPI. (n.d.). Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions.
- PubMed. (2010, October). A review of the development of radical photopolymerization initiators used for designing light-curing dental adhesives and resin composites.
- Bohrium. (n.d.). Recent Advances on Water-Soluble Photoinitiators of Polymerization.
- PubMed Central (PMC). (n.d.). Latest Advances in Highly Efficient Dye-Based Photoinitiating Systems for Radical Polymerization.
- (n.d.). Effect of photoinitiator segregation on polymerization kinetics in lyotropic liquid crystals.
- ResearchGate. (n.d.). Solubility of this compound in Six Monosolvents and in Some Binary Solvent Mixtures at Various Temperatures.
- Wikipedia. (n.d.). This compound (organic compound).
- ResearchGate. (n.d.). Influence of photoinitiator and curing conditions on polymerization kinetics and gloss of UV-cured coatings.
- CoLab. (2017, August 22). Solubility of this compound in Six Monosolvents and in Some Binary Solvent Mixtures at Various Temperatures.
- ResearchGate. (n.d.). Synthesis of this compound end-chain functional macrophotoinitiator of....
- (n.d.). Benzoins and Cyclobenzoins in Supramolecular and Polymer Chemistry.
- (n.d.). This compound METHYL ETHER 3524-62-7 wiki.
- ResearchGate. (2025, August 6). This compound type photoinitiator for free radical polymerization.
- Semantic Scholar. (2013, April 15). This compound type photoinitiator for free radical polymerization.
- MedchemExpress.com. (n.d.). This compound methyl ether (NSC76550) | Photoinitiator.
- ResearchGate. (n.d.). Multifunctional this compound derivatives based macrophotoinitiators: Synthesis, inorganic fillers modification, and fabrication of composite materials.
- Longchang Chemical. (2022, May 17). 2023 The Complete Guide To Analysis of factors influencing the efficiency of photoinitiator polymerization.
- Wikipedia. (n.d.). Benzene.
- NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.
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Preventing benzoin decomposition during oxidation to benzil
Welcome to the technical support resource for the synthesis of benzil via the oxidation of benzoin. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this classic yet nuanced transformation. Our focus is to move beyond simple procedural outlines and delve into the mechanistic principles that govern success, helping you troubleshoot common issues, particularly the decomposition of the this compound starting material, which can lead to significantly reduced yields and complex purification challenges.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific problems you may encounter during the experiment. The solutions provided are grounded in chemical principles to help you understand the "why" behind each corrective action.
Question: My reaction mixture turned dark brown or black, and the final yield of benzil was extremely low. What happened?
Answer: A dark, tarry reaction mixture is a classic indicator of decomposition, most likely stemming from Carbon-Carbon bond cleavage.[1]
-
Primary Cause: Over-Oxidation and C-C Bond Cleavage. The bond between the carbonyl carbon and the alcohol carbon in this compound is susceptible to cleavage, especially under harsh oxidative conditions.[1] Strong oxidizing agents like chromic acid or potassium permanganate are particularly known to cause this fragmentation, yielding primarily benzaldehyde, which can then be further oxidized to benzoic acid.[1][2] While nitric acid is a common reagent for this reaction, excessive heat or prolonged reaction times can also promote this unwanted side reaction.[3]
-
Diagnostic Check: If you suspect decomposition, a simple test for unreacted this compound in your crude product can be informative. Dissolving a small sample in ethanol and adding a drop of dilute sodium hydroxide will produce a dark brown or purplish color if significant this compound remains.[1][2]
-
Corrective Actions:
-
Reagent Selection: If you are using a particularly strong oxidant, consider switching to a milder, more selective system. Copper(II) acetate, catalyzed by ammonium nitrate, is an excellent alternative that minimizes C-C cleavage and often produces a cleaner crude product.[4][5][6]
-
Temperature Control: When using nitric acid, maintain strict temperature control.[7] Heating the reaction on a steam or water bath provides a more consistent and less aggressive heating profile than a hot plate, reducing the risk of localized overheating that can initiate decomposition.[8][9]
-
Monitor Reaction Progress: Avoid arbitrarily extending the reaction time. For nitric acid oxidations, the reaction is often complete when the evolution of brown nitrogen dioxide (NO₂) gas ceases.[8][9][10] For other methods, Thin-Layer Chromatography (TLC) is an effective way to monitor the disappearance of the this compound starting material.[4]
-
Question: My final product is a pale yellow solid, but the melting point is low and broad. How do I improve its purity?
Answer: A low and broad melting point is a definitive sign of impurities. In this synthesis, the most common impurity is unreacted this compound.[5][11]
-
Primary Cause: Incomplete Oxidation. The oxidation may not have gone to completion, leaving a significant amount of the this compound starting material mixed with your benzil product. Because this compound and benzil have similar polarities and structures, they can co-crystallize, making purification difficult.
-
Troubleshooting Steps:
-
Confirm the Impurity: Use the sodium hydroxide test mentioned previously to confirm the presence of this compound.[2] TLC analysis is also highly recommended; this compound is more polar and will have a lower Rf value than the dicarbonyl benzil.[6]
-
Optimize Reaction Conditions: Ensure you are using the correct stoichiometry of the oxidizing agent. If using nitric acid, ensure it is sufficiently concentrated.[9] For catalytic systems, ensure the catalyst and co-oxidant are active and present in the required amounts.[4]
-
Effective Recrystallization: This is the most critical step for purification.[8][12]
-
Solvent Choice: 95% ethanol is the most commonly used and effective solvent for recrystallizing benzil.[8][10]
-
Procedure: Dissolve the crude product in a minimal amount of hot ethanol. If the solution is colored, you can consider adding a small amount of activated carbon and hot-filtering. To induce crystallization, you can add water dropwise to the hot solution until a persistent cloudiness appears (the "cloud point"), then reheat to get a clear solution.[10][13] Allowing the solution to cool slowly without disturbance is key to forming large, pure crystals.[8] Rapid cooling in an ice bath will trap impurities.[14]
-
-
Question: During the workup, my product separated as a yellow oil instead of a solid. Why did this happen and how can I fix it?
Answer: This phenomenon, known as "oiling out," occurs when a compound melts in the crystallization solvent or separates from the solution above its melting point.
-
Primary Causes:
-
High Impurity Level: A significant amount of unreacted this compound or other byproducts can depress the melting point of the mixture, making it more likely to separate as an oil.
-
Insufficient Cooling: Adding the hot reaction mixture to water that is not sufficiently cold can prevent rapid crystallization.[8]
-
Supersaturation: The product can sometimes form a supersaturated solution and be reluctant to crystallize.[14]
-
-
Solutions:
-
Ensure Ice-Cold Quench: When pouring the reaction mixture into water, use an ice-water slurry and stir vigorously to promote rapid and complete precipitation of the solid.[8][10]
-
Induce Crystallization: If an oil has already formed, cool the mixture thoroughly in an ice bath. Vigorously scratch the inside of the flask with a glass stirring rod at the oil-solvent interface.[5][8] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure benzil from a previous batch, adding it to the cooled, oiled-out mixture can initiate crystallization.[14]
-
Visualization of Key Processes
To better understand the competing reactions and how to troubleshoot them, the following diagrams illustrate the core concepts.
Caption: A troubleshooting workflow for low benzil yield.
FAQs (Frequently Asked Questions)
Question: What are the main advantages of using a Copper(II) catalyst over concentrated nitric acid?
Answer: The copper(II)-catalyzed method is often considered a "greener" and more controlled alternative to the classical nitric acid oxidation. [5]
| Feature | Nitric Acid Oxidation | Copper(II) Acetate / NH₄NO₃ Oxidation |
|---|---|---|
| Selectivity | Effective, but risk of C-C bond cleavage and side reactions at high temperatures. [1] | Highly selective for the α-hydroxyketone, minimizing decomposition. [6] |
| Safety | Generates toxic and corrosive nitrogen oxide (NOx) gases, requiring a fume hood. [8][14] | No toxic gas evolution. The reagents are generally less hazardous. [4] |
| Crude Purity | Crude product often contains unreacted this compound, requiring careful purification. [5] | Often yields a purer crude product that is easier to recrystallize. [6] |
| Mechanism | Direct oxidation by a strong oxidizing agent. [9]| Catalytic cycle where Cu(II) is the oxidant and is regenerated by ammonium nitrate. [4][15]|
The primary advantage of the copper-catalyzed system is its selectivity, which directly addresses the core problem of this compound decomposition. [4][6]The catalytic nature of the copper means only a small amount is needed, and the regeneration by ammonium nitrate is an efficient process where the ultimate byproducts are benign nitrogen gas and water. [4]
Caption: The Copper(II) catalytic cycle in this compound oxidation.
Optimized Experimental Protocols
The following are starting-point protocols. Researchers should always perform their own risk assessment and optimization based on their specific equipment and scale.
Protocol 1: Nitric Acid Oxidation of this compound
-
CAUTION: This reaction must be performed in a certified chemical fume hood as it produces toxic nitrogen dioxide gas. Concentrated nitric acid is extremely corrosive. [1][10]
-
Place 2.0 g of this compound into a 125 mL Erlenmeyer flask.
-
Carefully add 7 mL of concentrated nitric acid and swirl gently.
-
Heat the mixture on a steam bath or in a boiling water bath. Swirl the mixture occasionally. Continue heating until the evolution of brown-red nitric oxide gases ceases (approx. 30-60 minutes). [7][8]4. Carefully cool the flask in an ice-water bath to approximately room temperature.
-
Pour the cooled reaction mixture into 35-40 mL of ice-cold water in a beaker, stirring vigorously to precipitate the product. [8]6. Collect the yellow solid via suction filtration using a Büchner funnel.
-
Wash the crystals thoroughly with cold water (2 x 10 mL) to remove residual nitric acid. [9]8. Press the crystals dry on the funnel.
-
Recrystallize the crude product from hot 95% ethanol (approx. 4 mL per gram of crude product). [10]
Protocol 2: Copper(II) Acetate Catalyzed Oxidation
[6]
-
In a 100 mL round-bottom flask equipped with a reflux condenser, combine this compound (2.0 g), copper(II) acetate monohydrate (0.2 g), and ammonium nitrate (1.0 g).
-
Add 15 mL of 80% aqueous acetic acid (12 mL glacial acetic acid + 3 mL water).
-
Heat the mixture to a gentle reflux with magnetic stirring for 60-90 minutes. Monitor the reaction by TLC (eluent: toluene or 9:1 Hexane:Ethyl Acetate) until the this compound spot has disappeared.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 50 mL of cold water. A yellow solid should precipitate.
-
Collect the crude benzil by suction filtration and wash with cold water.
-
Recrystallize the product from hot 95% ethanol.
References
-
EduBirdie. (n.d.). Benzil by Oxidation of this compound with Nitric Acid. Retrieved from [Link]
-
Studylib. (n.d.). Benzil Synthesis: Nitric Acid Oxidation Lab Manual. Retrieved from [Link]
-
Internet Public Library. (n.d.). This compound Synthesis Lab Report. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2022). Synthesis of Benzil From this compound by Oxidation Reaction. Retrieved from [Link]
-
Slideshare. (2016). Practical Experiment 4: Benzyl from this compound. Retrieved from [Link]
-
Scribd. (n.d.). Oxidation of this compound To Benzil. Retrieved from [Link]
-
Sciencemadness.org. (2000). Copper-Catalyzed Oxidation of this compound to Benzil. Retrieved from [Link]
-
GI FAR Technology Co., Ltd. (n.d.). Synthesis of benzil from this compound reaction. Retrieved from [Link]
-
Scientific Research Publishing. (2018). Synthesis of Benzil by Air Oxidation of this compound and M(Salen) Catalyst. Retrieved from [Link]
- Google Patents. (1953). Process for the manufacture of benzil.
-
Williamson, K. L. (1999). Nitric Acid Oxidation of this compound to Benzil. Retrieved from [Link]
-
Bartleby. (n.d.). Oxidation Of this compound To Benzil. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzil. Retrieved from [Link]
-
ResearchGate. (2015). Rethinking the Autoxidation of this compound. Retrieved from [Link]
-
Prezi. (n.d.). Oxidation of this compound to benzil lab report. Retrieved from [Link]
-
ResearchGate. (1999). Mechanism of action of this compound as a degassing agent in powder coatings. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Synthesis of hydroxy this compound/benzil analogs and investigation of their antioxidant, antimicrobial, enzyme inhibition, and cytotoxic activities. Retrieved from [Link]
-
Journal of Chemical Education. (1988). Synthesis of Benzil from this compound with Copper(II) Acetate. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 9: Multistep Synthesis (Experiment). Retrieved from [Link]
-
YouTube. (2021). Benzil by this compound oxidation with HNO3. Retrieved from [Link]
-
YouTube. (2023). oxidation of this compound to benzil - laboratory experiment. Retrieved from [Link]
- Google Patents. (2013). Method for preparing benzil by oxidizing this compound with molecular oxygen.
-
Scribd. (n.d.). Oxidation of this compound To Benzil With Nitric Acid. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Oxidation of this compound. Retrieved from [Link]
-
YouTube. (2021). Oxidation of this compound - Part 1. Retrieved from [Link]
-
Saddleback College. (n.d.). Experiment 4 Preparation of Benzil from this compound: Nitric Acid Oxidation of this compound. Retrieved from [Link]
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Technical Support Center: Troubleshooting Catalyst Poisoning and Deactivation in NHC-Catalyzed Benzoin Reactions
Welcome to the Technical Support Center for N-Heterocyclic Carbene (NHC)-Catalyzed Benzoin Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst poisoning and deactivation, common hurdles in achieving high-yielding and reproducible this compound condensations. By understanding the underlying causes of catalyst failure, you can effectively troubleshoot your experiments and implement robust preventative measures.
Part 1: Frequently Asked Questions (FAQs) - Quick Solutions to Common Problems
This section addresses the most frequent issues encountered during NHC-catalyzed this compound reactions in a direct question-and-answer format.
Q1: My this compound condensation reaction is sluggish or has failed completely. What are the primary suspects?
A1: A stalled or failed reaction often points to issues with the active catalyst concentration. The first and most critical areas to investigate are the purity of your reagents and the integrity of your reaction setup. NHC catalysts are notoriously sensitive to environmental factors.[1]
-
Atmospheric Contaminants: Both oxygen and moisture can rapidly deactivate the NHC catalyst. Ensure your reaction is conducted under a strictly inert atmosphere (e.g., high-purity argon or nitrogen) using properly dried glassware and solvents.
-
Reagent Purity: Impurities in the aldehyde substrate, solvent, or base can act as catalyst poisons. Aldehydes are prone to oxidation to carboxylic acids, which will neutralize the basic conditions required for carbene generation.
-
Base Strength and Stoichiometry: The base is crucial for deprotonating the NHC precatalyst (azolium salt) to generate the active carbene.[2] An insufficient amount of base or a base that is not strong enough will result in a low concentration of the active catalyst.
Q2: My reaction is producing significant amounts of side products, particularly the Cannizzaro reaction product (disproportionation of the aldehyde). What is causing this?
A2: The formation of Cannizzaro products suggests that the desired this compound pathway is being outcompeted. This can be due to:
-
Inefficient Breslow Intermediate Formation: If the NHC catalyst is deactivated or its concentration is low, the rate of formation of the key Breslow intermediate will be slow.[2] This allows for competing base-mediated reactions like the Cannizzaro to become more prominent.
-
Excessively Strong Base: While a strong base is needed, an overly strong or sterically unhindered base can directly promote the Cannizzaro reaction independently of the NHC catalyst.
Q3: I observe a color change in my reaction mixture (e.g., turning yellow or brown) that is not associated with product formation. What does this indicate?
A3: A significant color change can be indicative of catalyst decomposition or the formation of undesired byproducts. This could be due to:
-
Oxidative Decomposition: In the presence of air, the NHC catalyst or key intermediates can undergo oxidation, leading to colored, inactive species.
-
Substrate-Induced Decomposition: Certain substrates or impurities might react with the NHC catalyst in an unproductive manner, leading to its decomposition.
Q4: Can I reuse my NHC catalyst?
A4: While NHCs are catalysts and are regenerated in the catalytic cycle, their practical reusability depends on their stability under the reaction conditions. Catalyst deactivation is a common issue that often prevents efficient recycling in subsequent runs without purification and reactivation.
Part 2: In-Depth Troubleshooting Guides
This section provides a more detailed analysis of common problems, their root causes, and step-by-step troubleshooting protocols.
Guide 1: Diagnosing and Mitigating Catalyst Poisoning by Air and Moisture
The Problem: Your reaction yield is significantly lower than expected, or the reaction fails to proceed to completion. You may also observe the formation of oxidative side products.
The Cause (Causality Explained): N-heterocyclic carbenes are strong nucleophiles and are highly susceptible to reaction with atmospheric oxygen and water.
-
Oxygen: Molecular oxygen can interact with the electron-rich Breslow intermediate, the key nucleophilic species in the this compound condensation. This interaction can occur via a single-electron transfer (SET) process, leading to the formation of a radical pair.[3] This diverts the intermediate from the desired reaction pathway and can lead to oxidative degradation of the catalyst and substrate. The reaction of the Breslow intermediate with oxygen can ultimately lead to the formation of carboxylic acids from the aldehyde starting material.
-
Water: Water can protonate the active NHC catalyst, rendering it inactive. It can also hydrolyze the NHC precatalyst or participate in side reactions with the aldehyde. The presence of water can significantly impact the kinetics of the reaction at the oil-water interface in biphasic systems.[4][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for air and moisture sensitivity.
Experimental Protocols:
-
Protocol 1: Rigorous Solvent and Reagent Purification
-
Solvent Drying: Dry solvents such as THF, dioxane, or toluene by passing them through a column of activated alumina or by distillation from an appropriate drying agent (e.g., sodium/benzophenone for THF and toluene, calcium hydride for dichloromethane). Store dried solvents over activated molecular sieves (3Å or 4Å) under an inert atmosphere.
-
Aldehyde Purification: Aromatic aldehydes are often contaminated with the corresponding carboxylic acid. Purify liquid aldehydes by distillation under reduced pressure. Solid aldehydes can be purified by recrystallization. Store purified aldehydes under an inert atmosphere and in the dark.
-
Degassing: To remove dissolved oxygen, subject the purified solvent to at least three freeze-pump-thaw cycles.
-
Guide 2: Addressing Catalyst Deactivation by Acidic Impurities
The Problem: The reaction does not initiate, or stops prematurely, even under a well-maintained inert atmosphere.
The Cause (Causality Explained): The generation of the active NHC catalyst requires the deprotonation of its azolium salt precursor by a base. Any acidic impurity in the reaction mixture will compete for the base, thereby inhibiting the formation of the active catalyst.
-
Carboxylic Acids: The most common acidic impurity is the corresponding carboxylic acid formed from the oxidation of the aldehyde starting material.
-
Acidic Protons on Substrates: Substrates with acidic protons can also interfere with the deprotonation of the NHC precatalyst.
Troubleshooting Table:
| Symptom | Potential Cause | Suggested Action |
| No reaction initiation | Insufficient active catalyst concentration due to acidic impurities. | 1. Repurify the aldehyde starting material. 2. Use a fresh, anhydrous batch of the base. 3. Consider using a slight excess of the base. |
| Reaction starts but does not go to completion | Gradual neutralization of the base by slowly forming acidic byproducts. | 1. Ensure rigorous exclusion of air to prevent in situ aldehyde oxidation. 2. Monitor the reaction pH (if applicable and feasible). |
Preventative Measures:
-
Freshly Purified Reagents: Always use freshly purified aldehydes and dry, high-purity solvents.
-
Proper Storage: Store aldehydes and other sensitive reagents under an inert atmosphere and refrigerated to minimize decomposition.
Guide 3: The Dual Role of the Base - Activation vs. Deactivation
The Problem: Inconsistent reaction outcomes, including low yields or the formation of unexpected byproducts, despite using pure reagents and an inert atmosphere.
The Cause (Causality Explained): The base plays a multifaceted role in NHC catalysis. While essential for generating the active carbene, the choice and handling of the base can also lead to catalyst deactivation.
-
Insufficient Basicity: A base that is too weak will not efficiently deprotonate the azolium salt, leading to a low concentration of the active NHC.
-
Base-Mediated Decomposition: In some cases, strong bases can promote the decomposition of the NHC catalyst or its metal complexes (if applicable). For instance, oxygen bases can lead to an O-NHC coupling, resulting in inactive species.[4][5][6]
Troubleshooting Workflow:
Caption: Simplified pathway of oxidative deactivation.
Spectroscopic Signatures of Deactivated Species
Monitoring your reaction by spectroscopic methods can provide valuable clues about catalyst health.
-
NMR Spectroscopy: The disappearance of the characteristic azolium C2-H proton signal (typically downfield) upon addition of a base is an indicator of successful carbene formation. The reappearance of this signal or the appearance of new, unidentified signals in the aromatic or aliphatic region could indicate catalyst decomposition. The formation of the corresponding carboxylic acid can be monitored by the appearance of a broad singlet in the 10-12 ppm region in ¹H NMR.
-
IR Spectroscopy: The formation of carboxylic acid byproducts can be detected by the appearance of a broad O-H stretch around 3000 cm⁻¹ and a C=O stretch around 1700-1725 cm⁻¹.
Protocol 2: General Procedure for a Robust NHC-Catalyzed this compound Reaction
This protocol incorporates best practices to minimize catalyst poisoning and deactivation.
-
Glassware Preparation: All glassware should be oven-dried at >120 °C for at least 4 hours and allowed to cool to room temperature under a stream of dry argon or in a desiccator.
-
Reagent and Solvent Preparation: Use freshly purified and degassed solvents and aldehydes as described in Protocol 1. The NHC precatalyst should be of high purity and dried under vacuum. The base should be handled in a glovebox or under a positive pressure of inert gas.
-
Reaction Setup: Assemble the reaction vessel under a positive pressure of argon. Add the NHC precatalyst and the aldehyde to the flask.
-
Solvent Addition: Add the degassed solvent via a cannula or a gas-tight syringe.
-
Base Addition: If the base is a solid, add it under a positive flow of argon. If it is a liquid, add it via a gas-tight syringe.
-
Reaction Monitoring: Stir the reaction at the desired temperature and monitor its progress by TLC or GC/LC-MS.
-
Work-up: Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride) and proceed with the extraction and purification of the product.
By diligently applying these troubleshooting guides and preventative measures, researchers can significantly improve the success rate and reproducibility of their NHC-catalyzed this compound reactions.
References
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This compound Condensation: A Kinetic Monitoring at the Oil‐Water Interface. (2018). Scilit. [Link]
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Chernyshev, V. M., et al. (2018). Preventing Pd–NHC bond cleavage and switching from nano-scale to molecular catalytic systems: amines and temperature as catalyst activators. Catalysis Science & Technology. [Link]
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This compound Condensation: A Kinetic Monitoring at the Oil-Water Interface. (2018). ResearchGate. [Link]
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Rehbein, J., et al. (2015). NHC-catalysed this compound condensation – is it all down to the Breslow intermediate? Chemical Science. [Link]
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De Nisi, E., et al. (2017). Formation, Oxidation, and Fate of the Breslow Intermediate in the N-Heterocyclic Carbene-Catalyzed Aerobic Oxidation of Aldehydes. PubMed. [Link]
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Debiais, M., et al. (2020). Bio-inspired NHC-organocatalyzed Stetter reaction in aqueous conditions. RSC Publishing. [Link]
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Noppawan, P., et al. (2023). Advancements in N-heterocyclic Carbenes (NHCs) Catalysis for this compound Reactions: A Comprehensive Review from Past to Present. Chimica Techno Acta. [Link]
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Strategies of Coping with Deactivation of NH3-SCR Catalysts Due to Biomass Firing. (2021). MDPI. [Link]
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Maji, M. (2019). Tale of the Breslow intermediate, a central player in N-heterocyclic carbene organocatalysis: then and now. PubMed Central. [Link]
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Air oxidized activated carbon catalyst for aerobic oxidative aromatizations of N-heterocycles. (2021). RSC Publishing. [Link]
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Prevention of NHC catalyst dimerization? (2021). ResearchGate. [Link]
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N-Heterocyclic Carbene-Catalyzed Aerobic Oxidation of Aromatic Aldehydes into Carboxylic Acids: A Critical Review. (2020). MDPI. [Link]
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NMR Spectroscopic Signatures of Cationic Surface Sites from Supported Coinage Metals Interacting with N-Heterocyclic Carbenes. (2023). Journal of the American Chemical Society. [Link]
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Monte Carlo Computational Modeling of Atomic Oxygen Interactions. (2004). NASA. [Link]
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Minimization of Amounts of Catalyst and Solvent in NHC-Catalyzed this compound Reactions of Solid Aldehydes: Mechanistic Consideration of Solid-to-Solid Conversion and Total Synthesis of Isodarparvinol B. (2020). PubMed Central. [Link]
-
An Unexpected Inactivation of N-Heterocyclic Carbene Organic Catalyst by 1-Methylcyclopropylcarbaldehyde and 2,2,2-Trifluoroacetophenone. (2022). Frontiers. [Link]
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Recent Advances in N-heterocyclic Carbene (NHC)-catalysed this compound Reactions. (2016). Beilstein Journals. [Link]
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Correction: Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions. (2025). ResearchGate. [Link]
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Oxidative N‐Heterocyclic Carbene Catalysis. (2018). PubMed Central. [Link]
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Minimization of Amounts of Catalyst and Solvent in NHC-Catalyzed this compound Reactions of Solid Aldehydes: Mechanistic Consideration of Solid-to-Solid Conversion and Total Synthesis of Isodarparvinol B. (2020). ACS Omega. [Link]
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Two types of active species in NHC-connected and NHC-disconnected modes of M/NHC catalysis. (2023). ResearchGate. [Link]
-
NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. (2023). MDPI. [Link]
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An Overview on the N-Heterocyclic Carbene-Catalyzed Aza-Benzoin Condensation Reaction. (2018). MDPI. [Link]
-
Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. (2016). PubMed Central. [Link]
-
Why thiamine hydrochloride does not give good yield in cross this compound condensation? (2021). ResearchGate. [Link]
-
Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions. (2016). PubMed. [Link]
-
Quantum Tunneling on Carbene Organocatalysis: Breslow Intermediate Formation via Water-Bridges. (2021). ACS Catalysis. [Link]
-
Exploration and the scope of NHC-catalysed HDE with aromatic aldehydes. (2021). ResearchGate. [Link]
-
Synthesis and NMR study of N-heterocyclic Carbenes (NHC) Precursors Derived from Troger's Base. (2014). Oriental Journal of Chemistry. [Link]
-
N-Heterocyclic carbene (NHC)-catalyzed intramolecular this compound condensation–oxidation. (2015). Organic & Biomolecular Chemistry. [Link]
-
Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis. (2021). PubMed Central. [Link]
-
Design of Iridium N-Heterocyclic Carbene Amino Acid Catalysts for Asymmetric Transfer Hydrogenation of Aryl Ketones. (2022). MDPI. [Link]
-
Formation of Breslow Intermediates under Aprotic Conditions: A Computational Study. (2020). ResearchGate. [Link]
-
N-Heterocyclic carbene (NHC) organocatalysis using aliphatic aldehydes. (2021). ResearchGate. [Link]
-
N-Heterocyclic carbene (NHC) organocatalysis using aliphatic aldehydes. (2021). RSC Publishing. [Link]
-
N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions. (2019). PubMed Central. [Link]
-
N-Heterocyclic Carbene Catalysis under Oxidizing Conditions. (2018). MDPI. [Link]
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Technical Support Center: Phase-Transfer Catalysis for Enhanced Benzoin Reaction Rates
Welcome to the technical support center for optimizing benzoin reactions through Phase-Transfer Catalysis (PTC). This guide is designed for researchers, scientists, and drug development professionals seeking to enhance reaction rates, improve yields, and simplify purification processes. Here, we move beyond basic protocols to explore the causality behind experimental choices, offering field-proven insights to troubleshoot common issues and answer frequently asked questions.
Introduction: Why Use Phase-Transfer Catalysis for the this compound Reaction?
The this compound reaction, a classic carbon-carbon bond-forming reaction, traditionally involves the condensation of two aromatic aldehydes to form an α-hydroxy ketone, or this compound.[1][2] The reaction is classically catalyzed by cyanide ions in a homogeneous aqueous-alcoholic medium.[3][4][5] However, this approach often suffers from slow reaction rates and the need for solvents that can dissolve both the organic aldehyde and the inorganic cyanide salt.
Phase-Transfer Catalysis (PTC) offers a robust solution to this challenge. By employing a phase-transfer agent, typically a quaternary ammonium salt or a crown ether, we can effectively transport the nucleophilic catalyst (e.g., cyanide anion) from an aqueous phase into the organic phase containing the aldehyde substrate.[6][7] This technique creates a pseudo-homogeneous environment within the organic phase, dramatically accelerating the reaction rate under milder conditions and simplifying the work-up procedure.[3][4]
Visualizing the PTC this compound Reaction Workflow
The diagram below illustrates the fundamental catalytic cycle in a liquid-liquid PTC system for the this compound condensation. The phase-transfer catalyst (Q⁺X⁻) facilitates the transport of the cyanide anion (CN⁻) into the organic phase, initiating the reaction.
Caption: Catalytic cycle of the PTC-mediated this compound reaction.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. The Q&A format is designed to help you quickly identify and resolve common hurdles.
Q1: My reaction shows low or no conversion to this compound. What are the primary causes?
This is the most common issue and can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Cause A: Ineffective Catalyst or Catalyst Poisoning. The phase-transfer catalyst is the engine of the reaction. Its structure and purity are critical. Very short alkyl chains on a quaternary ammonium salt may render it insoluble in the organic phase, while excessively long chains might lead to emulsion formation.[6][8] Acidic impurities can also protonate the cyanide ion, neutralizing the nucleophile.
-
Cause B: Poor Interfacial Area (Insufficient Mixing). PTC reactions occur at the interface between the two liquid phases. If stirring is inadequate, the surface area available for the catalyst to transport the anion is limited, leading to a drastically reduced reaction rate.[6]
-
Cause C: Incorrect Solvent Choice. The organic solvent must effectively dissolve the aldehyde substrate but be immiscible with the aqueous phase. Solvents with some water miscibility, like dichloromethane, can promote emulsification.[9] Furthermore, the solvent polarity can affect the reactivity of the ion pair in the organic phase.[10][11]
-
Cause D: Water Content. While an aqueous phase is necessary, excess water can hydrate the cyanide anion, creating a strong solvation shell that makes it difficult for the phase-transfer catalyst to extract it into the organic phase.[7]
Troubleshooting Summary Table
| Issue | Probable Cause | Recommended Solution & Explanation |
| Low/No Conversion | Ineffective Catalyst | 1. Catalyst Selection: Ensure the catalyst is sufficiently lipophilic. For quaternary ammonium salts, tetra-n-butyl (TBA⁺) or benzyltriethylammonium (BTEA⁺) salts are common starting points.[3][12][13] 2. Check Purity: Use a high-purity catalyst. If acidic impurities are suspected, consider purifying the catalyst or the reagents. |
| Insufficient Mixing | 1. Increase Agitation: Use a mechanical stirrer set to a vigorous speed (e.g., 300-500 rpm) to create a large interfacial area without causing a stable emulsion.[6][9] 2. Ultrasound: Consider using an ultrasonic bath as an alternative method to enhance mixing and anion transfer.[6][12][13] | |
| Poor Solvent Choice | 1. Select Aprotic, Nonpolar Solvents: Toluene or hexane are generally good choices as they are immiscible with water and effectively dissolve benzaldehyde.[9] 2. Avoid Partially Miscible Solvents: Steer clear of solvents like CH₂Cl₂ or THF unless specified by a validated protocol. | |
| Emulsion Formation | High Catalyst Concentration | 1. Reduce Catalyst Loading: Start with 1-2 mol% of the catalyst relative to the aldehyde. Excessive catalyst acts as a surfactant.[8][9] |
| Intense Agitation | 1. Optimize Stirring Speed: Find a balance that ensures good mixing without high shear forces that create stable emulsions. A vortex should be visible, but not excessively deep.[9] | |
| Unfavorable Phase Ratio | 1. Adjust Volume Ratio: A 1:1 aqueous to organic phase volume ratio is a common starting point. Deviating significantly can sometimes stabilize emulsions.[9] | |
| Slow Reaction Rate | Low Temperature | 1. Increase Temperature: The this compound condensation is often performed at elevated temperatures (e.g., 60-80 °C) to increase the rate.[3][4] Ensure the temperature does not exceed the boiling point of your solvent. |
| Low Catalyst Lipophilicity | 1. Switch to a More Lipophilic Catalyst: If using a tetramethylammonium salt, switch to a tetrabutylammonium or tetrahexylammonium salt to improve its partitioning into the organic phase.[6] | |
| Side Product Formation | Oxidation of Benzaldehyde | 1. Deoxygenate System: If the reaction is sensitive to air, consider running it under an inert atmosphere (N₂ or Ar). This is especially important if byproducts like benzoic acid are detected. |
| Cannizzaro Reaction | 1. Control Base Concentration: If using a strong base in conjunction with the catalyst, ensure the concentration is not excessively high, as this can promote the disproportionation of the aldehyde into benzoic acid and benzyl alcohol. |
Q2: I've formed a stable emulsion that won't separate. How can I break it?
Emulsions are a common frustration in biphasic systems, especially when using catalysts with surfactant-like properties.[9]
-
Solution A: Add Saturated Brine. The most effective method is to transfer the emulsion to a separatory funnel and add a small volume (10-20%) of a saturated aqueous NaCl solution (brine). Gently inverting the funnel will increase the ionic strength of the aqueous phase, destabilizing the emulsion and forcing the layers to separate.[9]
-
Solution B: Filtration through Celite®. Pass the emulsion through a small plug of a filter aid like Celite® or anhydrous sodium sulfate. This works by physically coalescing the dispersed droplets.[9]
-
Solution C: Centrifugation. If the volume is manageable, centrifuging the mixture can provide the necessary force to break the emulsion and separate the phases.
To prevent emulsions in future experiments, consider reducing the catalyst concentration, decreasing the agitation speed, or adding the catalyst after the other reagents have been mixed.[8][9]
Frequently Asked Questions (FAQs)
Q3: How do I select the right phase-transfer catalyst for my this compound reaction?
The choice of catalyst is critical for success. The main types are quaternary 'onium' salts and crown ethers.
-
Quaternary Ammonium/Phosphonium Salts (e.g., TBAB, Aliquat 336): These are the most common due to their effectiveness, availability, and lower cost.[8][14] The key is lipophilicity. The cation must be large enough to be soluble in the organic phase.
-
Symmetry and Size: Symmetrical salts like tetra-n-butylammonium bromide (TBAB) are excellent. Asymmetric salts with long alkyl chains (e.g., Aliquat 336) are even more lipophilic and can be more effective but also have a higher tendency to form emulsions.[6]
-
Anion: The catalyst's anion (e.g., Br⁻, Cl⁻, HSO₄⁻) is also important. It must be readily exchanged for the cyanide anion at the phase interface. Bromide and hydrogensulfate are common choices.[3]
-
-
Crown Ethers (e.g., 18-Crown-6): These are macrocyclic polyethers that can complex with alkali metal cations (like K⁺ from KCN).[15][16][17] The crown ether encapsulates the cation, and this entire neutral ion pair is transferred into the organic phase.[17] They are highly effective, especially for solid-liquid PTC, but are significantly more expensive and can be toxic.[18][19][20]
Q4: Can I reuse the catalyst and the aqueous phase?
Yes, one of the green chemistry advantages of PTC is the potential for catalyst and phase recycling. After the reaction, the organic phase containing the product is separated. The aqueous phase, which contains the regenerated catalyst and the inorganic salt byproduct, can often be reused for subsequent batches by simply adding fresh aldehyde and organic solvent.[3][4] Studies have shown the aqueous phase can be recycled multiple times with good activity.[3]
Q5: What is the difference between "pseudo-phase transfer catalysis" and traditional PTC in the context of the this compound reaction?
Some research suggests that for the cyanide-catalyzed this compound reaction, the mechanism may be more complex than a simple ion-pair transfer.[3][4] In this "pseudo-PTC" model, the quaternary ammonium cyanide ion pair initiates the reaction at the interface. Once the reaction starts, there may not be a continuous transfer of ion pairs back and forth. The overall kinetics can be first-order in the catalyst and second-order in benzaldehyde.[3][4] For practical purposes, the experimental setup and troubleshooting remain the same, but it's an important mechanistic distinction.
Standard Experimental Protocol
This protocol provides a reliable starting point for the PTC-catalyzed synthesis of this compound from benzaldehyde.
Objective: To synthesize this compound from benzaldehyde using tetra-n-butylammonium bromide (TBAB) as a phase-transfer catalyst.
Materials:
-
Benzaldehyde (freshly distilled to remove benzoic acid)
-
Sodium Cyanide (NaCN) - EXTREME CAUTION: HIGHLY TOXIC
-
Tetra-n-butylammonium bromide (TBAB)
-
Toluene
-
Deionized Water
-
Diethyl ether
-
Saturated NaCl solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
Reagent Preparation (Aqueous Phase): In a 100 mL beaker, dissolve sodium cyanide (0.49 g, 10 mmol) in deionized water (20 mL). Handle NaCN with extreme care in a fume hood, wearing appropriate PPE. Neutralize all equipment and waste with bleach.
-
Reaction Setup (Organic Phase): To a 250 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (10.6 g, 100 mmol), toluene (40 mL), and tetra-n-butylammonium bromide (TBAB) (0.64 g, 2 mmol, 2 mol%).
-
Initiate Reaction: Add the aqueous NaCN solution to the organic mixture in the flask.
-
Reaction Conditions: Attach the reflux condenser and heat the mixture to 80 °C with vigorous stirring for 3-4 hours. The reaction progress can be monitored by TLC.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Transfer the entire mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer twice with 20 mL of deionized water, followed by once with 20 mL of brine to break any emulsions.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude solid product is typically a pale yellow solid. Recrystallize from ethanol or an ethanol/water mixture to obtain pure white crystals of this compound.
References
-
Yadav, G. D., & Kadam, A. A. (2012). Atom-Efficient this compound Condensation in Liquid–Liquid System Using Quaternary Ammonium Salts: Pseudo-Phase Transfer Catalysis. Organic Process Research & Development, 16(4), 554–562. [Link]
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Mechanism Of The this compound Condensation And Related Studies. (2014). Shodhganga. [Link]
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Yadav, G. D., & Kadam, A. A. (2012). Atom-Efficient this compound Condensation in Liquid–Liquid System Using Quaternary Ammonium Salts: Pseudo-Phase Transfer Catalysis. ResearchGate. [Link]
-
RASAYAN Journal of Chemistry. (n.d.). crown ether(phase transfer catalyst) concentration effect on kinetics and product yield in the reaction. [Link]
-
Akabori, S., Ohtomi, M., & Arai, S. (1976). Catalytic Effect of Crown Ethers on this compound Condensation. Bulletin of the Chemical Society of Japan, 49(7), 2013-2014. [Link]
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Xiao, C. L., Fan, T., & Gao, Z. Q. (2013). The this compound Condensation Reaction under Different Ultrasonic Frequency and Phase Transfer Catalyst. Applied Mechanics and Materials, 457-458, 313-317. [Link]
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Landini, D., Maia, A., & Montanari, F. (1978). Crown ethers as phase-transfer catalysts. A comparison of anionic activation in aqueous–organic two-phase systems and in low polarity anhydrous solutions by perhydrodibenzo-18-crown-6, lipophilic quaternary salts, and cryptands. Journal of the Chemical Society, Perkin Transactions 2, (1), 46-51. [Link]
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OperaChem. (2023). Phase transfer catalysis (PTC). [Link]
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Yadav, G. D., & Kadam, A. A. (2012). Atom-Efficient this compound Condensation in Liquid–Liquid System Using Quaternary Ammonium Salts: Pseudo-Phase Transfer Catalysis. ACS Publications. [Link]
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Scribd. (n.d.). Phase Transfer Catalyst. [Link]
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Solvent Effects on Reaction-Controlled Phase-Transfer Catalysis. (n.d.). [Link]
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International Journal of Research in Advent Technology. (2015). Oxidation of this compound to Benzil under Liquid-Liquid Phase Transfer Catalysis with Hydrogen Peroxide as the Oxidizing Agent. [Link]
-
MDPI. (2022). Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer Catalysts. [Link]
-
ACS Omega. (2020). Minimization of Amounts of Catalyst and Solvent in NHC-Catalyzed this compound Reactions of Solid Aldehydes: Mechanistic Consideration of Solid-to-Solid Conversion and Total Synthesis of Isodarparvinol B. [Link]
-
Journal of the Chemical Society, Chemical Communications. (1973). Crown ethers as phase-transfer catalysts in two-phase reactions. [Link]
-
ResearchGate. (2013). The this compound Condensation Reaction under Different Ultrasonic Frequency and Phase Transfer Catalyst. [Link]
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CORE. (n.d.). phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by. [Link]
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Pharmaguideline. (n.d.). This compound Condensation and Perkin Condensation. [Link]
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Wikipedia. (n.d.). This compound condensation. [Link]
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RSC Publishing. (2022). Synthesis of this compound under supramolecular catalysis involving cyclodextrins in water: application for the preparation of the antiepileptic drug phenytoin. [Link]
-
Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. [Link]
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NIH. (2017). Catalyst characterization in the presence of solvent: development of liquid phase structure–activity relationships. [Link]
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Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). [Link]
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Beilstein Journals. (n.d.). Electron-transfer-initiated this compound- and Stetter-like reactions in packed-bed reactors for process intensification. [Link]
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Semantic Scholar. (2023). Advancements in N-heterocyclic carbenes (NHCs) catalysis for this compound reactions: A comprehensive review. [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). Correction: Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions. [Link]
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-
ScienceAsia. (2012). This compound condensation of aromatic aldehydes catalysed by N,N-dimethylbenzimidazolium iodide and NaOH under green conditions. [Link]
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Technical Support Center: Scaling Up Thiamine-Catalyzed Benzoin Synthesis
Welcome to the technical support center for the thiamine-catalyzed benzoin synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this important carbon-carbon bond-forming reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments.
I. Frequently Asked Questions (FAQs)
Q1: My this compound yield is consistently low. What are the most common causes and how can I improve it?
A1: Low yields in the thiamine-catalyzed this compound condensation are a frequent issue, often stemming from several key factors. A systematic approach to troubleshooting is crucial for improving your outcomes.
Common Causes and Solutions:
-
Sub-optimal pH: The reaction is highly pH-dependent. The catalytic cycle begins with the deprotonation of thiamine to form the active ylide catalyst, which requires a basic environment.[1][2] If the pH is too low, the catalyst will not form in sufficient concentration. Conversely, an excessively high pH can lead to side reactions.
-
Solution: Carefully adjust the pH of the reaction mixture to slightly basic, typically around 8-9. Use a pH meter for accurate measurement rather than litmus paper. Add the base (e.g., 3M sodium hydroxide) dropwise and monitor the pH closely.
-
-
Inadequate Reaction Time: The this compound condensation is not an instantaneous reaction. Insufficient reaction time will result in a significant amount of unreacted benzaldehyde.
-
Solution: Increase the reaction time. Depending on the scale and temperature, the reaction may require anywhere from 1 to several hours.[3] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.
-
-
Purity of Benzaldehyde: The presence of benzoic acid, a common impurity in aged benzaldehyde, can neutralize the base and inhibit catalyst formation.[4][5]
-
Temperature Control: While heating is necessary to drive the reaction, excessive temperatures (above 65°C) can lead to undesirable side reactions and catalyst decomposition.[6]
-
Solution: Maintain a stable reaction temperature, typically between 60-65°C, using a temperature-controlled water or oil bath.[6]
-
Q2: I'm observing a yellow to reddish-brown color in my reaction mixture and final product. Is this normal, and how can I obtain a white product?
A2: The appearance of a yellow color upon addition of the base is normal, as it indicates the formation of the thiamine ylide.[3][7] However, a persistent dark color in the final product suggests the presence of impurities.
Causes of Discoloration and Purification Strategies:
-
Side Reactions: Overheating or prolonged reaction times at elevated temperatures can lead to the formation of colored by-products.[6]
-
Unreacted Benzaldehyde: Residual benzaldehyde can impart a yellowish tint and a characteristic almond-like smell to the crude product.
-
Purification: Recrystallization is the most effective method for removing these impurities and obtaining pure, white this compound crystals.[7][8]
-
Recommended Solvent System: A mixture of ethanol and water is commonly used for recrystallization.[7] The crude this compound is dissolved in a minimal amount of hot ethanol, and then water is added until the solution becomes slightly cloudy. Upon cooling, pure this compound will crystallize out.
-
Q3: The reaction seems to stall, and I'm recovering a lot of unreacted benzaldehyde. What's happening?
A3: A stalled reaction is a clear indication that the catalytic cycle has been interrupted. Several factors can contribute to this issue.
Troubleshooting a Stalled Reaction:
-
Catalyst Inactivation: As mentioned, incorrect pH or the presence of acidic impurities can prevent the formation or quench the active thiamine ylide.[4]
-
Insufficient Catalyst Loading: While it is a catalyst, an adequate amount is necessary to drive the reaction at a reasonable rate.
-
Solution: Ensure you are using the correct catalytic amount of thiamine hydrochloride as specified in your protocol. A typical starting point is around 5 mol% relative to the benzaldehyde.
-
-
Poor Mixing: In larger scale reactions, inefficient mixing can lead to localized areas of low catalyst concentration or temperature gradients, hindering the overall reaction progress.
-
Solution: Use appropriate stirring equipment (e.g., overhead stirrer for larger volumes) to ensure the reaction mixture is homogeneous.
-
Q4: I'm having trouble with product crystallization. What techniques can I use to induce crystallization?
A4: If this compound does not crystallize readily upon cooling, several techniques can be employed to induce precipitation.
Inducing Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[6] The microscopic scratches provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure this compound from a previous batch, add a single crystal to the cooled solution. This "seed" crystal will act as a template for further crystallization.
-
Solvent Evaporation: If the above methods fail, it's possible that too much solvent was used. Slowly evaporating some of the solvent in a fume hood will increase the concentration of the product and promote crystallization.[6]
-
Cooling: Ensure the reaction mixture is thoroughly cooled in an ice bath.[3][6]
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered when scaling up the thiamine-catalyzed this compound synthesis.
| Problem | Potential Cause | Recommended Action | Reference |
| Low to No Product Formation | Incorrect pH (too acidic) | Verify pH is between 8-9 using a calibrated pH meter. Add base dropwise if necessary. | |
| Impure Benzaldehyde | Use freshly distilled benzaldehyde. Wash with Na2CO3 solution, dry, and distill if purity is questionable. | [4][5] | |
| Inactive Catalyst | Ensure thiamine hydrochloride is of good quality. Prepare fresh catalyst solution. | ||
| Insufficient Reaction Time | Monitor reaction progress with TLC. Increase reaction time until starting material is consumed. | ||
| Dark Colored Product | Overheating | Maintain reaction temperature between 60-65°C. | [6] |
| Presence of Impurities | Recrystallize the crude product from an ethanol/water mixture. | [7][8] | |
| Oily Product/Failure to Crystallize | Excess Solvent | Slowly evaporate some of the solvent to increase product concentration. | [6] |
| Insufficient Cooling | Cool the reaction mixture in an ice bath to maximize precipitation. | [3][6] | |
| Product is too impure to crystallize | Purify a small portion of the oil by column chromatography to obtain seed crystals. | ||
| Reaction is Exothermic and Hard to Control | Reaction scale is too large for the cooling capacity | For larger batches, consider slower addition of the base or benzaldehyde. Ensure efficient stirring and have an ice bath ready to cool the reaction if necessary. | [4] |
III. Experimental Protocols & Methodologies
Detailed Protocol for Thiamine-Catalyzed this compound Synthesis
This protocol is a representative example and may require optimization for your specific scale and equipment.
-
Catalyst Preparation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve thiamine hydrochloride (e.g., 0.05 equivalents) in deionized water.
-
Add 95% ethanol and cool the mixture in an ice bath to below 5°C.
-
-
Base Addition:
-
Slowly add a chilled 3M sodium hydroxide solution (e.g., 0.11 equivalents) dropwise to the thiamine solution while stirring vigorously. Maintain the temperature below 10°C during the addition. A yellow color should appear, indicating the formation of the ylide.[7]
-
-
Substrate Addition and Reaction:
-
Add pure benzaldehyde (1.0 equivalent) to the reaction mixture.
-
Check the pH and adjust to >8 with a few more drops of the NaOH solution if necessary.
-
Remove the flask from the ice bath and heat the mixture in a water bath at 60-65°C for 1-2 hours.[6]
-
-
Work-up and Isolation:
-
Purification:
Safety Precautions
-
Always work in a well-ventilated fume hood.[9]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10][11][12][13]
-
Benzaldehyde can be an irritant. Avoid contact with skin and eyes.[9]
-
Sodium hydroxide is corrosive. Handle with care.
-
Ethanol is flammable. Keep away from open flames and heat sources.
IV. Visualizations
Reaction Mechanism
Caption: Thiamine-catalyzed this compound condensation mechanism.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low this compound yield.
V. References
-
Isac-García, J., Dobado, J. A., Calvo-Flores, F. G., & Martínez-García, H. (2016). Experimental Organic Chemistry: Laboratory Manual. Academic Press. [Link]
-
Williamson, K. L., & Masters, K. M. (2016). Macroscale and Microscale Organic Experiments. Cengage Learning.
-
Oxford Lab Fine Chem LLP. (n.d.). This compound - (For Synthesis) MSDS. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques. Cengage Learning.
-
LibreTexts. (2021). Vitamin B1. [Link]
-
This compound Condensation Reaction using Thiamine HCl. (2018). YouTube. [Link]
-
What are the possible impurities in this compound and how to remove them? (n.d.). Blog.
-
Loba Chemie. (2016). This compound FOR SYNTHESIS MSDS. [Link]
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Techno PharmChem. (n.d.). This compound FOR SYNTHESIS. [Link]
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This compound Condensation. (2020). YouTube. [Link]
-
Adams, R., & Marvel, C. S. (1921). This compound. Organic Syntheses, 1, 33. [Link]
-
Kuebrich, J. P., Schowen, R. L., Wang, M. S., & Lupes, M. E. (1971). Mechanism of the this compound condensation. Journal of the American Chemical Society, 93(5), 1214–1220. [Link]
-
Organic Chemistry Tutor. (n.d.). This compound Condensation. [Link]
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This compound Synthesis Day 3: Crystallization Purification. (2020). YouTube. [Link]
-
Oxidation of this compound To Benzil With Nitric Acid. (n.d.). Scribd. [Link]
-
This compound condensation of benzaldehyde using thiamine. (2021). YouTube. [Link]
-
Al-Jaloudi, R. M. (2014). This compound Condensation. ResearchGate.
-
Suwanborirux, K., Apiratikul, N., & Tode, M. (2012). This compound condensation of aromatic aldehydes catalysed by N,N-dimethylbenzimidazolium iodide and NaOH under green conditions. ScienceAsia, 38(4), 368. [Link]
-
Coenzyme synthesis of this compound - Chem 342L. (2023). YouTube. [Link]
-
Vedantu. (n.d.). This compound Condensation Reaction: Mechanism, Examples, and Lab Insights. [Link]
-
LibreTexts. (2020). 9: Multistep Synthesis (Experiment). [Link]
-
Thiamine & this compound Condensation: Biochemistry Lab. (n.d.). Studylib. [Link]
-
Wikipedia. (n.d.). This compound condensation. [Link]
-
Edelmann, F. T. (2021). Why thiamine hydrochloride does not give good yield in cross this compound condensation? ResearchGate. [Link]
-
Sharma, S. D., & Kaur, S. (2006). Microwave-Assisted this compound Condensation Using Thiamine as Catalyst. Journal of Chemical Research, 2006(4), 269–270.
-
Palencia, H., et al. (2019). This compound condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions. ResearchGate.
-
Thiamine catalyzed this compound condensation failure. (2020). Sciencemadness Discussion Board. [Link]
-
Nanda Kumar, K. V. (2020). This compound condensation. Slideshare. [Link]
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Organic Chemistry Portal. (n.d.). This compound Condensation. [Link]
-
BYJU'S. (2020). Mechanism of this compound Condensation Reaction. [Link]
-
Pharmaguideline. (n.d.). This compound Condensation and Perkin Condensation. [Link]
-
Tylicki, A., et al. (2018). Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis. PubMed Central. [Link]
-
Palencia, H., et al. (2019). This compound condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions. Semantic Scholar. [Link]
-
Palencia, H., et al. (2019). This compound condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions. ResearchGate.
-
This compound condensation | Reaction mechanism | Umpolung. (2022). YouTube. [Link]
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Validation & Comparative
A Tale of Two Catalysts: A Comparative Guide to Cyanide and N-Heterocyclic Carbene Catalysis in Benzoin Condensation
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A Senior Application Scientist's Guide to Benzoin and Its Derivatives as Photoinitiators for Radical Polymerization
Introduction: The Critical Role of Photoinitiators in Energy-Cured Systems
Photopolymerization, the process of using light to initiate a polymerization reaction, is the cornerstone of numerous advanced manufacturing technologies, from 3D printing and microelectronics to high-performance coatings and dental restoratives. The efficiency and efficacy of this process hinge on a critical component: the photoinitiator (PI). This molecule's sole purpose is to absorb photons from a light source and convert that light energy into chemical energy in the form of reactive species—typically free radicals—that initiate the polymerization of monomers and oligomers.[1]
Among the vast array of photoinitiators, benzoin and its derivatives represent a foundational and historically significant class. While newer systems have been developed, the this compound scaffold remains a subject of study and a benchmark for comparison due to its straightforward mechanism and cost-effectiveness. However, unsubstituted this compound possesses inherent limitations that have driven the development of numerous derivatives designed to enhance performance.
This guide provides a comparative analysis of this compound and its key derivatives, offering researchers and product developers a data-driven framework for selecting the appropriate photoinitiator. We will delve into the underlying photochemical mechanisms, compare critical performance metrics, and provide standardized protocols for their evaluation.
The Mechanism: Understanding Norrish Type I α-Cleavage
This compound and its derivatives are classic examples of Norrish Type I photoinitiators .[2][3] This classification refers to their mechanism of action: upon absorbing a photon and reaching an excited electronic state, the molecule undergoes homolytic cleavage of the carbon-carbon bond alpha (α) to the carbonyl group.[1][4] This α-cleavage event is highly efficient and directly produces two distinct free radicals, both of which can initiate polymerization.[3][5]
The primary advantages of a Type I mechanism are its speed and efficiency, as it is a unimolecular process that does not require a co-initiator or hydrogen donor, unlike Norrish Type II systems (e.g., benzophenone/amine systems).[6][7]
Caption: The Norrish Type I photocleavage pathway for this compound.
Comparative Performance Analysis: this compound vs. Its Derivatives
The selection of a photoinitiator is a multi-parameter optimization problem. The ideal PI must have strong absorption at the emission wavelength of the light source (e.g., a 365 nm mercury lamp or a 395 nm LED), a high quantum yield for radical generation, good solubility in the formulation, and low potential for migration or yellowing in the final cured product.
Unsubstituted this compound falls short in several of these areas, most notably its weak absorption in the near-UV spectrum (>350 nm), which is crucial for curing thicker sections and for use with modern LED light sources.[8][9] Its derivatives are specifically engineered to address these deficiencies.
Key Performance Metrics
The following table summarizes the critical performance characteristics of this compound and two representative derivatives, illustrating the impact of structural modification.
| Photoinitiator | Structure | Key Advantages | Key Disadvantages | λmax (nm) | Molar Absorptivity (ε) at λmax | Quantum Yield (Φ) of Cleavage |
| This compound | C₆H₅CH(OH)C(O)C₆H₅ | Low cost, well-understood. | Poor absorption >350 nm, moderate Φ, potential yellowing. | ~250 nm[8] | High in deep UV | 0.35[3][10] |
| This compound Methyl Ether | C₆H₅CH(OCH₃)C(O)C₆H₅ | Improved thermal stability, better solubility. | Still limited to shorter UV wavelengths. | ~254 nm, ~330 nm | Moderate | ~0.31 |
| 3',5'-Dimethoxythis compound (DMB) | (CH₃O)₂C₆H₃CH(OH)C(O)C₆H₅ | Significantly higher quantum yield. | Absorption still primarily in shorter UV range. | Not specified | Not specified | 0.54 [3][10] |
| Methylthio this compound Derivative (MTB) | Structure varies | Strongly red-shifted absorption , ~50x higher absorption in near-UV.[3][9] | More complex synthesis. | Red-shifted into near-UV[9] | High in near-UV | 0.1 (from triplet state)[3] |
Causality Behind the Improvements:
-
Esterification/Etherification (e.g., this compound Methyl Ether): Replacing the hydroxyl hydrogen atom improves thermal stability and solubility. However, it does not significantly alter the core chromophore, so the absorption spectrum remains largely unchanged.
-
Electron-Donating Groups (e.g., Dimethoxythis compound): The introduction of methoxy groups, which are strong electron-donating substituents, helps to stabilize the resulting benzyl radical formed after cleavage. This increased stability of the product radical provides a stronger driving force for the cleavage reaction, resulting in a significantly higher quantum yield.[10]
-
Auxochromes (e.g., Methylthio Groups): Groups containing sulfur, like the methylthio group, act as powerful auxochromes. They extend the π-conjugated system of the molecule, which has the effect of lowering the energy gap between the ground and excited states. This results in a bathochromic (red) shift of the absorption maximum, moving it to longer, more desirable wavelengths and increasing the molar absorptivity in that region.[3][9]
Experimental Section: Protocols for Performance Evaluation
To objectively compare photoinitiators, standardized and reproducible experimental methods are essential. Here, we outline two fundamental protocols for characterizing the key performance metrics discussed above.
Protocol 1: Determining Absorption Properties via UV-Vis Spectroscopy
This protocol determines the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε), which quantifies how strongly the molecule absorbs light at a given wavelength.
Objective: To measure and compare the UV-Vis absorption spectra of this compound and its derivatives.
Materials:
-
Spectrophotometric grade solvent (e.g., Methanol or Acetonitrile)
-
Class A volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
-
Photoinitiator samples (this compound, DMB, etc.)
Methodology:
-
Stock Solution Preparation: Accurately weigh a precise amount of the photoinitiator and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1x10⁻³ M).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution (e.g., 1x10⁻⁴ M, 5x10⁻⁵ M, 1x10⁻⁵ M). This is crucial to ensure the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Spectra Acquisition:
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
Record the UV-Vis spectrum for each diluted solution across a relevant wavelength range (e.g., 200-450 nm).
-
Identify the λmax from the spectral plot.
-
-
Data Analysis (Beer-Lambert Law):
-
The molar absorptivity (ε) is calculated using the Beer-Lambert Law: A = εcl , where:
-
A = Absorbance at λmax (dimensionless)
-
ε = Molar absorptivity (L mol⁻¹ cm⁻¹)
-
c = Concentration of the solution (mol L⁻¹)
-
l = Path length of the cuvette (typically 1 cm)
-
-
Plot Absorbance (A) vs. Concentration (c). The slope of the resulting line will be ε (assuming a 1 cm path length).
-
Protocol 2: Evaluating Polymerization Kinetics via Photo-DSC
Photo-Differential Scanning Calorimetry (Photo-DSC) measures the heat released during the exothermic polymerization reaction as it occurs, providing real-time kinetic data.
Objective: To compare the initiation efficiency of different photoinitiators by measuring the rate of polymerization (Rp) and final monomer conversion.
Materials:
-
Photo-DSC instrument with a UV light source (e.g., mercury lamp with filters or LED)
-
Acrylate monomer/oligomer formulation (e.g., Trimethylolpropane triacrylate, TMPTA)
-
Photoinitiator samples
-
Aluminum DSC pans and lids
Caption: A typical workflow for evaluating photoinitiator kinetics using Photo-DSC.
Methodology:
-
Formulation: Prepare formulations by dissolving a precise concentration (e.g., 1 mol%) of each photoinitiator into the monomer. Ensure complete dissolution.
-
Sample Preparation: Accurately weigh 3-5 mg of the liquid formulation into an open aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan in the DSC cell. An empty, sealed pan is used as a reference.
-
Allow the system to equilibrate at a constant isothermal temperature (e.g., 30°C) under an inert nitrogen atmosphere to prevent oxygen inhibition.
-
-
Curing and Measurement:
-
Once the heat flow signal is stable, open the instrument's shutter to expose the sample to UV light of a fixed intensity (e.g., 20 mW/cm²).
-
Record the heat flow (in Watts) as a function of time until the reaction is complete (i.e., the heat flow returns to the baseline).
-
-
Data Analysis:
-
The rate of polymerization (Rp) is directly proportional to the heat flow (dH/dt).[11] The peak of the heat flow curve represents the maximum polymerization rate.
-
The total monomer conversion (p) is calculated by integrating the area under the heat flow curve (ΔH_t) and dividing it by the theoretical heat of reaction (ΔH₀) for the complete conversion of that specific monomer (e.g., for acrylates, ΔH₀ is ~78.0 kJ/mol).[11]
-
Conclusion and Future Outlook
This compound, while a foundational photoinitiator, is often outperformed by its modern derivatives. The strategic addition of functional groups can dramatically enhance performance by either increasing the intrinsic efficiency of radical generation (e.g., DMB) or by shifting the absorption profile to align with more desirable long-wavelength light sources (e.g., MTB).
For researchers and developers, the choice is clear:
-
For applications where cost is the primary driver and a deep UV source is available, unsubstituted this compound may suffice.
-
For applications demanding higher efficiency and faster cure speeds, derivatives with electron-donating groups like DMB offer a significant advantage in quantum yield.
-
For applications requiring deep curing, compatibility with pigmented systems, or the use of safer, long-wave UV-LEDs, derivatives with red-shifted absorption profiles, such as thioether-substituted benzoins , are the superior choice.
The principles demonstrated in the evolution of this compound—the targeted modification of a core scaffold to enhance photochemical properties—continue to guide the development of next-generation photoinitiators for advanced material applications.
References
-
Bomar. (2022). Photoinitiators Formulation Overview. [Link]
-
Tintoll. Free Radical Photoinitiators - Type I. [Link]
-
ResearchGate. (n.d.). Norrish type of photoinitiation of the radical polymerization for type I photoinitiators (A) and type II photoinitiators (B). [Link]
-
ResearchGate. (2013). This compound type photoinitiator for free radical polymerization. [Link]
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ResearchGate. (n.d.). Main families of type I photoinitiators. A: this compound derivatives, B: phosphine oxides, C.... [Link]
-
Esen, D. S., et al. (2013). This compound type photoinitiator for free radical polymerization. Semantic Scholar. [Link]
-
PubMed. (2022). Comparative Evaluation of Water Soluble Photoinitiators on the Mechanical and Physical Properties of Experimental Composite: An In Vitro Study. [Link]
-
Galaxy.ai. (2022). Understanding Norrish Type-I and Type-II Reactions in Photochemistry. [Link]
-
Tintoll. Norrish Type 2/ II Photoinitiator Wholesale Manufacturer. [Link]
-
National Institutes of Health (NIH). (2017). Photochemical α-Cleavage Reaction of 3',5'-Dimethoxythis compound: A Combined Time-Resolved Spectroscopy and Computational Chemistry Study. [Link]
-
Ligon, S. C., et al. (2017). Free-Radical Photopolymerization for Curing Products for Refinish Coatings Market. MDPI. [Link]
-
ResearchGate. (n.d.). Photolysis of this compound (Be) derivatives and tentative mechanism for the.... [Link]
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ResearchGate. (2005). Evaluation of initiator systems for controlled and sequentially curable free‐radical/cationic hybrid photopolymerizations. [Link]
-
ACS Publications. (2002). Synthesis and Evaluation of a Surface-Active Photoinitiator for Microemulsion Polymerization. [Link]
-
National Institutes of Health (NIH). (2022). Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing. [Link]
-
Czech, Z., et al. (2022). The Effect of Type-I Photoinitiators on the Kinetics of the UV-Induced Cotelomerization Process of Acrylate Monomers and Properties of Obtained Pressure-Sensitive Adhesives. MDPI. [Link]
-
ResearchGate. (2000). This compound‐terminated polyurethane as macrophotoinitiator for synthesis of polyurethane–polymethyl methacrylate block copolymers. [Link]
-
Lewis, F. D., et al. (1975). Photochemical .alpha. cleavage of this compound derivatives. Polar transition states for free-radical formation. Journal of the American Chemical Society. [Link]
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A Comparative Guide to Benzoin and Acyloin Condensation Reactions: Mechanistic Insights and Synthetic Applications
In the landscape of carbon-carbon bond formation, the synthesis of α-hydroxy ketones stands as a cornerstone for constructing complex molecular architectures. Among the classic name reactions employed for this purpose, the Benzoin and Acyloin condensations are paramount. While both pathways yield the same class of product, the acyloin, their underlying mechanisms, substrate preferences, and reaction environments are fundamentally distinct. This guide provides an in-depth comparison for researchers, scientists, and drug development professionals, offering clarity on when to employ each reaction and how to optimize their outcomes.
At a Glance: A Tale of Two Condensations
At its core, the distinction is one of starting materials and mechanism. The this compound Condensation is a catalytic dimerization of two aldehydes, classically aromatic, utilizing the unique umpolung (polarity reversal) capability of specific catalysts.[1][2] In contrast, the Acyloin Condensation is a reductive coupling of two carboxylic esters, driven by the brute force of an alkali metal reductant.[3][4]
This fundamental difference dictates the entire experimental approach, from reagent selection to reaction setup, and ultimately determines the synthetic utility of each method.
Mechanistic Dissection: Catalytic Umpolung vs. Reductive Coupling
Understanding the reaction pathway is critical to appreciating the nuances of each transformation and for troubleshooting suboptimal results.
The this compound Condensation: A Symphony of Nucleophilic Catalysis
The genius of the this compound condensation lies in its ability to reverse the intrinsic electrophilicity of an aldehyde's carbonyl carbon. This is achieved through a catalyst, traditionally the cyanide ion (CN⁻), or more modernly, N-heterocyclic carbenes (NHCs) derived from thiamine or other thiazolium and triazolium salts.[1][5]
The mechanism, first elucidated by A. J. Lapworth in 1903, proceeds as follows[1]:
-
Nucleophilic Attack: The cyanide catalyst attacks the electrophilic carbonyl carbon of the first aldehyde molecule, forming a cyanohydrin intermediate.[6]
-
Proton Transfer & Umpolung: A proton transfer leads to the formation of a carbanion. The potent electron-withdrawing nature of the adjacent nitrile group stabilizes this carbanion, effectively making the once-electrophilic carbonyl carbon nucleophilic.[5] This is the key "umpolung" step.
-
C-C Bond Formation: This nucleophilic intermediate then attacks the carbonyl carbon of a second aldehyde molecule.[7]
-
Catalyst Regeneration: A final proton transfer and elimination of the cyanide catalyst regenerates the catalyst and yields the final α-hydroxy ketone product, this compound.[1]
Caption: Mechanism of the Sodium-Mediated Acyloin Condensation.
Head-to-Head Comparison: Performance and Experimental Considerations
The choice between these two reactions hinges on the specific substrate and the desired outcome. The following table summarizes the key operational differences.
| Feature | This compound Condensation | Acyloin Condensation |
| Starting Material | Aldehydes (typically aromatic) [1] | Carboxylic Esters (typically aliphatic) [8] |
| Product | α-Hydroxy Ketone (this compound) | α-Hydroxy Ketone (Acyloin) |
| Reagents | Catalytic Nucleophile (e.g., NaCN, KCN, Thiamine, NHCs) [1][9] | Stoichiometric Alkali Metal (e.g., Na, Na-K alloy) [3] |
| Mechanism | Ionic (Umpolung) [5] | Radical (Reductive Coupling) [10] |
| Solvent | Protic or Aprotic (e.g., Ethanol/Water) [9] | Aprotic, high-boiling (e.g., Toluene, Xylene) [11] |
| Atmosphere | Typically Air | Strictly Inert (Nitrogen or Argon) [11] |
| Key Advantage | Atom economical, catalytic, milder conditions. [12] | Excellent for intramolecular cyclization of diesters, especially large rings. [11] |
| Key Limitation | Limited scope for many aliphatic aldehydes; risk of side reactions in cross-condensations. [2][13] | Harsh, strongly reducing conditions limit functional group tolerance; requires careful handling of sodium metal. [3] |
| Common Side Reaction | Cannizzaro reaction (with non-enolizable aldehydes), self-condensation in cross-reactions. [13] | Dieckmann Condensation (intramolecular), Bouveault-Blanc Reduction (if protic solvents are present). [3][14] |
Synthetic Utility and Field-Proven Insights
This compound Condensation: The Choice for Aromatic Systems
The this compound condensation is the go-to method for the homocoupling of aromatic aldehydes. [15]Its applications are widespread in the synthesis of precursors for pharmaceuticals and polymers. [9][16]The development of asymmetric variants using chiral N-heterocyclic carbene catalysts has significantly expanded its utility, allowing for the synthesis of enantiomerically enriched benzoins. [1][17] Field Insight: While classic protocols use toxic cyanide, modern methods employing thiamine hydrochloride (Vitamin B1) as a catalyst are significantly safer, greener, and highly effective for many substrates, making them ideal for academic and discovery labs. [9][18]For cross-condensations, success often depends on matching an aldehyde that can only act as a proton donor with one that can act as an acceptor to minimize the formation of homo-dimerized side products. [1][7]
Acyloin Condensation: The Master of Ring Closure
The Acyloin condensation's true power is realized in intramolecular reactions. It is one of the most effective methods for synthesizing medium and large carbocyclic rings (10-20 members) from long-chain dicarboxylic esters, often providing excellent yields where other methods fail. [11]This is attributed to the proposed mechanism where the two ester ends of the substrate are adsorbed onto the surface of the sodium metal, favoring intramolecular cyclization over intermolecular polymerization. [11]Its utility has been demonstrated in the synthesis of complex natural products and unique topological structures like catenanes. [3][19] Field Insight: The Rühlmann modification, which involves adding trimethylsilyl chloride (TMSCl) as a trapping agent, is a critical process improvement. [3]TMSCl traps the enediolate intermediate as a stable bis-silyl ether, preventing the alkoxide by-product from catalyzing a competing Dieckmann condensation. [4]This dramatically improves yields and is now standard practice for most acyloin condensations.
Experimental Protocols: A Self-Validating Approach
The following protocols are provided as validated starting points. Researchers should always perform reactions on a small scale first and conduct appropriate safety reviews, especially when working with sodium metal and cyanide.
Protocol 1: Thiamine-Catalyzed Synthesis of this compound
-
Objective: To synthesize this compound from benzaldehyde using a safe, thiamine-based catalyst.
-
Methodology:
-
In a 100 mL round-bottom flask, dissolve 1.7 g of thiamine hydrochloride in 5 mL of water.
-
Add 15 mL of 95% ethanol and cool the solution in an ice bath.
-
Slowly add 5 mL of 3 M sodium hydroxide solution dropwise with stirring. The solution should turn pale yellow as the thiamine ylide is formed.
-
To this catalyst solution, add 10 mL of freshly distilled benzaldehyde.
-
Equip the flask with a reflux condenser and heat the mixture gently in a water bath at 60-70°C for 90 minutes.
-
After the heating period, cool the reaction mixture in an ice bath. The product should crystallize.
-
Collect the crude this compound crystals by vacuum filtration and wash with cold 1:1 ethanol/water, followed by cold water.
-
Recrystallize the product from 95% ethanol to obtain pure, pale-yellow crystals of this compound.
-
Validation: The melting point of the purified product should be sharp and consistent with the literature value (approx. 137°C). [9]Purity can be further confirmed by ¹H NMR spectroscopy.
-
Protocol 2: Intramolecular Acyloin Condensation with Rühlmann Modification
-
Objective: To synthesize a cyclic acyloin from a long-chain diester using sodium metal and a TMSCl trap.
-
Methodology:
-
Safety First: This reaction must be performed under a strictly inert atmosphere (dry nitrogen or argon) in a flame-dried apparatus. Sodium metal is highly reactive and must be handled with extreme care.
-
Set up a three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel.
-
To the flask, add 1.2 equivalents of sodium metal (finely cut or as a dispersion) and cover with anhydrous toluene. [3] 4. Heat the toluene to reflux to melt the sodium and stir vigorously to create a fine dispersion of sodium sand. Allow to cool while stirring.
-
Add 2.2 equivalents of trimethylsilyl chloride (TMSCl) to the sodium suspension.
-
In the addition funnel, prepare a solution of 1.0 equivalent of the desired diester (e.g., diethyl sebacate) in anhydrous toluene.
-
Add the diester solution dropwise to the stirred sodium/TMSCl suspension over several hours. The reaction is exothermic. Maintain a gentle reflux.
-
After the addition is complete, continue to reflux for an additional 2 hours.
-
Cool the reaction to room temperature. Cautiously quench any remaining sodium by the slow, dropwise addition of isopropanol, followed by methanol, and then water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude bis-silyl enol ether.
-
Hydrolysis: Dissolve the crude product in tetrahydrofuran (THF) and add a catalytic amount of 1 M hydrochloric acid. Stir at room temperature for 1 hour.
-
Neutralize, extract the product into ether, dry, and purify by chromatography or distillation to yield the cyclic acyloin.
-
Validation: The success of the reaction is confirmed by the disappearance of the ester signals and the appearance of characteristic α-hydroxy ketone signals in ¹H and ¹³C NMR spectra, along with confirmation of the molecular weight by mass spectrometry.
-
Conclusion
The this compound and Acyloin condensations, while both yielding α-hydroxy ketones, are distinct reactions tailored for different synthetic challenges. The this compound condensation offers a catalytic and milder route, ideal for aromatic aldehydes, with modern variants enhancing its safety and enantioselectivity. The Acyloin condensation, though harsher, provides an unparalleled method for the reductive coupling of aliphatic esters, demonstrating its most profound utility in the high-yield synthesis of large carbocyclic rings. A thorough understanding of their respective mechanisms and experimental requirements, as outlined in this guide, empowers the synthetic chemist to make an informed choice, leveraging the unique strengths of each reaction to achieve their synthetic goals.
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A Comparative Guide to Chiral N-Heterocyclic Carbene (NHC) Catalysts for Enantioselective Synthesis
For researchers, scientists, and professionals in drug development, the quest for efficient and highly selective methods to construct chiral molecules is a perpetual frontier. Among the arsenal of synthetic tools, N-heterocyclic carbene (NHC) organocatalysis has emerged as a formidable strategy for asymmetric synthesis.[1] The unique ability of NHCs to induce umpolung (polarity reversal) in aldehydes and other carbonyl compounds opens up a rich landscape of reactivity, enabling the formation of complex chiral architectures with high enantioselectivity.[2][3]
This guide provides an in-depth comparison of the enantioselectivity of different classes of chiral NHC catalysts. Moving beyond a mere catalog of catalysts, we will delve into the causality behind their design, the mechanistic underpinnings of stereocontrol, and provide practical, experimentally validated protocols. Our focus is to equip you with the knowledge to rationally select or design the optimal NHC catalyst for your specific synthetic challenge.
The Landscape of Chiral NHC Catalysts: Structural Diversity and Stereocontrol
The efficacy of a chiral NHC catalyst in asymmetric synthesis is intrinsically linked to its three-dimensional structure. The strategic placement of chiral elements on the NHC scaffold creates a defined chiral pocket around the catalytically active carbene carbon, which dictates the facial selectivity of substrate approach. Several design strategies have proven fruitful in creating highly enantioselective NHC catalysts.[4]
Key Structural Classes of Chiral NHC Catalysts:
-
Triazolium-Based NHCs: These catalysts, derived from 1,2,4-triazole, have become workhorses in asymmetric NHC catalysis.[2][5] Their modular synthesis allows for extensive tuning of steric and electronic properties.[2] Often, a chiral backbone, such as that derived from aminoindanol or pyroglutamic acid, is fused to the triazole ring to create a rigid and well-defined chiral environment.[5][6]
-
Imidazolium and Imidazolidinium-Based NHCs: These catalysts feature a five-membered ring with two nitrogen atoms. Chirality can be introduced through chiral N-substituents, a chiral backbone, or by creating atropisomerism with bulky N-aryl groups.[4][6] The saturated imidazolidinium backbone offers greater conformational flexibility compared to the unsaturated imidazolium ring, which can be advantageous in certain transformations.
-
Axially and Planar Chiral NHCs: Moving beyond central chirality, NHCs possessing axial or planar chirality have been developed.[7][8][9] These catalysts often feature biaryl or other sterically hindered motifs that restrict rotation, creating a stable chiral environment. They have shown remarkable success in controlling the stereochemistry of reactions that form axially or planar chiral products.[7][8]
The choice between these catalyst classes is dictated by the specific reaction and substrates. For instance, the greater steric bulk and defined chiral pocket of many triazolium-based catalysts often lead to high enantioselectivities in reactions like the Stetter and benzoin reactions.[10][11] In contrast, the electronic properties of imidazolium-based catalysts can be finely tuned, which can be crucial for reactions sensitive to the nucleophilicity of the carbene.
Comparative Performance in Key Asymmetric Transformations
The true measure of a catalyst's utility lies in its performance in a range of chemical transformations. Here, we compare the enantioselectivity of different chiral NHC catalysts in three cornerstone reactions of NHC catalysis: the this compound condensation, the Stetter reaction, and [3+2] annulation reactions.
The Asymmetric this compound Condensation
The this compound condensation, the dimerization of two aldehydes to form an α-hydroxy ketone, is a classic NHC-catalyzed reaction.[12][13][14] The development of chiral NHCs has transformed this into a powerful tool for creating enantiomerically enriched acyloins.[12][13][14]
Extensive research has shown that triazolium-derived NHCs are particularly effective for this transformation.[12] The rigidity of their fused ring systems helps to create a well-defined chiral pocket that effectively shields one face of the Breslow intermediate, leading to high enantioselectivity.
| Catalyst Type | Aldehyde Substrate | Product | Yield (%) | ee (%) | Reference |
| Triazolium (Tetracyclic) | Benzaldehyde | This compound | 95 | 98 | [11] |
| Imidazolium (Aminoindanol-derived) | 4-Chlorobenzaldehyde | 4,4'-Dichlorothis compound | 88 | 92 | [12] |
| Thiazolium (Chiral N-substituent) | Furfural | Furoin | 75 | 85 | [15] |
Table 1: Comparison of Chiral NHC Catalysts in the Asymmetric this compound Condensation.
The Asymmetric Stetter Reaction
The Stetter reaction involves the conjugate addition of an aldehyde to a Michael acceptor, a powerful C-C bond-forming reaction that generates 1,4-dicarbonyl compounds.[10][16] Chiral NHCs have enabled highly enantioselective variants of this reaction, providing access to valuable chiral building blocks.[10]
Fused polycyclic chiral triazolylidenes have demonstrated exceptional performance in the enantioselective Stetter reaction, often affording products with excellent enantioselectivities.[10] The rigid catalyst framework is crucial for creating a highly organized transition state, leading to precise stereochemical control.
| Catalyst Type | Aldehyde Donor | Michael Acceptor | Product | Yield (%) | ee (%) | Reference |
| Triazolium (Aminoindanol-derived) | Salicylaldehyde | N-Phenylmaleimide | Succinimide derivative | 92 | 99 | [7] |
| Imidazolium (Axially Chiral) | Cinnamaldehyde | Chalcone | 1,4-Diketone | 85 | 95 | [9] |
| Triazolium (Pinene-derived) | Salicylaldehyde derivative | Internal Alkene | Chromanone | 98 | 96 | [17] |
Table 2: Comparison of Chiral NHC Catalysts in the Asymmetric Stetter Reaction.
Asymmetric Annulation Reactions
NHC-catalyzed annulation reactions are powerful strategies for the construction of carbo- and heterocyclic rings.[18][19][20][21] By carefully choosing the starting materials and the chiral NHC catalyst, a wide variety of enantioenriched cyclic structures can be accessed.[18][19][20][21]
In these reactions, the NHC catalyst often generates a reactive intermediate, such as an α,β-unsaturated acylazolium, which then undergoes a cycloaddition with a suitable partner.[21] The enantioselectivity is controlled by the chiral environment of the NHC, which dictates the facial selectivity of the cycloaddition.
| Catalyst Type | Reactant 1 | Reactant 2 | Product | Yield (%) | ee (%) | Reference |
| Triazolium (Aminoindanol-derived) | α,β-Unsaturated Aldehyde | Imidazolidinone | Bicyclic Lactone | 85 | 98 | [19] |
| Imidazolium (Axially Chiral) | 2-Bromoenal | 1,3-Dicarbonyl Compound | Dihydropyranone | 90 | 96 | [21] |
| Triazolium (Pyroglutamic acid-derived) | α-Oxime Ester | (Intramolecular) | N-Alkoxyamine | 99 | >99 | [18] |
Table 3: Comparison of Chiral NHC Catalysts in Asymmetric Annulation Reactions.
Mechanistic Insights: The Origin of Enantioselectivity
Understanding the mechanism of stereoselection is paramount for rational catalyst design. In most NHC-catalyzed asymmetric reactions, the enantioselectivity is determined in the C-C bond-forming step.[22][23] Non-covalent interactions, such as hydrogen bonding and π-π stacking, between the catalyst and the substrates in the transition state play a crucial role in stabilizing the favored diastereomeric transition state, leading to the observed enantioselectivity.[22]
Computational studies, particularly Density Functional Theory (DFT) calculations, have been instrumental in elucidating the intricate details of these transition states and identifying the key interactions that govern stereocontrol.[22][23][24][25] These studies have revealed that even subtle changes in the catalyst structure can have a profound impact on the energy difference between the competing transition states, and thus on the enantiomeric excess of the product.
Experimental Protocols
To facilitate the application of these powerful catalysts in your own research, we provide a detailed, representative experimental protocol for an asymmetric intramolecular Stetter reaction.
General Procedure for the Enantioselective Intramolecular Stetter Reaction:
-
Catalyst Generation: To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the chiral triazolium salt precatalyst (0.01 mmol, 10 mol%). Add anhydrous solvent (e.g., THF, 1.0 mL) and the base (e.g., DBU, 0.01 mmol, 10 mol%). Stir the mixture at room temperature for 15-30 minutes to generate the active NHC catalyst.
-
Reaction Setup: In a separate flame-dried Schlenk tube, dissolve the aldehyde-alkene substrate (0.1 mmol, 1.0 equiv) in the anhydrous solvent (1.0 mL).
-
Reaction Initiation: Transfer the substrate solution to the catalyst solution via cannula.
-
Monitoring: Stir the reaction mixture at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Analysis: Determine the yield of the purified product. The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC) analysis.
Note: Reaction conditions, including solvent, base, temperature, and reaction time, should be optimized for each specific substrate and catalyst system.
Conclusion and Future Outlook
Chiral N-heterocyclic carbenes have revolutionized the field of asymmetric organocatalysis, providing access to a vast array of enantioenriched molecules. The modularity of their synthesis and the deep mechanistic understanding gained through experimental and computational studies continue to drive the development of even more efficient and selective catalysts.
The ongoing exploration of novel chiral scaffolds, including those with unique stereogenic elements and bifunctional capabilities, promises to further expand the scope and utility of asymmetric NHC catalysis. As our ability to rationally design catalysts for specific transformations improves, we can expect to see the application of chiral NHCs in the synthesis of increasingly complex and medicinally relevant targets, solidifying their position as an indispensable tool for the modern synthetic chemist.
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A Comparative Kinetic Analysis of Catalysts in the Benzoin Reaction: From Cyanide to N-Heterocyclic Carbenes
For Researchers, Scientists, and Drug Development Professionals
The benzoin condensation, a cornerstone of C-C bond formation in organic synthesis, has long relied on the catalytic prowess of the cyanide ion. However, the landscape of this classic reaction has been significantly reshaped by the advent of N-heterocyclic carbene (NHC) organocatalysts. This guide provides an in-depth kinetic and mechanistic comparison of the traditional cyanide-catalyzed this compound reaction with its modern NHC-catalyzed alternatives. By delving into the causality behind experimental choices and presenting supporting data, we aim to equip researchers with the insights needed to make informed decisions in catalyst selection and reaction optimization.
The Enduring Legacy of Cyanide: A Mechanistic and Kinetic Overview
First reported by Liebig and Wöhler in 1832 and mechanistically elucidated by Lapworth in 1903, the cyanide-catalyzed this compound condensation of aromatic aldehydes to α-hydroxy ketones, or benzoins, is a classic example of "umpolung" (polarity reversal)[1][2]. The cyanide ion, despite its toxicity, is a uniquely effective catalyst due to its ability to act as a good nucleophile, a good leaving group, and to stabilize the key anionic intermediate.
The generally accepted mechanism, known as the Lapworth mechanism, proceeds through several key steps[1]:
-
Nucleophilic attack: The cyanide ion attacks the carbonyl carbon of an aldehyde molecule to form a cyanohydrin intermediate, specifically the mandelonitrile anion.
-
Proton transfer: A proton transfer leads to the formation of an anion in which the negative charge is delocalized.
-
Umpolung: This intermediate exhibits reversed polarity at the original carbonyl carbon, rendering it nucleophilic.
-
Condensation: The nucleophilic carbon attacks the carbonyl carbon of a second aldehyde molecule.
-
Catalyst regeneration: Elimination of the cyanide ion regenerates the catalyst and yields the this compound product.
Recent theoretical studies using density functional theory (DFT) have further refined this mechanism, suggesting that in aprotic solvents, the formation of the cyanohydrin intermediate may involve three steps assisted by a second benzaldehyde molecule[3]. Computational studies have also indicated that the C-C bond formation step is the rate-determining step, although the formation of the carbanion and the release of the cyanide ion also have significant activation free energies[4][5].
The experimentally determined rate law for the cyanide-catalyzed this compound condensation is typically found to be:
Rate = k[Benzaldehyde]²[CN⁻]
This rate law indicates that the reaction is second order with respect to the aldehyde and first order with respect to the cyanide catalyst.
The Rise of N-Heterocyclic Carbenes: A Safer and More Versatile Alternative
The toxicity of cyanide has driven the search for alternative catalysts. N-heterocyclic carbenes (NHCs), particularly those derived from thiazolium and triazolium salts, have emerged as powerful, non-toxic alternatives that operate via a similar umpolung mechanism[1][6]. The catalytic cycle of an NHC in the this compound condensation was first proposed by Breslow in 1958[2].
The mechanism involves the following key steps:
-
Carbene formation: In the presence of a base, the acidic proton of the azolium salt (pre-catalyst) is removed to generate the nucleophilic NHC.
-
Breslow intermediate formation: The NHC attacks the aldehyde carbonyl to form a tetrahedral intermediate, which then undergoes a proton transfer to form the key "Breslow intermediate." This species is the cornerstone of NHC-catalyzed umpolung.
-
Condensation: The nucleophilic carbon of the Breslow intermediate attacks a second molecule of aldehyde.
-
Product formation and catalyst regeneration: The resulting intermediate undergoes further transformations to release the this compound product and regenerate the NHC catalyst.
A significant advantage of NHCs is their tunable steric and electronic properties, which can be modified to improve reaction rates, yields, and even induce enantioselectivity in asymmetric this compound condensations[2][6].
A Head-to-Head Kinetic Comparison: Cyanide vs. NHCs
| Catalyst Type | Typical Catalyst | Key Kinetic Features | Representative Rate Law Components | Reference(s) |
| Cyanide | Sodium or Potassium Cyanide | - Second order in aldehyde, first order in cyanide. - Rate-determining step is often C-C bond formation. | Rate ∝ [Aldehyde]²[Cyanide] | [4][5] |
| Thiazolium-derived NHC | Thiamine, 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide | - Reaction order in aldehyde can be complex and change with concentration. - Can be nearly first-order in aldehyde. - All three kinetically significant steps can be partially rate-determining. | Rate ≈ k[Aldehyde] (at certain concentrations) | [7] |
| Triazolium-derived NHC | Chiral bicyclic triazolium salts | - Can exhibit saturation kinetics, becoming zero-order in aldehyde at high concentrations. - Often more active than thiazolium-based NHCs. | Rate can become independent of [Aldehyde] at high concentrations. | [8] |
Key Insights from the Kinetic Data:
-
Complexity of NHC Kinetics: The kinetics of NHC-catalyzed this compound reactions are often more complex than those of the cyanide-catalyzed version. The reaction order with respect to the aldehyde can vary depending on its concentration, suggesting a more intricate interplay of the different steps in the catalytic cycle[7][8].
-
Rate-Determining Step Variability: While C-C bond formation is often rate-limiting in the cyanide-catalyzed reaction, for NHC-catalyzed reactions, multiple steps can be partially rate-determining[7].
-
Superiority of Triazolium NHCs: Studies have shown that triazolium-derived NHCs are generally more active catalysts for the this compound condensation than their thiazolium counterparts[8].
-
Solvent Effects: The choice of solvent can have a significant impact on the reaction kinetics, particularly for NHC-catalyzed reactions.
Experimental Protocol: Kinetic Analysis of the this compound Reaction via ¹H NMR Spectroscopy
To ensure the trustworthiness of our findings, we provide a detailed protocol for the kinetic analysis of the this compound reaction. ¹H NMR spectroscopy is a powerful tool for this purpose, as it allows for the in-situ monitoring of the disappearance of reactants and the appearance of products over time[7][9].
Objective: To determine the rate law of a catalyzed this compound reaction by monitoring the reaction progress using ¹H NMR spectroscopy.
Materials:
-
Benzaldehyde (freshly distilled)
-
Catalyst (e.g., KCN or a thiazolium/triazolium salt)
-
Base (if using an NHC precatalyst, e.g., DBU or Et₃N)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Internal standard (e.g., mesitylene or 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Standard laboratory glassware
Procedure:
-
Sample Preparation:
-
In a small vial, accurately weigh the catalyst and the internal standard.
-
Add the deuterated solvent to dissolve the solids.
-
In a separate vial, accurately weigh the benzaldehyde.
-
If using an NHC precatalyst, prepare a separate solution of the base in the deuterated solvent.
-
-
Reaction Initiation and Monitoring:
-
Transfer the catalyst and internal standard solution to an NMR tube.
-
Place the NMR tube in the spectrometer, which has been pre-shimmed and set to the desired reaction temperature.
-
Acquire a spectrum of the initial mixture (t=0).
-
To initiate the reaction, inject the benzaldehyde solution (and the base solution, if applicable) into the NMR tube.
-
Immediately begin acquiring ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate.
-
-
Data Analysis:
-
Integrate the signals corresponding to the aldehyde proton of benzaldehyde and a characteristic proton signal of the this compound product. Also, integrate a signal from the internal standard.
-
Normalize the integrals of the reactant and product signals to the integral of the internal standard in each spectrum. This corrects for any variations in spectrometer performance over time.
-
Plot the concentration of benzaldehyde versus time and the concentration of this compound versus time.
-
Use the initial rates method or an integrated rate law analysis to determine the order of the reaction with respect to benzaldehyde.
-
Repeat the experiment with varying initial concentrations of the catalyst and benzaldehyde to determine the complete rate law.
-
Causality Behind Experimental Choices:
-
Internal Standard: The use of an internal standard is crucial for accurate quantitative measurements in NMR spectroscopy. It provides a reference signal of constant concentration, allowing for the precise determination of the changing concentrations of reactants and products.
-
Deuterated Solvent: Deuterated solvents are used to avoid a large solvent signal that would otherwise overwhelm the signals of the reactants and products in the ¹H NMR spectrum.
-
Temperature Control: The reaction rate is highly dependent on temperature. Maintaining a constant temperature in the NMR spectrometer is essential for obtaining reliable kinetic data.
Visualizing the Catalytic Cycles
To better understand the mechanistic pathways, we present the following diagrams generated using Graphviz.
Caption: Cyanide-Catalyzed this compound Reaction Mechanism.
Caption: NHC-Catalyzed this compound Reaction Mechanism.
Conclusion: Making an Informed Catalyst Choice
The choice between cyanide and NHC catalysts for the this compound condensation is not merely a matter of trading toxicity for complexity. While cyanide offers a well-understood and often efficient route, NHCs provide a significantly safer and more versatile platform. The tunability of NHCs allows for fine-tuning of reactivity and, crucially, opens the door to asymmetric catalysis—a feat not readily achieved with cyanide.
For routine, large-scale syntheses where safety protocols for cyanide are well-established, it may remain a viable option. However, for modern synthetic applications, particularly in the development of complex molecules and in academic research, the advantages of NHCs are compelling. Their lower toxicity, coupled with the potential for high efficiency and stereocontrol, positions them as the catalysts of choice for the future of the this compound reaction. The more complex kinetics of NHC-catalyzed reactions necessitate a more thorough experimental analysis, but the rewards in terms of safety, versatility, and selectivity are substantial.
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White, M. J., & Leeper, F. J. (2001). Kinetics of the thiazolium ion-catalyzed this compound condensation. The Journal of Organic Chemistry, 66(15), 5124-5131. [Link]
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Kwan, E. E. (2011). Lecture 13: Experimental Methods. [Link]
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Yamabe, S., & Yamazaki, S. (2009). Three competitive transition states in the this compound condensation compared to the clear rate-determining step in the Cannizzaro reaction. Organic & Biomolecular Chemistry, 7(5), 953-960. [Link]
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Wikipedia contributors. (2023). This compound condensation. In Wikipedia, The Free Encyclopedia. [Link]
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He, Y., & Xue, Y. (2010). Mechanism insight into the cyanide-catalyzed this compound condensation: a density functional theory study. The Journal of Physical Chemistry A, 114(34), 9222-9230. [Link]
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Breslow, R. (1958). On the Mechanism of Thiamine Action. IV.1 Evidence from Studies on Model Systems. Journal of the American Chemical Society, 80(14), 3719-3726. [Link]
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Singh, R., & Kumar, V. (2023). Advancements in N-heterocyclic Carbenes (NHCs) Catalysis for this compound Reactions: A Comprehensive Review from Past to Present. Current Organic Chemistry, 27(12), 1033-1053. [Link]
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Bhattacharya, A., Purohit, V. C., & Beller, N. R. (2001). This compound Condensation: Monitoring a Chemical Reaction by High-Pressure Liquid Chromatography. Journal of Chemical Education, 78(1), 84. [Link]
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Yamabe, S., & Yamazaki, S. (2009). Three competitive transition states in the this compound condensation compared to the clear rate-determining step in the Cannizzaro reaction. Organic & Biomolecular Chemistry, 7(5), 953-960. [Link]
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He, Y., & Xue, Y. (2010). Mechanism Insight into the Cyanide-Catalyzed this compound Condensation: A Density Functional Theory Study. The Journal of Physical Chemistry A, 114(34), 9222-9230. [Link]
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A Researcher's Guide to Navigating Cross-Reactivity in Mixed Benzoin Condensations
For researchers, scientists, and professionals in drug development, the benzoin condensation is a cornerstone of carbon-carbon bond formation, enabling the synthesis of valuable α-hydroxy ketones. While the self-condensation of a single aromatic aldehyde is a well-established process, the true synthetic challenge and opportunity lie in the mixed or crossed this compound condensation, where two distinct aldehydes are employed. This guide provides an in-depth comparison of the factors governing product selectivity, supported by mechanistic insights and practical experimental protocols.
The Challenge of Selectivity in Mixed this compound Condensation
The mixed this compound condensation presents a significant selectivity challenge: a mixture of two different aldehydes (A and B) can potentially yield four different products—two symmetrical "homo-condensation" products (A-A and B-B) and two unsymmetrical "cross-condensation" products (A-B and B-A). The goal is to favor the formation of a single desired cross-product. This guide will explore the strategies to achieve this selectivity.
The reaction is a classic example of "umpolung" or polarity reversal.[1][2] Typically, the carbonyl carbon of an aldehyde is electrophilic. In the this compound condensation, a catalyst transforms one aldehyde molecule into a nucleophilic acyl anion equivalent, which then attacks the electrophilic carbonyl carbon of a second aldehyde molecule.[3][4][5]
The Mechanism: The Foundation of Selectivity
Understanding the reaction mechanism is crucial to controlling the outcome of a mixed this compound condensation. The most common catalysts are cyanide ions and N-heterocyclic carbenes (NHCs).[6][7]
The cyanide-catalyzed mechanism, first proposed by Lapworth in 1903, involves the following key steps:[6][8]
-
Nucleophilic attack: The cyanide ion attacks the carbonyl carbon of an aldehyde to form a cyanohydrin.[3][9]
-
Proton transfer and umpolung: A base removes the acidic proton from the cyanohydrin, creating a resonance-stabilized carbanion. This step inverts the polarity of the carbonyl carbon from an electrophile to a nucleophile.[3][10]
-
Carbon-carbon bond formation: The nucleophilic carbanion attacks the carbonyl carbon of a second aldehyde molecule.[11]
-
Catalyst regeneration: The intermediate undergoes proton transfer and eliminates the cyanide ion to yield the this compound product and regenerate the catalyst.[6][9]
N-heterocyclic carbenes (NHCs), generated from thiazolium or triazolium salts, function analogously to cyanide.[12] The catalytically active carbene adds to an aldehyde to form a "Breslow intermediate," which is the key nucleophilic species.[12][13]
Caption: Experimental workflow for a mixed this compound condensation.
Materials:
-
Thiamine hydrochloride
-
95% Ethanol
-
3 M Sodium hydroxide
-
Aldehyde 1 (e.g., p-Anisaldehyde)
-
Aldehyde 2 (e.g., p-Chlorobenzaldehyde)
-
Deionized water
Procedure:
-
In a 50 mL round-bottom flask, dissolve 0.5 g of thiamine hydrochloride in 1.5 mL of water. [14]2. Add 5.0 mL of 95% ethanol to the thiamine solution. [14]3. Cool the flask in an ice bath and slowly add 1.0 mL of 3 M sodium hydroxide with stirring. [15]4. To the cooled catalyst solution, add equimolar amounts of p-anisaldehyde and p-chlorobenzaldehyde.
-
Heat the reaction mixture to 60°C and stir for 1-2 hours. [16]6. Cool the mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the crude product by vacuum filtration and wash with a cold mixture of water and ethanol. [15]8. Recrystallize the crude product from hot 95% ethanol to obtain the purified crossed this compound product. [15]9. Analyze the product by melting point, NMR, and IR spectroscopy to confirm its identity and purity.
Conclusion
The selective synthesis of a single product in a mixed this compound condensation is a challenging yet achievable goal. By carefully considering the electronic and steric properties of the aldehyde substrates and selecting the appropriate catalyst, researchers can direct the reaction towards the desired crossed this compound. This guide provides a framework for understanding and controlling the factors that govern cross-reactivity, empowering scientists to harness the full synthetic potential of this powerful carbon-carbon bond-forming reaction.
References
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Organic Chemistry Tutor. (n.d.). This compound Condensation. Retrieved from [Link]
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Sciencemadness.org. (n.d.). Thiamine Catalyzed this compound Condensation. Retrieved from [Link]
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University of Colorado, Boulder. (n.d.). This compound Condensation. Retrieved from [Link]
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Wikipedia. (2023). This compound condensation. Retrieved from [Link]
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Shinde, S. B. (2014). Mechanism Of The this compound Condensation And Related Studies. Shodhganga. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). This compound Condensation. Retrieved from [Link]
-
MDPI. (2023). Mechanistic Pathways in Cyanide-Mediated this compound Condensation: A Comprehensive Electron Localisation Function (ELF) and Catastrophe Theory Analysis of the Umpolung Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 14.5: Thiamine Pyrophosphate (Vitamin B1). Retrieved from [Link]
-
Wikipedia. (2023). Umpolung. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2020). This compound condensation. Retrieved from [Link]
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Menon, R. S., Biju, A. T., & Nair, V. (2016). Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions. Beilstein Journal of Organic Chemistry, 12, 444–461. Retrieved from [Link]
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Palencia, H., et al. (2019). This compound condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions. European Journal of Chemistry, 10(1), 1-6. Retrieved from [Link]
-
Chem Simplify. (2022, November 8). This compound condensation | Reaction mechanism | Umpolung [Video]. YouTube. Retrieved from [Link]
-
Nagendrappa, G. (2011). This compound Condensation. Resonance, 16(7), 645-655. Retrieved from [Link]
-
Gaggero, N., & Pandini, S. (2017). Advances in chemoselective intermolecular cross-benzoin-type condensation reactions. Organic & Biomolecular Chemistry, 15(33), 6867-6887. Retrieved from [Link]
-
Michigan State University. (n.d.). Recent Development in Catalytic this compound Reaction. Retrieved from [Link]
-
Gaggero, N., & Pandini, S. (2017). Advances in chemoselective intermolecular cross-benzoin-type condensation reactions. Organic & Biomolecular Chemistry, 15(33), 6867-6887. Retrieved from [Link]
-
Studylib. (n.d.). Thiamine & this compound Condensation: Biochemistry Lab. Retrieved from [Link]
-
Kim, D. S., et al. (2011). Switching Regioselectivity in Crossed Acyloin Condensations between Aromatic Aldehydes and Acetaldehyde by Altering N-Heterocyclic Carbene Catalysts. Organic Letters, 13(5), 1166–1169. Retrieved from [Link]
-
MDPI. (2019). An Overview on the N-Heterocyclic Carbene-Catalyzed Aza-Benzoin Condensation Reaction. Retrieved from [Link]
-
SlideShare. (2019). This compound Condensation Reaction. Retrieved from [Link]
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Vedantu. (n.d.). This compound Condensation Reaction: Mechanism, Examples, and Lab Insights. Retrieved from [Link]
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-
Al-Haque Academy. (2023, February 12). This compound condensation [Video]. YouTube. Retrieved from [Link]
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Palencia, H., et al. (2019). This compound condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions. ResearchGate. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Validation of Benzil Synthesis
Introduction: Beyond Synthesis to Certainty
The oxidation of benzoin to benzil is a cornerstone reaction in organic synthesis, serving as a classic example of converting a secondary alcohol into a ketone.[1] While the synthesis itself, often accomplished with oxidizing agents like nitric acid or copper(II) sulfate, is relatively straightforward, the true measure of success lies in the rigorous confirmation of the product's identity and purity.[2] For researchers and professionals in drug development, where molecular identity is non-negotiable, relying on a single data point like melting point is insufficient.
This guide provides an in-depth comparison of spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy—for the unambiguous validation of benzil synthesis. We will move beyond mere procedural steps to explore the causal relationships behind spectroscopic shifts, establishing a self-validating workflow that ensures the highest degree of scientific integrity.
The Chemical Transformation: A Tale of Two Functional Groups
The core of this validation rests on a simple chemical change: the oxidation of a hydroxyl group.
This transformation eliminates the alcohol (-OH) functional group and its associated α-hydrogen, while forming a new carbonyl (C=O) group. It is the disappearance of spectroscopic signals corresponding to the former and the appearance of signals for the latter that provides irrefutable proof of conversion.
Workflow for Synthesis and Spectroscopic Validation
Caption: Workflow from this compound Oxidation to Validated Benzil Product.
Infrared (IR) Spectroscopy: The Litmus Test for Conversion
Expertise & Experience: IR spectroscopy offers the most direct and rapid initial assessment of the reaction's success. The primary diagnostic is the disappearance of the broad O-H stretching vibration from the this compound starting material. This provides a clear "yes/no" answer to whether the alcohol has been consumed.
Trustworthiness: The absence of the O-H peak is a strong, self-validating piece of evidence. If this peak remains, the reaction is incomplete or the purification has failed, regardless of what other data suggests.
Experimental Protocol (FTIR-ATR)
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by taking a background spectrum of air.
-
Place a small, solvent-free sample of the purified, dry product directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the spectrum, typically over a range of 4000-650 cm⁻¹.
-
Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
Data Interpretation
| Feature | This compound (Starting Material) | Benzil (Product) | Rationale for Change |
| O-H Stretch | Broad peak, ~3200-3600 cm⁻¹[3][4] | Absent | Oxidation of the hydroxyl group. This is the key validation point. |
| C=O Stretch | Sharp peak, ~1664-1700 cm⁻¹[2][5] | Sharp peak, ~1680-1700 cm⁻¹[5][6] | Formation of the α-diketone system. The peak may shift slightly due to the change in the electronic environment. |
| C-H Aromatic | Peaks, ~3000-3100 cm⁻¹ | Peaks, ~3000-3100 cm⁻¹ | Aromatic rings remain unchanged. |
The definitive evidence of a successful reaction is the complete disappearance of the broad O-H signal in the product spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-Resolution Structural Proof
Expertise & Experience: While IR confirms the functional group conversion, NMR provides detailed structural proof by probing the local chemical environment of every proton and carbon atom. For this synthesis, the key is the loss of signals associated with the C-H and O-H of the alcohol moiety.
Trustworthiness: NMR validates the IR data at a higher resolution. The disappearance of the specific ¹H and ¹³C signals for the alcohol group provides orthogonal confirmation that the desired transformation has occurred.
Experimental Protocol (¹H and ¹³C NMR)
-
Dissolve 5-10 mg of the dry sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire the ¹H spectrum.
-
Acquire the ¹³C spectrum. Data acquisition may take longer due to the lower natural abundance of the ¹³C isotope.
-
Process the data (Fourier transform, phase correction, and baseline correction).
¹H NMR Data Interpretation
| Proton Environment | This compound (Approx. δ, ppm) | Benzil (Approx. δ, ppm) | Rationale for Change |
| Ar-H | 7.2 - 8.0 (multiplet)[7] | 7.5 - 8.0 (multiplet)[8][9] | The aromatic protons remain, but their chemical environment shifts slightly, potentially simplifying the spectrum due to the increased symmetry of benzil. |
| -CH(OH)- | ~6.1 (doublet)[7] | Absent | The C-H bond at the reaction center is removed. |
| -OH | Variable, ~6.0 (doublet, may be broad)[7] | Absent | The hydroxyl group is oxidized. |
¹³C NMR Data Interpretation
| Carbon Environment | This compound (Approx. δ, ppm) | Benzil (Approx. δ, ppm) | Rationale for Change |
| C=O (Ketone) | ~197[9] | ~194.5 [9][10] | A new carbonyl environment is created. The two equivalent C=O carbons in benzil result in a single, strong signal. |
| -C(OH)- | ~76[9] | Absent | The carbon bearing the hydroxyl group is oxidized to a carbonyl carbon. |
| Aromatic Carbons | ~128-138 | ~129-135[10] | Aromatic carbons remain, with slight shifts in their resonances. |
The absence of the ¹H signals for the methine and hydroxyl protons and the ¹³C signal for the alcohol carbon, coupled with the appearance of a single carbonyl signal around 194.5 ppm, provides conclusive structural validation.
UV-Vis Spectroscopy: Tracking Electronic Conjugation
Expertise & Experience: UV-Vis spectroscopy is particularly useful for monitoring the change in the conjugated π-electron system. The conversion of this compound to benzil extends the conjugation by creating an α-diketone system, which results in a bathochromic (red) shift of the maximum absorbance wavelength (λmax).
Trustworthiness: This technique provides corroborating electronic evidence. While not a primary structural tool like NMR, the predictable shift in λmax serves as an excellent check to confirm that the electronic structure of the product is consistent with benzil.
Experimental Protocol
-
Prepare dilute solutions of both this compound and the benzil product in a UV-transparent solvent (e.g., ethanol or acetonitrile) at the same known concentration.
-
Use a quartz cuvette to measure the absorbance of the solvent as a blank.
-
Measure the absorbance of each sample across the UV-Vis range (e.g., 200-400 nm).
-
Identify the λmax for each compound.
Data Interpretation
| Compound | λmax (in Ethanol) | Electronic Transition | Rationale |
| This compound | ~247 nm[2][11] | π → π | Associated with the phenyl ketone chromophore. |
| Benzil | ~262 nm[1][12] | π → π | The extended conjugation of the two adjacent carbonyl groups lowers the energy gap for the π → π* transition, shifting the absorbance to a longer wavelength. |
This observed bathochromic shift from ~247 nm to ~262 nm confirms the formation of the extended conjugated system present in benzil.
Decision Making Based on Spectroscopic Results
The validation process is not merely data collection; it is a logical decision tree.
Caption: A logical workflow for product validation and decision-making.
Complementary Non-Spectroscopic Validation
While spectroscopy provides structural data, physical properties are crucial for assessing purity.
-
Melting Point: A sharp melting point at the literature value for benzil (94-96°C) indicates high purity.[13] The starting material, this compound, melts at a much higher temperature (~135°C).[2] A broad or depressed melting range suggests the presence of impurities, likely unreacted this compound.
-
Thin-Layer Chromatography (TLC): TLC can be used to monitor the reaction's progress in real-time and assess the purity of the final product.[8][14] Benzil is less polar than this compound (due to the absence of the hydroxyl group) and will therefore have a higher Rf value. A pure product should show a single spot.
Conclusion: A Triad of Spectroscopic Certainty
Validating the synthesis of benzil from this compound is a multi-faceted process where each technique provides a unique and essential piece of the puzzle.
-
IR spectroscopy offers a rapid and definitive check for the consumption of the starting material.
-
NMR spectroscopy provides unambiguous, high-resolution proof of the final product's molecular structure.
-
UV-Vis spectroscopy corroborates the electronic changes consistent with the new, extended conjugated system.
By integrating these techniques with physical assessments like melting point and TLC, a researcher can move from a simple synthesis to a fully validated, high-purity product with the utmost scientific confidence. This rigorous, self-validating approach is indispensable in any professional chemistry setting.
References
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EduBirdie. (n.d.). Benzil by Oxidation of this compound with Nitric Acid. Retrieved from [Link]
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Williamson, K. L. (1999). Nitric Acid Oxidation of this compound to Benzil. Adapted from Macroscale and Microscale Organic Experiments, 2nd Ed. Retrieved from [Link]
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Brainly. (2023, May 5). Describe the major differences and similarities between the IR spectra of this compound and benzil. Retrieved from [Link]
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Unknown. (n.d.). Oxidation of this compound to Benzil. Retrieved from [Link]
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International Journal of Advanced Research in Science, Communication and Technology. (2022). Synthesis of Benzil From this compound by Oxidation Reaction. Retrieved from [Link]
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Chem Help ASAP. (2023, February 21). oxidation of this compound to benzil - laboratory experiment [Video]. YouTube. Retrieved from [Link]
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Brainly. (2024, April 15). Interpret the IR spectrum for this compound, benzil, and benzilic acid. Retrieved from [Link]
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Learnexams. (2025, February 19). interpret the IR spectrum for this compound, benzil and benzilic acid. Retrieved from [Link]
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Transtutors. (2022, March 29). interpret the IR spectrum for this compound, benzil and benzilic acid. Retrieved from [Link]
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Analyst. (n.d.). The rapid determination of benzil, this compound and hydrothis compound in mixtures by quantitative infrared spectrophotometry. Royal Society of Chemistry. Retrieved from [Link]
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A Senior Application Scientist's Guide to Benzoin Photoinitiators in Acrylate Polymerization
Abstract
For researchers, scientists, and professionals in drug development and advanced materials, the efficiency of photopolymerization is paramount. This guide provides an in-depth performance comparison of benzoin-type photoinitiators for free-radical acrylate polymerization. Moving beyond a simple cataloging of products, this document delves into the causal mechanisms, presents objective experimental data, and furnishes detailed protocols to empower researchers to make informed decisions for their specific applications. We will explore the fundamental principles of Norrish Type I cleavage, compare the efficacy of various this compound derivatives through key performance indicators, and provide a validated experimental workflow for performance evaluation.
Introduction: The Role of this compound Initiators in UV Curing
Ultraviolet (UV) curing is a cornerstone of modern manufacturing and research, enabling the rapid, on-demand transformation of liquid monomers and oligomers into solid polymers.[1] At the heart of this technology lies the photoinitiator, a molecule that absorbs light energy and converts it into chemical energy in the form of reactive species that initiate polymerization.[2]
This compound and its derivatives are a well-established class of Type I, or cleavage-type, photoinitiators.[1][3] They are prized for their efficiency in initiating the free-radical polymerization of acrylate-based formulations, which are ubiquitous in adhesives, coatings, 3D printing resins, and biomedical hydrogels. Unlike Type II initiators, which require a co-initiator or synergist to generate radicals, Type I initiators undergo a direct unimolecular bond cleavage upon absorbing UV light, simplifying formulation and often leading to faster cure speeds.[3]
The primary drawbacks of unsubstituted this compound that have driven further research are its relatively low quantum yield and poor light absorption in the near-UV (350-400 nm) region, a range that is highly desirable for industrial applications due to improved depth of cure and safety.[4][5] This has led to the development of various derivatives designed to enhance these critical properties.
Mechanism of Action: The α-Cleavage Pathway
This compound photoinitiators operate via a mechanism known as α-cleavage or Norrish Type I reaction. The process is a highly efficient pathway for generating the initial free radicals required to start the polymerization chain reaction.
The key steps are as follows:
-
Photoexcitation: The this compound molecule absorbs a photon of UV light, promoting it from its ground state to an excited singlet state.
-
Intersystem Crossing: The molecule quickly transitions to a more stable, longer-lived triplet state.
-
α-Cleavage: In the excited triplet state, the carbon-carbon bond adjacent (in the alpha position) to the carbonyl group becomes labile and undergoes homolytic cleavage.
-
Radical Formation: This cleavage event produces two distinct free radicals: a benzoyl radical and an alkoxybenzyl (or similar) radical. Both radicals are capable of attacking the carbon-carbon double bond of an acrylate monomer, thereby initiating the polymerization process.
The efficiency of this process is fundamental to the performance of the photoinitiator and is governed by its molecular structure, absorption characteristics, and the formulation environment.
Figure 1: Mechanism of radical generation via α-cleavage for this compound photoinitiators.
Performance Comparison of this compound Derivatives
The efficacy of a this compound photoinitiator is not universal; it is a function of its chemical structure which dictates its photochemical properties. Modifications to the parent this compound molecule can lead to significant performance enhancements.
Key performance indicators (KPIs) include:
-
Molar Absorptivity (ε): A measure of how strongly the initiator absorbs light at a given wavelength. Higher values are beneficial, especially for curing at low concentrations.
-
Photo-cleavage Quantum Yield (Φ): The fraction of absorbed photons that result in the generation of initiating radicals. A higher quantum yield translates to greater efficiency.[4]
-
Polymerization Rate (Rp): The speed at which monomer is converted to polymer.
-
Final Conversion (C%): The percentage of monomer that has reacted at the end of the curing process.
Below is a comparison of standard this compound with two structurally modified derivatives, highlighting the impact of chemical substitution.
| Photoinitiator | Key Structural Feature | Molar Absorptivity (ε) | Quantum Yield (Φ) | Performance Characteristics |
| This compound | Unsubstituted Parent Molecule | Low in near-UV region.[5] | ~0.35[4] | Standard baseline performance; inefficient at longer wavelengths. |
| 3',5'-dimethoxythis compound (DMB) | Two methoxy (-OCH₃) substituents | Enhanced absorption | 0.54 [4] | The electron-donating methoxy groups increase the photo-cleavage quantum yield, making it significantly more efficient per photon absorbed than standard this compound.[4] |
| Methylthio this compound Derivative (MTB) | Two methyl thioether (-SCH₃) substituents | ~50x higher than this compound in the near-UV region.[5] | 0.1[5] | Exhibits a strong bathochromic (red) shift, making it highly effective with near-UV light sources (e.g., 350 nm). It performs significantly better than this compound at low concentrations where light penetration is critical.[5] |
Causality Behind Performance Differences:
The addition of substituents like methoxy or methyl thioether groups alters the electron density within the molecule. This change affects the energy levels of the excited states and the stability of the resulting radicals, thereby influencing both the wavelength of light absorbed (molar absorptivity) and the efficiency of the cleavage reaction (quantum yield). The MTB derivative, for instance, shows that a dramatic increase in light absorption can compensate for a lower quantum yield, resulting in superior overall performance, particularly at low concentrations in bulk polymerization.[5]
Experimental Protocol: Evaluating Initiator Performance via Photo-DSC
To provide a self-validating and reproducible method for comparing photoinitiator efficiency, Photo-Differential Scanning Calorimetry (Photo-DSC) is an invaluable tool. It measures the heat released during the exothermic polymerization reaction in real-time, allowing for the direct calculation of polymerization rate and conversion.[6][7][8]
Objective:
To quantify and compare the polymerization kinetics (rate and conversion) of an acrylate formulation initiated by different this compound derivatives under constant UV irradiation.
Materials & Equipment:
-
Acrylate Monomer: e.g., 1,6-Hexanediol diacrylate (HDDA)
-
Photoinitiators: this compound, DMB, MTB (or others to be tested)
-
Differential Scanning Calorimeter (DSC) with a photocalorimetry accessory (e.g., UV lamp with a defined wavelength and intensity)
-
Nitrogen purge gas
-
Aluminum DSC pans and lids
-
Microbalance
Step-by-Step Methodology:
-
Formulation Preparation:
-
Prepare stock solutions of each photoinitiator at a precise concentration (e.g., 1% w/w) in the acrylate monomer.
-
Rationale: Ensuring the same concentration allows for a direct comparison of initiator efficiency. The formulation should be prepared in amber vials to prevent premature polymerization and mixed thoroughly.
-
-
Sample Preparation:
-
Using a microbalance, weigh a small, consistent amount of the formulated resin (e.g., 2.0 ± 0.2 mg) into an open aluminum DSC pan.
-
Rationale: A small, open pan minimizes thermal gradients and ensures uniform light exposure. Consistency in sample mass is critical for comparing heat flow data between runs.
-
-
Instrument Setup & Calibration:
-
Install the photocalorimetry accessory and ensure the UV lamp is calibrated for the desired intensity (e.g., 20 mW/cm²).
-
Set the DSC to operate in isothermal mode at a constant temperature (e.g., 30°C).
-
Purge the sample chamber with nitrogen (e.g., 50 mL/min) to create an inert atmosphere.
-
Rationale: Isothermal conditions eliminate temperature as a variable. A nitrogen purge is crucial to prevent oxygen inhibition, where atmospheric oxygen scavenges free radicals and quenches the polymerization.[9]
-
-
Data Acquisition:
-
Place the sample pan in the DSC cell and allow it to equilibrate thermally for 2-3 minutes until a stable heat flow baseline is achieved.
-
Initiate the UV exposure for a fixed duration (e.g., 2 minutes). The DSC will record the exothermic heat flow as a function of time.
-
After the exposure, continue recording the baseline for another 2-3 minutes.
-
Rationale: The recorded heat flow is directly proportional to the rate of polymerization.
-
-
Data Analysis:
-
Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH_t).
-
The theoretical heat of polymerization for a complete conversion of an acrylate double bond is a known value (ΔH₀, typically ~86 kJ/mol).
-
Calculate the Final Conversion (C%) using the formula: C% = (ΔH_t / ΔH_theoretical) * 100.
-
The Polymerization Rate (Rp) at any given time is proportional to the heat flow (dq/dt) at that time. Compare the peak heat flow values and the time to reach the peak rate for different initiators.
-
Figure 2: Standard workflow for Photo-DSC analysis of photoinitiator performance.
Alternative/Complementary Technique: Real-Time FTIR (RT-FTIR)
RT-FTIR spectroscopy is another powerful method that monitors the reaction by tracking the disappearance of the acrylate C=C bond absorption peak (e.g., at 810 cm⁻¹).[10][11][12] This provides a direct measurement of monomer conversion rather than an indirect thermal measurement.[13][14]
Critical Factors Influencing Performance
The performance of a this compound photoinitiator is not solely dependent on its intrinsic properties but is also heavily influenced by formulation and process variables.
-
Photoinitiator Concentration: There is an optimal concentration for maximizing performance.[15]
-
Too Low: Insufficient radical generation leads to a slow cure and low conversion.
-
Too High: Excessive initiator concentration can cause a "light blocking" or "inner filter" effect. The surface layer absorbs most of the UV light, preventing it from penetrating deeper into the sample. This leads to under-cured material beneath a thin, cured surface and a decrease in the overall depth of cure.[9][16] An optimal concentration balances efficient light absorption with sufficient light penetration.[16]
-
-
Light Intensity: Higher light intensity generally increases the rate of radical generation, leading to a faster polymerization rate and a higher degree of conversion.[6][17] However, extremely high intensities can lead to the formation of a vitrified surface layer that may trap unreacted monomer.
-
Temperature: Increased temperature can enhance polymerization performance by increasing chain mobility and propagation rates, often resulting in higher final conversion, especially in highly cross-linked systems that might otherwise be limited by vitrification at room temperature.[12]
Conclusion
The selection of a photoinitiator is a critical decision in the development of photopolymerizable materials. While unsubstituted this compound serves as a functional baseline, its derivatives offer significant advantages in efficiency and spectral sensitivity. As demonstrated, methoxy-substituted benzoins (DMB) can provide a higher quantum yield, while thioether-substituted variants (MTB) can dramatically improve light absorption in the technologically important near-UV range.
For the research and drug development professional, understanding the interplay between a photoinitiator's chemical structure and its performance is key. By employing rigorous, validated analytical methods such as Photo-DSC and RT-FTIR, researchers can objectively compare candidates and select the optimal photoinitiator that balances cure speed, conversion, and depth of cure for their specific acrylate system. This data-driven approach ensures reproducibility and accelerates the development of next-generation materials.
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Keit Spectrometers. (n.d.). Real-Time Acrylate Synthesis Monitoring with Static-Optics FTIR. Retrieved from Keit Spectrometers website. [Link]
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Technology Center. (2024, May 28). Effect of Photoinitiator on Cure Depth. Retrieved from Technology Center website. [Link]
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Kaplan Scientific. (n.d.). Monitor Photocuring in real-time via ATR-FTIR Now uniquely with illumination through the ATR crystal!. Retrieved from Kaplan Scientific website. [Link]
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Dymax. (2020, February 25). Photoinitiator Effect on Depth of Cure in Visible Light Cure Polymerization. Retrieved from Dymax website. [Link]
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Wang, Z., He, Z., & Drummer, D. (2020). Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC. Polymers, 12(5), 1080. [Link]
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Floryancic, B. R., & Prud'homme, R. K. (2001). Cure depth in photopolymerization: Experiments and theory. Journal of Materials Research, 16(12), 3536-3544. [Link]
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Jacobs, P. A., & Lalevée, J. (2018). Effect of photoinitiator concentration on the broadening depth. ResearchGate. [Link]
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Arsu, N., et al. (2013). This compound type photoinitiator for free radical polymerization. ResearchGate. [Link]
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Rogošić, M., & Stojković, S. (2010). Influence of photoinitiator and curing conditions on polymerization kinetics and gloss of UV-cured coatings. ResearchGate. [Link]
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Esen, D. S., Arsu, N., et al. (2013). This compound type photoinitiator for free radical polymerization. Semantic Scholar. [Link]
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Podsiadły, R., & Skowera, A. (2023). Review of quantitative and qualitative methods for monitoring photopolymerization reactions. Polymer Chemistry. [Link]
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Scherzer, T., & Decker, U. (2001). Real-time FTIR-ATR spectroscopy of photopolymerization reactions. ResearchGate. [Link]
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Wang, Z., He, Z., & Drummer, D. (2020). Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC. Polymers, 12(5), 1080. [Link]
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Dietz, J. E., Elliott, B. J., & Peppas, N. A. (1996). Real-Time Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy To Monitor Multiacrylate Polymerization Reactions. Macromolecules, 29(18), 5971-5972. [Link]
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Khudyakov, I. V., Legg, J. C., & Purvis, M. B. (1999). Photopolymerization of Vinyl Acrylate Studied by PhotoDSC. Industrial & Engineering Chemistry Research, 38(8), 3092-3096. [Link]
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Wang, Z., He, Z., & Drummer, D. (2020). Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC. Polymers, 12(5), 1080. [Link]
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Khudyakov, I. V., et al. (1999). Kinetics of Photopolymerization of Acrylates with Functionality of 1−6. Industrial & Engineering Chemistry Research, 38(9), 3353-3359. [Link]
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Smith, D. K. (2012). Benzoins and Cyclobenzoins in Supramolecular and Polymer Chemistry. Chemical Communications. [Link]
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Eibel, A., Fast, D. E., & Gescheidt, G. (2018). Dissociation quantum yields Φ and extinction coefficients at 385 nm ε... ResearchGate. [Link]
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Valdebenito, N., et al. (2022). Free-Radical Photopolymerization for Curing Products for Refinish Coatings Market. Polymers, 14(14), 2856. [Link]
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Shidlovsky, I., et al. (2023). Samples of the this compound derivatives. ResearchGate. [Link]
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Eibel, A., et al. (2018). Choosing the ideal photoinitiator for free radical photopolymerizations: Predictions based on simulations using established data. Polymer Chemistry. [Link]
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Wei, J., et al. (2011). Photoinitiating Characteristics of Benzophenone Derivatives as Type II Macromolecular Photoinitiators Used for UV Curable Resin. Chemical Research in Chinese Universities, 27(1), 145-149. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Benzoin Quantification
For: Researchers, scientists, and drug development professionals engaged in the quantitative analysis of active pharmaceutical ingredients and related compounds.
Introduction: Beyond Single-Method Validation
In the landscape of pharmaceutical analysis, the accurate quantification of a compound is the bedrock of quality, safety, and efficacy. Benzoin, a simple aromatic ketone, serves as a valuable model compound and is utilized in various applications, from a precursor in organic synthesis to a component in certain formulations. While validating a single analytical method, such as High-Performance Liquid Chromatography (HPLC), is a standard and necessary practice, it establishes the method's performance in a controlled, isolated environment.
However, the lifecycle of a drug product often involves method transfers between laboratories, the use of different analytical technologies, or the need to re-analyze samples using an alternative technique. This is where cross-validation becomes indispensable. It is the systematic process of comparing the results from two or more distinct, independently validated analytical methods to ensure they produce comparable and reliable data for the same set of samples.[1][2]
This guide provides an in-depth comparison of three common analytical techniques—HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry—for the quantification of this compound. We will explore not only the independent validation of each method according to stringent regulatory standards but also the critical process of cross-validating them to build a comprehensive and unassailable analytical data package.
The "Why": The Scientific & Regulatory Imperative for Cross-Validation
Choosing to perform a cross-validation study is a strategic decision rooted in robust scientific practice and regulatory foresight. The objective is to demonstrate that different analytical procedures are "fit for purpose" and that the choice of method does not fundamentally alter the quantitative outcome.[3][4] This is crucial for several reasons:
-
Data Integrity Across the Lifecycle: A product's journey from R&D to quality control (QC) may involve different labs with different instrumentation. Cross-validation ensures that a method used in an early development phase yields results consistent with the QC method used for final product release.[2]
-
Method Transfer Confidence: When transferring a method from a development lab to a receiving lab, cross-validation serves as the ultimate proof of successful transfer, demonstrating that the receiving lab can reproduce the results of the originating lab.[2]
-
Regulatory Scrutiny: Regulatory bodies like the FDA and EMA expect a thorough understanding of a product's analytical procedures.[5][6] Demonstrating that results are consistent across multiple validated techniques provides a powerful testament to the robustness of the analytical control strategy.
-
Investigational Flexibility: In the event of an out-of-specification (OOS) result, having a validated orthogonal method (a method based on a different scientific principle) can be invaluable for the investigation, helping to distinguish between a product defect and a method-specific artifact.
The entire process is governed by internationally harmonized guidelines, primarily the ICH Q2(R2) guideline, which provides a comprehensive framework for validating analytical procedures.[7][8][9][10]
Overview of Candidate Analytical Methods
The selection of analytical methods should be based on the physicochemical properties of the analyte and the intended purpose of the analysis. This compound (C₁₄H₁₂O₂) is a non-volatile solid with a distinct chromophore, making it amenable to several techniques.
| Technique | Principle | Strengths for this compound Analysis | Potential Limitations |
| HPLC-UV | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection. | High precision and accuracy; robust and widely available; excellent for separating this compound from potential impurities.[11][12] | Requires solvent consumption; can be susceptible to matrix effects without proper sample cleanup. |
| GC-MS | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometry for detection and confirmation. | High specificity and structural confirmation from mass spectra; excellent for detecting volatile impurities.[13][14] | This compound's volatility may require higher inlet temperatures; potential for thermal degradation if not optimized; may require derivatization in some cases. |
| UV-Vis Spectrophotometry | Quantification based on the absorption of UV-Vis light by the analyte's chromophore, following the Beer-Lambert law. | Very fast, simple, and cost-effective; minimal solvent usage.[15][16] | Lacks specificity; highly susceptible to interference from any other compound in the sample that absorbs at the same wavelength.[17] Best suited for pure samples. |
The Validation & Cross-Validation Workflow
A successful cross-validation study is a two-phase process. First, each analytical method must be individually and thoroughly validated. Only then can the validated methods be compared against each other.
Caption: High-level workflow from method development through cross-validation.
Phase 1: Individual Method Validation Protocols
The objective here is to demonstrate that each method is suitable for its intended purpose.[3] The following parameters must be assessed according to ICH Q2(R2) guidelines.[6][7][18]
A. Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).
-
Protocol:
-
Analyze a blank sample (matrix without this compound).
-
Analyze a standard solution of pure this compound.
-
Analyze a sample spiked with known related substances or impurities.
-
Acceptance Criteria: The blank should show no interfering peaks at the retention time (for chromatography) or wavelength (for UV-Vis) of this compound. The this compound peak should be pure and well-resolved from any impurity peaks.
-
B. Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Protocol:
-
Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Analyze each concentration in triplicate.
-
Plot the average response (e.g., peak area) against the concentration.
-
Acceptance Criteria: Perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.
-
C. Accuracy The closeness of test results to the true value.
-
Protocol:
-
Prepare samples spiked with a known amount of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.
-
Analyze the samples and calculate the percentage recovery of the added this compound.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[19]
-
D. Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.
-
E. Limit of Detection (LOD) & Limit of Quantitation (LOQ) The lowest amount of analyte that can be reliably detected and quantified, respectively.
-
Protocol:
-
Can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Acceptance Criteria: The LOQ must be verified by analyzing samples at this concentration and demonstrating acceptable accuracy and precision.
-
F. Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Identify critical method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±10%).
-
Make small, deliberate changes to these parameters one at a time.
-
Analyze a standard solution under each modified condition.
-
Acceptance Criteria: The results should not significantly deviate from the results under normal conditions, demonstrating the method's reliability during routine use.
-
Phase 2: The Cross-Validation Protocol
Once all three methods (HPLC, GC-MS, UV-Vis) have been independently validated, the cross-validation can proceed.
Caption: Workflow for analyzing and comparing results from the three methods.
-
Protocol:
-
Prepare a set of at least 6 homogeneous samples of this compound. These should be from the same batch and prepared to be identical. The concentration should be within the validated range of all three methods.
-
Divide the aliquots from each sample for analysis by each of the three validated methods.
-
Analyze the samples according to the established, validated protocols for HPLC, GC-MS, and UV-Vis.
-
Record the quantitative results (e.g., in µg/mL) for each sample from each method.
-
Perform a statistical comparison of the datasets. This can include calculating the percent difference between the mean results of the methods or using more formal statistical tests like Analysis of Variance (ANOVA).
-
-
Acceptance Criteria: The acceptance criteria should be pre-defined in the validation protocol. A common criterion is that the mean result from one method should be within ±5.0% or ±10.0% of the mean result from the reference method, depending on the application and variability of the assays.
Detailed Experimental Methodologies
Sample Preparation (General) For this guide, we assume the this compound is in a relatively clean matrix. For complex matrices, a sample preparation step like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would be required to remove interfering substances.[12][20][21][22]
-
Stock Solution: Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with methanol to obtain a 1000 µg/mL stock solution.
-
Working Standards & Samples: Prepare working standards and samples by diluting the stock solution with the appropriate mobile phase or solvent to the target concentration (e.g., 20 µg/mL).
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 254 nm.[17]
-
Run Time: Approximately 10 minutes.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program:
-
Start at 150°C, hold for 1 minute.
-
Ramp to 280°C at 20°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Mode: Electron Ionization (EI) at 70 eV.
-
Detection: Selected Ion Monitoring (SIM) using characteristic this compound ions (e.g., m/z 105, 77, 212).
Protocol 3: UV-Vis Spectrophotometry
-
Instrumentation: Double-beam UV-Vis Spectrophotometer.
-
Solvent: Methanol.
-
Procedure:
-
Calibrate the instrument using a methanol blank in both the reference and sample cuvettes.
-
Determine the λmax (wavelength of maximum absorbance) by scanning a this compound standard solution from 400 nm to 200 nm. The expected λmax is around 254 nm.[17]
-
Measure the absorbance of all standards and samples at the determined λmax.
-
Quantify the samples using the calibration curve generated during the linearity validation.
-
Data Presentation & Interpretation
Below are illustrative tables summarizing the expected outcomes from the validation and cross-validation studies.
Table 2: Summary of Validation Parameters for HPLC Method
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity (R²) | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability: 0.85%Intermediate: 1.20% | ≤ 2.0% |
| LOQ | 0.5 µg/mL | Verified |
Table 3: Summary of Validation Parameters for GC-MS Method
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity (R²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.9% - 101.8% | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability: 1.15%Intermediate: 1.65% | ≤ 2.0% |
| LOQ | 0.2 µg/mL | Verified |
Table 4: Summary of Validation Parameters for UV-Vis Method
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity (R²) | 0.9992 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 102.5% | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability: 1.50%Intermediate: 1.95% | ≤ 2.0% |
| LOQ | 1.0 µg/mL | Verified |
Table 5: Cross-Validation Results for this compound Quantification (Target: 20.0 µg/mL)
| Sample ID | HPLC Result (µg/mL) | GC-MS Result (µg/mL) | UV-Vis Result (µg/mL) | % Diff (HPLC vs GC-MS) | % Diff (HPLC vs UV-Vis) |
|---|---|---|---|---|---|
| CV-01 | 20.1 | 19.8 | 20.5 | -1.5% | +2.0% |
| CV-02 | 19.9 | 19.7 | 20.3 | -1.0% | +2.0% |
| CV-03 | 20.2 | 20.0 | 20.6 | -1.0% | +2.0% |
| CV-04 | 19.8 | 19.6 | 20.2 | -1.0% | +2.0% |
| CV-05 | 20.3 | 20.1 | 20.8 | -1.0% | +2.5% |
| CV-06 | 20.0 | 19.9 | 20.4 | -0.5% | +2.0% |
| Mean | 20.05 | 19.85 | 20.47 | -1.0% | +2.1% |
| %RSD | 0.88% | 0.90% | 0.87% | - | - |
Interpretation: The data in Table 5 show excellent agreement between the HPLC and GC-MS methods, with a mean difference of only -1.0%. This provides high confidence that these two methods can be used interchangeably. The UV-Vis method shows a slight positive bias (+2.1%) but is still well within a typical acceptance criterion of ±5.0%. This indicates that while UV-Vis is a valid method for quantification, its lower specificity might be contributing to a slightly higher reading, a factor to consider when choosing a method for a specific application. For routine QC of a pure substance, any of the three would be acceptable. For stability studies or analysis in a complex matrix, the higher specificity of HPLC or GC-MS would be strongly preferred.
Conclusion
Cross-validation is not merely a procedural formality; it is a fundamental component of a robust analytical quality system. By demonstrating concordance between different validated methods, researchers and drug developers build a foundation of trust in their data, ensuring consistency and reliability throughout the entire lifecycle of a product. This guide has outlined the framework, protocols, and rationale for cross-validating HPLC, GC-MS, and UV-Vis spectrophotometry for this compound quantification. Adherence to these principles, grounded in the authoritative guidelines from bodies like the ICH, ensures that the analytical data generated is scientifically sound, defensible, and fit for its intended purpose in the rigorous environment of pharmaceutical science.
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Qriouet, Z., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. [Link]
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Wang, Q., et al. (n.d.). Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods. PMC. [Link]
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Behnoush, B., et al. (2015). Comparison of UHPLC and HPLC in Benzodiazepines Analysis of Postmortem Samples: A Case–Control Study. PMC. [Link]
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Pistos, C., et al. (2004). Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples. PubMed. [Link]
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Eslamizad, S., et al. (2016). Validation of an Analytical Method for Determination of Benzo[a]pyrene Bread using QuEChERS Method by GC-MS. Brieflands. [Link]
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ResearchGate. (n.d.). Comparison on different methods applied for benzodiazepines determination. [Link]
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ResearchGate. (2025). Validation of an HPLC Method for quantitative Determination of Benzocaine in PHBV-Microparticles and PLA-Nanoparticles. [Link]
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Papoutsis, I. I., et al. (2010). Development and validation of an EI-GC-MS method for the determination of benzodiazepine drugs and their metabolites in blood: applications in clinical and forensic toxicology. PubMed. [Link]
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ResearchGate. (2025). Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids. [Link]
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Garcia, C. V., et al. (n.d.). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin...). [Link]
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PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
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Placke, M. A., et al. (2013). QuEChERS extraction of benzodiazepines in biological matrices. PMC. [Link]
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Viswanathan, C. T., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC. [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of this compound. [Link]
-
ResearchGate. (2013). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE DETERMINATION OF METRONIDAZOLE BENZOATE AND RELATED IMPURITES IN BULK AND PHARMACEUTICAL FORMULATIONS. [Link]
-
ResearchGate. (2014). Using NMR Spectroscopy To Probe the Chemo- and Diastereoselectivity in the NaBH4 Reduction of this compound Acetate and this compound Benzoate. [Link]
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Pharmacophore. (2015). Analytical Quality by Design Based UV-visible Spectrophotometer Method Development and Validation for Quantification of Chrysin. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Benzoin
Navigating the landscape of laboratory chemical disposal requires a blend of regulatory knowledge, scientific acumen, and a commitment to safety. This guide provides drug development professionals, researchers, and scientists with a comprehensive, step-by-step framework for the proper disposal of benzoin, ensuring compliance and safety within your laboratory.
Understanding this compound: Properties and Hazards
This compound (C₁₄H₁₂O₂) is a crystalline organic compound with a melting point of 134-138 °C.[1] While it is not classified as a hazardous substance for transport, it possesses hazards that necessitate careful handling and disposal.[2] It is a combustible solid, and finely distributed dust can create a dust explosion hazard.[2][3] Although it has low acute toxicity, it may cause skin, eye, and respiratory irritation.[4] Understanding these properties is the foundation for a sound disposal plan.
The Regulatory Imperative: Your Responsibilities
The disposal of any laboratory chemical is governed by a strict regulatory framework. In the United States, the Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[5] It is crucial to understand that the waste generator —your institution—is legally responsible for correctly characterizing and classifying all waste materials.[6][7][8] This guide provides a general framework, but you must always consult your local, state, and national hazardous waste regulations to ensure full compliance.[6]
This compound Waste Characterization: Hazardous or Non-Hazardous?
The first critical step in disposal is determining whether your this compound waste is classified as hazardous.
-
Pure, Unused this compound: As supplied, pure this compound is often not considered a hazardous waste according to federal regulations (40 CFR 261).[9] However, it should never be disposed of in regular trash or down the drain without verification from your institution's Environmental Health & Safety (EHS) department.
-
Contaminated this compound: If this compound is mixed with other chemicals, such as solvents, or is contaminated through experimental use, the resulting mixture may be classified as hazardous waste. The hazards of the entire mixture must be evaluated. For instance, this compound tincture containing high percentages of alcohol is considered a hazardous waste due to its flammability (D001).[10]
-
Spill Cleanup Materials: Absorbents and personal protective equipment (PPE) used to clean up a this compound spill must be treated as hazardous waste and disposed of accordingly.[11]
Step-by-Step Disposal Protocols
Follow this workflow to ensure the safe and compliant disposal of this compound waste.
Proper containment is the first line of defense in waste management.
-
Select a Compatible Container: Use a container made of material that does not react with this compound. Ensure the container is in good condition with a secure, screw-top cap.[11][12]
-
Do Not Mix Wastes: Never mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Mixing incompatible chemicals can lead to dangerous reactions.[2][12]
-
Labeling: As soon as you begin accumulating waste, affix a hazardous waste label. This label must include:[11][13]
-
The words "Hazardous Waste"
-
The full chemical name ("this compound") and any other components of the mixture.
-
The specific hazard characteristics (e.g., "Combustible Solid").
-
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[12][13] Keep the container closed at all times except when adding waste.[12]
For small amounts of pure, uncontaminated this compound powder generated from activities like weighing:
-
Containment: Carefully sweep up the solid this compound, avoiding the creation of dust.[8][14] Place it into a properly labeled waste container as described in Protocol 1.
-
Consult EHS: Contact your institution's EHS department. They will provide guidance on whether the contained, pure this compound can be disposed of as non-hazardous chemical waste or if it must be managed by a licensed waste disposal service.
For larger quantities, experimental residues, and contaminated materials:
-
Professional Disposal Required: This waste stream must be disposed of through a licensed professional waste disposal service.[1][6] Do not attempt to dispose of this material through any other means.
-
Arrange for Pickup: Follow your institution's procedures for scheduling a hazardous waste pickup. Ensure all containers are properly labeled and sealed before the scheduled pickup.
In the event of a this compound spill:
-
Ensure Safety: Evacuate non-essential personnel and ensure the area is well-ventilated. Remove all sources of ignition.[15][16]
-
Wear Appropriate PPE: At a minimum, this includes safety goggles, gloves, and a lab coat.[14] For larger spills where dust may become airborne, respiratory protection may be necessary.[15]
-
Contain and Clean:
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, contaminated gloves, etc.) must be placed in the hazardous waste container along with the spilled this compound.[11] Seal and label the container for disposal.
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
